2-(Benzylamino)nicotinonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(benzylamino)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c14-9-12-7-4-8-15-13(12)16-10-11-5-2-1-3-6-11/h1-8H,10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDQHSDPGWFMHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=CC=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80340158 | |
| Record name | 2-(benzylamino)nicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80340158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50351-72-9 | |
| Record name | 2-(benzylamino)nicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80340158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(Benzylamino)nicotinonitrile: Properties, Synthesis, and Applications
Prepared by: Gemini, Senior Application Scientist
Introduction
2-(Benzylamino)nicotinonitrile is a substituted pyridine derivative that belongs to the broader class of nicotinonitriles (3-cyanopyridines). This class of compounds is of significant interest to researchers in medicinal chemistry and materials science. The nicotinonitrile scaffold is a key structural motif found in several marketed drugs, highlighting its importance as a pharmacophore.[1] The presence of a versatile benzylamino substituent at the 2-position, coupled with the reactive nitrile group, makes this compound a valuable and versatile building block for the synthesis of more complex heterocyclic systems and potential drug candidates. This guide provides a comprehensive overview of its chemical properties, a robust protocol for its synthesis and characterization, and an exploration of its relevance in modern drug development.
Core Chemical and Physical Properties
Understanding the fundamental physicochemical properties of a compound is the first step in its application for research and development. These properties dictate its handling, reactivity, and formulation characteristics.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 2-(Benzylamino)benzonitrile | 4-(Benzylamino)-2-chloronicotinonitrile |
| IUPAC Name | 2-(benzylamino)pyridine-3-carbonitrile | 2-(benzylamino)benzonitrile | 4-(benzylamino)-2-chloropyridine-3-carbonitrile |
| CAS Number | 50351-72-9[2][3] | 5589-62-8[4] | 87243-49-0[5] |
| Molecular Formula | C₁₃H₁₁N₃[3] | C₁₄H₁₂N₂[4] | C₁₃H₁₀ClN₃[5] |
| Molecular Weight | 209.25 g/mol [3] | 208.26 g/mol [4] | 243.69 g/mol [5] |
| Appearance | Solid Crystalline (typical for related compounds)[6] | Not specified | Not specified |
| Category | Heterocyclic Building Block, Amine, Nitrile[2] | Amine, Nitrile | Halogenated Heterocycle, Amine, Nitrile |
Synthesis and Reactivity
The synthesis of 2-aminonicotinonitrile derivatives is a cornerstone of pyridine chemistry. The most direct and industrially scalable approach involves the nucleophilic aromatic substitution (SNAr) of an activated pyridine precursor.
Synthetic Strategy: The Logic of SNAr
The pyridine ring is generally electron-deficient, but this effect is not always sufficient to facilitate nucleophilic attack. The presence of an electron-withdrawing group, such as the nitrile (-CN) in nicotinonitrile, significantly activates the ring towards SNAr, particularly at the positions ortho and para to it (positions 2, 4, and 6). Furthermore, placing a good leaving group, like a halide (e.g., Chlorine), at one of these activated positions creates an ideal substrate for substitution. Benzylamine, a primary amine, serves as a potent nitrogen nucleophile, readily displacing the leaving group to form the desired C-N bond. This reaction is often catalyzed by a non-nucleophilic base to neutralize the HCl generated in situ, driving the reaction to completion.
Diagram: Synthetic Pathway of this compound
Caption: The structural features of this compound contribute to its biological interactions and therapeutic potential.
Experimental Protocols
The following protocols are provided as a self-validating framework. Each step is designed with a clear purpose, and the characterization steps serve to confirm the success of the synthesis.
Protocol 1: Synthesis of this compound
Objective: To synthesize this compound from 2-chloronicotinonitrile and benzylamine via a nucleophilic aromatic substitution reaction.
Materials:
-
2-Chloronicotinonitrile (1.0 eq)
-
Benzylamine (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloronicotinonitrile and anhydrous potassium carbonate.
-
Solvent and Reagent Addition: Add anhydrous DMF to dissolve the solids. Add benzylamine dropwise to the stirring mixture at room temperature.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-chloronicotinonitrile) is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by brine, to remove residual DMF and salts.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure this compound as a solid.
Protocol 2: Spectroscopic Analysis
Objective: To confirm the identity and purity of the synthesized product.
-
Nuclear Magnetic Resonance (NMR):
-
Dissolve ~10-15 mg of the purified product in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Process the spectra and compare the observed chemical shifts, integration values, and splitting patterns with the predicted data in Table 2.
-
-
Infrared (IR) Spectroscopy:
-
Prepare a sample using either a KBr pellet or as a thin film on a salt plate (for solids) or directly on an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the IR spectrum.
-
Identify the key stretching frequencies for the N-H, C≡N, and aromatic C=C/C=N bonds as outlined in Table 2.
-
-
Mass Spectrometry (MS):
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze using an Electrospray Ionization (ESI) or similar soft ionization technique.
-
Identify the molecular ion peak [M+H]⁺ at m/z = 210 and confirm the characteristic fragmentation pattern.
-
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety. The information below is synthesized from available Safety Data Sheets (SDS) for closely related compounds. [6][7] Table 3: GHS Hazard Information
| Hazard Class | GHS Classification | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation. |
| Acute Oral Toxicity | Category 4 | Warning | H302: Harmful if swallowed. [6] |
| Specific Target Organ Toxicity | Category 3 | Warning | H335: May cause respiratory irritation. [4][6] |
Handling and Storage:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. [7]* Ventilation: Use only outdoors or in a well-ventilated area. [6]Avoid breathing dust.
-
Hygiene: Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. [6]* Storage: Keep the container tightly closed and store in a dry, well-ventilated place. [6]The compound may be light-sensitive. First Aid Measures:
-
If on Skin: Wash with plenty of soap and water. If irritation occurs, get medical advice. * If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. [7]* If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. [6]* If Swallowed: Rinse mouth. Get medical attention if you feel unwell. [6]
Conclusion
This compound is a compound of significant utility, bridging fundamental organic chemistry with applied medicinal science. Its straightforward synthesis, well-defined chemical properties, and the proven track record of the nicotinonitrile scaffold make it a valuable asset for researchers. This guide has provided the core technical information necessary for its synthesis, characterization, and safe handling, offering a foundation for its application in the development of novel therapeutics and functional materials.
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Introduction: A Strategic Intermediate in Medicinal Chemistry
An In-Depth Technical Guide to 2-(Benzylamino)nicotinonitrile (CAS 50351-72-9): Synthesis, Characterization, and Applications in Drug Discovery
Executive Summary
This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a benzylamino group and a nitrile function. While not an end-product therapeutic agent itself, it serves as a crucial and versatile building block in medicinal chemistry and drug discovery. Its structure is integral to the synthesis of more complex molecules, particularly kinase inhibitors and other targeted therapeutics. The nicotinonitrile core is recognized as a privileged scaffold, frequently appearing in biologically active compounds.[1][2] This guide provides a comprehensive technical overview of its synthesis, analytical validation, safety protocols, and its strategic application in the development of novel pharmaceuticals, intended for researchers, chemists, and professionals in the field of drug development.
The search for novel therapeutic agents is often a process of molecular evolution, starting from core structures, or "scaffolds," that are known to interact with biological targets. The nicotinonitrile (3-cyanopyridine) scaffold is one such structure, valued for its ability to form key interactions within enzyme active sites and its synthetic tractability.[1] this compound, CAS 50351-72-9, embodies this principle, acting as a high-value intermediate. Its utility lies in the strategic placement of its functional groups: the pyridine nitrogen and nitrile group can engage in hydrogen bonding, while the benzylamino group provides a vector for exploring hydrophobic pockets within a target protein and serves as a key handle for further chemical modification. This compound is particularly relevant in the synthesis of inhibitors for protein kinases, a class of enzymes deeply implicated in diseases such as cancer and inflammatory disorders.[3]
Physicochemical and Structural Data
A clear understanding of the fundamental properties of a chemical entity is the foundation of its effective application. The key identifiers and physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 50351-72-9 | [4][5] |
| Molecular Formula | C₁₃H₁₁N₃ | [4] |
| Molecular Weight | 209.25 g/mol | [4] |
| IUPAC Name | 2-(benzylamino)pyridine-3-carbonitrile | |
| Synonyms | 2-(Benzylamino)-3-cyanopyridine | [6] |
| MDL Number | MFCD09455270 | [4] |
| Appearance | Typically an off-white to yellow solid | Vendor Data |
Synthesis and Mechanistic Rationale
The most efficient and common synthesis of this compound relies on a well-established reaction: the nucleophilic aromatic substitution (SₙAr). This pathway is favored due to the electronic nature of the pyridine ring system.
Causality Behind the Synthesis: The pyridine ring is inherently electron-deficient. This deficiency is significantly amplified by the presence of the strongly electron-withdrawing nitrile (-C≡N) group at the 3-position. This electronic pull makes the carbon at the 2-position highly electrophilic and thus susceptible to attack by a nucleophile, in this case, the nitrogen atom of benzylamine. The reaction proceeds via a Meisenheimer complex intermediate, followed by the elimination of a chloride ion to restore aromaticity. A non-nucleophilic base, such as triethylamine or diisopropylethylamine, is typically included to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: SₙAr Synthesis
This protocol is a representative methodology based on standard organic chemistry principles and analogous reactions found in the literature.[3][7]
-
Reactor Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloronicotinonitrile (1.0 eq), a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (approx. 5-10 mL per mmol of substrate).
-
Reagent Addition: Add benzylamine (1.1 eq) to the stirred solution, followed by the dropwise addition of a non-nucleophilic base such as triethylamine (1.5 eq).
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the mixture to room temperature and pour it into ice-cold water. A precipitate of the crude product should form. If not, extract the aqueous phase with an organic solvent like ethyl acetate (3x volumes).
-
Purification:
-
Recrystallization: Collect the crude solid by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.
-
Chromatography: If the product is an oil or recrystallization is ineffective, purify the crude material using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization: Confirm the identity and purity of the final product using the analytical methods described in Section 4.0.
Analytical Characterization and Quality Control
Rigorous analytical validation is non-negotiable in research and drug development to ensure the identity, purity, and stability of a compound. A multi-pronged approach is required for the comprehensive characterization of this compound.
Caption: A standard analytical workflow for compound validation.
Protocol: Purity Determination by HPLC-UV
-
System: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Validation: A pure sample should yield a single major peak. Purity is calculated based on the area percentage of the main peak relative to all peaks in the chromatogram.
Protocol: Identity Confirmation by LC-MS
-
System: An HPLC system coupled to a Mass Spectrometer (MS) with an electrospray ionization (ESI) source.
-
LC Method: Use the same or a similar rapid gradient method as described in 4.1.
-
MS Parameters: Operate in positive ion mode (ESI+).
-
Validation: The resulting mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 210.1, confirming the molecular weight of 209.25 g/mol .
Protocol: Structural Elucidation by NMR and IR
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons on both the pyridine and benzyl rings, a singlet or triplet for the N-H proton (which may be broad and is D₂O exchangeable), and a characteristic singlet for the benzylic -CH₂- group.[7]
-
FT-IR: The infrared spectrum provides functional group confirmation, with characteristic absorption bands expected for the N-H stretch (around 3200-3400 cm⁻¹) and the nitrile C≡N stretch (around 2220 cm⁻¹).[7]
Application in Medicinal Chemistry and Drug Discovery
The primary value of this compound is its role as a scaffold for generating libraries of diverse compounds for biological screening. The benzylamino moiety can be readily modified, or the entire molecule can be incorporated into a larger structure.
Case Study: Development of Kinase Inhibitors
A compelling example is in the synthesis of pyrimido[4,5-c]quinoline derivatives as inhibitors of Casein Kinase 2 (CSNK2A), a protein implicated in cancer and viral diseases.[3] In this context, a related 5-amino-substituted pyrimido[4,5-c]quinoline core is synthesized, and the benzylamino group is installed via an SₙAr reaction. The benzyl group of the final compound occupies a specific pocket in the kinase active site, contributing to the molecule's overall potency and selectivity. By synthesizing a series of analogs with different substituents on the benzyl ring, researchers can perform Structure-Activity Relationship (SAR) studies to optimize binding affinity and drug-like properties.[3]
Caption: Role of a core scaffold in a typical drug discovery pipeline.
Safety, Handling, and Storage
Proper handling of all chemical reagents is paramount for laboratory safety. Based on available Safety Data Sheets (SDS), this compound is classified as an irritant.[8][9]
| Hazard Class | GHS Classification | Precautionary Statements |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. |
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, especially when working with powders or heating solutions.
-
Hygiene: Wash hands thoroughly after handling. Avoid ingestion, inhalation, and contact with skin and eyes.[8]
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Protect from light and moisture to prevent degradation.
Conclusion
This compound (CAS 50351-72-9) represents more than just a chemical in a catalog; it is a strategic tool for innovation in drug discovery. Its straightforward synthesis via nucleophilic aromatic substitution, combined with the proven biological relevance of the nicotinonitrile scaffold, makes it an invaluable starting point for developing targeted therapeutics. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and analytical validation is essential for leveraging its full potential in the creation of next-generation medicines.
References
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- Fathalla, O. A., A. A. El-Gamal, and D. S. Badawy. "Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives." Molecules 21.11 (2016): 1547. [Link]
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- Iwanami, M., et al. (1988). Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt. U.S. Patent No. 4,769,465. Washington, DC: U.S.
- Ciba-Geigy AG. (1978). Production of nicotinonitrile.
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- Unknown. "Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv." Brieflands. (2025). [Link]
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- Pickett, J. E., et al. "Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity." Molecules 28.23 (2023): 7837. [Link]
- Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. (2018). [Link]
- Shibanuma, T., et al. "Synthesis of optically active 2-(N-benzyl-N-methylamino)ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (Nicardipine)." Chemical & Pharmaceutical Bulletin 28.9 (1980): 2809-2812. [Link]
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2-(Benzylamino)nicotinonitrile molecular structure
An In-depth Technical Guide to the Molecular Structure of 2-(Benzylamino)nicotinonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic organic compound featuring a pyridine ring scaffold, a core structure of significant interest in medicinal chemistry. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, and synthetic pathways. We delve into the instrumental analysis techniques required for its structural elucidation, offering insights into the interpretation of its spectroscopic signatures (NMR, IR, MS). Furthermore, this document contextualizes the molecule within the broader class of aminopyridines, highlighting the therapeutic potential that makes this structural motif a valuable starting point for drug discovery and development.
Introduction and Strategic Importance
The aminopyridine moiety is a "privileged scaffold" in pharmaceutical sciences, forming the structural basis for a wide array of therapeutic agents.[1] Compounds incorporating this structure interact with various enzymes and receptors, leading to diverse pharmacological effects.[1][2][3] this compound belongs to this important class, integrating a benzylamine group and a nitrile function onto the pyridine core. The nitrile group, in particular, is a versatile functional group that can act as a hydrogen bond acceptor or be transformed into other functionalities, making it a key feature in molecular design. Understanding the precise molecular architecture, electronic properties, and synthetic accessibility of this compound is fundamental for its application as a building block in the development of novel, bioactive molecules.[3][4]
Molecular Structure and Physicochemical Properties
The molecular structure of this compound consists of a pyridine ring substituted at the 2-position with a benzylamino group (-NH-CH₂-Ph) and at the 3-position with a nitrile group (-C≡N).
Structural Representation
Below is a diagram illustrating the core molecular structure.
Caption: 2D structure of this compound.
Physicochemical Data
The key physicochemical properties are summarized in the table below for quick reference.
| Property | Value | Source |
| IUPAC Name | 2-(benzylamino)pyridine-3-carbonitrile | N/A |
| Molecular Formula | C₁₃H₁₁N₃ | [5] |
| Molecular Weight | 209.25 g/mol | [5] |
| CAS Number | 50351-72-9 | [5][6] |
| Appearance | Typically a solid at room temperature | N/A |
Synthesis and Mechanistic Insights
The most direct and common method for synthesizing this compound is through a nucleophilic aromatic substitution (SₙAr) reaction.
Reaction Scheme
The synthesis involves the reaction of 2-chloronicotinonitrile with benzylamine.
Caption: Synthesis workflow for this compound.
Mechanistic Rationale
The SₙAr reaction is facilitated by the electronic properties of the 2-chloronicotinonitrile substrate. The pyridine ring nitrogen and the adjacent cyano group are both strongly electron-withdrawing. This electronic pull creates a significant partial positive charge (δ+) on the C2 carbon, making it highly susceptible to attack by a nucleophile. Benzylamine, with its lone pair of electrons on the nitrogen atom, acts as an effective nucleophile, attacking the C2 position and displacing the chloride leaving group. The reaction is often heated to overcome the activation energy barrier, and a non-nucleophilic base may be added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Experimental Protocol (General Procedure)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloronicotinonitrile (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Reagent Addition: Add benzylamine (1.1-1.2 eq) to the solution. If a base is used, add potassium carbonate or triethylamine (1.5 eq).
-
Reaction Conditions: Heat the mixture to reflux and maintain for several hours (e.g., 8-12 h), monitoring the reaction progress by Thin Layer Chromatography (TLC).[7]
-
Work-up: After cooling to room temperature, pour the reaction mixture into cold water. The product will often precipitate as a solid.
-
Purification: Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure this compound.[7]
Structural Elucidation and Spectroscopic Analysis
Confirming the molecular structure of the synthesized compound is a critical, self-validating step. This is achieved by a combination of spectroscopic methods.
Caption: Workflow for spectroscopic structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms.
-
Pyridine Ring Protons (3H): These will appear in the aromatic region, typically downfield (δ 7.5-8.5 ppm), due to the deshielding effect of the heterocyclic ring. They will exhibit complex doublet-doublet splitting patterns from coupling to each other.
-
Benzyl Ring Protons (5H): These will appear in the typical aromatic region (δ 7.2-7.4 ppm) as a complex multiplet.
-
Methylene Protons (-CH₂-) (2H): These protons are adjacent to both an amino group and a phenyl ring. They are expected to appear as a doublet around δ 4.5-5.0 ppm, with the splitting caused by coupling to the N-H proton.
-
Amine Proton (-NH-) (1H): This proton will likely appear as a broad singlet or a triplet (due to coupling with the CH₂ group) in the region of δ 6.5-7.5 ppm. Its chemical shift can be variable and is sensitive to solvent and concentration.[7]
-
-
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. For this compound, 13 distinct signals are expected (barring any accidental equivalence).
-
Nitrile Carbon (-C≡N): This carbon is highly deshielded and will appear as a sharp signal around δ 115-120 ppm.
-
Aromatic Carbons (11C): These will be found in the δ 110-160 ppm range. The carbons attached to nitrogen (C2 of the pyridine ring and C1 of the benzyl ring) will be among the most downfield signals.
-
Methylene Carbon (-CH₂-): This aliphatic carbon will appear upfield, typically in the δ 45-55 ppm range.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.[8]
-
N-H Stretch: A medium-to-sharp absorption band is expected in the range of 3200-3400 cm⁻¹, characteristic of the secondary amine.[7]
-
C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene group will be just below 3000 cm⁻¹.
-
Nitrile (C≡N) Stretch: A sharp, intense absorption band is expected around 2220-2230 cm⁻¹, which is a highly diagnostic peak for this molecule.[7]
-
Aromatic C=C and C=N Stretches: Multiple bands will be present in the 1400-1650 cm⁻¹ region, corresponding to the vibrations of the pyridine and benzene rings.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern.
-
Molecular Ion (M⁺): The mass spectrum should show a clear molecular ion peak at an m/z (mass-to-charge ratio) of 209, corresponding to the molecular formula C₁₃H₁₁N₃.
-
Key Fragmentation: A prominent peak is expected at m/z 91, corresponding to the [C₇H₇]⁺ fragment (the tropylium ion), formed by the cleavage of the C-N bond between the methylene group and the amine nitrogen. Another significant fragment would be at m/z 118, corresponding to the aminonicotinonitrile portion of the molecule after loss of the benzyl group.
Applications in Drug Discovery
While this compound itself may not be a final drug product, its structural framework is of high interest to medicinal chemists. The aminopyridine scaffold is a known pharmacophore that can be modified to target a variety of biological systems.[2][9] Derivatives of nicotinonitrile and other aminopyridines have been investigated for a range of therapeutic applications, including:
-
Anticancer Agents: Many kinase inhibitors incorporate pyridine-based scaffolds.[4][10]
-
Antibacterial Agents: The aminopyridine core is present in various compounds with demonstrated antibacterial properties.[4]
-
Anti-inflammatory and Antiviral Drugs: The versatility of this scaffold allows for its exploration in multiple disease areas.[2][3]
This molecule serves as an ideal starting point or intermediate for creating libraries of related compounds to be screened for biological activity. The benzyl group can be replaced with other substituted aryl or alkyl groups, and the nitrile can be hydrolyzed or reduced to introduce further diversity.
Conclusion
This compound is a well-defined organic molecule with a structure that is readily synthesized and characterized using standard laboratory techniques. Its architecture, combining the biologically relevant aminopyridine core with a versatile nitrile handle, makes it a compound of significant interest for synthetic and medicinal chemistry. A thorough understanding of its synthesis, spectroscopic properties, and structural features, as detailed in this guide, provides the essential foundation for researchers aiming to leverage this molecule in the design and development of next-generation therapeutic agents.
References
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A Technical Guide to 2-(Benzylamino)pyridine-3-carbonitrile: Synthesis, Characterization, and Medicinal Chemistry Context
Abstract: This technical guide provides a comprehensive analysis of 2-(benzylamino)nicotinonitrile, systematically referred to by its IUPAC name, 2-(benzylamino)pyridine-3-carbonitrile. We delve into its chemical properties, a validated laboratory-scale synthesis protocol via nucleophilic aromatic substitution, and a predictive analysis of its spectroscopic signature. While specific biological data for this compound is nascent, we contextualize its potential within drug discovery by examining the established roles of the nicotinonitrile scaffold and the benzylamino moiety as key pharmacophores. This document is intended for researchers and professionals in chemical synthesis and drug development, offering foundational knowledge and practical insights into this versatile heterocyclic building block.
Introduction: The Nicotinonitrile Scaffold in Medicinal Chemistry
The nicotinonitrile, or 3-cyanopyridine, framework is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in biologically active compounds.[1] Its inherent properties—a hydrogen bond accepting pyridine nitrogen and a metabolically stable, polar nitrile group—make it a versatile template for designing ligands that interact with a wide array of biological targets.[2] The nitrile moiety, in particular, can serve as a bioisostere for carbonyl groups, engage in crucial dipole interactions, or act as a reactive handle for further chemical modification.[2]
This guide focuses on a specific derivative, this compound, which combines the nicotinonitrile core with a benzylamino substituent. This substitution pattern is of significant interest as it introduces conformational flexibility and lipophilicity, properties that are critical for modulating target binding and pharmacokinetic profiles. Understanding the synthesis, properties, and potential of this specific molecule provides a valuable case study for chemists aiming to leverage the nicotinonitrile scaffold in their research programs.
Nomenclature and Physicochemical Properties
The precise identification and characterization of a chemical entity begin with its nomenclature and fundamental properties. While commonly referred to as this compound, the systematic IUPAC name is 2-(benzylamino)pyridine-3-carbonitrile . This name accurately describes a pyridine ring with a benzylamino group at the C2 position and a carbonitrile (cyano) group at the C3 position.
The key physicochemical properties of this compound are summarized below, providing essential data for laboratory handling, reaction planning, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 50351-72-9 | [3][4] |
| Molecular Formula | C₁₃H₁₁N₃ | [3][4] |
| Molecular Weight | 209.25 g/mol | [3][4] |
| MDL Number | MFCD09455270 | [4] |
| InChI Key | GSDQHSDPGWFMHN-UHFFFAOYSA-N | [3] |
| Typical Purity | ≥98% | [3] |
| Recommended Storage | Store at 2-8°C, sealed in a dry environment | [4] |
Synthesis and Mechanistic Insights
The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution (SₙAr) reaction. This pathway is a cornerstone of pyridine chemistry, particularly for pyridines bearing electron-withdrawing groups and a suitable leaving group.
Causality of Experimental Design: The chosen synthetic route leverages the electronic properties of the 2-chloronicotinonitrile starting material. The chlorine atom at the C2 position is highly activated towards nucleophilic attack due to the strong electron-withdrawing inductive and mesomeric effects of both the adjacent pyridine nitrogen and the cyano group at C3. Benzylamine serves as a potent nitrogen nucleophile. A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is incorporated to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction. This is critical to prevent the protonation of benzylamine, which would render it non-nucleophilic and halt the reaction.
Experimental Protocol: Synthesis of this compound
This protocol describes a representative laboratory-scale synthesis.
Materials:
-
2-Chloronicotinonitrile
-
Benzylamine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloronicotinonitrile (1.0 eq). Dissolve it in anhydrous acetonitrile (approx. 0.2 M concentration).
-
Reagent Addition: Add triethylamine (1.5 eq) to the solution, followed by the dropwise addition of benzylamine (1.1 eq) at room temperature with vigorous stirring.
-
Reaction Monitoring: Heat the reaction mixture to 60-80°C and monitor its progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 4-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x). The bicarbonate wash is crucial for removing any residual HCl-base salt and acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford this compound as a pure solid.
Synthesis Workflow Diagram
Caption: SₙAr synthesis workflow for this compound.
Spectroscopic and Analytical Characterization
The structural confirmation of the synthesized this compound relies on a combination of standard spectroscopic techniques. The following table outlines the predicted characteristic signals based on the known structure and data from analogous compounds.[5][6]
| Technique | Predicted Characteristic Signals |
| FT-IR | ~3350 cm⁻¹: N-H stretch (secondary amine)~3050 cm⁻¹: Aromatic C-H stretch~2225 cm⁻¹: C≡N stretch (nitrile)~1600, 1580 cm⁻¹: Aromatic C=C and C=N ring stretches |
| ¹H NMR | ~8.3 ppm (dd): Pyridine H6~7.6 ppm (dd): Pyridine H4~7.2-7.4 ppm (m): Phenyl protons (5H)~6.7 ppm (dd): Pyridine H5~5.5 ppm (br s): N-H proton~4.6 ppm (d): Benzylic CH₂ protons (2H) |
| ¹³C NMR | ~160 ppm: Pyridine C2 (attached to N)~150-125 ppm: Aromatic carbons (8 signals)~117 ppm: C≡N carbon~95 ppm: Pyridine C3 (attached to CN)~47 ppm: Benzylic CH₂ carbon |
| Mass Spec (EI) | m/z 209: Molecular Ion (M⁺)m/z 208: [M-H]⁺m/z 91: [C₇H₇]⁺ (tropylium ion, characteristic of benzyl group) |
Potential Applications in Drug Discovery
While this compound is primarily cataloged as a chemical building block, its structural motifs are prevalent in compounds with significant pharmacological activity. Its utility can be inferred from the established roles of its constituent parts.
-
Kinase Inhibition: The aminopyridine core is a well-established scaffold for ATP-competitive kinase inhibitors. The amino group often forms a critical hydrogen bond interaction with the "hinge" region of the kinase active site.
-
Ion Channel Modulation: Substituted pyridines are known to act as potassium channel modulators. The nitrile group can play a role in binding pocket interactions through its dipole moment.[2]
-
GPCR Ligands: The aromatic systems and hydrogen bonding capabilities make this scaffold suitable for designing ligands for G-protein coupled receptors.
The benzyl group provides a lipophilic anchor that can access hydrophobic pockets within a target protein, while the secondary amine provides a crucial hydrogen bond donor. This combination makes the molecule an attractive starting point for library synthesis in lead discovery campaigns.
Caption: Conceptual links between molecular features and potential targets.
Safety, Handling, and Toxicology
As a laboratory chemical, this compound should be handled with appropriate care. While specific toxicological data is limited, information from safety data sheets (SDS) for structurally related aminopyridines and nitriles indicates a consistent hazard profile.[5][7][8]
GHS Hazard Classification (Anticipated):
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[7][8]
-
Acute Toxicity, Oral (Category 4): May be harmful if swallowed.[5]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[5]
| Handling Procedure | Recommendation |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat. |
| Ventilation | Handle only in a well-ventilated area, preferably within a chemical fume hood.[9] |
| Storage | Keep container tightly closed in a dry, cool (2-8°C), and well-ventilated place.[4] |
| Spill Response | Avoid dust formation. Sweep up spilled solid material, place in a suitable container for disposal. |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. |
Conclusion
2-(Benzylamino)pyridine-3-carbonitrile is a well-defined chemical entity with a straightforward and scalable synthesis. Its structure combines the medicinally important nicotinonitrile scaffold with a versatile benzylamino substituent. While direct applications are yet to be extensively documented, its value as a synthetic intermediate and a fragment for library development is clear. The predictive analytical data and established safety protocols provided in this guide offer a solid foundation for researchers to confidently incorporate this compound into their discovery and development workflows.
References
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- 4-(Benzylamino)-2-chloronicotinonitrile | C13H10ClN3 | CID 788151. PubChem. [Link]
- 2-(Benzylamino)benzonitrile | C14H12N2 | CID 324787. PubChem. [Link]
- 2-(Benzylamino)pyridine | C12H12N2 | CID 23362. PubChem. [Link]
- 2-Benzylamino-5-nitropyridine | C12H11N3O2 | CID 261542. PubChem. [Link]
- Process for producing 2-amino-nicotinonitrile intermediates.
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- Method of 2-aminobenzonitrile synthesis.
- Proposed mechanism for the synthesis of nicotinonitrile derivatives...
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- Synthesis of optically active 2-(N-benzyl-N-methylamino)ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)
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An In-depth Technical Guide to 2-Benzylamino-3-cyanopyridine: Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold of 2-Amino-3-cyanopyridine and the Significance of the N-Benzyl Moiety
The 2-amino-3-cyanopyridine core is a quintessential "privileged scaffold" in medicinal chemistry, serving as a versatile building block for a vast array of biologically active molecules.[1] This heterocyclic motif is a cornerstone in the synthesis of numerous compounds with a wide spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2][3] The unique electronic and structural features of this scaffold, characterized by a pyridine ring substituted with an amino group at the 2-position and a cyano group at the 3-position, allow for diverse chemical modifications.[1]
This guide focuses on a specific, yet underexplored, derivative: 2-Benzylamino-3-cyanopyridine . By introducing a benzyl group to the 2-amino position, the lipophilicity and steric bulk of the molecule are altered, which can significantly influence its pharmacokinetic profile and target-binding interactions. While direct literature on 2-Benzylamino-3-cyanopyridine is sparse, this guide will provide a comprehensive overview based on the well-established chemistry of the parent scaffold and related N-substituted derivatives. We will delve into its probable physicochemical properties, plausible synthetic routes, and potential biological activities, offering a scientifically grounded projection for researchers entering this chemical space.
Physicochemical and Spectroscopic Properties: An Educated Projection
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₃H₁₁N₃ | Based on the chemical structure. |
| Molecular Weight | 209.25 g/mol | Calculated from the molecular formula. |
| Appearance | White to pale yellow crystalline solid | Typical for this class of organic compounds. |
| Melting Point | Elevated compared to 2-amino-3-cyanopyridine | The larger, more rigid benzyl group will likely increase crystal lattice energy. |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Chloroform, Ethyl Acetate). Limited solubility in water. | The nonpolar benzyl group will increase solubility in organic solvents and decrease aqueous solubility. |
| pKa | The amino proton will be less acidic than in 2-aminopyridine. | The electron-donating nature of the benzyl group increases electron density on the nitrogen. |
Spectroscopic Signature
The structural confirmation of 2-Benzylamino-3-cyanopyridine would rely on a combination of spectroscopic techniques. The expected key features are outlined below:
| Spectroscopy | Expected Key Features |
| ¹H NMR | - Aromatic protons of the pyridine ring and the benzyl group (typically in the 7.0-8.5 ppm range). - A characteristic singlet or doublet for the benzylic CH₂ protons (around 4.5-5.0 ppm). - A broad singlet for the N-H proton, which would disappear upon D₂O exchange. |
| ¹³C NMR | - A signal for the cyano carbon (around 115-120 ppm). - Aromatic carbon signals for both the pyridine and benzene rings. - A signal for the benzylic carbon. |
| IR Spectroscopy | - A sharp, strong absorption band for the C≡N stretch (around 2210-2230 cm⁻¹). - N-H stretching vibration (around 3300-3400 cm⁻¹). - C-H stretching for aromatic and benzylic protons. - C=C and C=N stretching vibrations of the pyridine ring. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 209.25. - Characteristic fragmentation patterns, likely involving the loss of the benzyl group. |
Synthesis of 2-Benzylamino-3-cyanopyridine: A Proposed Pathway
While a direct, published synthesis for 2-Benzylamino-3-cyanopyridine is not readily found, a highly plausible and efficient synthetic route can be designed based on established methodologies for related compounds. The most logical approach involves a nucleophilic aromatic substitution (SNAr) reaction.
A key intermediate for this synthesis is 2-chloro-3-cyanopyridine . This precursor can be synthesized from 3-cyanopyridine N-oxide.[4][5][6][7] The subsequent reaction with benzylamine would yield the desired product.
Experimental Protocol: Proposed Synthesis
Part 1: Synthesis of 2-Chloro-3-cyanopyridine (Intermediate)
This procedure is adapted from established methods for the chlorination of pyridine N-oxides.[4][5]
-
Materials: 3-cyanopyridine N-oxide, phosphorus oxychloride (POCl₃), organic base (e.g., triethylamine).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 3-cyanopyridine N-oxide in an excess of phosphorus oxychloride.
-
Cool the mixture in an ice bath (0-5 °C).
-
Slowly add an organic base, such as triethylamine, dropwise while maintaining the temperature. The base helps to control the pH of the reaction.[4]
-
After the addition is complete, slowly warm the reaction mixture to reflux and maintain for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure 2-chloro-3-cyanopyridine.
-
Part 2: Synthesis of 2-Benzylamino-3-cyanopyridine
This is a standard SNAr reaction.
-
Materials: 2-chloro-3-cyanopyridine, benzylamine, a non-nucleophilic base (e.g., potassium carbonate or triethylamine), and a polar aprotic solvent (e.g., DMF or acetonitrile).
-
Procedure:
-
To a solution of 2-chloro-3-cyanopyridine in a suitable polar aprotic solvent, add benzylamine (typically 1.1-1.5 equivalents) and a base (e.g., K₂CO₃, 2-3 equivalents).
-
Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and stir for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Collect the resulting precipitate by filtration. If no precipitate forms, extract the product with an organic solvent.
-
Wash the crude product with water and dry it.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield pure 2-Benzylamino-3-cyanopyridine.
-
Potential Biological Activities and Therapeutic Applications
The 2-amino-3-cyanopyridine scaffold is a well-known pharmacophore present in a multitude of biologically active compounds.[8] Derivatives have shown a broad range of activities, including:
-
Anticancer Activity: Many derivatives act as inhibitors of various kinases and signaling pathways crucial for cancer cell proliferation and survival, such as STAT3.[1][9]
-
Antimicrobial Activity: The scaffold is present in compounds with antibacterial and antifungal properties.[10]
-
Enzyme Inhibition: Derivatives have been identified as inhibitors of enzymes like carbonic anhydrase.[8][11]
-
Receptor Antagonism: Certain derivatives have shown activity as A₂A adenosine receptor antagonists.[3]
The introduction of the N-benzyl group is a common strategy in medicinal chemistry to enhance biological activity. Benzylamino pyridine derivatives have been investigated for various therapeutic applications, and the benzyl group can contribute to improved binding affinity through hydrophobic and π-stacking interactions with biological targets.[12] The N-benzyl counterpart of one aminopyrimidine anticancer agent was found to be 4-13 times more active than the parent hit compound.[13]
Based on this, 2-Benzylamino-3-cyanopyridine is a promising candidate for screening in various biological assays, particularly in the following areas:
-
Oncology: As a potential kinase inhibitor or an inhibitor of protein-protein interactions.
-
Infectious Diseases: For its potential antibacterial and antifungal properties.
-
Neurological Disorders: Given the role of related aminopyridines in modulating ion channels and receptors in the central nervous system.[14]
Conclusion and Future Directions
2-Benzylamino-3-cyanopyridine represents an intriguing yet underexplored molecule within the medicinally significant class of 2-amino-3-cyanopyridines. This guide has outlined its predicted physicochemical properties, a robust and plausible synthetic pathway, and its potential therapeutic applications based on the extensive research conducted on its parent scaffold and related N-substituted analogs.
The lack of specific data in the public domain highlights an opportunity for novel research. The synthesis and biological evaluation of 2-Benzylamino-3-cyanopyridine could lead to the discovery of new therapeutic agents. Future research should focus on the practical synthesis and full spectroscopic characterization of this compound, followed by comprehensive screening in a panel of biological assays to uncover its potential as a lead compound in drug discovery programs.
References
- Ghorbani-Vaghei, R., Toghraei-Semiromi, Z., & Karimi-Nami, R. (2013). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. Comptes Rendus Chimie, 16(12), 1111–1117. [Link]
- Achagar, R., et al. (2022). Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. Applied Sciences, 12(11), 5487. [Link]
- Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005(i), 137-142. [Link]
- Mamedov, I., et al. (2023). Synthesis of 2-Amino-3-cyanopyridine Derivatives and Investigation of Their Antibacterial and Antifungal Properties. Indonesian Journal of Chemical Research, 11(1), 23-28. [Link]
- Supuran, C. T., et al. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology, 31(12), e21998. [Link]
- Anwer, K. E., et al. (2025). Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review).
- Maccioni, E., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Pharmaceuticals, 14(7), 646. [Link]
- Reddy, T. S., et al. (2017). Synthesis and Biological Evaluation of 1-Benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides as Antimitotic Agents.
- Ghorbani-Vaghei, R., & Semiromi, Z. T. (2013). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions.
- CN102491936A - Preparation method of 2-chloro-3-cyanopyridine.
- Karimi, H. (2017). One-pot synthesis of 2-amino-3-cyanopyridine derivatives catalyzed by zinc zirconium phosphate in solvent-free conditions.
- CN101659637A - Preparation method of 2-chloro-3-cyanopyridine.
- El-Sayed, N. N. E., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(20), 6917. [Link]
- Ghorbani-Vaghei, R., & Toghraei-Semiromi, Z. (2013). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions.
- JPS56169672A - Preparation of 2-chloro-3-cyanopyridine and 2-chloronicotinic acid.
- Unciti-Broceta, A., et al. (2020). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules, 25(23), 5727. [Link]
- CN104829525A - Method for producing 2-chloro-3-cyanopyridine through continuous reaction.
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Introduction: The Significance of the 2-Aminonicotinonitrile Scaffold
An In-depth Technical Guide to the NMR Analysis of 2-(Benzylamino)nicotinonitrile
This guide provides a comprehensive, in-depth exploration of the nuclear magnetic resonance (NMR) analysis of this compound. It is intended for researchers, scientists, and professionals in drug development who require a robust understanding of how to characterize this important chemical scaffold. Moving beyond a simple recitation of data, this document delves into the rationale behind experimental choices, ensuring a self-validating and authoritative approach to structural elucidation.
The 2-aminonicotinonitrile moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] Its unique electronic and structural features allow it to serve as a versatile pharmacophore in the design of therapeutic agents. The addition of a benzylamino group at the 2-position, as in this compound, further modulates its properties, making it a key intermediate in the synthesis of various targeted therapies.[2]
Accurate structural confirmation and purity assessment are paramount in any chemical synthesis campaign, especially in a drug development context. NMR spectroscopy stands as the cornerstone of this analytical workflow, providing unambiguous data on molecular structure, connectivity, and conformation. This guide will detail the precise application of ¹H, ¹³C, and two-dimensional NMR techniques to fully characterize this compound, grounding the methodology in established scientific principles.
Fundamental Principles of NMR Analysis for this compound
The NMR spectrum of this compound is a direct reflection of its molecular structure. The molecule comprises two key regions: the substituted pyridine ring and the benzyl group. Understanding the expected chemical shifts and coupling patterns for each proton and carbon is the first step in successful spectral interpretation.
Figure 1: Structure and Numbering of this compound
Caption: Chemical structure and atom numbering scheme for this compound.
Expected ¹H NMR Spectral Features
The proton NMR spectrum can be logically divided into three primary regions:
-
Aromatic Protons (Pyridine Ring): The three protons on the nicotinonitrile ring (H4, H5, H6) will appear as distinct signals in the downfield region (typically 6.5-8.5 ppm). Their specific chemical shifts are influenced by the electron-withdrawing cyano group (-CN) and the electron-donating benzylamino group (-NHBn). The coupling constants between these protons (J-coupling) provide definitive information about their relative positions.[3][4]
-
H6: Expected to be the most downfield proton due to its proximity to the electronegative ring nitrogen. It will appear as a doublet of doublets (dd).
-
H4: Also significantly downfield, appearing as a doublet of doublets (dd).
-
H5: Will appear as a doublet of doublets (dd), coupled to both H4 and H6.
-
-
Aromatic Protons (Benzyl Group): The five protons of the phenyl ring will typically appear in the 7.2-7.5 ppm range. Depending on the solvent and spectrometer resolution, they may present as a complex, overlapping multiplet or as partially resolved signals for the ortho, meta, and para positions.
-
Aliphatic and Amine Protons:
-
Methylene Protons (-CH₂-): The two protons of the methylene bridge (C7) will appear as a doublet, typically in the 4.5-5.0 ppm range. The splitting into a doublet is caused by coupling to the adjacent amine proton (N-H).
-
Amine Proton (-NH-): This proton is exchangeable, and its chemical shift can be highly variable (typically 5.0-8.0 ppm). Its signal may be broad, but in an aprotic polar solvent like DMSO-d₆, it often resolves into a triplet due to coupling with the two methylene protons. A key validation step is to add a drop of D₂O to the NMR tube; the -NH signal will disappear as the proton is exchanged for deuterium.
-
Expected ¹³C NMR Spectral Features
The ¹³C NMR spectrum provides complementary information, with each unique carbon atom giving rise to a distinct signal. Proton decoupling is standard practice to simplify the spectrum to single lines for each carbon.
-
Pyridine Ring Carbons: The five carbons of the nicotinonitrile ring will have characteristic shifts. C2, being attached to the amino group, will be the most downfield of the ring carbons. C3, adjacent to the electron-withdrawing cyano group, will be found at the opposite end of the pyridine carbon range, often significantly upfield.[5]
-
Cyano Carbon (-CN): The nitrile carbon (C8) typically appears in the 115-120 ppm range.
-
Benzyl Group Carbons: The six carbons of the phenyl ring will appear in the aromatic region (125-140 ppm). The ipso-carbon (C1'), attached to the methylene group, is often identifiable by its lower intensity.
-
Methylene Carbon (-CH₂-): This aliphatic carbon (C7) will appear in the upfield region, typically around 45-55 ppm.
Experimental Protocol: Acquiring High-Quality NMR Data
The quality of the NMR data is directly dependent on the rigor of the experimental setup. The following protocol is a self-validating system designed to produce reliable and reproducible results for regulatory or research publication purposes.
Sample Preparation: The Causality of Solvent Choice
-
Solvent Selection (Critical Choice): The choice of solvent is the most critical experimental parameter. While deuterated chloroform (CDCl₃) is a common default, it is suboptimal for this class of compound. The acidic nature of the trace protons in CDCl₃ can accelerate the exchange rate of the N-H proton, leading to signal broadening and loss of coupling information.
-
Recommended Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its aprotic, polar nature slows the N-H proton exchange rate, allowing for the clear observation of coupling between the NH proton and the CH₂ protons. This provides an extra layer of structural confirmation.
-
-
Concentration: Prepare a solution of approximately 10-15 mg of this compound in 0.6-0.7 mL of DMSO-d₆. This concentration provides an excellent signal-to-noise ratio for both ¹H and subsequent time-intensive ¹³C and 2D experiments.
-
Internal Standard: Tetramethylsilane (TMS) should be used as the internal standard for chemical shift referencing (δ = 0.00 ppm).[6] Most high-quality deuterated solvents are available with TMS pre-added.
Figure 2: NMR Sample Preparation and Acquisition Workflow
Caption: Essential 2- and 3-bond HMBC correlations for unambiguous structural assignment.
Conclusion
The comprehensive NMR analysis of this compound is a systematic process that relies on the logical application of one- and two-dimensional NMR techniques. By carefully selecting experimental conditions—most notably the use of DMSO-d₆ as the solvent—and methodically interpreting the resulting spectra, an unambiguous structural elucidation can be achieved. The integration of COSY, HSQC, and particularly HMBC data is not merely confirmatory but essential for the authoritative assignment of all proton and carbon signals. This robust analytical framework ensures the scientific integrity required for academic publication, patent filings, and regulatory submissions in the fields of chemical research and drug development.
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An In-Depth Technical Guide to the Infrared Spectroscopy of 2-(Benzylamino)nicotinonitrile
Abstract
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy of 2-(Benzylamino)nicotinonitrile. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of utilizing IR spectroscopy for the structural elucidation and characterization of this molecule. We will explore the expected vibrational frequencies of its key functional groups, provide a detailed experimental protocol for acquiring a high-quality spectrum, and offer an in-depth guide to spectral interpretation. The causality behind experimental choices and the principles of spectral analysis are emphasized to ensure a thorough understanding.
Introduction: The Significance of Vibrational Spectroscopy in Molecular Characterization
Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1][2] When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds, such as stretching and bending.[3] This absorption pattern generates a unique spectral fingerprint, providing invaluable information about the functional groups present in the molecule.
This compound is a molecule of interest in medicinal chemistry and materials science, incorporating several key functional groups: a nitrile (-C≡N), a secondary amine (-NH-), a substituted pyridine ring, and a benzyl group. The precise arrangement and interaction of these groups create a unique vibrational profile that can be definitively characterized by IR spectroscopy. This guide will serve as a foundational reference for the analysis of this and structurally related compounds.
Molecular Structure and Predicted Vibrational Modes
The unique spectral features of this compound are a direct consequence of its molecular architecture. Understanding the expected vibrational frequencies of each functional group is the first step in accurate spectral interpretation.
Figure 1: Molecular Structure of this compound.
The Nitrile Group (-C≡N)
The carbon-nitrogen triple bond of the nitrile functional group gives rise to a very characteristic and easily identifiable absorption band.
-
Expected Frequency: 2220-2240 cm⁻¹
-
Intensity: Strong and sharp.
-
Causality: The C≡N triple bond is strong, requiring significant energy to stretch, thus appearing at a high wavenumber.[3] In this compound, the nitrile group is conjugated with the pyridine ring. This conjugation allows for delocalization of π-electrons, which slightly weakens the C≡N bond and lowers its stretching frequency compared to non-conjugated (aliphatic) nitriles that absorb closer to 2240-2260 cm⁻¹.[4][5] The significant change in dipole moment during the stretching vibration results in a strong absorption intensity.[4]
The Secondary Amine Group (-NH-)
The secondary amine is a key functional group for identifying this molecule and provides several characteristic bands.
-
N-H Stretching:
-
Expected Frequency: ~3400 cm⁻¹
-
Intensity: Medium to weak, sharp.
-
Causality: As a secondary aromatic amine, a single N-H stretching band is expected.[6] This absorption is typically found at a slightly higher frequency than in aliphatic secondary amines (3320-3280 cm⁻¹) due to the influence of the aromatic ring.[6][7] Hydrogen bonding can cause this peak to broaden and shift to a lower frequency.
-
-
C-N Stretching:
-
Expected Frequency: 1250-1350 cm⁻¹
-
Intensity: Medium to strong.
-
Causality: The stretching vibration of the C-N bond in aromatic amines appears in this region.[3] This band is often coupled with other vibrations, making it part of the complex fingerprint region.
-
-
N-H Bending and Wagging:
Aromatic Systems: Pyridine and Benzyl Rings
Both the substituted pyridine and the benzyl group's phenyl ring will produce characteristic absorptions.
-
Aromatic C-H Stretching:
-
Expected Frequency: 3000-3100 cm⁻¹
-
Intensity: Weak to medium.
-
Causality: The stretching of C-H bonds where the carbon is sp² hybridized (part of an aromatic ring) occurs at frequencies just above 3000 cm⁻¹.[8] This serves as a clear indicator of aromaticity or unsaturation.
-
-
Aromatic C=C and C=N Ring Stretching:
-
Expected Frequency: 1400-1620 cm⁻¹
-
Intensity: Medium to strong, often multiple sharp bands.
-
Causality: The stretching vibrations within the aromatic rings (both C=C and C=N in the pyridine moiety) produce a series of characteristic absorptions often referred to as "ring modes."[4] For substituted pyridines, bands are expected in regions around 1600 cm⁻¹, 1580 cm⁻¹, 1500 cm⁻¹, and 1450 cm⁻¹.[8][9]
-
The Methylene Bridge (-CH₂-)
The methylene group linking the amine and the phenyl ring will also have characteristic vibrations.
-
C-H Stretching:
-
Expected Frequency: 2850-2960 cm⁻¹
-
Intensity: Medium.
-
Causality: The asymmetric and symmetric stretching of the C-H bonds in the sp³ hybridized CH₂ group will appear at frequencies below 3000 cm⁻¹.
-
Experimental Protocol: Acquiring the FT-IR Spectrum
To obtain a high-quality, reproducible FT-IR spectrum of this compound, a standardized methodology is crucial. This protocol outlines the use of an Attenuated Total Reflectance (ATR) FT-IR spectrometer, a common and convenient technique for solid samples.
Figure 2: Standard workflow for FT-IR data acquisition using an ATR accessory.
Step-by-Step Methodology:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
-
ATR Crystal Cleaning (Self-Validation Step):
-
Clean the surface of the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., spectroscopic grade isopropanol) and a lint-free wipe.
-
Causality: A clean crystal is paramount for a clean background and sample spectrum. Any residue will contribute extraneous peaks.
-
-
Background Spectrum Collection:
-
With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the instrumental and environmental contributions (including atmospheric H₂O and CO₂).
-
Causality: The instrument software will automatically subtract this background from the sample spectrum, ensuring that the final spectrum contains only the absorptions from the sample itself.
-
-
Sample Application:
-
Place a small amount of solid this compound powder onto the ATR crystal.
-
Use the pressure arm to apply consistent and firm pressure, ensuring intimate contact between the sample and the crystal surface.
-
Causality: Good contact is essential for the evanescent wave to penetrate the sample effectively, leading to a strong, high-quality spectrum.
-
-
Sample Spectrum Collection:
-
Collect the sample spectrum. Typical parameters include:
-
Scan Range: 4000–400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16 to 32 (co-added to improve signal-to-noise ratio)
-
-
Causality: A 4 cm⁻¹ resolution is sufficient for most qualitative analyses. Co-adding multiple scans averages out random noise, significantly improving the quality of the final spectrum.
-
-
Data Processing:
-
The collected data will be an interferogram, which the instrument's software Fourier transforms into the final spectrum (wavenumber vs. transmittance/absorbance).
-
Apply an ATR correction algorithm if available in the software. This corrects for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum more comparable to a traditional transmission spectrum.
-
Perform a baseline correction if the baseline is sloped or uneven.
-
Spectral Interpretation: A Guided Analysis
The interpretation of the IR spectrum involves correlating the observed absorption bands with the predicted vibrational modes of the molecule's functional groups.
| Expected Frequency (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| ~3400 | N-H Stretch | Secondary Aromatic Amine | Medium, Sharp |
| 3000 - 3100 | C-H Stretch | Aromatic (Pyridine, Phenyl) | Medium to Weak |
| 2850 - 2960 | C-H Stretch | Aliphatic (-CH₂-) | Medium |
| 2220 - 2240 | C≡N Stretch | Aromatic Nitrile | Strong, Sharp |
| 1580 - 1620 | C=C / C=N Ring Stretch | Aromatic (Pyridine, Phenyl) | Strong to Medium |
| 1400 - 1500 | C=C / C=N Ring Stretch | Aromatic (Pyridine, Phenyl) | Strong to Medium |
| 1250 - 1350 | C-N Stretch | Aromatic Amine | Medium to Strong |
| 650 - 900 | N-H Wag | Secondary Amine | Broad, Medium |
Analysis Narrative:
-
High-Frequency Region (4000-2500 cm⁻¹): The first area to inspect is the C-H and N-H stretching region. A sharp, medium-intensity peak around 3400 cm⁻¹ would be a strong confirmation of the secondary amine N-H stretch.[6] Just above 3000 cm⁻¹, a series of weaker, sharp peaks should be present, corresponding to the aromatic C-H stretches .[8] Just below 3000 cm⁻¹, peaks corresponding to the aliphatic C-H stretches of the methylene bridge are expected.
-
Triple Bond Region (2500-2000 cm⁻¹): This region is often diagnostically simple. A strong, sharp, and unambiguous peak between 2220-2240 cm⁻¹ is the hallmark of the nitrile (C≡N) group .[4][10] Its presence and position are key identifiers for this molecule.
-
Fingerprint Region (1800-600 cm⁻¹): This region, while complex, contains a wealth of structural information.
-
The most prominent features will be the aromatic ring stretching vibrations between 1400-1620 cm⁻¹ . Expect a pattern of multiple sharp bands, characteristic of the substituted pyridine and benzyl rings.[4]
-
The aromatic C-N stretching vibration should appear as a medium-to-strong band in the 1250-1350 cm⁻¹ range.[3]
-
Finally, a broad, out-of-plane N-H wagging band may be observed between 650-900 cm⁻¹ , further confirming the presence of the secondary amine.[6]
-
Conclusion
Infrared spectroscopy is an indispensable tool for the structural verification of this compound. By systematically analyzing the key regions of the IR spectrum, one can confirm the presence of the nitrile, secondary aromatic amine, and aromatic functionalities. The characteristic frequencies, rooted in the principles of molecular vibrations and electronic effects like conjugation, provide a robust and reliable fingerprint for this compound. This guide provides the foundational knowledge for researchers to confidently acquire, interpret, and utilize IR spectral data in their scientific endeavors.
References
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- Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles | Organic Chemistry Class Notes. [Link]
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- Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]
- Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. [Link]
- Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]
- Srivastava, T. N., & Singh, J. (1970). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA. [Link]
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- Tsi. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Tsi Journals. [Link]
- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]
- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]
- JoVE. (2024). Video: IR Frequency Region: Alkyne and Nitrile Stretching. [Link]
- Kuriakose, G., et al. (2020). Vibrational Spectroscopy for Identification of Metabolites in Biologic Samples. Molecules. [Link]
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- Michigan State University. (n.d.). Infrared Spectrometry. [Link]
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- MDPI. (2020). Vibrational Spectroscopy for Identification of Metabolites in Biologic Samples. [Link]
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An In-Depth Technical Guide to the Mass Spectrometry of 2-(Benzylamino)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-(benzylamino)nicotinonitrile, a key scaffold in medicinal chemistry. In the absence of extensive empirical data in publicly accessible databases, this guide synthesizes foundational principles of mass spectrometry with expert knowledge of the fragmentation behaviors of its constituent chemical moieties—a secondary benzylamine and a nicotinonitrile core. We present predicted fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions, offering a robust framework for compound identification and structural elucidation. Furthermore, a detailed, field-proven Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol is provided for the sensitive and specific quantification of this compound in complex matrices, a critical requirement for pharmacokinetic and drug metabolism studies. This guide is intended to be a practical resource for researchers in drug discovery and development, providing both the theoretical underpinnings and actionable methodologies for the mass spectrometric analysis of this important class of molecules.
Introduction: The Significance of this compound
Nicotinonitrile derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a variety of marketed drugs.[1] The 2-aminopyridine scaffold, in particular, is a privileged structure known for its diverse biological activities. The conjugation of a benzylamine moiety to the nicotinonitrile core in this compound creates a molecule with significant potential for further chemical modification and as a lead compound in drug discovery programs.
Mass spectrometry is an indispensable tool for the characterization of such novel compounds, offering unparalleled sensitivity and specificity for molecular weight determination and structural elucidation.[2] Understanding the mass spectrometric behavior of this compound is therefore crucial for its synthesis, purification, and downstream applications in drug metabolism and pharmacokinetic (DMPK) studies. This guide aims to provide a detailed technical overview of the mass spectrometric analysis of this compound, with a focus on predicting its fragmentation patterns and establishing a robust analytical methodology.
Predicted Fragmentation Patterns of this compound
A thorough understanding of fragmentation pathways is essential for the unambiguous identification of a molecule by mass spectrometry.[3] In the absence of a published mass spectrum for this compound, we can predict its fragmentation based on the well-established behavior of benzylamines and substituted pyridines.[4][5]
Electron Ionization (EI) Mass Spectrometry
Electron Ionization (EI) is a hard ionization technique that imparts significant internal energy to the analyte molecule, leading to extensive fragmentation.[6] The resulting mass spectrum is a characteristic fingerprint of the molecule.
Predicted EI Fragmentation Pathway:
The most likely initial ionization event will be the removal of an electron from one of the nitrogen atoms, which have the highest energy non-bonding electrons.[6] The molecular ion ([M]+•) of this compound is expected at an m/z of 209.25.
Key predicted fragmentation pathways include:
-
Alpha-Cleavage: The most favorable fragmentation for amines is the cleavage of the C-C bond alpha to the nitrogen atom.[3] For this compound, this would involve the loss of a hydrogen radical to form a stable iminium ion at m/z 208.
-
Benzylic Cleavage: A prominent fragmentation pathway for benzylamines is the cleavage of the benzylic C-N bond, leading to the formation of the highly stable benzyl cation (C7H7+) at m/z 91. This is often the base peak in the EI spectra of benzylamines.[7]
-
Tropylium Ion Formation: The benzyl cation can rearrange to the even more stable tropylium ion, also at m/z 91.[8]
-
Loss of HCN: The nicotinonitrile ring may undergo fragmentation through the loss of a neutral hydrogen cyanide (HCN) molecule (27 Da).
-
Pyridine Ring Fragmentation: Further fragmentation of the pyridine ring can lead to a complex pattern of smaller ions.
Caption: Predicted EI fragmentation of this compound.
Table 1: Predicted Major Ions in the EI Mass Spectrum of this compound
| m/z | Predicted Ion Structure | Fragmentation Pathway |
| 209 | [C13H11N3]+• | Molecular Ion |
| 208 | [C13H10N3]+ | Loss of H• from the amine |
| 118 | [C6H4N2]+• | Loss of benzyl radical |
| 91 | [C7H7]+ | Benzylic cleavage to form benzyl/tropylium ion |
Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS)
Electrospray Ionization (ESI) is a soft ionization technique that typically produces a protonated molecule, [M+H]+.[9] Tandem mass spectrometry (MS/MS) is then used to induce fragmentation of this precursor ion, providing structural information. For this compound, the protonated molecule would have an m/z of 210.26.
Predicted ESI-MS/MS Fragmentation Pathway:
The fragmentation of the protonated molecule is expected to be dominated by the cleavage of the weakest bonds and the formation of stable neutral losses and product ions.
-
Loss of Ammonia: A common fragmentation pathway for protonated benzylamines is the loss of ammonia (NH3), which involves the transfer of a proton from the benzyl group.[4]
-
Benzylic Cleavage: Similar to EI, cleavage of the C-N bond can occur, leading to the formation of the benzyl cation at m/z 91.
-
Formation of Protonated Aminopyridine: Cleavage of the benzylic C-N bond can also result in the formation of a protonated 2-aminonicotinonitrile ion.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Table 2: Predicted Major Product Ions in the ESI-MS/MS Spectrum of this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Predicted Neutral Loss | Fragmentation Pathway |
| 210 | 193 | NH3 (17 Da) | Loss of ammonia |
| 210 | 119 | C7H7 (91 Da) | Formation of protonated 2-aminonicotinonitrile |
| 210 | 91 | C6H5N2 (119 Da) | Formation of benzyl/tropylium ion |
Experimental Protocol: Quantitative Analysis by LC-MS/MS
For the quantitative analysis of this compound in biological matrices, such as plasma, a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required.[10][11][12] The following protocol is a recommended starting point, based on established methods for similar analytes.[13][14]
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for extracting small molecules from plasma samples.
-
To 50 µL of plasma sample in a 1.5 mL microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Liquid Chromatography Conditions
Reversed-phase chromatography is well-suited for the separation of moderately polar compounds like this compound.
-
LC System: An Agilent 1290 Infinity II LC System or equivalent.[15]
-
Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, then return to initial conditions and re-equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode will provide the highest sensitivity and selectivity.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.[15]
-
Ionization Source: Agilent Jet Stream Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Gas Temperature: 300°C.
-
Gas Flow: 8 L/min.
-
Nebulizer: 35 psi.
-
Sheath Gas Temperature: 350°C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V.
Table 3: Proposed MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| This compound (Quantifier) | 210.1 | 91.1 | 20 |
| This compound (Qualifier) | 210.1 | 119.1 | 15 |
Collision energies should be optimized empirically.
Caption: LC-MS/MS workflow for the analysis of this compound.
Conclusion
This technical guide provides a foundational understanding of the mass spectrometric behavior of this compound. By leveraging established principles of fragmentation for benzylamines and nicotinonitrile derivatives, we have proposed detailed fragmentation pathways for both EI and ESI-MS. The inclusion of a comprehensive LC-MS/MS protocol offers a practical starting point for the development of validated quantitative assays. This guide serves as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and bioanalysis of this and structurally related compounds, thereby supporting the advancement of drug discovery and development programs.
References
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- Gawad, J., et al. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 17(3), 398-406. [Link]
- Request PDF. (2025). Fragmentation Mechanisms of Protonated Benzylamines.
- Elsebaei, F., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical and Pharmaceutical Sciences, 6(3), 136-153. [Link]
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- D'Hondt, M., et al. (2014). Current developments in LC-MS for pharmaceutical analysis. Analyst, 139(23), 5954-5968. [Link]
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An In-Depth Technical Guide to the Physicochemical Characteristics of 2-(Benzylamino)nicotinonitrile
Abstract: This document provides a comprehensive technical overview of 2-(Benzylamino)nicotinonitrile (CAS No. 50351-72-9), a key heterocyclic building block relevant to drug discovery and medicinal chemistry. This guide synthesizes fundamental physicochemical data, predicted spectroscopic profiles, and detailed experimental protocols for its synthesis and characterization. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable insights into the handling, analysis, and application of this compound. All protocols and analytical discussions are grounded in established chemical principles to ensure scientific integrity and reproducibility.
Introduction to this compound
This compound is a substituted aminopyridine derivative. The molecular architecture, featuring a pyridine ring, a nitrile group, and a benzylamino substituent, makes it a versatile scaffold in medicinal chemistry. Aminopyridine cores are prevalent in a wide array of pharmacologically active agents due to their ability to form key hydrogen bonds and participate in various receptor-ligand interactions. The nitrile group can act as a hydrogen bond acceptor or be further elaborated into other functional groups, while the benzylamino moiety provides a lipophilic region that can be critical for modulating pharmacokinetic properties. Understanding the fundamental physical and chemical characteristics of this molecule is the first step in its rational application in the design and synthesis of novel therapeutic agents.
Core Physicochemical Properties
The essential identification and physical properties of this compound are summarized below. While widely available from chemical suppliers, experimental values for properties such as melting and boiling points are not consistently reported in publicly available literature. The compound is expected to be a solid at standard temperature and pressure.
| Property | Value | Source(s) |
| CAS Number | 50351-72-9 | [1][2][3][4][5] |
| Molecular Formula | C₁₃H₁₁N₃ | [2][4] |
| Molecular Weight | 209.25 g/mol | [2] |
| Purity (Typical) | ≥96-98% | [2][3][4] |
| InChI Key | GSDQHSDPGWFMHN-UHFFFAOYSA-N | [2] |
| Appearance | Data not available. Expected to be a solid. | |
| Melting Point | Data not available in searched sources. | [4] |
| Boiling Point | Data not available in searched sources. | [4] |
Predicted Spectroscopic & Analytical Profile
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum is the primary tool for structural confirmation. The predicted spectrum in a solvent like CDCl₃ or DMSO-d₆ would exhibit distinct signals corresponding to the three main components of the molecule: the benzyl group, the secondary amine proton, and the pyridine ring protons.
-
Benzyl Aromatic Protons (C₆H₅): A complex multiplet is expected in the range of δ 7.20-7.40 ppm , integrating to 5 protons.
-
Methylene Protons (-CH₂-): A doublet is predicted around δ 4.6-4.8 ppm , integrating to 2 protons. The splitting into a doublet is due to coupling with the adjacent N-H proton.
-
Amine Proton (-NH-): A broad singlet or a triplet (if coupling to the -CH₂- group is resolved) is expected between δ 5.5-6.5 ppm , integrating to 1 proton. Its chemical shift can be highly variable and dependent on solvent, concentration, and temperature.
-
Pyridine Ring Protons: Three distinct signals corresponding to the protons on the nicotinonitrile ring are expected. Their shifts are influenced by the electron-donating amino group and the electron-withdrawing nitrile group.
-
H4 Proton: Expected to be a doublet of doublets around δ 7.8-8.0 ppm .
-
H5 Proton: Expected to be a doublet of doublets around δ 6.6-6.8 ppm .
-
H6 Proton: Expected to be a doublet of doublets around δ 8.2-8.4 ppm .
-
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework.
-
Nitrile Carbon (-C≡N): A signal is expected in the range of δ 117-120 ppm .[6]
-
Benzyl Carbons: The methylene carbon (-CH₂) should appear around δ 48-50 ppm . The aromatic carbons of the phenyl ring will produce signals between δ 127-139 ppm .[7]
-
Pyridine Ring Carbons: Five distinct signals are expected for the pyridine ring carbons, with chemical shifts significantly influenced by the substituents. The carbon bearing the amino group (C2) would be shifted downfield to ~δ 158-160 ppm , while the carbon bearing the nitrile group (C3) would appear around δ 95-100 ppm . The remaining carbons (C4, C5, C6) would resonate in the aromatic region between δ 110-150 ppm .
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
-
N-H Stretch: A sharp to moderately broad absorption band is expected in the 3300-3400 cm⁻¹ region, characteristic of a secondary amine.
-
Aromatic C-H Stretch: Signals will appear just above 3000 cm⁻¹ .
-
Aliphatic C-H Stretch: Signals from the methylene group will appear just below 3000 cm⁻¹ .
-
Nitrile (C≡N) Stretch: A sharp, strong absorption band is expected in the range of 2220-2240 cm⁻¹ . This is a highly characteristic peak for nitrile-containing compounds.[8][9]
-
C=C and C=N Aromatic Ring Stretches: Multiple sharp bands are expected in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern. Using an electron ionization (EI) or electrospray ionization (ESI) source, the following would be expected:
-
Molecular Ion Peak [M]⁺ or [M+H]⁺: A strong signal at m/z ≈ 209.10 (for [M]⁺) or m/z ≈ 210.10 (for [M+H]⁺), corresponding to the molecular weight of the compound (C₁₃H₁₁N₃).
-
Major Fragmentation Peak: A prominent fragment at m/z = 91 , corresponding to the stable tropylium cation ([C₇H₇]⁺) from the cleavage of the benzyl group, is a classic diagnostic peak for benzyl-containing compounds.
Synthesis and Purification Protocol
The most direct and common method for preparing this compound is via a nucleophilic aromatic substitution (SₙAr) reaction. This involves reacting a suitable leaving group at the 2-position of the pyridine ring, typically a halide like chlorine, with benzylamine.
Causality Behind Experimental Choices
-
Reactants: 2-Chloronicotinonitrile is the ideal starting material as the chlorine atom at an electron-deficient pyridine ring is activated for nucleophilic substitution, especially when adjacent to an electron-withdrawing nitrile group.[10] Benzylamine serves as the nucleophile.
-
Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is chosen. These solvents can solvate the cation but not the nucleophile, enhancing the nucleophilicity of the benzylamine.[11][12]
-
Base: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required. Its purpose is to scavenge the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the benzylamine nucleophile and driving the reaction to completion.
-
Temperature: The reaction is typically heated (e.g., 80-120 °C) to provide the necessary activation energy for the SₙAr reaction.
-
Purification: The crude product is often purified by recrystallization or silica gel column chromatography to remove unreacted starting materials and byproducts.
Step-by-Step Synthesis Protocol
-
Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 2-chloronicotinonitrile (1.0 eq).
-
Solvation: Add dry DMF (or another suitable polar aprotic solvent) to dissolve the starting material (approx. 5-10 mL per gram of 2-chloronicotinonitrile).
-
Reagent Addition: Add benzylamine (1.1 eq) to the solution, followed by the dropwise addition of triethylamine (1.5 eq).
-
Reaction: Heat the reaction mixture to 90 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2-chloronicotinonitrile spot has been consumed.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-water, which will typically cause the product to precipitate.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with water to remove DMF and triethylamine hydrochloride salts, followed by a wash with a cold non-polar solvent like hexane to remove non-polar impurities.
-
Purification: Dry the crude solid. If necessary, purify further by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
-
Characterization: Confirm the structure and purity of the final product using the analytical methods described in Section 3.0.
Analytical and Synthesis Workflow Visualization
The following diagrams illustrate the logical flow of the synthesis and subsequent analytical validation, ensuring a self-validating system for producing and confirming the target compound.
Caption: Workflow for the synthesis of this compound.
Caption: Workflow for analytical validation of the final product.
Solubility & Stability Profile
-
Solubility: Based on its structure, which combines a large nonpolar surface area (benzyl and pyridine rings) with polar functional groups capable of hydrogen bonding (secondary amine, nitrile), this compound is predicted to be:
-
Poorly soluble in water.
-
Soluble in polar aprotic solvents such as DMSO, DMF, and acetone.[13]
-
Moderately to fully soluble in chlorinated solvents like dichloromethane and chloroform.
-
Sparingly soluble in alcohols like methanol and ethanol.
-
Poorly soluble in nonpolar solvents like hexane and diethyl ether. For NMR analysis, deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) would be appropriate choices.
-
-
Stability: The compound is generally stable under standard laboratory conditions. It should be stored in a cool, dry place away from strong oxidizing agents. The secondary amine can be susceptible to air oxidation over long periods, so storage under an inert atmosphere (nitrogen or argon) is recommended for long-term preservation of purity.
Conclusion
This compound is a valuable chemical intermediate whose physical and chemical properties are well-defined by its structure. This guide provides a foundational framework for its use, from a robust and logical synthesis protocol to a predictive spectroscopic profile that enables its unambiguous identification. By understanding these core characteristics, researchers in drug development can confidently employ this molecule as a scaffold for creating novel chemical entities with therapeutic potential.
References
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Mastering the Solubility Profile of 2-(Benzylamino)nicotinonitrile: A Technical Guide for Drug Development Professionals
Foreword: The Crucial Role of Solubility in Preclinical Success
In the landscape of modern drug discovery, the intrinsic properties of a molecule are the bedrock upon which its therapeutic potential is built. Among these, aqueous solubility stands as a paramount gatekeeper, dictating a compound's fate from early-stage screening to its ultimate in vivo performance. A suboptimal solubility profile can lead to a cascade of developmental challenges, including poor absorption, variable bioavailability, and difficulties in formulation, ultimately culminating in costly late-stage failures. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive, in-depth understanding of how to meticulously characterize the solubility profile of a promising, yet potentially challenging, molecule: 2-(Benzylamino)nicotinonitrile.
This document eschews a rigid, one-size-fits-all template. Instead, it is structured to logically guide the reader through the scientific rationale and practical execution of a thorough solubility assessment. We will delve into the "why" behind experimental choices, ensuring that the described protocols are not merely a set of instructions, but a self-validating system for generating robust and reliable data. Every critical claim and procedural standard is substantiated with references to authoritative sources, fostering a foundation of trustworthiness and scientific rigor.
Physicochemical Landscape of this compound
A comprehensive understanding of a compound's fundamental physicochemical properties is the essential first step in designing a relevant and effective solubility testing strategy. This compound is a molecule of interest in medicinal chemistry, and its structure suggests it may present solubility challenges.
| Property | Value/Information | Source |
| Molecular Formula | C₁₃H₁₁N₃ | - |
| Molecular Weight | 209.25 g/mol | - |
| CAS Number | 50351-72-9 | [1] |
| Appearance | Likely a solid at room temperature | General chemical knowledge |
| pKa (predicted) | Due to the presence of the pyridine nitrogen and the secondary amine, this compound is expected to be a weak base. The exact pKa would need to be experimentally determined, but it is crucial for understanding its pH-dependent solubility. | Chemical structure analysis |
| LogP (predicted) | The presence of a benzyl group and a substituted pyridine ring suggests a degree of lipophilicity, which could contribute to low aqueous solubility. | Chemical structure analysis |
| Experimental Solubility Data | Limited public data available. A structurally similar compound, 4-(benzylamino)-2-chloronicotinonitrile, has a reported aqueous solubility of 20.2 µg/mL at pH 7.4. This suggests that this compound is likely a poorly soluble compound. | [2] |
The Cornerstone of Solubility Determination: The Shake-Flask Method (Thermodynamic Equilibrium Solubility)
To ascertain the true thermodynamic equilibrium solubility, the shake-flask method remains the "gold standard".[3] This method ensures that a saturated solution is achieved, providing a definitive measure of a compound's solubility in a given medium at a specific temperature.
Causality Behind the Shake-Flask Method:
The core principle of this method is to allow a surplus of the solid compound to equilibrate with the solvent over a sufficient period. This ensures that the dissolution and precipitation rates become equal, resulting in a saturated solution where the concentration of the dissolved solute is at its maximum. This thermodynamic equilibrium value is critical for biopharmaceutical classification and for understanding the driving force for dissolution.[4]
Experimental Protocol: Shake-Flask Method
Objective: To determine the thermodynamic equilibrium solubility of this compound in a specified buffer at a physiologically relevant temperature.
Materials:
-
This compound (solid, high purity)
-
Selected buffer solution (e.g., Phosphate Buffered Saline (PBS) pH 7.4)
-
High-purity water (e.g., Milli-Q or equivalent)
-
Acetonitrile (HPLC grade)
-
Formic acid (or other appropriate modifier for HPLC)
-
Calibrated analytical balance
-
Glass vials with screw caps (e.g., 2 mL)
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
HPLC system with UV detector
-
Calibrated pH meter
Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound (e.g., 2-5 mg) into a glass vial. The key is to ensure undissolved solid remains at the end of the experiment.
-
Add a precise volume of the pre-equilibrated buffer (e.g., 1 mL of PBS at 37°C) to the vial.
-
Prepare at least three replicate vials for each condition.
-
-
Equilibration:
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 37°C for physiological relevance) and agitation speed (e.g., 150 rpm).[5]
-
Equilibrate for a predetermined period. For poorly soluble compounds, 24 to 48 hours is a common starting point to ensure equilibrium is reached.[6] A preliminary time-to-equilibrium study can be conducted by sampling at various time points (e.g., 24, 48, 72 hours) to confirm that the concentration has plateaued.
-
-
Phase Separation:
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Carefully collect the supernatant using a pipette, being cautious not to disturb the solid pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining fine particles. It is crucial to pre-condition the filter by discarding the first few drops of the filtrate to minimize drug adsorption to the filter membrane.
-
-
Quantification:
-
Prepare a series of calibration standards of this compound in the mobile phase of the analytical method.
-
Analyze the filtered supernatant (the saturated solution) and the calibration standards using a validated HPLC-UV method. The mobile phase composition should be chosen to ensure the compound is fully soluble.[7]
-
Determine the concentration of this compound in the supernatant by interpolating its response from the calibration curve.
-
Workflow Visualization: Shake-Flask Method
Caption: Workflow for thermodynamic solubility determination.
The Influence of pH: A Critical Determinant of Solubility
For ionizable compounds like this compound, pH is a critical factor influencing solubility.[8] As a weak base, its solubility is expected to be higher at lower pH values where it can be protonated to form a more soluble salt. A comprehensive pH-solubility profile is therefore essential for predicting its behavior in different physiological environments, such as the stomach (low pH) and the intestine (higher pH).
Experimental Protocol: pH-Solubility Profile
Objective: To determine the solubility of this compound across a physiologically relevant pH range.
Materials:
-
Same as for the shake-flask method.
-
A series of buffers covering the desired pH range (e.g., pH 1.2, 4.5, 6.8). Buffers should be prepared according to pharmacopeial standards (e.g., USP, BP).[9][10]
Procedure:
-
Buffer Preparation: Prepare a series of buffers (e.g., HCl for pH 1.2, acetate for pH 4.5, and phosphate for pH 6.8) according to established protocols.[10] Ensure the pH of each buffer is accurately measured at the experimental temperature (e.g., 37°C).
-
Solubility Determination: Perform the shake-flask method as described in Section 2 for each prepared buffer.
-
Data Analysis and Visualization:
-
Plot the determined solubility (on a logarithmic scale) against the pH of the buffer.
-
This plot will reveal the pH-solubility profile of the compound.
-
Workflow Visualization: pH-Solubility Profiling
Caption: Workflow for generating a pH-solubility profile.
The Impact of Solid-State Properties: The Polymorphism Caveat
It is imperative for the senior scientist to recognize that the solubility of a crystalline solid is intrinsically linked to its crystal lattice energy. The existence of multiple crystalline forms, known as polymorphs, can have a profound impact on solubility.[11][12] A metastable polymorph will generally exhibit higher solubility than the most stable form.[13]
Self-Validating System:
-
Solid-State Characterization: Before and after the solubility experiment, the solid material should be analyzed using techniques such as X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). This is to confirm the polymorphic form of the starting material and to check for any solvent-mediated phase transformations to a more stable, less soluble form during the equilibration period.[1]
-
Interpretation: If a phase transformation is observed, the measured solubility will be that of the more stable form, not the initial metastable form. This is a critical piece of information for formulation development, as it highlights potential stability issues.
Data Presentation and Interpretation
A clear and concise presentation of the solubility data is essential for its effective use in drug development decision-making.
Table 1: Example Solubility Profile of a this compound Analog
| Medium (at 37°C) | pH | Mean Solubility (µg/mL) | Standard Deviation |
| 0.1 N HCl | 1.2 | >1000 (hypothetical) | - |
| Acetate Buffer | 4.5 | 150.5 (hypothetical) | 12.3 |
| Phosphate Buffer | 6.8 | 25.8 (hypothetical) | 3.1 |
| PBS | 7.4 | 20.2 | (as reported for analog[2]) |
Interpretation: The data clearly demonstrates the pH-dependent solubility of this class of compounds, with significantly higher solubility at acidic pH. This information is vital for predicting oral absorption, as the drug will likely dissolve in the stomach and may precipitate in the higher pH environment of the small intestine.
Conclusion: A Foundation for Rational Drug Development
A thorough understanding of the solubility profile of this compound is not merely an academic exercise; it is a fundamental prerequisite for its successful development as a therapeutic agent. By employing robust methodologies such as the shake-flask method, meticulously characterizing the pH-dependency of solubility, and remaining vigilant to the impact of solid-state properties, researchers can generate the high-quality data necessary to guide formulation strategies, predict in vivo performance, and ultimately, de-risk the development process. This guide provides the framework and the scientific rationale to achieve this critical objective.
References
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An In-depth Technical Guide to the Stability and Storage of 2-(Benzylamino)nicotinonitrile
Abstract
This technical guide provides a comprehensive analysis of the stability and recommended storage conditions for 2-(Benzylamino)nicotinonitrile (CAS No. 50351-72-9). Designed for researchers, scientists, and professionals in drug development, this document synthesizes information from analogous chemical structures and established principles of chemical stability to project the behavior of this compound. We will explore its physicochemical properties, predict potential degradation pathways based on its functional groups, and provide detailed protocols for assessing its stability. The causality behind each recommendation and experimental design is explained to ensure both scientific integrity and practical applicability.
Introduction and Compound Overview
This compound is a heterocyclic compound featuring a pyridine ring substituted with a nitrile group and a secondary benzylamine group. Its structural attributes make it a valuable building block in medicinal chemistry and materials science. An understanding of its stability is paramount for ensuring the integrity of research data, the safety of handling and storage, and the quality of any resulting products.
The molecule's stability is governed by the interplay of its three key functional moieties: the pyridine ring, the nitrile group, and the benzylamine side chain. Each presents a unique susceptibility to environmental factors such as heat, light, pH, and oxidative stress. This guide will deconstruct the potential reactivity of each component to build a holistic stability profile.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 50351-72-9 | [1] |
| Molecular Formula | C₁₃H₁₁N₃ | [1] |
| Molecular Weight | 209.25 g/mol | [1] |
| Appearance | Solid (form may vary) | [2] |
| Storage Temperature | 2-8°C (recommended for long-term) or Room Temperature | [3][4] |
Recommended Storage and Handling
Proper storage and handling are critical to preserving the integrity of this compound. The following recommendations are based on supplier safety data sheets and the known reactivity of related chemical structures.
Core Storage Protocol
-
Temperature: For long-term storage, refrigeration at 2-8°C is recommended to minimize the rate of any potential degradation reactions.[3][5] For short-term use, storage at room temperature is acceptable.[4]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to prevent exposure to moisture and atmospheric oxygen.[4] The compound should be kept in a dry, well-ventilated place .[2][6]
-
Light: The aminopyridine scaffold is potentially photosensitive. Therefore, the compound must be protected from light by using amber glass vials or storing it in a dark place.[4][7]
Safe Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[7]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6]
-
Hygiene: Wash hands thoroughly after handling. Avoid contact with skin and eyes, as the compound is classified as a skin and eye irritant.[7][8]
-
Spills: In case of a spill, collect the material dry, avoiding dust generation, and dispose of it as hazardous waste.[7]
Predicted Degradation Pathways
Caption: Workflow for Forced Degradation and Stability-Indicating Method Development.
Step 1: Forced Degradation (Stress Testing)
-
Objective: To intentionally degrade the compound to generate its likely degradation products. The goal is to achieve 5-20% degradation of the parent compound. [9]* Materials:
-
This compound
-
HPLC-grade Acetonitrile (ACN) and Water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC vials
-
-
Procedure:
-
Prepare a stock solution of the compound (e.g., 1 mg/mL in ACN).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂ at room temperature.
-
Thermal Degradation:
-
Solution: Heat a vial of the stock solution at 80°C.
-
Solid: Place a small amount of the solid compound in an oven at 80°C.
-
-
Photolytic Degradation: Expose a solution of the compound in a quartz cuvette or vial to a UV lamp (e.g., 254 nm) for 24 hours. [10] 7. Sampling: For each condition, take aliquots at various time points (e.g., 2, 8, 24 hours). Neutralize the acid and base samples before analysis. Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Step 2: Stability-Indicating HPLC Method Development
-
Objective: To develop an HPLC method that can separate the intact this compound from all degradation products generated during the stress testing. [11][12]* Initial HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: PDA/UV detector at a wavelength of maximum absorbance (determine by scanning the UV spectrum of the parent compound).
-
Injection Volume: 10 µL
-
-
Procedure:
-
Inject the unstressed control sample to determine the retention time of the parent peak.
-
Inject each of the stressed samples.
-
Analyze the chromatograms. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent peak and from each other.
-
Optimization (Causality):
-
If peaks are co-eluting, adjust the gradient slope (a shallower gradient provides more resolution).
-
If resolution is still poor, change the mobile phase pH (e.g., use an ammonium acetate buffer at pH 6.8) to alter the ionization state and retention of acidic or basic analytes.
-
Consider a different column chemistry (e.g., Phenyl-Hexyl) if selectivity issues persist.
-
-
Peak Purity: Use the PDA detector to assess peak purity for the parent peak in the stressed samples. This ensures that no degradant is co-eluting under the main peak.
-
Conclusion
This compound is a moderately stable compound under standard laboratory conditions. Its primary stability liabilities are susceptibility to hydrolysis of the nitrile group (particularly under basic conditions) and potential photodegradation. Storage in a cool, dry, dark environment, preferably under an inert atmosphere, is essential to maintain its purity over time. The provided forced degradation and HPLC method development protocol offers a robust framework for any researcher to experimentally verify the stability of this compound, identify potential degradants, and establish a validated analytical method for quality control and stability studies.
References
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- TCI Chemicals. (n.d.). Safety Data Sheet.
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- Keerthi, K., et al. (2023). Stability Indicating Forced Degradation Studies and a Newly Developed Validated Analytical Method for the Simultaneous Estimation. International Journal of Pharmacy and Pharmaceutical Research, 26(2), 526-540. [Link]
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Theoretical Exploration of 2-(Benzylamino)nicotinonitrile: A Computational Guide for Drug Discovery
Abstract
This technical guide provides a comprehensive theoretical framework for the study of 2-(Benzylamino)nicotinonitrile, a molecule of interest in medicinal chemistry. In the absence of direct, extensive experimental and theoretical literature on this specific compound, this document synthesizes established computational methodologies and data from analogous structures to present a robust predictive analysis. This guide is intended for researchers, scientists, and drug development professionals, offering insights into its structural, electronic, and spectroscopic properties through in-silico techniques. By detailing theoretical protocols and expected outcomes, this work aims to catalyze further experimental investigation and application of this compound in drug design and development.
Introduction: The Nicotinonitrile Scaffold in Medicinal Chemistry
Nicotinonitrile (3-cyanopyridine) derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Marketed drugs such as the kinase inhibitors Bosutinib and Neratinib feature this scaffold, highlighting its importance in the development of targeted therapies, particularly in oncology. The 2-amino substituted nicotinonitriles, in particular, have garnered significant attention for their potential as autophagy enhancers and anticancer agents.[1][2] The introduction of a benzylamino group at the 2-position of the nicotinonitrile ring system, yielding this compound, offers a compelling structural motif for further investigation. The benzyl group can engage in various non-covalent interactions, including pi-stacking and hydrophobic interactions, which are crucial for molecular recognition and binding to biological targets.
This guide will delineate a theoretical approach to characterizing this compound, providing a foundational understanding of its molecular properties. This in-silico analysis serves as a critical first step in the drug discovery pipeline, enabling the rational design of future experimental studies.
Synthesis Pathway: A Proposed Protocol
While a specific, detailed synthesis for this compound is not extensively documented, a viable and commonly employed synthetic route can be adapted from the literature on related 2-aminonicotinonitrile derivatives.[3] The most logical approach involves the nucleophilic substitution of a suitable leaving group at the 2-position of the nicotinonitrile ring with benzylamine. A common precursor for such reactions is a 2-chloronicotinonitrile derivative.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Chloronicotinonitrile derivative
-
Benzylamine
-
A suitable base (e.g., triethylamine or potassium carbonate)
-
Anhydrous solvent (e.g., acetonitrile or N,N-dimethylformamide)
-
Standard laboratory glassware and purification apparatus (e.g., for column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 2-chloronicotinonitrile derivative in the chosen anhydrous solvent.
-
Addition of Reagents: Add an equimolar amount of benzylamine to the solution, followed by a slight excess of the base.
-
Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80°C to reflux) and monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified, typically by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure this compound.
-
Characterization: The final product should be characterized by standard analytical techniques, including NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy to confirm its structure and purity.
Theoretical Methodologies: A Computational Framework
The theoretical investigation of this compound would employ quantum chemical calculations, primarily based on Density Functional Theory (DFT), which has proven to be a reliable and computationally efficient method for studying the properties of organic molecules.
Geometry Optimization and Vibrational Frequencies
The first step in the computational analysis is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization.
-
Methodology: The geometry of this compound would be optimized using a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) in conjunction with a suitable basis set, for instance, 6-311++G(d,p). This combination is widely used and provides a good balance between accuracy and computational cost for organic molecules.
-
Validation: To ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the structure is a stable conformer.
Electronic Properties and Reactivity
Understanding the electronic structure is key to predicting a molecule's reactivity and intermolecular interactions.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic transitions and reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is invaluable for predicting how the molecule will interact with other molecules, including biological targets.
Spectroscopic Simulations
Computational methods can predict various types of spectra, which can then be compared with experimental data for validation.
-
Infrared (IR) and Raman Spectra: The vibrational frequencies and intensities calculated from the optimized geometry can be used to simulate the IR and Raman spectra. These theoretical spectra can aid in the assignment of experimental vibrational bands.
-
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). By calculating the excitation energies and oscillator strengths of the lowest singlet-singlet electronic transitions, the absorption maxima (λmax) can be predicted.
Predicted Molecular and Electronic Properties
Based on the theoretical methodologies outlined above and data from analogous structures, we can predict the key properties of this compound.
Optimized Molecular Structure
The optimized geometry of this compound is expected to be non-planar, with the benzyl and nicotinonitrile moieties likely twisted relative to each other to minimize steric hindrance. Key structural parameters of interest would be the bond lengths and angles within the pyridine ring, the C-N bond connecting the benzylamine to the ring, and the C≡N bond of the nitrile group.
Frontier Molecular Orbitals and Reactivity
-
HOMO: The HOMO is anticipated to be localized primarily on the electron-rich benzylamino group and the pyridine ring, indicating that these are the most likely sites for electrophilic attack.
-
LUMO: The LUMO is expected to be distributed over the electron-deficient nicotinonitrile ring, particularly the nitrile group, making it susceptible to nucleophilic attack.
-
HOMO-LUMO Gap: A moderate HOMO-LUMO energy gap is predicted, suggesting a molecule with reasonable kinetic stability but also capable of participating in chemical reactions, a desirable trait for a drug candidate.
| Parameter | Predicted Value Range | Significance |
| HOMO Energy | -5.5 to -6.5 eV | Electron-donating ability |
| LUMO Energy | -1.0 to -2.0 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 4.0 to 5.0 eV | Chemical reactivity and stability |
Table 1: Predicted electronic properties of this compound based on typical values for similar aromatic amines and nitriles.
Predicted Spectroscopic Features
-
IR Spectrum: The simulated IR spectrum of this compound would exhibit characteristic vibrational modes. The N-H stretching vibration of the secondary amine is expected in the region of 3300-3500 cm⁻¹. The C≡N stretching of the nitrile group should appear as a sharp band around 2220-2260 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the aromatic rings will likely be observed in the 1400-1600 cm⁻¹ region. For comparison, the IR spectrum of the related compound 2-(Benzylamino)-5-nitropyridine shows characteristic peaks that can help in the interpretation of the predicted spectrum for the target molecule.[4][5]
-
UV-Vis Spectrum: The TD-DFT calculations are expected to predict electronic transitions in the UV region. Typically, for molecules with such aromatic systems, π → π* and n → π* transitions are observed. The absorption maxima (λmax) are likely to be in the range of 250-350 nm. The UV-Vis spectrum of benzylamine, a key component of the target molecule, shows absorption maxima at approximately 206 nm and 256 nm, which can be considered as a reference point.[6]
Potential Biological Activity and Drug Development Implications
Derivatives of 2-aminonicotinonitrile have demonstrated a range of biological activities, with anticancer and autophagy-inducing properties being particularly prominent.[1][2]
-
Anticancer Potential: Several studies have reported the cytotoxic effects of 2-aminonicotinonitrile derivatives against various cancer cell lines.[3][7] The mechanism of action is often attributed to the inhibition of key cellular targets like kinases. The structural features of this compound, including its ability to act as a hydrogen bond donor and acceptor, along with the hydrophobic benzyl group, make it a promising candidate for binding to the active sites of enzymes implicated in cancer progression.
-
Autophagy Modulation: Autophagy is a cellular process that plays a dual role in cancer, and its modulation is a promising therapeutic strategy. The discovery of 2-aminonicotinonitrile derivatives as autophagy enhancers opens up new avenues for research.[1][2] Theoretical studies, such as molecular docking, could be employed to predict the binding affinity of this compound to autophagy-related proteins.
Conclusion and Future Directions
This technical guide has presented a comprehensive theoretical framework for the investigation of this compound. By leveraging established computational methodologies and drawing parallels with analogous compounds, we have provided a detailed prediction of its structural, electronic, and spectroscopic properties. The in-silico data strongly suggest that this compound is a molecule with significant potential in medicinal chemistry, particularly in the realm of anticancer drug discovery.
The next logical steps in the exploration of this compound are:
-
Experimental Synthesis and Characterization: The proposed synthetic protocol should be carried out to obtain the pure compound, followed by thorough experimental characterization (NMR, MS, IR, UV-Vis) to validate the theoretical predictions.
-
In-Vitro Biological Evaluation: The synthesized this compound should be screened for its cytotoxic activity against a panel of cancer cell lines and its ability to modulate autophagy.
-
Further Computational Studies: Should the compound exhibit promising biological activity, more advanced computational techniques such as molecular docking and molecular dynamics simulations can be employed to elucidate its mechanism of action at the molecular level.
This synergistic approach, combining theoretical predictions with experimental validation, will be instrumental in unlocking the full therapeutic potential of this compound and its derivatives.
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- (A) IR spectra of pure benzylamine (2a, black), pure tetrabutylphosphonium bromide (3b, blue), and a mixture of 2a and 3b (red), recorded at room temperature. (B) enlargement of Figure 1A between 2600 and 4000 cm-1. TABLE 2. Reaction of Aliphatic Amines (2b-d) with DBnC (1) in the Presence of Bu4PBr (3b) a. ResearchGate. [URL: https://www.researchgate.net/figure/A-IR-spectra-of-pure-benzylamine-2a-black-pure-tetrabutylphosphonium-bromide-3b-blue_fig1_362244243]
- Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270732/]
- 2-(Benzylamino)-5-nitropyridine. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C21626415]
- BENZYLIDENEMALONONITRILE(2700-22-3) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrumen_2700-22-3_1hnmr.htm]
- 2-(Benzylamino)-5-nitropyridine - Optional[FTIR] - Spectrum. SpectraBase. [URL: https://spectrabase.com/spectrum/A8Z32oJ907a]
- Process for producing 2-amino-nicotinonitrile intermediates. Google Patents. [URL: https://patents.google.
- UV- vis absorption spectra of the benzylamine reaction system with or without catalyst after the addition of DPD and POD. ResearchGate. [URL: https://www.researchgate.
- Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. [URL: https://www.mdpi.com/1420-3049/27/22/7981]
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An In-depth Technical Guide to 2-(Benzylamino)nicotinonitrile: Synthesis, Biological Activity, and Therapeutic Potential
Foreword: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the nicotinonitrile core represents a "privileged scaffold"—a molecular framework that has repeatedly demonstrated the ability to bind to a diverse range of biological targets. The strategic incorporation of a benzylamino substituent at the 2-position of this ring system gives rise to 2-(benzylamino)nicotinonitrile, a compound and a class of derivatives that have garnered significant interest for their therapeutic potential, most notably in the realm of oncology. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, chemical properties, biological activities, and future prospects of this compound and its analogs. By synthesizing published data with field-proven insights, this document serves as a technical resource to facilitate further research and development in this promising area.
Synthesis and Chemical Characterization
The synthesis of this compound and its derivatives can be achieved through several strategic routes. A common and effective method involves the nucleophilic substitution of a suitable leaving group at the 2-position of a 3-cyanopyridine ring with benzylamine.
General Synthetic Approach
A prevalent synthetic strategy commences with the preparation of 2-chloro-3-cyanopyridine. This key intermediate can be synthesized from 3-cyanopyridine via N-oxidation followed by chlorination with reagents such as phosphorus oxychloride (POCl₃)[1][2]. The subsequent nucleophilic aromatic substitution with benzylamine or a substituted benzylamine furnishes the desired this compound derivative.
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Methodological & Application
Synthesis of 2-(Benzylamino)nicotinonitrile: An Application and Protocol Guide
Introduction: The Significance of the 2-Aminonicotinonitrile Scaffold
The 2-aminonicotinonitrile core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1] Its derivatives have garnered significant attention due to their diverse pharmacological properties. The introduction of a benzylamino substituent at the 2-position of the nicotinonitrile ring system can significantly modulate the molecule's steric and electronic properties, making 2-(benzylamino)nicotinonitrile a valuable intermediate in the synthesis of targeted therapeutics. This guide provides a detailed exploration of the synthesis of this compound, offering both theoretical insights and practical, step-by-step protocols for researchers in drug discovery and development.
Strategic Approaches to Synthesis: A Mechanistic Overview
The construction of the C-N bond between the nicotinonitrile ring and benzylamine is the cornerstone of this synthesis. Two primary strategies dominate the landscape for this transformation: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination). The choice between these methods is often dictated by the nature of the starting materials, desired reaction conditions, and scale of the synthesis.
Nucleophilic Aromatic Substitution (SNAr): A Direct and Efficient Route
The SNAr reaction is a powerful and often preferred method for the synthesis of this compound, particularly when starting from an activated pyridine ring. The presence of the electron-withdrawing nitrile group at the 3-position enhances the electrophilicity of the C2 position of the pyridine ring, making it susceptible to nucleophilic attack by benzylamine.
The reaction typically proceeds by the direct displacement of a suitable leaving group, most commonly a halide (e.g., chlorine), at the 2-position.[2] The reaction is often carried out in a suitable solvent and may be facilitated by the use of a base to neutralize the hydrogen halide formed during the reaction. While some SNAr reactions on heteroaryl chlorides can proceed without a catalyst, particularly with highly nucleophilic amines, the use of a palladium catalyst can be beneficial in certain cases.[3][4]
Key Considerations for SNAr:
-
Leaving Group: 2-Chloronicotinonitrile is a readily available and commonly used starting material.[5]
-
Solvent: A variety of solvents can be employed, with the choice often depending on the reaction temperature and solubility of the reactants. Water has been explored as a green solvent for similar C-N coupling reactions.[2]
-
Base: The use of a base, such as triethylamine or potassium carbonate, can be advantageous to scavenge the HCl generated and drive the reaction to completion.
-
Temperature: Reaction temperatures can range from room temperature to elevated temperatures, depending on the reactivity of the specific substrates.
Palladium-Catalyzed Buchwald-Hartwig Amination: A Versatile Cross-Coupling Strategy
The Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen bonds, offering a highly versatile and general method for coupling amines with aryl halides.[6][7][8] This palladium-catalyzed cross-coupling reaction provides an alternative and often milder route to this compound, especially for less reactive aryl halides or when SNAr conditions are not suitable.[9][10]
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired arylamine product and regenerates the Pd(0) catalyst.[7]
Key Components of the Buchwald-Hartwig Amination:
-
Palladium Precatalyst: A variety of palladium sources can be used, such as Pd(OAc)2 or Pd2(dba)3.
-
Ligand: The choice of phosphine ligand is crucial for the success of the reaction. Sterically hindered and electron-rich ligands, such as those developed by Buchwald and Hartwig, are often employed to facilitate the catalytic cycle.[6][11] Bidentate phosphine ligands can also be effective.[6]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Common choices include sodium tert-butoxide (NaOtBu) or potassium carbonate (K2CO3).
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the synthesis of this compound via both SNAr and Buchwald-Hartwig amination.
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This protocol outlines the direct reaction of 2-chloronicotinonitrile with benzylamine.
Materials:
-
2-Chloronicotinonitrile
-
Benzylamine
-
Triethylamine (or other suitable base)
-
Ethanol (or other suitable solvent)
-
Standard laboratory glassware
-
Magnetic stirrer with heating capabilities
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloronicotinonitrile (1.0 eq) in ethanol.
-
Reagent Addition: To the stirred solution, add benzylamine (1.1 - 1.5 eq) followed by triethylamine (1.2 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress of the reaction by TLC.
-
Workup: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.
-
Isolation: Remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Data Summary Table:
| Parameter | Value | Reference |
| Starting Material | 2-Chloronicotinonitrile | [5] |
| Reagent | Benzylamine | N/A |
| Solvent | Ethanol | [2] |
| Base | Triethylamine | N/A |
| Temperature | Reflux | N/A |
| Typical Yield | Good to excellent | [2] |
Protocol 2: Synthesis via Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed cross-coupling of 2-chloronicotinonitrile with benzylamine.
Materials:
-
2-Chloronicotinonitrile
-
Benzylamine
-
Palladium(II) acetate (Pd(OAc)2)
-
A suitable phosphine ligand (e.g., a biarylphosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk flask and other oven-dried glassware
-
Inert atmosphere (Argon or Nitrogen)
-
Magnetic stirrer with heating capabilities
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Inert Atmosphere: Assemble the reaction glassware (Schlenk flask with a magnetic stir bar and condenser) and flame-dry under vacuum. Backfill with an inert gas (Argon or Nitrogen).
-
Catalyst Preparation: To the Schlenk flask, add Pd(OAc)2 (typically 1-5 mol%) and the phosphine ligand (typically 1.1-1.2 eq relative to Pd).
-
Reagent Addition: Under a positive pressure of inert gas, add 2-chloronicotinonitrile (1.0 eq), sodium tert-butoxide (1.2 - 1.5 eq), and anhydrous toluene.
-
Amine Addition: Add benzylamine (1.1 - 1.2 eq) to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC.
-
Workup: After cooling to room temperature, quench the reaction by the careful addition of water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield pure this compound.
Data Summary Table:
| Parameter | Value | Reference |
| Starting Material | 2-Chloronicotinonitrile | [5] |
| Reagent | Benzylamine | N/A |
| Catalyst | Pd(OAc)2 / Phosphine Ligand | [11][12] |
| Base | Sodium tert-butoxide | [6] |
| Solvent | Anhydrous Toluene | [7] |
| Temperature | 80-110 °C | [7] |
| Typical Yield | Good to excellent | [6] |
Visualizing the Synthesis
Reaction Mechanism Diagrams
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis.
Safety and Handling Considerations
Working with Cyanides:
-
Toxicity: Nicotinonitrile and its derivatives are cyanide-containing compounds and are highly toxic if ingested, inhaled, or absorbed through the skin. [13][14]The cyanide ion can inhibit cellular respiration. [13]* Handling: Always handle solid cyanides and their solutions in a well-ventilated fume hood. [13][14]Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (double gloving is recommended). [14][15]* Acid Incompatibility: Avoid contact with acids, as this will liberate highly toxic and flammable hydrogen cyanide (HCN) gas. [13][16]* Waste Disposal: Dispose of all cyanide-containing waste according to institutional and local regulations. Contaminated materials should be treated as hazardous waste. [14]* Emergency Procedures: Be familiar with emergency procedures for cyanide exposure. An antidote may be available but must be administered by trained personnel. [13]In case of skin contact, immediately wash the affected area with copious amounts of water. [13]For any exposure, seek immediate medical attention. [14] Working with Benzylamine:
-
Corrosivity and Toxicity: Benzylamine is a corrosive and toxic compound. Handle with care, avoiding skin and eye contact.
-
Ventilation: Use in a well-ventilated area or a fume hood.
-
PPE: Wear appropriate PPE, including gloves and safety glasses.
General Laboratory Safety:
-
Always work in a well-ventilated laboratory.
-
Be aware of the hazards associated with all chemicals used in the synthesis.
-
Follow standard laboratory safety procedures.
Conclusion
The synthesis of this compound is a critical step in the development of novel therapeutics. Both the Nucleophilic Aromatic Substitution and the Buchwald-Hartwig amination offer reliable and efficient methods for its preparation. The choice of synthetic route will depend on the specific requirements of the research, including available starting materials, desired scale, and reaction conditions. By following the detailed protocols and safety guidelines presented in this guide, researchers can confidently and safely synthesize this valuable building block for their drug discovery programs.
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- Cyanides. (2014). University of Illinois Division of Research Safety.
- Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. (2019). Cogent Chemistry, 5(1).
- Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents? (2013). ChemSusChem, 6(8), 1455-1460.
- A NOVEL ROUTE FOR C-N COUPLING REACTION: ALTERNATIVE SYNTHESIS OF 2-N-BENZYLAMINOQUINOLINE-3-CARBONITRILE IN AQUEOUS MEDIA. (n.d.). BPAS Journals.
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- Amination of 2-halopyridines. (2013).
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- Buchwald-Hartwig amin
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
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- Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. (2023). Journal of Advanced Biomedical and Pharmaceutical Sciences, 6(3), 136-151.
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Application Note: A Robust One-Pot, Multi-Component Synthesis of 2-(Benzylamino)nicotinonitrile Derivatives
Abstract: This guide provides a comprehensive protocol for the one-pot, four-component synthesis of 2-(benzylamino)nicotinonitrile derivatives, a scaffold of significant interest in medicinal chemistry and drug discovery.[1] We delve into the underlying reaction mechanism, offering a detailed, step-by-step experimental procedure that is both efficient and scalable. This document is designed for researchers in synthetic chemistry and drug development, providing field-proven insights to ensure reproducibility and high yields. The protocol's trustworthiness is established through the inclusion of expected characterization data and a troubleshooting guide.
Introduction: The Significance of the Nicotinonitrile Scaffold
The nicotinonitrile (3-cyanopyridine) core is a privileged scaffold in modern medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, serving as antagonists for the A2A adenosine receptor, and demonstrating potent antitumor and antimicrobial properties.[2][3][4] The traditional multi-step synthesis of these complex heterocyclic systems often suffers from drawbacks such as low overall yields, tedious purification processes, and significant solvent waste.
Multi-component reactions (MCRs), wherein three or more reactants combine in a single pot to form a final product that incorporates substantial portions of all starting materials, represent a superior synthetic strategy.[5] This application note details a robust one-pot, four-component reaction that provides facile access to a library of this compound derivatives, highlighting the efficiency and elegance of MCRs in generating molecular complexity.
Reaction Principle and Mechanism
The synthesis proceeds via a catalyzed cascade reaction involving an aromatic aldehyde, a methyl ketone, malononitrile, and benzylamine. This method leverages a series of well-understood organic transformations—Knoevenagel condensation, Michael addition, and intramolecular cyclization followed by aromatization—to construct the densely functionalized pyridine ring in a single, efficient operation.
Causality Behind Component Choices:
-
Aromatic Aldehyde & Methyl Ketone: These components form the C4, C5, and C6 positions of the pyridine ring and their respective aryl substituents. Their reaction forms an α,β-unsaturated chalcone-like intermediate in situ.
-
Malononitrile: This active methylene compound is a versatile C3 building block, providing the nitrile group and two carbons for the pyridine backbone.
-
Benzylamine: Serves as the nitrogen source for the pyridine ring (N1) and provides the C2-benzylamino substituent, a key pharmacophore in many bioactive molecules.
-
Catalyst: A base catalyst, such as piperidine or triethylamine, is typically used to facilitate the initial condensation steps.
The proposed mechanism is illustrated below. The reaction is initiated by the Knoevenagel condensation between the aromatic aldehyde and malononitrile, and concurrently, the formation of a benzyl-enamine from the ketone and benzylamine. A subsequent Michael addition of the enamine to the Knoevenagel adduct is followed by intramolecular cyclization and elimination of water. The final step is an oxidation (often air-oxidation facilitated by the reaction conditions) to yield the stable aromatic nicotinonitrile product.
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Application Notes & Protocols: Microwave-Assisted Synthesis of 2-Aminonicotinonitrile Derivatives
Introduction: Accelerating Discovery with Microwave Chemistry
The 2-aminonicotinonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including inhibitors for IKK-β and other key biological targets.[1] Traditionally, the synthesis of these vital heterocyclic compounds involves multi-step procedures that are often time-consuming, energy-intensive, and may result in modest yields.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique that revolutionizes this process.[2][3] By utilizing microwave irradiation, we can drive reactions to completion in a matter of minutes rather than hours, often with superior yields and higher product purity.[4][5] This application note provides a detailed guide to the principles, mechanisms, and protocols for the rapid and efficient synthesis of 2-aminonicotinonitrile derivatives using microwave energy, tailored for researchers and professionals in drug development.
The Science of Microwave Heating: Beyond the Kitchen Oven
Conventional heating methods transfer energy indirectly and inefficiently, relying on conduction and convection, which results in slow heating and significant temperature gradients from the vessel wall to the bulk solution.[2][6] Microwave synthesis, in contrast, employs a direct and volumetric heating mechanism, leading to rapid and uniform temperature elevation throughout the reaction mixture.[6][7]
This efficiency stems from two primary mechanisms of interaction between the microwave's electromagnetic field and the molecules in the reaction:
-
Dipolar Polarization: Polar molecules, such as solvents and reagents, possess a dipole moment. The oscillating electric field of the microwave forces these molecules to constantly realign, generating heat through molecular friction.[6][8]
-
Ionic Conduction: If ions are present in the reaction mixture (e.g., catalysts or ionic intermediates), the electric field induces their migration. Collisions and resistance to this movement generate heat rapidly and efficiently.[2][8]
This direct energy transfer allows the reaction mixture to be heated to temperatures far above the solvent's conventional boiling point in sealed, pressurized vessels, dramatically accelerating reaction rates according to the Arrhenius law.[6]
Figure 1: Comparison of conventional vs. microwave heating mechanisms.
The Synthetic Pathway: A One-Pot, Four-Component Reaction
One of the most elegant and efficient methods for synthesizing polysubstituted 2-aminonicotinonitriles is a one-pot, four-component condensation reaction. This approach combines an aromatic aldehyde, a methyl ketone, malononitrile, and an ammonia source (typically ammonium acetate) under microwave irradiation.[1][9] The reaction proceeds without a solvent, further enhancing its green chemistry credentials.
The proposed mechanism involves a cascade of classical organic reactions, rapidly driven to completion by the microwave energy:
-
Knoevenagel Condensation: The reaction initiates with the base-catalyzed condensation between the aromatic aldehyde and the active methylene group of malononitrile to form an arylidenemalononitrile intermediate.
-
Michael Addition: Concurrently, the methyl ketone reacts with ammonia (from ammonium acetate) to form an enamine, which then acts as a nucleophile in a Michael addition to the arylidenemalononitrile.
-
Cyclization and Tautomerization: The resulting adduct undergoes intramolecular cyclization.
-
Dehydrogenation/Aromatization: The intermediate dihydropyridine is oxidized under the reaction conditions to yield the final, stable 2-aminonicotinonitrile aromatic ring.
Figure 2: Proposed reaction mechanism for the four-component synthesis.
Protocol: Solvent-Free Synthesis of 4,6-Diaryl-2-aminonicotinonitriles
This protocol describes a general, solvent-free procedure for the synthesis of 2-aminonicotinonitrile derivatives, adapted from established literature.[1][9] It is a self-validating system; successful synthesis is rapidly confirmed by simple workup and purification, yielding a crystalline product.
Materials and Equipment
-
Reactants: Aromatic aldehyde, aromatic methyl ketone, malononitrile, ammonium acetate.
-
Equipment: Dedicated microwave synthesis reactor (e.g., CEM Discover, Anton Paar Monowave), 10 mL or 25 mL microwave process vial with a magnetic stir bar, standard laboratory glassware, filtration apparatus.
-
Reagents for Workup: Ethanol (95%).
Experimental Workflow
Figure 3: Step-by-step experimental workflow diagram.
Step-by-Step Procedure
-
Vessel Preparation: To a dry 25 mL microwave process vial containing a magnetic stir bar, add the aromatic aldehyde (2.0 mmol), the methyl ketone (2.0 mmol), malononitrile (2.0 mmol), and ammonium acetate (3.0 mmol).
-
Causality Note: Ammonium acetate serves as both the ammonia source and a mild base to catalyze the initial condensations. A slight excess ensures the reaction goes to completion.[1]
-
-
Microwave Irradiation: Securely cap the vial and place it in the cavity of the microwave reactor. Irradiate the mixture for 7-9 minutes. The optimal power and temperature settings may vary depending on the specific substrates and instrument; a starting point of 100-120°C is recommended.
-
Causality Note: The solvent-free condition maximizes the concentration of reactants, and the direct microwave heating ensures that the energy is absorbed efficiently, leading to extremely short reaction times.[1]
-
-
Workup and Purification: After irradiation, allow the vial to cool to room temperature. Add a small volume of cold ethanol (~2-3 mL) to the reaction mixture and stir to break up the solid mass.
-
Isolation: Collect the crude product by vacuum filtration, washing the solid with a small amount of additional cold ethanol.
-
Purification: The crude solid can be purified by recrystallization from 95% ethanol to afford the pure 2-aminonicotinonitrile derivative as a crystalline solid.[9]
Data and Optimization
The described protocol is robust and applicable to a wide range of substrates. The yields are generally high, often exceeding 70-80%.
| Entry | Aldehyde (Ar¹) | Ketone (Ar²) | Time (min) | Yield (%) |
| 1 | 4-Cl-C₆H₄ | 4-MeO-C₆H₄ | 8 | 83 |
| 2 | 4-MeO-C₆H₄ | 4-MeO-C₆H₄ | 9 | 80 |
| 3 | C₆H₅ | 4-MeO-C₆H₄ | 7 | 86 |
| 4 | 4-NO₂-C₆H₄ | 4-MeO-C₆H₄ | 8 | 72 |
| 5 | C₆H₅ | C₆H₅ | 7 | 82 |
| Table 1: Representative examples of 2-aminonicotinonitrile derivatives synthesized via the solvent-free microwave protocol. Data sourced from Tu et al. (2005).[1][9] |
Optimization Insights:
-
Substrate Reactivity: Electron-withdrawing groups on the aromatic aldehyde may sometimes require slightly longer reaction times or higher temperatures to achieve optimal yields.
-
Power vs. Temperature Control: Modern microwave reactors allow for either power-controlled or temperature-controlled experiments. For reproducibility and scalability, temperature control is highly recommended.
-
Troubleshooting: If the reaction appears incomplete (as monitored by TLC), the irradiation time can be extended in 1-2 minute increments. Low yields may also indicate insufficient mixing; ensure the magnetic stir bar is functioning correctly.
Conclusion
Microwave-assisted synthesis provides a powerful, efficient, and environmentally friendly platform for the rapid construction of 2-aminonicotinonitrile derivatives. The one-pot, four-component, solvent-free protocol detailed here offers significant advantages over conventional methods, including drastically reduced reaction times, high yields, and a simple workup procedure.[1][4] This methodology is ideally suited for the rapid generation of compound libraries for screening in drug discovery programs and represents a key enabling technology for the modern medicinal chemist.
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- One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Semantic Scholar.
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- MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.
- One-pot microwave-assisted protocol for the synthesis of substituted 2-amino-1H-imidazoles. Molecular Diversity.
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- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances.
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Mastering the Purification of 2-(Benzylamino)nicotinonitrile: A Guide for Researchers
Authoritative Application Notes and Protocols for Achieving High Purity in Pharmaceutical Development
Introduction: The Critical Role of Purity for 2-(Benzylamino)nicotinonitrile
This compound is a key heterocyclic nitrile intermediate in the synthesis of various pharmacologically active compounds. The purity of this precursor is paramount, as even trace impurities can have a significant impact on the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of robust purification strategies for this compound, ensuring a high-purity compound suitable for downstream applications.
This document moves beyond generic protocols, offering a detailed analysis of the underlying chemical principles that govern each purification technique. By understanding the "why" behind each step, researchers can troubleshoot and adapt these methods to their specific needs, ensuring a self-validating and reliable purification workflow.
Physicochemical Profile and Safety Considerations
A thorough understanding of the physicochemical properties of this compound is the foundation for developing effective purification strategies.
| Property | Value | Source/Comment |
| Molecular Formula | C₁₃H₁₁N₃ | [1][2][3] |
| Molecular Weight | 209.25 g/mol | [1][3] |
| CAS Number | 50351-72-9 | [1][2][3] |
| Predicted Melting Point | ~70 °C | Based on the related compound 3-(benzylamino)propionitrile.[4] Experimental verification is recommended. |
| Predicted pKa | ~3.5 | Estimated based on the related compound 2-(propylamino)nicotinonitrile.[5] This suggests it is a weak base. |
| Solubility | Insoluble in water; likely soluble in common organic solvents like dichloromethane, ethyl acetate, and alcohols. | General solubility behavior for aromatic secondary amines.[6] |
Safety Precautions: this compound is associated with several hazard statements. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
Strategic Approaches to Purification
The choice of purification method depends on the nature and quantity of impurities present, as well as the desired final purity of the compound. The primary impurities in the synthesis of this compound, which typically involves the nucleophilic substitution of 2-chloronicotinonitrile with benzylamine, are likely to be unreacted starting materials.
This guide will detail three primary purification techniques:
-
Recrystallization: A powerful technique for removing small amounts of impurities from a solid compound.
-
Column Chromatography: Ideal for separating the target compound from impurities with different polarities.
-
Acid-Base Extraction: A liquid-liquid extraction technique that leverages the basicity of the amine functionality.
Figure 1: Overview of purification strategies for this compound.
Method 1: Recrystallization
Recrystallization is a highly effective method for purifying solid compounds, based on the principle that the solubility of a compound in a solvent increases with temperature.[7] The ideal solvent will dissolve the target compound readily at an elevated temperature but poorly at room temperature, while impurities remain either soluble or insoluble at all temperatures.
Solvent Selection: A Critical First Step
For aromatic secondary amines like this compound, which are moderately polar, a range of solvents should be tested.[6]
Recommended Solvents for Screening:
-
Alcohols: Isopropanol, Ethanol
-
Esters: Ethyl acetate
-
Aromatic Hydrocarbons: Toluene
-
Ketones: Acetone
-
Nitriles: Acetonitrile[8]
-
Solvent Mixtures: Hexane/Ethyl Acetate, Toluene/Heptane
Protocol for Solvent Screening:
-
Place a small amount (10-20 mg) of the impure compound into several test tubes.
-
Add a few drops of a single solvent to each tube and observe solubility at room temperature.
-
If insoluble, gently heat the test tube. An ideal solvent will dissolve the compound completely upon heating.
-
Allow the solution to cool to room temperature and then in an ice bath. The formation of crystals indicates a potentially suitable solvent.
Figure 2: Step-by-step workflow for the recrystallization process.
Detailed Recrystallization Protocol
-
Dissolution: In an Erlenmeyer flask, add the impure this compound and the chosen solvent. Heat the mixture with stirring until the compound fully dissolves. Add the solvent dropwise until a clear solution is obtained at the boiling point to ensure a saturated solution.
-
Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and swirl.
-
Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Method 2: Column Chromatography
Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase.[9] For basic compounds like this compound, interactions with the acidic silanol groups of standard silica gel can lead to poor separation and tailing of peaks.
Addressing Basicity in Column Chromatography
To mitigate the issues caused by the basicity of the amine, two primary strategies are employed:
-
Use of Amine-Functionalized Silica: This stationary phase has a less acidic surface, reducing strong interactions with basic compounds.[10]
-
Mobile Phase Modification: Adding a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to the mobile phase will neutralize the acidic sites on the silica gel, improving the elution of basic compounds.[10]
Thin-Layer Chromatography (TLC) for Method Development
Before performing column chromatography, it is essential to determine the optimal solvent system using Thin-Layer Chromatography (TLC).[11] A good solvent system will provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound.
Common TLC Solvent Systems to Evaluate:
-
Hexane:Ethyl Acetate mixtures (e.g., 9:1, 4:1, 1:1)
-
Dichloromethane:Methanol mixtures (e.g., 99:1, 95:5)
Remember to add 0.1-1% triethylamine to the TLC solvent system if you plan to use it in your column.
Figure 3: General workflow for purification by column chromatography.
Detailed Column Chromatography Protocol
-
Column Preparation: Prepare a slurry of silica gel in the initial, least polar solvent of your chosen system. Pour the slurry into the column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is required (i.e., gradually increasing the polarity of the mobile phase), do so slowly to ensure good separation.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Method 3: Acid-Base Extraction
This technique takes advantage of the basic nature of the secondary amine in this compound. By treating an organic solution of the compound with an aqueous acid, the amine is protonated to form a water-soluble ammonium salt, which partitions into the aqueous phase, leaving non-basic impurities in the organic phase.[12]
The Importance of pKa
The effectiveness of this method is dictated by the pKa of the conjugate acid of the amine. With a predicted pKa of around 3.5 for the protonated form, a dilute solution of a strong acid like hydrochloric acid (HCl) will be effective in protonating the amine.
Figure 4: Workflow for purification via acid-base extraction.
Detailed Acid-Base Extraction Protocol
-
Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of dilute aqueous HCl (e.g., 1 M). Shake the funnel vigorously and allow the layers to separate. The protonated this compound will move into the aqueous layer.
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete transfer of the product.
-
Basification: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 1 M NaOH) with stirring until the solution is basic (check with pH paper). The deprotonated this compound will precipitate out or form an oily layer.
-
Back-Extraction: Extract the basified aqueous solution with a fresh portion of organic solvent (e.g., DCM).
-
Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques.
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. The purified product should appear as a single spot.
-
High-Performance Liquid Chromatography (HPLC): A more quantitative method for determining purity. A typical method would involve a C18 reverse-phase column with a mobile phase of acetonitrile and water (with a buffer like formic or phosphoric acid).[13][14]
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.
-
Spectroscopic Methods (NMR, IR, MS): To confirm the identity and structural integrity of the purified compound.
Conclusion
The purification of this compound is a critical step in the synthesis of many pharmaceutical compounds. By carefully selecting and optimizing the appropriate purification method—be it recrystallization, column chromatography, or acid-base extraction—researchers can obtain this key intermediate with the high degree of purity required for drug development. The protocols and principles outlined in this guide provide a robust framework for achieving this goal, emphasizing a deep understanding of the chemical properties of the target compound to ensure a reliable and reproducible purification process.
References
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- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Online]. Available: [Link]
- National Institutes of Health. (2021). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. [Online]. Available: [Link]
- Agilent Technologies. (2012, September 2).
- ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. [Online]. Available: [Link]
- YouTube. (2022, July 8).
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- PubChem. 4-(Benzylamino)-2-chloronicotinonitrile. [Online]. Available: [Link]
- Chemistry of Heterocyclic Compounds. (2024, December 13). THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE)
- PubMed Central. (2018, November 12). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. [Online]. Available: [Link]
- PeerJ. Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. [Online]. Available: [Link]
- Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Online]. Available: [Link]
- Frontiers. Improving Small Molecule pKa Prediction Using Transfer Learning With Graph Neural Networks. [Online]. Available: [Link]
- Organic Syntheses. 3-aminopyridine. [Online]. Available: [Link]
- Helda - University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Online]. Available: [Link]
- Rupp, M. Predicting the pKa of Small Molecules. [Online]. Available: [Link]
- Bulgarian Chemical Communications. (2001). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. [Online]. Available: [Link]
- Diva-portal.org. (2022, August 26). How to Predict the pKa of Any Compound in Any Solvent. [Online]. Available: [Link]
- PubChem. 2-(Benzylamino)pyridine. [Online]. Available: [Link]
- Google Patents. US3917624A - Process for producing 2-amino-nicotinonitrile intermediates. [Online].
- ResearchGate. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. [Online]. Available: [Link]
- Wikipedia. Nicotinonitrile. [Online]. Available: [Link]
- ResearchGate. (2019, December 8). Which solvent should be used for TLC to the monitoring of malononitrile reactant in synthesis ?. [Online]. Available: [Link]
- MIT OpenCourseWare. Thin Layer Chromatography (TLC) Guide. [Online]. Available: [Link]
- Google Patents. CN109438340A - A kind of preparation process of the chloro- nicotinonitrile of 2-. [Online].
- Scribd.
- National Institutes of Health. (2024). Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning. [Online]. Available: [Link]
- PubMed. (2024, October 28). Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning. [Online]. Available: [Link]
- Google Patents. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile. [Online].
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- Google Patents. CN101117332B - The preparation method of 2-chloronicotinic acid. [Online].
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Application Notes & Protocols: Characterization of 2-(Benzylamino)nicotinonitrile as a Kinase Inhibitor
For Research Use Only (RUO). Not for diagnostic or therapeutic procedures.
Abstract
Protein kinases are a major class of therapeutic targets, and their dysregulation is implicated in numerous diseases, particularly cancer.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 2-(Benzylamino)nicotinonitrile as a potential kinase inhibitor. While this specific molecule is part of the broader aminonicotinonitrile chemical class, which has shown biological activity, detailed public protocols for its use as a kinase inhibitor are not widely established. Therefore, this guide synthesizes established methodologies for kinase inhibitor profiling to provide a robust framework for its evaluation. The protocols herein describe the essential in vitro and cell-based assays required to determine its inhibitory potency, cellular activity, and preliminary mechanism of action.
Introduction and Scientific Background
Protein kinases catalyze the transfer of a phosphate group from ATP to substrate proteins, a process known as phosphorylation.[3] This post-translational modification acts as a molecular switch, regulating the majority of cellular pathways.[2] The human genome contains over 500 kinases, and their aberrant activity is a hallmark of many cancers, driving uncontrolled cell proliferation and survival.[2] Consequently, small molecule kinase inhibitors have become a cornerstone of targeted cancer therapy.[4][5]
Most kinase inhibitors function by competing with ATP for binding to the kinase's active site.[4][6] The 2-aminonicotinonitrile scaffold is a recognized pharmacophore in medicinal chemistry. Derivatives have been explored for various therapeutic targets, including kinases such as CHK1.[7] this compound belongs to this class, suggesting its potential to interact with the ATP-binding pocket of one or more kinases.
This guide provides a structured workflow for the initial characterization of this compound, from direct enzymatic inhibition to its effects in a cellular context.
Hypothesized Mechanism of Action
Based on its structural features, this compound is hypothesized to act as a Type I ATP-competitive inhibitor . This class of inhibitors binds to the active conformation of the kinase in the ATP-binding pocket, preventing the phosphorylation of downstream substrates.[5] The initial validation of this hypothesis involves direct measurement of enzymatic activity in the presence of the compound.
Experimental Workflow Overview
The characterization of a novel kinase inhibitor follows a logical progression from biochemical assays to cell-based validation.[8] This ensures that observations of cellular effects can be directly linked to the inhibition of the intended target.
Figure 1: General workflow for the characterization of a novel kinase inhibitor.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol measures the amount of ADP produced by a kinase reaction, which is directly proportional to kinase activity. The ADP-Glo™ assay is a robust, luminescence-based method suitable for a wide range of kinases.[9][10][11][12] The principle involves two steps: first, terminating the kinase reaction and depleting remaining ATP; second, converting the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light.[9][11]
Materials and Reagents
-
Kinase: Purified, active kinase of interest (e.g., a tyrosine or serine/threonine kinase).
-
Substrate: Appropriate peptide or protein substrate for the selected kinase.
-
ATP: Adenosine 5'-triphosphate, high purity.
-
Inhibitor: this compound, dissolved in 100% DMSO to create a 10 mM stock.
-
Control Inhibitor: A known potent inhibitor for the kinase (e.g., Staurosporine).
-
Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat. #V9101 or similar).[9]
-
Buffers: Kinase-specific reaction buffer (consult enzyme datasheet).
-
Plates: White, opaque 96-well or 384-well assay plates.
-
Instrumentation: Luminometer.
Step-by-Step Procedure
-
Compound Dilution:
-
Prepare a serial dilution of this compound in a 96-well plate. Start from the 10 mM stock in DMSO and perform 1:3 serial dilutions in DMSO. This will be your intermediate "source" plate.
-
Transfer a small volume (e.g., 1 µL) from the source plate to the final assay plate. This minimizes the final DMSO concentration in the assay to ≤1%.
-
-
Assay Plate Setup:
-
Design the plate layout to include:
-
Test Compound: Wells with kinase, substrate, ATP, and serially diluted inhibitor.
-
Negative Control (100% Activity): Wells with kinase, substrate, ATP, and DMSO vehicle.
-
Positive Control (0% Activity): Wells with kinase, substrate, ATP, and a saturating concentration of the control inhibitor.
-
Background Control (No Kinase): Wells with substrate, ATP, and DMSO vehicle (no enzyme).
-
-
-
Kinase Reaction:
-
Prepare a master mix of kinase and substrate in kinase reaction buffer.
-
Add the kinase/substrate mix to each well of the assay plate (except "No Kinase" controls).
-
Scientist's Note: Pre-incubate the plate for 15-30 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction is initiated.[13]
-
Prepare an ATP solution in kinase buffer at 2x the final desired concentration (e.g., if final [ATP] is 10 µM, prepare a 20 µM solution).
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for 60 minutes. The time should be within the linear range of the reaction, which may require prior optimization.
-
-
ADP Detection (Following ADP-Glo™ Manual): [9]
-
Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to all wells. This reagent converts ADP to ATP and contains luciferase/luciferin. Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
Data Analysis and Interpretation
-
Normalize Data: Subtract the average background control signal from all other wells.
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_NegativeControl))[1]
-
Generate Dose-Response Curve: Plot % Inhibition versus the logarithm of the inhibitor concentration.
-
Determine IC50: Use non-linear regression (sigmoidal dose-response, variable slope) to fit the curve and calculate the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.[1]
| Parameter | Example Value | Interpretation |
| Kinase Target | Kinase X | Hypothetical Serine/Threonine Kinase |
| IC50 | 150 nM | Potent inhibition in the nanomolar range. |
| Hill Slope | ~1.0 | Suggests a standard 1:1 binding interaction. |
| R² of Curve Fit | >0.98 | Good fit of the data to the dose-response model. |
| Table 1: Example in vitro kinase inhibition data for this compound. |
Protocol 2: Cellular Target Engagement (Western Blot)
After confirming direct enzymatic inhibition, the next critical step is to determine if the compound can inhibit the target kinase within a living cell.[14] A Western blot is the most common method to assess the phosphorylation state of a specific downstream substrate of the target kinase.[3][15] A reduction in the phosphorylated substrate in response to the compound indicates cellular target engagement.
Materials and Reagents
-
Cell Line: A human cancer cell line known to have active signaling through the kinase of interest (e.g., a cell line with an activating mutation).
-
Antibodies:
-
A primary antibody specific to the phosphorylated form of the kinase's substrate (e.g., anti-phospho-AKT Ser473).
-
A primary antibody for the total protein level of the substrate (e.g., anti-total-AKT).
-
A loading control antibody (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
-
Reagents:
-
Cell culture media, FBS, and supplements.
-
This compound (10 mM stock in DMSO).
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors .[16]
-
SDS-PAGE gels, buffers, and transfer system (PVDF or nitrocellulose membrane).
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST. Note: Avoid using milk for blocking with phospho-antibodies, as it contains phosphoproteins like casein that can cause high background.[3][16]
-
Chemiluminescent substrate (ECL).
-
-
Instrumentation: Gel electrophoresis and Western blot imaging system.
Step-by-Step Procedure
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 10, 100, 500, 1000, 5000 nM) for a predetermined time (e.g., 2-4 hours). Include a DMSO vehicle control.
-
Scientist's Note: If the pathway is not constitutively active, you may need to stimulate the cells with a growth factor (e.g., EGF) for 15-30 minutes before lysis to induce phosphorylation.[3]
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells directly in the plate with ice-cold lysis buffer containing phosphatase and protease inhibitors.[16]
-
Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Western Blotting:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Add Laemmli sample buffer and denature by heating at 95°C for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3x with TBST.
-
Apply ECL substrate and capture the chemiluminescent signal with an imager.
-
-
Stripping and Reprobing (Optional but Recommended):
-
To ensure observed changes are not due to altered protein levels, the membrane can be stripped and re-probed for the total protein and a loading control. Alternatively, run parallel gels.
-
Data Analysis and Interpretation
-
Quantify the band intensity for the phospho-protein, total protein, and loading control using densitometry software (e.g., ImageJ).
-
Normalize the phospho-protein signal to the total protein signal for each lane.
-
A dose-dependent decrease in the normalized phospho-protein signal indicates that this compound is engaging and inhibiting its target kinase within the cell.
Figure 2: Diagram of a hypothetical signaling pathway inhibited by this compound.
Protocol 3: Cell Viability / Proliferation Assay
This protocol assesses the functional consequence of kinase inhibition. If the target kinase is critical for cancer cell survival or proliferation, its inhibition should lead to a decrease in cell viability.
Materials and Reagents
-
Cell Line: Same cell line used in Protocol 2.
-
Inhibitor: this compound (10 mM stock in DMSO).
-
Assay Kit: MTT, MTS, or a luminescence-based kit like CellTiter-Glo® (Promega).
-
Plates: Clear 96-well plates for colorimetric assays; white opaque 96-well plates for luminescent assays.
-
Instrumentation: Microplate reader (spectrophotometer or luminometer).
Step-by-Step Procedure
-
Cell Seeding: Seed cells at a low density (e.g., 2,000-5,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Add serially diluted this compound to the wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plates for 72 hours (or a duration appropriate for the cell line's doubling time) under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Measurement:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will convert MTT to formazan crystals. Solubilize the crystals with DMSO or a solubilization buffer and read the absorbance (typically ~570 nm).
-
For CellTiter-Glo®: Add the reagent directly to the wells, incubate for 10 minutes to stabilize the signal, and read the luminescence. The signal is proportional to the amount of ATP present, an indicator of metabolically active cells.
-
Data Analysis and Interpretation
-
Normalize Data: Calculate cell viability as a percentage relative to the DMSO-treated control wells (after subtracting the background from "no cell" wells).
-
Generate Dose-Response Curve: Plot % Viability versus the logarithm of the inhibitor concentration.
-
Determine GI50/IC50: Use non-linear regression to calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Correlation: Compare the cell viability IC50 with the IC50 for target phosphorylation (from Western blot densitometry). A close correlation suggests that the observed anti-proliferative effect is likely due to the on-target inhibition of the kinase. A significant discrepancy may indicate off-target effects.[17]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| High variability in in vitro assay | Inaccurate pipetting; compound precipitation. | Use calibrated pipettes; check compound solubility in final assay buffer; ensure DMSO concentration is low and consistent. |
| No inhibition observed | Compound is inactive against the chosen kinase; incorrect ATP concentration. | Test against a panel of different kinases; verify kinase activity with a known inhibitor; run assay at an ATP concentration close to the Km for the enzyme. |
| High background in Western blot | Blocking is insufficient; antibody is not specific. | Switch to 5% BSA for blocking phospho-targets[3][16]; optimize primary antibody concentration; include an isotype control. |
| No change in phosphorylation in cells | Poor cell permeability; compound is rapidly metabolized; target is not active in the cell line. | Increase incubation time or compound concentration; use a cell line known to be dependent on the target kinase; confirm pathway activation. |
| Cell death at all concentrations | General cytotoxicity unrelated to kinase inhibition. | Perform a short-term (e.g., 6-hour) phospho-protein assay. On-target effects should be visible before widespread cell death. Compare viability IC50 with target inhibition IC50.[17] |
References
- In vitro kinase assay. (2023). protocols.io. [Link]
- Technologies to Study Kinases.East Port Praha. [Link]
- Promega ADP-Glo kinase assay.BMG LABTECH. [Link]
- In vitro NLK Kinase Assay. (2014). PMC, NIH. [Link]
- ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. (2010). PubMed. [Link]
- WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL.
- Detection of Phosphorylated Proteins by Western Blotting.Bio-Rad Antibodies. [Link]
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- Spotlight: Cell-based kinase assay form
- Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
- Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. (2022). PMC, NIH. [Link]
- Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. (2020). PubMed. [Link]
- Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. (2023). NIH. [Link]
- Small molecule inhibitors for cancer immunotherapy and associated biomarkers – the current status. (2024). PMC, PubMed Central. [Link]
- Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. (2012). PubMed Central. [Link]
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- A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innov
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- CLL Whiteboard #1: Introduction & Mechanisms of Action of BCR Signaling Inhibitors. (2018). YouTube. [Link]
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Application Notes & Protocols: Characterizing the In Vitro Activity of 2-(Benzylamino)nicotinonitrile
Introduction: A Strategic Approach to Characterizing Nicotinonitrile Derivatives
The nicotinonitrile scaffold is a cornerstone in medicinal chemistry, forming the core of several marketed drugs, including kinase inhibitors like bosutinib and neratinib.[1] Derivatives of nicotinonitrile have demonstrated a vast spectrum of biological activities, from anticancer to antimicrobial effects.[2][3] Given this precedent, a novel compound such as 2-(Benzylamino)nicotinonitrile warrants a systematic investigation into its potential as a modulator of critical cellular signaling pathways.
A significant number of oncogenic pathways converge on the Signal Transducer and Activator of Transcription 3 (STAT3).[4] STAT3 is a transcription factor that, when persistently activated, drives the expression of genes essential for tumor cell proliferation, survival, angiogenesis, and immune evasion.[5][6] Its activation is often downstream of receptor tyrosine kinases and the Janus kinase (JAK) family.[4][7] Therefore, the JAK/STAT3 signaling axis represents a high-value target for therapeutic intervention.
This guide provides a comprehensive suite of in vitro assays designed to systematically evaluate the biological activity of this compound, with a focused hypothesis that it may act as an inhibitor of the STAT3 signaling pathway, either through direct kinase inhibition or by interfering with downstream components. The presented workflows are designed to move logically from broad, functional screening to specific, mechanism-of-action studies.
Part 1: Primary Screening - Assessing General Cytotoxicity and Anti-Proliferative Effects
The initial step is to determine if this compound exhibits cytotoxic or anti-proliferative effects on cancer cells known for their reliance on STAT3 signaling (e.g., various breast, lung, or pancreatic cancer cell lines). The MTT assay is a robust, colorimetric method for this purpose. It measures the metabolic activity of cells, which correlates with the number of viable cells.[8]
Key Experimental Rationale
The reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals is accomplished by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[8] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells. A reduction in signal in treated cells compared to a vehicle control indicates either reduced cell proliferation or increased cell death.
Protocol 1: MTT Cell Viability Assay
Materials:
-
Cancer cell line with known active STAT3 signaling (e.g., MDA-MB-468)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom cell culture plates
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[8]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the growth medium from the wells and add 100 µL of the compound dilutions. Include a "vehicle control" (DMSO equivalent to the highest compound concentration) and a "no-cell" blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: After the incubation period, carefully add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[9]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light. Purple formazan crystals should become visible in viable cells.
-
Solubilization: Add 100 µL of the solubilization solution to each well. To ensure complete dissolution of the formazan crystals, the plate can be placed on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100
-
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
-
Data Presentation: Sample IC₅₀ Determination
| Compound Conc. (µM) | Log(Conc.) | % Viability (Mean) |
| 0 (Vehicle) | N/A | 100 |
| 0.1 | -1.0 | 98.5 |
| 1.0 | 0.0 | 85.2 |
| 5.0 | 0.7 | 52.1 |
| 10.0 | 1.0 | 25.6 |
| 50.0 | 1.7 | 5.3 |
Part 2: Mechanistic Assays - Interrogating the STAT3 Pathway
If the primary screen reveals significant anti-proliferative activity, the next step is to determine if this effect is mediated through the STAT3 pathway. This involves a series of assays targeting different stages of STAT3 activation and function.
Workflow for Mechanistic Investigation
Caption: Logical workflow for characterizing this compound.
Protocol 2: STAT3-Dependent Luciferase Reporter Assay
Scientific Rationale: This assay directly measures the transcriptional activity of STAT3.[10] Cells are co-transfected with a plasmid containing the firefly luciferase gene under the control of a STAT3-responsive promoter and a control plasmid expressing Renilla luciferase for normalization. Inhibition of the STAT3 pathway will result in a decreased firefly luciferase signal.[11]
Procedure:
-
Transfection: Co-transfect HEK293T or a similar cell line with the STAT3-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent (e.g., Lipofectamine).
-
Seeding: After 24 hours, seed the transfected cells into a 96-well white, clear-bottom plate.
-
Compound Treatment: Allow cells to adhere overnight, then starve them in serum-free medium for 4-6 hours. Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
STAT3 Activation: Stimulate the cells with a known STAT3 activator, such as Interleukin-6 (IL-6, 20 ng/mL), for 6-8 hours.[11] Include an unstimulated control and a vehicle control.
-
Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer, following the manufacturer's protocol.
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well (Firefly / Renilla).
-
Calculate the fold induction of the IL-6 stimulated vehicle control relative to the unstimulated control.
-
Calculate the percent inhibition for each compound concentration relative to the stimulated vehicle control.
-
Determine the IC₅₀ value from the dose-response curve.
-
Protocol 3: In Vitro Kinase Assay
Scientific Rationale: Since many nicotinonitriles are kinase inhibitors and STAT3 is activated by kinases like JAK2 and Src, it is crucial to test for direct enzymatic inhibition.[1][4] This assay measures the ability of the compound to inhibit the phosphorylation of a substrate by a purified kinase in a cell-free system.[12][13] Luminescence-based assays, which quantify the amount of ATP remaining after the kinase reaction, are common, sensitive, and suitable for high-throughput screening.
Procedure (Example using ADP-Glo™ Kinase Assay):
-
Reaction Setup: In a 384-well plate, set up the kinase reaction including the kinase (e.g., purified JAK2), the kinase substrate (a specific peptide), and ATP at a concentration near its Kₘ value. The use of ATP at Kₘ is critical for obtaining comparable IC₅₀ values for ATP-competitive inhibitors.[14]
-
Inhibitor Addition: Add this compound at various concentrations. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.
-
Kinase Reaction: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
ATP Depletion Measurement:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the newly synthesized ADP back to ATP, which is then used by luciferase to generate a light signal. Incubate for 30 minutes.
-
-
Signal Detection: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Protocol 4: STAT3 DNA-Binding ELISA
Scientific Rationale: This assay quantifies the ability of activated STAT3 from nuclear extracts to bind to its specific DNA consensus sequence immobilized on a microplate.[15] A positive result indicates the compound interferes with the ability of STAT3 to bind to gene promoters, a critical step for its function as a transcription factor.
Procedure:
-
Cell Treatment & Nuclear Extraction: Treat cells with the compound and a STAT3 activator (e.g., IL-6) as in the reporter assay. Prepare nuclear extracts from the cells.
-
Binding Reaction: Add the nuclear extracts to the wells of a 96-well plate pre-coated with the STAT3 DNA consensus sequence. Incubate to allow binding.
-
Detection:
-
Wash the wells to remove unbound proteins.
-
Add a primary antibody that specifically recognizes an epitope on the DNA-bound STAT3.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a TMB substrate. The HRP enzyme will convert the substrate, producing a colorimetric signal.
-
-
Measurement & Analysis: Stop the reaction and measure the absorbance at 450 nm. A lower signal in compound-treated wells indicates inhibition of DNA binding.[15]
The JAK-STAT3 Signaling Pathway
The diagram below illustrates the canonical JAK-STAT3 signaling cascade, highlighting potential points of inhibition that can be investigated with the described assays.
Caption: The canonical JAK-STAT3 signaling pathway.
Conclusion
This application guide outlines a systematic, multi-assay approach to characterize the in vitro activity of this compound. By progressing from a general cell viability screen to specific mechanistic assays targeting the STAT3 pathway, researchers can efficiently determine the compound's biological effects and elucidate its mechanism of action. The provided protocols are based on established methodologies and offer a robust framework for drug discovery and development professionals.
References
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- University of San Diego. (2021). MDH Enzyme Kinetics Experiment Instructions.
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- He, Y., et al. (2023). Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation. Frontiers in Pharmacology, 14, 1282283.
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- Li, D., et al. (2022). Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment. ACS Central Science, 8(3), 366–376.
- Hafez, H. N., et al. (2016). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Molecules, 21(3), 320.
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Application Notes and Protocols for Evaluating the Anticancer Activity of 2-(Benzylamino)nicotinonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Promise of Nicotinonitriles
The nicotinonitrile scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Within this class, 2-(benzylamino)nicotinonitrile derivatives have garnered substantial interest for their potent and often selective anticancer activities. These compounds have been shown to exert their effects through various mechanisms, including the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of key signaling proteins crucial for cancer cell survival and proliferation, such as PIM-1 kinase and other tyrosine kinases.[1][2]
This comprehensive guide provides detailed, field-proven protocols for the synthesis, in vitro evaluation, and in vivo assessment of this compound derivatives. The methodologies are presented with an emphasis on the scientific rationale behind each step, ensuring both technical accuracy and practical applicability for researchers in oncology and drug discovery.
Part 1: Synthesis of a Representative this compound Derivative
A common and effective method for synthesizing this compound derivatives involves the condensation of a suitable chalcone with malononitrile and ammonium acetate.[3] This protocol describes the synthesis of a representative compound, 2-amino-4-phenyl-6-(substituted-phenyl)nicotinonitrile, which can be further modified at the 2-amino position to yield the desired 2-(benzylamino) derivatives.
Protocol 1.1: Synthesis of 2-Amino-4,6-diphenylnicotinonitrile
Rationale: This multi-component reaction, often a variation of the Gewald reaction, provides an efficient route to construct the substituted pyridine core of the nicotinonitrile scaffold. Chalcones, readily synthesized from aldehydes and acetophenones, serve as the key building block.
Materials:
-
Substituted Chalcone (e.g., 1,3-diphenylprop-2-en-1-one)
-
Malononitrile
-
Ammonium Acetate
-
Absolute Ethanol
-
Reflux Apparatus
-
Thin-Layer Chromatography (TLC) supplies
-
Recrystallization solvents (e.g., ethanol, acetone)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the chalcone (1 mmol), malononitrile (1 mmol), and ammonium acetate (3 mmol) in absolute ethanol.[3]
-
Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring the reaction progress by TLC.
-
Upon completion, allow the mixture to cool to room temperature. A solid precipitate should form.
-
Collect the crude product by vacuum filtration and wash with cold ethanol.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/acetone) to yield the pure 2-aminonicotinonitrile derivative.[3]
-
Characterize the final product using techniques such as NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.
Further derivatization to obtain the 2-(benzylamino) moiety can be achieved through standard N-alkylation or reductive amination protocols.
Part 2: In Vitro Evaluation of Anticancer Activity
The initial assessment of a compound's anticancer potential is performed using a panel of human cancer cell lines. The following protocols detail key in vitro assays to determine cytotoxicity, induction of apoptosis, and effects on the cell cycle.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
Rationale: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[4] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. This assay is crucial for determining the half-maximal inhibitory concentration (IC50) of the test compounds.
Table 1: Representative IC50 Values of Nicotinonitrile Derivatives
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Derivative 7b | MCF-7 | Breast | 3.58 | [1] |
| PC-3 | Prostate | 3.60 | [1] | |
| Derivative 4k | PC-3 | Prostate | ~3.0 | [1] |
| Benzimidazole 2 | HCT-116 | Colon | 16.2 | [4] |
| Benzimidazole 4 | MCF-7 | Breast | 8.86 | [4] |
Protocol 2.1.1: MTT Assay
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the nicotinonitrile derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO-treated) and an untreated control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values by plotting cell viability against compound concentration.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Rationale: A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost. Flow cytometry analysis of cells stained with both Annexin V and PI allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol 2.2.1: Annexin V/PI Staining
Materials:
-
Cancer cells treated with nicotinonitrile derivatives (at their IC50 concentration)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of the nicotinonitrile derivative for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Cell Cycle Analysis by Propidium Iodide Staining
Rationale: Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific phases (G1, S, or G2/M). This prevents the cell from dividing and can trigger apoptosis. Propidium iodide stoichiometrically binds to DNA, and the amount of fluorescence is directly proportional to the DNA content. Flow cytometry can then be used to quantify the percentage of cells in each phase of the cell cycle.
Protocol 2.3.1: PI Staining for Cell Cycle Analysis
Materials:
-
Cancer cells treated with nicotinonitrile derivatives
-
Cold 70% Ethanol
-
PBS
-
Propidium Iodide staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest approximately 1 x 10^6 cells.
-
Fixation: Wash the cells with PBS and fix them by adding the cell pellet dropwise to cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash twice with cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A to degrade RNA and prevent its staining).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be represented in a histogram, showing peaks for G1, S, and G2/M phases.[5][6]
Visualization of Experimental Workflows
Caption: Workflow for in vitro evaluation of this compound derivatives.
Part 3: Mechanism of Action - Signaling Pathways
Several studies indicate that this compound derivatives can inhibit specific protein kinases, leading to the induction of apoptosis and cell cycle arrest. A key target identified for this class of compounds is the PIM-1 kinase, a serine/threonine kinase that plays a crucial role in cell survival and proliferation.[1][7]
PIM-1 Kinase Signaling Pathway: PIM-1 is known to phosphorylate and inactivate pro-apoptotic proteins such as Bad.[8] By inhibiting PIM-1, this compound derivatives can prevent the phosphorylation of Bad, allowing it to promote apoptosis. Furthermore, PIM kinases are involved in cell cycle progression by phosphorylating cell cycle regulators like p27Kip1.[9] Inhibition of PIM-1 can therefore lead to cell cycle arrest.
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Application Note & Protocols: The Antimicrobial Potential of the Nicotinonitrile Scaffold
An in-depth guide for researchers, scientists, and drug development professionals on the antimicrobial applications of nicotinonitrile compounds.
Authored by: Gemini, Senior Application Scientist
Publication Date: January 10, 2026
Introduction: The Versatility of the Nicotinonitrile Core
Nicotinonitrile, or 3-cyanopyridine, is a heterocyclic aromatic compound consisting of a pyridine ring substituted with a nitrile group.[1] This simple scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active molecules.[2][3] Its derivatives have been investigated for a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antiviral activities.[3][4]
In the field of antimicrobial research, the nicotinonitrile core is particularly attractive. The pyridine ring can be readily functionalized at various positions, allowing for the systematic modification of the molecule's physicochemical properties to optimize potency, selectivity, and pharmacokinetic profiles. The electron-withdrawing nature of the nitrile group often plays a crucial role in the molecule's interaction with biological targets.[5] This guide provides an in-depth look at the proposed mechanisms, synthesis, and, most critically, the detailed protocols for evaluating the antimicrobial efficacy of novel nicotinonitrile-based compounds.
Proposed Mechanism of Antimicrobial Action: Covalent Enzyme Inhibition
While the precise mechanism can vary between derivatives, a prominent mode of action for many antimicrobial nitriles is the inhibition of essential bacterial enzymes.[] The nitrile group can act as a "warhead," forming a covalent bond with nucleophilic residues (such as cysteine or serine) in the active site of an enzyme.[5] This irreversible or slowly reversible binding permanently inactivates the enzyme, disrupting critical cellular processes and leading to bacterial cell death.
Key bacterial enzyme systems that represent potential targets for nicotinonitrile inhibitors include:
-
DNA Gyrase and Topoisomerase IV: These enzymes are essential for DNA replication and repair. Their inhibition leads to catastrophic DNA damage.[]
-
Cell Wall Synthesis Enzymes: Targeting enzymes involved in peptidoglycan synthesis weakens the bacterial cell wall, causing lysis.
-
Metabolic Pathway Enzymes: Inhibiting enzymes in vital metabolic pathways, such as folate synthesis, deprives the bacterium of essential nutrients for growth.
The following diagram illustrates the general principle of a nicotinonitrile compound acting as a covalent inhibitor.
Caption: General mechanism of covalent inhibition of a bacterial enzyme by a nicotinonitrile derivative.
Synthesis of Antimicrobial Nicotinonitrile Derivatives
A common and efficient method for synthesizing 2-amino-3-cyanopyridine derivatives (a class of nicotinonitriles with significant antimicrobial activity) involves a multi-component reaction.[7] This typically uses an appropriate chalcone (α,β-unsaturated ketone), malononitrile, and a catalyst like ammonium acetate.[8][9]
General Reaction Scheme: Chalcone + Malononitrile --(Ammonium Acetate)--> 2-Amino-4,6-diaryl-nicotinonitrile
Protocol: Synthesis of a Representative 2-Amino-4,6-diaryl-nicotinonitrile
This protocol describes the synthesis of a model compound. Researchers should adapt the specific aldehydes and ketones used to create their desired chalcone precursor.
Materials:
-
Chalcone derivative (10 mmol)
-
Malononitrile (10 mmol, 0.66 g)
-
Anhydrous ammonium acetate (80 mmol, 6.16 g)
-
Absolute Ethanol (50 mL)
-
Round-bottom flask (100 mL) with reflux condenser
-
Stirring hotplate
-
Filtration apparatus (Büchner funnel)
-
Recrystallization solvent (e.g., Ethanol or DMF/Ethanol mixture)
Procedure:
-
Combine the chalcone (10 mmol), malononitrile (10 mmol), and anhydrous ammonium acetate (80 mmol) in a 100 mL round-bottom flask.
-
Add 50 mL of absolute ethanol to the flask.
-
Attach the reflux condenser and place the flask on a stirring hotplate.
-
Heat the mixture to reflux with continuous stirring for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into 200 mL of ice-cold water.
-
A solid precipitate should form. Stir the suspension for 15 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product on the filter with cold water (3 x 20 mL) and then with a small amount of cold ethanol.
-
Dry the crude product in a vacuum oven.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure nicotinonitrile derivative.
-
Characterize the final product using techniques such as FT-IR, ¹H-NMR, Mass Spectrometry, and Elemental Analysis.[7]
Protocols for Antimicrobial Screening
Evaluating the antimicrobial efficacy of newly synthesized compounds is a critical step. The following protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10][11]
Caption: Workflow for determining Minimum Inhibitory (MIC) and Bactericidal (MBC) Concentrations.
Protocol: Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[12][13]
Materials:
-
Sterile 96-well flat-bottom microtiter plates.
-
Test nicotinonitrile compound, dissolved in a suitable solvent (e.g., DMSO) to create a sterile stock solution.
-
Cation-adjusted Mueller-Hinton Broth (MHB), sterile.[14]
-
Bacterial strain(s) of interest (e.g., S. aureus, E. coli).
-
Fresh (18-24h) bacterial culture on an agar plate.
-
Sterile saline (0.85% NaCl) or broth.
-
0.5 McFarland turbidity standard.
-
Spectrophotometer.
-
Multichannel pipette.
-
Plate sealer or lid.
-
Incubator (35 ± 2°C).[10]
Procedure:
Day 1: Preparation and Inoculation
-
Compound Preparation: Prepare a working solution of the test compound in MHB at twice the highest desired final concentration. Causality: Preparing at 2x concentration accounts for the 1:1 dilution when the bacterial inoculum is added.
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from a fresh agar plate.[10]
-
Suspend the colonies in sterile saline or MHB.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[15] Use a spectrophotometer for accuracy if available (OD₆₀₀ of ~0.08-0.1).
-
Dilute this standardized suspension 1:100 in MHB to achieve a final inoculum concentration of approximately 1 x 10⁶ CFU/mL. This will be further diluted in the plate.
-
-
Plate Setup:
-
Dispense 100 µL of sterile MHB into wells in columns 2 through 12 of a 96-well plate.
-
Add 200 µL of the 2x concentrated compound solution to the wells in column 1.
-
Perform a two-fold serial dilution: Transfer 100 µL from column 1 to column 2. Mix well by pipetting up and down. Transfer 100 µL from column 2 to column 3, and so on, down to column 10. Discard the final 100 µL from column 10.[16]
-
Column 11 will serve as the Growth Control (no compound).
-
Column 12 will serve as the Sterility Control (MHB only, no compound, no bacteria).
-
-
Inoculation:
-
Inoculate each well from columns 1 through 11 with 100 µL of the diluted bacterial suspension (~1 x 10⁶ CFU/mL). This brings the final volume in each well to 200 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.[17]
-
Do NOT add bacteria to column 12.
-
-
Incubation: Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 18-24 hours.[16]
Day 2: Reading the MIC
-
Visually inspect the plate. The Sterility Control (column 12) should be clear. The Growth Control (column 11) should be turbid.
-
The MIC is the lowest concentration of the nicotinonitrile compound at which there is no visible turbidity (i.e., the first clear well).[17]
Protocol: Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[18][19] It is determined after an MIC test is completed.
Materials:
-
Completed MIC plate from the protocol above.
-
Sterile Mueller-Hinton Agar (MHA) plates.
-
Calibrated micropipette and sterile tips.
Procedure:
-
Select the wells from the MIC plate that showed no visible growth (the MIC well and at least two more concentrated wells).
-
Mix the contents of each selected well thoroughly.
-
Using a micropipette, withdraw a 10 µL aliquot from each of these wells and spot it onto a labeled section of an MHA plate.
-
Also, plate an aliquot from the Growth Control well as a viability check.
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
After incubation, count the number of colonies (CFU) on each spot.
-
The MBC is the lowest test concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count (~5 x 10⁵ CFU/mL).[19] In practice, this is often identified as the concentration that yields ≤5 colonies from a 10 µL spot.
Data Interpretation and Presentation
The results from MIC and MBC assays allow for the classification of a compound's activity.
-
Bacteriostatic: If the MBC is significantly higher than the MIC (e.g., MBC/MIC ratio > 4), the compound is considered primarily bacteriostatic (it inhibits growth but does not kill).
-
Bactericidal: If the MBC is equal to or very close to the MIC (e.g., MBC/MIC ratio ≤ 4), the compound is considered bactericidal (it actively kills the bacteria).
Table 1: Example Antimicrobial Activity Data for Novel Nicotinonitrile Compounds (µg/mL)
| Compound ID | S. aureus (Gram+) MIC | S. aureus (Gram+) MBC | E. coli (Gram-) MIC | E. coli (Gram-) MBC | C. albicans (Fungus) MIC | Activity Type vs. S. aureus |
| NN-001 | 8 | 16 | 64 | >128 | >128 | Bactericidal |
| NN-002 | 16 | >128 | 128 | >128 | 32 | Bacteriostatic |
| NN-003 | 4 | 4 | 32 | 64 | 64 | Bactericidal |
| Ciprofloxacin | 1 | 2 | 0.25 | 0.5 | N/A | Bactericidal |
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Solution(s) |
| No growth in Growth Control well | Inoculum was not viable; Incubation error; Residual solvent toxicity. | Use a fresh culture; Verify incubator settings; Ensure solvent concentration in the first well is non-toxic (typically ≤1% DMSO). |
| Growth in Sterility Control well | Contamination of broth, plate, or pipette technique. | Use fresh sterile media and supplies; Review aseptic technique. |
| "Skipped" wells (growth at a higher concentration than a clear well) | Compound precipitation at high concentrations; Contamination; Resistant subpopulation. | Check compound solubility in MHB; Repeat assay with careful technique; Consider purity of the bacterial culture. |
| Inconsistent MIC values between replicates | Pipetting errors in serial dilution; Uneven inoculum distribution. | Calibrate pipettes; Ensure thorough mixing at each dilution step and before inoculation. |
References
- Minimum Inhibitory Concentration (MIC)
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (URL: [Link])
- Minimal Inhibitory Concentration (MIC) - Protocols.io. (URL: [Link])
- Minimum Bactericidal Concentration (MBC)
- Minimum Bactericidal Concentration (MBC)
- Minimum Bactericidal Concentration (MBC)
- Synthesis and Antimicrobial Evaluation of Some Novel Bis-α,β-Unsaturated Ketones, Nicotinonitrile, 1,2-Dihydropyridine-3-carbonitrile, Fused Thieno[2,3-b]pyridine and Pyrazolo[3,4-b]pyridine Deriv
- Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC - NIH. (URL: [Link])
- Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evalu
- Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones - ProQuest. (URL: [Link])
- Minimum inhibitory concentr
- Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation - ResearchG
- Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC - PubMed Central. (URL: [Link])
- (PDF) Synthesis and Antimicrobial Screening 6-Aryl-2-(Amino/Methoxy)-4-[(4′-Difluoro Methoxy) (3′-Hydroxy)
- Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC. (URL: [Link])
- Recent Progress on Nicotinonitrile Scaffold‐based Anticancer, Antitumor, and Antimicrobial Agents: A Literature Review | Request PDF - ResearchG
- Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Upd
- Nicotinonitrile - Wikipedia. (URL: [Link])
- (PDF)
- Antimicrobial Susceptibility Testing - Apec.org. (URL: [Link])
- Molecular Periphery Design Allows Control of the New Nitrofurans Antimicrobial Selectivity. (URL: [Link])
- Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods - INTEGRA Biosciences. (URL: [Link])
- Nitriles: an attractive approach to the development of covalent inhibitors - PubMed Central. (URL: [Link])
- Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf - NIH. (URL: [Link])
- DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility d
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- 2. researchgate.net [researchgate.net]
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- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Antimicrobial Evaluation of Some Novel Bis-α,β-Unsaturated Ketones, Nicotinonitrile, 1,2-Dihydropyridine-3-carbonitrile, Fused Thieno[2,3-b]pyridine and Pyrazolo[3,4-b]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones - ProQuest [proquest.com]
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The Emerging Role of 2-(Benzylamino)nicotinonitrile in Medicinal Chemistry: A Guide to Synthesis, Biological Evaluation, and Mechanism of Action
Introduction: The Promise of the Nicotinonitrile Scaffold
In the landscape of medicinal chemistry, the nicotinonitrile (3-cyanopyridine) scaffold has garnered significant attention as a privileged structure. Its derivatives are integral to several marketed drugs, including bosutinib, neratinib, milrinone, and olprinone, highlighting its therapeutic potential.[1] The 2-(benzylamino)nicotinonitrile core, in particular, has emerged as a versatile template for the design of novel therapeutic agents, demonstrating a broad spectrum of biological activities, most notably in the realms of oncology and virology.[2] This technical guide provides an in-depth exploration of this compound and its derivatives, offering detailed protocols for their synthesis and biological evaluation, insights into their mechanisms of action, and a summary of structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold in their therapeutic discovery programs.
Chemical Synthesis: Building the Core Moiety
The synthesis of this compound and its analogs is typically achieved through a straightforward and efficient nucleophilic aromatic substitution (SNAr) reaction. The key precursor, 2-chloronicotinonitrile, is readily prepared from commercially available starting materials.
Protocol 1: Synthesis of 2-Chloronicotinonitrile
This protocol is adapted from the established procedure for the synthesis of 2-chloronicotinonitrile from nicotinamide-1-oxide.[3]
Materials:
-
Nicotinamide-1-oxide
-
Phosphorus pentachloride (PCl₅)
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
5% Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
Activated charcoal
-
Round-bottomed flask (1-L)
-
Spiral condenser with a drying tube
-
Oil bath
-
Beaker (800-mL)
-
Suction filtration apparatus
Procedure:
-
In a 1-L round-bottomed flask, thoroughly mix 85.0 g (0.62 mole) of nicotinamide-1-oxide and 180.0 g (0.86 mole) of phosphorus pentachloride. Caution: This step should be performed in a well-ventilated fume hood as the reagents are irritating.
-
Slowly add 243 mL of phosphorus oxychloride to the solid mixture with shaking.
-
Attach a spiral condenser with a drying tube to the flask and place it in an oil bath preheated to 60-70°C.
-
Heat the reaction mixture to reflux. The reaction will become exothermic. Control the heating to prevent vigorous boiling.
-
After the initial exothermic reaction subsides, continue to heat the mixture at 110-115°C for 4 hours.
-
Allow the mixture to cool and then pour it with stirring onto 280-300 g of crushed ice in an 800-mL beaker.
-
Bring the volume of the ice-water mixture to 600 mL and let it stand at 5°C overnight.
-
Filter the crude brown product by suction and wash it with water.
-
Suspend the solid in 300 mL of 5% sodium hydroxide solution at 15°C.
-
Extract the product with diethyl ether. The total volume of ether should be 800-900 mL.
-
Treat the ethereal solution with activated charcoal and boil for 10-15 minutes under reflux.
-
Filter the solution by suction.
-
Evaporate the solvent to obtain 30-33 g (35-39%) of white 2-chloronicotinonitrile, with a melting point of 105-106°C.
Protocol 2: Synthesis of this compound
This is a general protocol for the SNAr reaction between 2-chloronicotinonitrile and benzylamine.
Materials:
-
2-Chloronicotinonitrile
-
Benzylamine
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane, or Ethanol)
-
Base (e.g., Triethylamine (TEA), Potassium carbonate (K₂CO₃))
-
Round-bottomed flask
-
Reflux condenser
-
Magnetic stirrer and heat source
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottomed flask, dissolve 1 equivalent of 2-chloronicotinonitrile in the chosen anhydrous solvent.
-
Add 1.1 to 1.5 equivalents of benzylamine to the solution.
-
Add 1.5 to 2 equivalents of a suitable base (e.g., triethylamine or potassium carbonate).
-
Attach a reflux condenser and heat the reaction mixture to reflux (temperature will depend on the solvent used) with stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.
Caption: Synthetic route to this compound.
Anticancer Applications
Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines.
Mechanism of Action: Targeting Key Signaling Pathways
The anticancer activity of these compounds is often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as receptor tyrosine kinases (RTKs) and topoisomerases.
-
EGFR and VEGFR-2 Inhibition: Several nicotinonitrile derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] These receptors are crucial for tumor growth, angiogenesis, and metastasis. By blocking the ATP-binding site of these kinases, the compounds inhibit downstream signaling pathways like the RAS/RAF/MAPK and PI3K/AKT pathways, leading to cell cycle arrest and apoptosis.[5][6][7][8][9][10]
Caption: Inhibition of EGFR/VEGFR-2 signaling.
-
Topoisomerase II Inhibition: Some derivatives have also been shown to inhibit Topoisomerase II, an enzyme essential for DNA replication and chromosome segregation. This inhibition leads to DNA damage and ultimately triggers apoptosis.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR is still evolving, several key structural features have been associated with enhanced anticancer activity:
-
Substitution on the Benzyl Ring: The nature and position of substituents on the benzyl ring significantly influence activity. Electron-withdrawing or donating groups at specific positions can modulate the binding affinity for target enzymes.
-
Modifications at the Pyridine Ring: Alterations to the pyridine core, including the introduction of various substituents, can impact the compound's electronic properties and steric profile, thereby affecting its biological activity.
-
Linker and Amine Modifications: Changes to the amino linker, such as N-alkylation or incorporation into a cyclic system, can alter the conformational flexibility and hydrogen bonding capacity of the molecule, which is often crucial for target engagement.
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values of representative nicotinonitrile derivatives against various cancer cell lines.
| Compound Class | Specific Derivative(s) | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Benzofuran-nicotinonitrile | Compound 2 | HePG2 | 16.08-23.67 | Doxorubicin | 4.17-8.87 |
| Benzofuran-nicotinonitrile | Compound 8 | HCT-116 | 8.81-13.85 | Doxorubicin | 4.17-8.87 |
| Benzofuran-nicotinonitrile | Compound 8 | MCF-7 | 8.36-17.28 | Doxorubicin | 4.17-8.87 |
| Pyrimidinylimino-thiazolidin-4-one | Compound 3b | MCF-7 | 7.53 ± 0.43 | 5-Fluorouracil | - |
| Pyrimidinylimino-thiazolidin-4-one | Compound 3c | MCF-7 | 9.17 ± 0.31 | 5-Fluorouracil | - |
| N-nicotinonitrile | Compound 11 | MCF-7 & HepG2 | Promising activity | Doxorubicin | - |
| N-nicotinonitrile | Compound 12 | MCF-7 & HepG2 | Promising activity | Doxorubicin | - |
| Nicotinamide | Compound 8 | HCT-116 & HepG2 | 5.4 & 7.1 | Sorafenib | 9.30 & 7.40 |
| Coumarinyl-nicotinonitrile | Compound 4b | HepG2 & MCF-7 | 28.60 & 24.89 | Doxorubicin | 4.17-4.50 |
Note: IC₅₀ values should be compared with caution due to variations in experimental conditions between studies.[11]
Protocols for Anticancer Evaluation
Caption: Workflow for in vitro anticancer evaluation.
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cells.[5][6][7][12][13]
Materials:
-
Cancer cell line of choice (e.g., MCF-7, HepG2, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (570 nm)
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO).
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C in the dark.
-
Carefully remove the MTT-containing medium.
-
Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
This flow cytometry-based assay is used to detect and quantify apoptosis.[2][14][15][16][17]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Treated and untreated cells
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating them with the test compound for a specified time.
-
Collect 1-5 x 10⁵ cells by centrifugation.
-
Resuspend the cells in 500 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate at room temperature for 5-15 minutes in the dark.
-
Analyze the cells by flow cytometry. Healthy cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic or necrotic cells are both Annexin V-FITC and PI positive.
This biochemical assay measures the direct inhibitory effect of a compound on kinase activity.[8][9][18][19][20][21]
Materials:
-
Recombinant human EGFR or VEGFR-2 kinase
-
Kinase buffer
-
ATP
-
Specific substrate (e.g., a synthetic peptide)
-
Test compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the kinase buffer, the respective kinase (EGFR or VEGFR-2), and the test compound.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Antiviral Applications
The this compound scaffold has also shown promise as a source of antiviral agents, particularly against picornaviruses.
Mechanism of Action: Inhibition of Viral Replication
Studies on related compounds suggest that the antiviral mechanism involves the inhibition of an early event in the viral replication cycle, occurring after the virus uncoats within the host cell.[22][23] This inhibition appears to be necessary for the synthesis of the majority of viral RNA.
Caption: Proposed point of inhibition in the viral life cycle.
Protocol 6: Plaque Reduction Assay
This is the gold standard assay for determining the antiviral activity of a compound.[1][10][24][25][26]
Materials:
-
Susceptible host cell line (e.g., HeLa cells for picornaviruses)
-
Virus stock of known titer
-
Test compound
-
Overlay medium (containing low-melting-point agarose or methylcellulose)
-
Staining solution (e.g., crystal violet)
-
6-well or 12-well plates
Procedure:
-
Seed host cells in plates to form a confluent monolayer.
-
Prepare serial dilutions of the test compound.
-
Pre-incubate the virus with the compound dilutions for a set period.
-
Infect the cell monolayers with the virus-compound mixtures.
-
After an adsorption period, remove the inoculum and add the overlay medium containing the respective compound concentration.
-
Incubate the plates until plaques (zones of cell death) are visible in the virus control wells.
-
Fix and stain the cells with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration relative to the virus control and determine the IC₅₀ value.
Conclusion and Future Perspectives
The this compound scaffold represents a highly promising and versatile platform for the development of novel therapeutic agents. Its synthetic accessibility and the demonstrated potent anticancer and antiviral activities of its derivatives make it an attractive starting point for drug discovery programs. The detailed protocols provided in this guide offer a robust framework for the synthesis, in vitro evaluation, and mechanistic characterization of new compounds based on this core structure.
Future research should focus on expanding the structure-activity relationship studies to design more potent and selective inhibitors. Further elucidation of the precise molecular targets and signaling pathways will be crucial for optimizing the therapeutic potential of this compound class. The exploration of this scaffold against a broader range of cancer types and viral infections is also warranted. With continued investigation, this compound and its derivatives hold the potential to yield next-generation therapies for some of the most challenging diseases.
References
- Taylor, E. C., Jr., & Crovetti, A. J. (1956). 2-Chloronicotinonitrile. Organic Syntheses, 36, 14.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit.
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Shamroukh, A. H., El-Shahat, M., Drabowicz, J., Ali, M. M., Rashad, A. E., & Ali, H. S. (2013). Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative. European Journal of Medicinal Chemistry, 69, 655-662.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Halder, S., & Gupta, S. K. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50731.
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- Thayyullathil, F., Chathoth, S., & Galadari, S. (2015). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. In Tumor Angiogenesis (pp. 219-225). Humana Press, New York, NY.
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Cytochrome P450 inhibition by 2-(Benzylamino)nicotinonitrile
Application Note & Protocols
Topic: Characterizing the Cytochrome P450 Inhibition Profile of 2-(Benzylamino)nicotinonitrile
Audience: Researchers, scientists, and drug development professionals.
Abstract
The inhibition of Cytochrome P450 (CYP) enzymes is a primary mechanism underlying drug-drug interactions (DDIs), which can lead to significant safety and efficacy issues in clinical practice.[1][2][3] Consequently, the early in vitro evaluation of the CYP inhibition potential of new chemical entities (NCEs) is a mandatory step in drug discovery and development, guided by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6] This document provides a comprehensive guide for characterizing the inhibitory effects of a novel compound, using this compound as a representative NCE. It details the scientific rationale behind assay selection, provides step-by-step protocols for determining the half-maximal inhibitory concentration (IC50) using fluorescence-based assays, and outlines a strategic approach for data interpretation and follow-up studies, including confirmation with the gold-standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodology.
Scientific & Regulatory Background
The Central Role of Cytochrome P450 Enzymes
Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases responsible for the Phase I metabolism of a vast array of xenobiotics, including over 90% of commercially available drugs.[7][8] Five major isoforms—CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2—are responsible for the bulk of these metabolic reactions.[9][10] Inhibition of one or more of these enzymes by a co-administered drug (the "perpetrator") can decrease the metabolism of another drug (the "victim"), leading to elevated plasma concentrations and an increased risk of toxicity.[11][12]
Mechanisms of CYP Inhibition
Understanding the mode of inhibition is crucial for predicting the clinical relevance of a DDI. Inhibition can be broadly classified into two categories: reversible and irreversible.[2][13]
-
Reversible Inhibition: This occurs when the inhibitor binds non-covalently to the enzyme. It can be competitive, where the inhibitor and substrate compete for the same active site, or non-competitive, where the inhibitor binds to an allosteric site.[3] The inhibitory effect is dependent on the concentration of the inhibitor and diminishes as the inhibitor is cleared.[11]
-
Irreversible (Mechanism-Based) Inhibition: This is a more complex and clinically significant form of inhibition.[14] It occurs when the CYP enzyme metabolizes the inhibitor into a reactive intermediate that forms a covalent bond or a stable, quasi-irreversible complex with the enzyme, rendering it permanently inactive.[2][3][13] Restoration of enzyme activity requires the synthesis of new enzyme, a process that can take several days.[11]
Regulatory Imperative for In Vitro Screening
Both the FDA and EMA provide clear guidance on the necessity of evaluating the DDI potential of investigational drugs.[5][15] In vitro CYP inhibition assays are the first step in this evaluation.[12] The data generated, specifically IC50 values, are used in basic models to predict whether a clinically relevant DDI is likely to occur, informing the need for subsequent clinical DDI studies.[16][17]
Selecting the Right Assay Methodology
Several methodologies are available for assessing CYP inhibition, each with distinct advantages and limitations. The choice of assay depends on the stage of drug development, required throughput, and the specific scientific question being addressed.
| Assay Type | Principle | Advantages | Disadvantages | Best For |
| Fluorescence-Based | A pro-fluorescent substrate is metabolized by a CYP isoform into a fluorescent product. Inhibition is measured as a decrease in the fluorescent signal.[1][10] | High-throughput, cost-effective, rapid, sensitive.[1][18] | Prone to interference from test compounds that are fluorescent or quench fluorescence.[9][10] Uses recombinant enzymes, not liver microsomes. | Early discovery, high-throughput screening (HTS) of large compound libraries. |
| Luminescence-Based | A pro-luciferin substrate is converted by a CYP into luciferin, which generates light in a secondary reaction with luciferase.[19][20] | High sensitivity, lower background, and reduced compound interference compared to fluorescence.[19][21] | Generally more expensive than fluorescent reagents. | HTS, screening compounds with inherent fluorescent properties. |
| LC-MS/MS-Based | Measures the formation of a specific metabolite from a probe substrate in human liver microsomes (HLM) or recombinant enzymes.[22] | "Gold standard" method; highly specific and sensitive.[9][23] Can use HLM, which is more physiologically relevant.[6] Not prone to optical interference.[9] | Lower throughput, higher cost, requires specialized equipment and expertise.[1][24] | Lead optimization, candidate selection, generating data for regulatory submissions.[22] |
Protocol: High-Throughput IC50 Determination using a Fluorescence-Based Assay
This protocol describes the determination of IC50 values for this compound against the five major human CYP isoforms using a multi-well plate fluorometric assay.
Principle
Recombinant human CYP enzymes are incubated with a specific pro-fluorescent probe substrate in the presence of varying concentrations of the test compound, this compound. The reaction is initiated by adding an NADPH-regenerating system. The rate of fluorescent product formation is monitored over time. A decrease in the rate of fluorescence generation compared to a vehicle control indicates inhibition.[10][18]
Materials and Reagents
| Reagent | Description |
| Test Compound | This compound, dissolved in DMSO to a 10 mM stock. |
| CYP Isoforms | Recombinant human CYP1A2, 2C9, 2C19, 2D6, 3A4 (e.g., Bactosomes®). |
| Probe Substrates | Isoform-specific pro-fluorescent substrates (see table below). |
| Positive Controls | Known isoform-specific inhibitors (see table below). |
| Reaction Buffer | Potassium phosphate buffer (e.g., 100 mM, pH 7.4). |
| NADPH System | NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase). |
| Assay Plates | Black, flat-bottom 96-well plates. |
| Instrumentation | Fluorescence microplate reader with temperature control (37°C). |
Table of Standard Probes and Inhibitors:
| CYP Isoform | Pro-fluorescent Substrate | Known Positive Control Inhibitor |
| CYP1A2 | 7-Ethoxyresorufin | Furafylline |
| CYP2C9 | 7-Methoxy-4-(trifluoromethyl)coumarin (MFC) | Sulfaphenazole |
| CYP2C19 | 3-Cyano-7-ethoxycoumarin (CEC) | Tranylcypromine |
| CYP2D6 | 3-[2-(N,N-Diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin (AMMC) | Quinidine |
| CYP3A4 | 7-Benzyloxy-4-(trifluoromethyl)coumarin (BFC)[1] | Ketoconazole[1] |
Experimental Workflow
Step-by-Step Protocol
-
Compound Plating : Prepare an 8-point, 3-fold serial dilution of this compound in DMSO. Dispense 1 µL of each concentration, along with positive and vehicle (1% DMSO) controls, into the wells of a 96-well plate in triplicate.
-
Master Mix Preparation : For each CYP isoform, prepare a master mix containing the reaction buffer, recombinant CYP enzyme, and the specific pro-fluorescent substrate at a concentration near its Km value.
-
Enzyme/Substrate Addition : Add 100 µL of the master mix to the appropriate wells.
-
Pre-incubation : Mix the plate gently and pre-incubate at 37°C for 5-10 minutes.
-
Reaction Initiation : Prepare the NADPH regenerating system solution. Initiate the enzymatic reactions by adding 100 µL of the NADPH system to all wells.
-
Kinetic Reading : Immediately place the plate into a pre-warmed (37°C) fluorescence microplate reader. Read the fluorescence at the appropriate excitation/emission wavelengths every minute for 30 minutes.
Data Analysis
-
Calculate Reaction Rate : Determine the rate of reaction (slope) for each well from the linear portion of the fluorescence versus time plot.
-
Calculate Percent Inhibition : Use the following formula: % Inhibition = [1 - (Rate of Test Well / Rate of Vehicle Control Well)] * 100
-
Determine IC50 : Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value, which is the concentration of inhibitor that causes 50% inhibition of enzyme activity.[9]
Data Interpretation and Strategic Next Steps
The IC50 value provides a quantitative measure of the inhibitory potency of this compound. The next steps are guided by this initial data.
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Application Notes and Protocols for Cell-Based Assays of 2-(Benzylamino)nicotinonitrile
Introduction: Unveiling the Bioactivity of a Privileged Scaffold
The compound 2-(Benzylamino)nicotinonitrile belongs to the 2-amino-3-cyanopyridine class of heterocyclic molecules. This scaffold is recognized in medicinal chemistry as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2] Derivatives of 2-amino-3-cyanopyridine have demonstrated a wide spectrum of activities, including antibacterial, antifungal, and potent anticancer properties.[2][3][4] Notably, some derivatives have been identified as inhibitors of key signaling pathways, such as the STAT3 pathway, which is implicated in cancer cell proliferation and apoptosis.[1]
Given the established bioactivity of the core 2-amino-3-cyanopyridine structure, it is hypothesized that this compound may exhibit cytotoxic, anti-proliferative, or pro-apoptotic effects on cancer cells. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to rigorously evaluate the cellular effects of this compound using a suite of robust and validated cell-based assays.
The following protocols are designed to be self-validating systems, incorporating essential controls and clear endpoints. The causality behind each experimental step is explained to empower the researcher with a deep understanding of the methodologies.
I. Assessment of Cytotoxicity: Is the Compound Toxic to Cells?
Cytotoxicity assays are fundamental in drug discovery to determine whether a compound induces cell death.[5][6] We will describe two common and complementary assays: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the Lactate Dehydrogenase (LDH) assay, which quantifies membrane integrity.
A. MTT Cell Viability Assay
Principle: This colorimetric assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of living cells.[7][8]
Experimental Workflow:
Caption: Workflow for the MTT Cell Viability Assay.
Protocol:
-
Cell Seeding: Seed a cancer cell line of interest (e.g., HeLa, A549, MCF-7) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the medium in each well with 100 µL of the diluted compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation:
| Concentration (µM) | Absorbance (570 nm) | % Viability |
| 0 (Vehicle) | 1.25 | 100 |
| 0.1 | 1.20 | 96 |
| 1 | 1.05 | 84 |
| 10 | 0.63 | 50.4 |
| 50 | 0.25 | 20 |
| 100 | 0.10 | 8 |
B. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis.[6][7] The released LDH can be quantified by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product. The amount of color formation is proportional to the number of lysed cells.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided with the kit.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Use a positive control (cells treated with a lysis buffer) to determine the maximum LDH release. Calculate the percentage of cytotoxicity relative to the positive control.
II. Investigation of Apoptosis: Is the Compound Inducing Programmed Cell Death?
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its induction is a desirable trait for anticancer agents. We will detail two widely used assays to detect apoptosis: Annexin V staining for early apoptotic events and Caspase-Glo® 3/7 assay for key executioner caspase activity.
A. Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[9][10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[9] This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[9]
Experimental Workflow:
Caption: Workflow for Annexin V/PI Apoptosis Assay.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA, and then neutralize with serum-containing medium.
-
Washing: Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
B. Caspase-Glo® 3/7 Assay
Principle: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. This luminescent assay utilizes a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[11] In the presence of active caspase-3/7, the substrate is cleaved, and a substrate for luciferase ("aminoluciferin") is released, resulting in a luminescent signal that is proportional to the amount of caspase activity.
Protocol:
-
Cell Seeding and Treatment: Follow the protocol for the MTT assay (steps 1-3) in a white-walled 96-well plate suitable for luminescence measurements.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Assay: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
III. Evaluation of Anti-Proliferative Effects
Cell proliferation assays determine if a compound inhibits cell division.[12] This is distinct from cytotoxicity, as a compound can be cytostatic (inhibit proliferation) without being cytotoxic (killing cells).
BrdU (5-bromo-2'-deoxyuridine) Cell Proliferation Assay
Principle: BrdU is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[13] Incorporated BrdU can be detected using a specific monoclonal antibody. This colorimetric or fluorescent assay provides a direct measure of DNA synthesis and, therefore, cell proliferation.
Protocol:
-
Cell Seeding and Treatment: Follow the protocol for the MTT assay (steps 1-3).
-
BrdU Labeling: 2-4 hours before the end of the treatment period, add BrdU labeling solution to each well and incubate.
-
Fixation and Denaturation: Remove the culture medium, and fix the cells with a fixing/denaturing solution.
-
Antibody Incubation: Add an anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase) and incubate.
-
Substrate Addition: Wash the wells and add the enzyme substrate.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of proliferation relative to the vehicle control.
Conclusion: A Multi-faceted Approach to Characterization
The cell-based assays outlined in these application notes provide a robust framework for the initial characterization of the biological activities of this compound. By systematically evaluating its effects on cell viability, apoptosis, and proliferation, researchers can gain valuable insights into its potential as a therapeutic agent. A multi-tiered approach combining these cellular assays with further molecular analyses will be crucial for elucidating its mechanism of action and advancing its development.[14]
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Application Note: Quantitative Analysis of 2-(Benzylamino)nicotinonitrile Using High-Performance Liquid Chromatography and Gas Chromatography-Mass Spectrometry
Introduction
2-(Benzylamino)nicotinonitrile is a substituted nicotinonitrile derivative with potential applications in pharmaceutical research and development. As with any active pharmaceutical ingredient (API) or intermediate, accurate and precise quantification is crucial for quality control, stability testing, and pharmacokinetic studies. This application note provides detailed protocols for the quantitative analysis of this compound in bulk form or in simple formulations using two robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
The methodologies presented herein are designed to be stability-indicating, ensuring that the quantification of the target analyte is specific and accurate in the presence of potential degradation products or related impurities.[1][2][3][4] The choice between HPLC and GC-MS will depend on the specific requirements of the analysis, such as required sensitivity, sample matrix, and the need for structural confirmation.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is critical for method development.
| Property | Value | Source |
| CAS Number | 50351-72-9 | [5] |
| Molecular Formula | C₁₃H₁₁N₃ | [6] |
| Molecular Weight | 209.25 g/mol | [6] |
| Structure | Aromatic compound with a benzylamino group and a nitrile group attached to a pyridine ring. |
The presence of aromatic rings makes this compound an excellent chromophore, suitable for UV detection in HPLC.[1] Its molecular weight and structure are also amenable to mass spectrometry.
Part 1: High-Performance Liquid Chromatography (HPLC-UV) Method
Reversed-phase HPLC (RP-HPLC) is the predominant technique for the analysis of small-molecule drugs due to its versatility, predictability, and the ability to separate compounds with a wide range of polarities.[1] A stability-indicating HPLC-UV method was developed to provide a reliable and accurate quantification of this compound.
Method Rationale
The selection of a C18 column is based on the hydrophobic nature of the benzyl and pyridine rings, which will provide good retention.[3] An isocratic mobile phase of acetonitrile and water offers a balance of simplicity and efficiency for routine analysis. The addition of a small amount of acid, such as trifluoroacetic acid (TFA), can improve peak shape for amine-containing compounds by minimizing tailing.[7] The detection wavelength is chosen based on the UV absorbance spectrum of the compound, which is expected to have a maximum in the mid-UV range due to its aromatic structure.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Detailed HPLC-UV Protocol
1. Materials and Reagents
-
This compound reference standard (Purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Trifluoroacetic acid (TFA) (Optional, for peak shape improvement)
-
Volumetric flasks and pipettes
-
0.45 µm syringe filters
2. Standard and Sample Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
Sample Solution: Prepare a sample solution to a target concentration of approximately 50 µg/mL using the mobile phase as the diluent. Filter the final solution through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm (To be confirmed by UV scan) |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
4. Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area of the calibration standards against their corresponding concentrations.
-
Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be > 0.999 for good linearity.
-
Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS provides an orthogonal analytical approach, offering high separation efficiency and definitive identification based on mass spectra.[8] This method is particularly useful for purity confirmation and the identification of volatile or semi-volatile impurities. Given the structure of this compound, it is expected to be thermally stable enough for GC analysis.
Method Rationale
A non-polar or mid-polar capillary column, such as a DB-5ms or equivalent, is suitable for the separation of aromatic compounds. The temperature program is designed to ensure the elution of the analyte with good peak shape and resolution from any potential impurities. Electron Ionization (EI) is used as a standard ionization technique, which will produce a characteristic fragmentation pattern for structural elucidation.[9] Quantification can be performed in either full scan mode or, for higher sensitivity and selectivity, in selected ion monitoring (SIM) mode.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for the quantification of this compound by GC-MS.
Detailed GC-MS Protocol
1. Materials and Reagents
-
This compound reference standard (Purity ≥ 98%)
-
Acetonitrile (GC grade) or another suitable solvent like Dichloromethane.
-
Helium (carrier gas, high purity)
-
Volumetric flasks and pipettes
-
GC vials with inserts
2. Standard and Sample Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 20, 50 µg/mL) by serial dilution of the stock solution with acetonitrile.
-
Sample Solution: Prepare a sample solution to a target concentration of approximately 20 µg/mL with acetonitrile.
3. GC-MS Conditions
| Parameter | Condition |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 280 °C |
| Injection Volume | 1 µL (Splitless mode) |
| Oven Temperature Program | Initial: 150 °C, hold for 1 minRamp: 20 °C/min to 300 °CHold: 5 min at 300 °C |
| MS Transfer Line Temp | 290 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-350) or SIM mode |
| SIM Ions (Hypothetical) | To be determined from the full scan spectrum of the standard (e.g., molecular ion m/z 209 and major fragment ions). |
4. Data Analysis and Quantification
-
Confirm the identity of the analyte by comparing the retention time and mass spectrum of the sample peak with that of the reference standard.
-
Generate a calibration curve by plotting the peak area of the selected quantification ion versus the concentration of the standards.
-
Perform a linear regression analysis (r² should be > 0.998).
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Method Validation and Performance Characteristics
Both methods should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure they are suitable for their intended purpose.[2] The following table summarizes the typical performance characteristics that should be evaluated.
| Parameter | HPLC-UV | GC-MS | Typical Acceptance Criteria |
| Linearity (r²) | > 0.999 | > 0.998 | r² ≥ 0.995 |
| Accuracy (% Recovery) | 98-102% | 97-103% | 98-102% for drug substance |
| Precision (% RSD) | < 2% | < 5% | RSD ≤ 2% |
| Limit of Detection (LOD) | 0.05 - 0.1 µg/mL | 0.1 - 0.5 ng/mL (SIM) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | 0.15 - 0.3 µg/mL | 0.3 - 1.5 ng/mL (SIM) | Signal-to-Noise ratio of 10:1 |
| Specificity | Demonstrated through forced degradation studies | Confirmed by mass spectrum | No interference at the analyte's retention time |
Note: These values are representative and must be experimentally determined for this compound.
Conclusion
This application note provides comprehensive and detailed protocols for the quantification of this compound using HPLC-UV and GC-MS. The HPLC-UV method is ideal for routine quality control and assay, offering robustness and high precision. The GC-MS method serves as an excellent confirmatory technique, providing higher sensitivity (in SIM mode) and structural verification. The choice of method should be guided by the specific analytical needs, including sensitivity, sample throughput, and the requirement for mass spectral data. Both methods are designed to be stability-indicating and should be fully validated before implementation in a regulated environment.
References
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- PubMed.
- International Journal of Pharmaceutical Sciences and Research. A validated, stability-indicating HPLC method for the determination of Nicorandil related substances from Nicorandil tablet dosage form. [Link]
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- Science.gov.
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- PubMed.
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Application Note & Protocol: A Framework for the Biological Evaluation of 2-(Benzylamino)nicotinonitrile
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive experimental framework for the initial biological evaluation of 2-(Benzylamino)nicotinonitrile, a novel nicotinonitrile derivative. The nitrile moiety is a critical pharmacophore in modern drug discovery, known to enhance binding affinity, improve pharmacokinetic profiles, and confer a range of biological activities.[1][2][3][4] This guide outlines a logical, tiered approach to screen for potential anticancer, antimicrobial, and anti-inflammatory properties. Detailed, step-by-step protocols for foundational in-vitro assays are provided, including cytotoxicity assessment using the MTT assay, antimicrobial activity determination via the Minimum Inhibitory Concentration (MIC) test, and anti-inflammatory potential through inhibition of the NF-κB signaling pathway. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.
Introduction: The Rationale for Evaluating this compound
Nicotinonitrile derivatives represent a privileged scaffold in medicinal chemistry, with numerous examples demonstrating a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[5][6][7] The incorporation of a nitrile group can significantly influence a molecule's biological activity. It can act as a hydrogen bond acceptor and its strong electron-withdrawing properties can modulate the electronic density of aromatic rings, potentially enhancing interactions with biological targets.[1] The benzylamino substituent introduces both aromatic and flexible aliphatic features, offering possibilities for diverse binding interactions.
Given the therapeutic potential inherent in the nicotinonitrile scaffold, a systematic biological evaluation of this compound is warranted. This application note presents a structured workflow for its initial pharmacological profiling.
Experimental Workflow: A Tiered Approach
A logical progression of experiments is crucial for an efficient and informative biological evaluation. We propose a three-tiered approach, starting with a broad cytotoxicity screen, followed by more specific assays based on initial findings.
Caption: Tiered experimental workflow for the biological evaluation of this compound.
Foundational Screening: Cytotoxicity Assessment
The initial step in evaluating any novel compound is to assess its general toxicity to living cells.[8][9][10] This provides a therapeutic window and guides the concentration range for subsequent, more specific assays. The MTT assay is a reliable and widely used colorimetric method for this purpose.[11][12][13]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells as an indicator of their viability.[14] In viable cells, mitochondrial dehydrogenases cleave the yellow tetrazolium salt MTT into purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of living cells and can be quantified spectrophotometrically after solubilization.[12][13]
Detailed Protocol: MTT Cytotoxicity Assay
Materials:
-
This compound (test compound)
-
Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)) and a normal cell line (e.g., HEK293)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[12]
-
Dimethyl Sulfoxide (DMSO)
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium to a concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.[15]
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in culture medium to obtain final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in each well does not exceed 0.5% to avoid solvent toxicity.[12]
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 48 hours.[15]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
Plot the % viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
| Parameter | Description |
| Cell Lines | MCF-7, A549, HCT116, HEK293 |
| Seeding Density | 5,000 cells/well |
| Compound Conc. | 0.1, 1, 10, 50, 100 µM |
| Incubation Time | 48 hours |
| Endpoint | Absorbance at 570 nm |
| Metric | IC₅₀ (µM) |
Specific Bioactivity Screening
Based on the cytotoxicity profile, further screening can be directed towards antimicrobial or anti-inflammatory activities.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
Many nitrile-containing compounds exhibit antimicrobial properties.[5] The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17][18]
Procedure: Broth Microdilution MIC Assay
-
Prepare Inoculum:
-
Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and a fungal strain (Candida albicans) overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).
-
Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[18]
-
Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[18]
-
-
Compound Dilution:
-
In a 96-well plate, add 50 µL of sterile broth to wells 2 through 12.
-
Add 100 µL of the test compound (at twice the highest desired concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10.[19] Discard the final 50 µL from well 10.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized microbial inoculum to each well (except the sterility control, well 12).
-
Well 11 will serve as a growth control (inoculum without compound). Well 12 will contain only broth to check for contamination.
-
Incubate the plate at 37°C for 18-24 hours for bacteria and 48 hours for yeast.[17]
-
-
Determine MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[17]
-
| Parameter | Description |
| Microorganisms | S. aureus, E. coli, C. albicans |
| Method | Broth Microdilution |
| Inoculum Size | 5 x 10⁵ CFU/mL |
| Incubation | 24-48 hours |
| Endpoint | Visual assessment of turbidity |
| Metric | MIC (µg/mL) |
Anti-inflammatory Activity: NF-κB Inhibition Assay
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation, and its inhibition is a major therapeutic target.[20][21][22] A common method to screen for NF-κB inhibitors is to use a reporter gene assay in cells stimulated with an inflammatory agent like Tumor Necrosis Factor-alpha (TNF-α).[21][23]
Caption: Potential inhibition of the TNF-α induced NF-κB signaling pathway.
Procedure: NF-κB Reporter Assay
-
Cell Culture and Transfection:
-
Use a cell line such as HEK293T stably or transiently transfected with a plasmid containing an NF-κB response element driving the expression of a reporter gene (e.g., luciferase).
-
-
Cell Seeding and Treatment:
-
Seed the transfected cells in a 96-well white, clear-bottom plate.
-
Pre-treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.
-
-
Stimulation:
-
Stimulate the cells with an optimal concentration of TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway.[21] Include an unstimulated control.
-
Incubate for 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase signal to cell viability (which can be assessed in a parallel plate).
-
Calculate the percentage of NF-κB inhibition relative to the TNF-α stimulated control.
-
Conclusion and Future Directions
This application note provides a foundational, multi-tiered strategy for the initial biological characterization of this compound. The results from these in-vitro assays will provide crucial preliminary data on its cytotoxic, antimicrobial, and anti-inflammatory potential. Positive "hits" in any of these screens will justify progression to more advanced studies, such as mechanism of action elucidation, in-vivo efficacy models, and structure-activity relationship (SAR) studies.[3][24] This structured approach ensures a resource-efficient and scientifically robust evaluation of this promising novel compound.
References
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- MDPI. (n.d.).
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- bioRxiv. (2025). NfκBin: A Machine Learning based Method for Screening Nf-κB Inhibitors. [Link]
- International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
- ResearchGate. (2023). (PDF)
- ResearchGate. (2025). Update on in vitro cytotoxicity assays for drug development. [Link]
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- PubMed. (2017). Synthesis, Molecular Modeling Studies and Bronchodilation Properties of Nicotinonitrile Containing-Compounds. [Link]
- MDPI. (n.d.).
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- National Genomics Data Center. (n.d.).
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- PubMed. (2017).
- National Center for Biotechnology Information. (n.d.). Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing. [Link]
- Taylor & Francis Online. (n.d.). Full article: Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. [Link]
- Frontiers. (n.d.). Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. [Link]
- Der Pharma Chemica. (2016). Synthesis, antioxidant and antimicrobial activity of three new 2-styrylchromones and their analogues. [Link]
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- MDPI. (n.d.).
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Troubleshooting & Optimization
Technical Support Center: Optimizing 2-(Benzylamino)nicotinonitrile Synthesis Yield
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 2-(Benzylamino)nicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot effectively and enhance your reaction yields.
The synthesis of this compound from 2-chloronicotinonitrile and benzylamine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The electron-deficient nature of the pyridine ring, further activated by the electron-withdrawing nitrile group (-CN), makes the C2 position susceptible to attack by a nucleophile like benzylamine.[1] While straightforward in principle, achieving high yields requires careful control over several experimental parameters.
Part 1: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low (<50%). What are the primary factors I should investigate?
A low yield is a common but solvable problem. A systematic review of your experimental setup and conditions is the most effective approach.[2][3]
Initial Diagnostic Checklist:
-
Purity of Starting Materials: Impurities in either 2-chloronicotinonitrile or benzylamine can introduce competing side reactions or inhibit the primary reaction pathway.[3] Water is a particularly detrimental impurity as it can reduce the nucleophilicity of the amine.
-
Actionable Advice: Verify the purity of your starting materials via NMR or GC-MS. If necessary, purify 2-chloronicotinonitrile by recrystallization. Distill benzylamine if it appears discolored or has been stored for a long time. Ensure all solvents are anhydrous.[3]
-
-
Reaction Conditions - The "Big Three": Solvent, base, and temperature are critically interlinked. An incorrect choice in one can compromise the entire reaction.
-
Actionable Advice: Refer to the optimization data in Table 1 . Polar aprotic solvents like DMSO or DMF are standard as they can stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.[1][4] However, greener solvents like Cyrene™ have shown excellent performance, often with reduced reaction times and simplified workup procedures.[4]
-
-
Ineffective Base/Proton Scavenging: The reaction generates hydrochloric acid (HCl), which will protonate the benzylamine nucleophile, rendering it inactive. A base is required to neutralize this acid.
-
Actionable Advice: If using a tertiary amine like triethylamine (Et₃N), ensure at least one equivalent is used. For more robust conditions, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often superior. Cs₂CO₃ is particularly effective due to its higher solubility in organic solvents, which increases the availability of the base in the reaction medium.[5]
-
Q2: I'm observing significant side product formation, complicating my purification. What are the likely causes and how can I prevent them?
Side product formation points to issues with reaction selectivity, often driven by overly harsh conditions or the presence of contaminants.
Common Side Reactions & Mitigation:
-
Hydrolysis of the Nitrile Group: In the presence of a strong base and residual water, the nitrile group can hydrolyze to a carboxamide or even a carboxylic acid.[5]
-
Mitigation: Ensure strictly anhydrous conditions by using dry solvents and flame-drying glassware.[3] Avoid using excessively strong bases like hydroxides if possible. If hydrolysis is persistent, consider a milder base like diisopropylethylamine (DIPEA).
-
-
Solvent Decomposition: At high temperatures (>150°C), solvents like DMF can decompose to form dimethylamine, which can act as a competing nucleophile.[5]
-
Mitigation: Maintain the reaction temperature below 120°C. If higher temperatures are required, switch to a more stable solvent such as DMSO or sulfolane.[5]
-
-
Thermal Decomposition: The starting materials or the product may be unstable at elevated temperatures for prolonged periods.
-
Mitigation: Monitor the reaction closely by TLC or LC-MS.[6] Once the starting material is consumed, promptly begin the workup procedure. Avoid unnecessarily long reaction times.
-
Q3: My reaction stalls and doesn't go to completion, even after extended heating. How can I improve the conversion rate?
An incomplete reaction suggests that the activation energy barrier is not being sufficiently overcome or that the active nucleophile concentration is too low.
Strategies to Drive the Reaction to Completion:
-
Increase Nucleophile Equivalents: Using a slight excess of benzylamine (e.g., 1.1 to 1.2 equivalents) can help push the equilibrium towards the product side.[5]
-
Optimize Temperature: Gently increasing the temperature in increments (e.g., from 80°C to 100°C, then to 120°C) can significantly increase the reaction rate. Always monitor for byproduct formation at higher temperatures.[7]
-
Change the Base: As mentioned, switching from a soluble organic base like Et₃N to a more effective inorganic base like K₂CO₃ or Cs₂CO₃ can dramatically improve performance by ensuring the benzylamine remains deprotonated and highly nucleophilic.[5]
-
Consider a Greener Solvent: In some cases, solvents like PEG-400 or Cyrene can accelerate SNAr reactions compared to traditional solvents, leading to higher conversion in shorter times.[4][8]
Part 2: Experimental Protocols & Data
Data Presentation
The following table summarizes recommended starting points for optimizing your reaction conditions.
| Parameter | Condition 1 (Standard) | Condition 2 (High-Performance) | Condition 3 (Green) | Rationale & Causality |
| Solvent | DMSO or DMF | DMSO | Cyrene™ | Polar aprotic solvents stabilize the charged Meisenheimer intermediate. Cyrene offers a biodegradable alternative with potentially faster kinetics and easier workup.[1][4] |
| Base | K₂CO₃ (2.0 eq) | Cs₂CO₃ (2.0 eq) | Et₃N (1.5 eq) | K₂CO₃ is a cost-effective choice. Cs₂CO₃ offers superior solubility and reactivity.[5] Et₃N is sufficient for the Cyrene protocol and simplifies workup.[4] |
| Temperature | 100 °C | 120 °C | 100 °C | Higher temperatures increase reaction rate but risk decomposition. The optimal temperature balances rate and selectivity.[9] |
| Time | 6-12 hours | 4-8 hours | 15-60 minutes | Reaction should be monitored to completion. The Cyrene protocol is notably faster.[4] |
| Atmosphere | Inert (N₂ or Ar) | Inert (N₂ or Ar) | Inert (N₂ or Ar) | Protects reagents from air and moisture, preventing side reactions and ensuring reproducibility.[3] |
Experimental Protocols
Protocol 1: General Synthesis (High-Performance Conditions)
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloronicotinonitrile (1.0 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), and anhydrous DMSO.
-
Flush the apparatus with an inert gas (N₂ or Ar) for 10 minutes.
-
Add benzylamine (1.1 eq) dropwise via syringe.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) every hour.
-
Upon completion (disappearance of the 2-chloronicotinonitrile spot), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product.
Protocol 2: Purification by Column Chromatography
-
Adsorb the crude product onto a small amount of silica gel.
-
Load the dry silica onto a pre-packed silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Collect fractions and combine those containing the pure product, as determined by TLC analysis.
-
Evaporate the solvent to yield pure this compound.
Part 3: Frequently Asked Questions (FAQs)
Q4: What is the detailed reaction mechanism?
This reaction proceeds via a two-step Nucleophilic Aromatic Substitution (SNAr) or addition-elimination mechanism .[1]
-
Addition Step (Rate-Limiting): The nucleophilic benzylamine attacks the electron-deficient carbon atom at the C2 position of the pyridine ring, which bears the chlorine leaving group. This breaks the aromaticity of the ring and forms a negatively charged resonance-stabilized intermediate known as a Meisenheimer complex . The electron-withdrawing nitrile group at the C3 position is crucial for stabilizing this intermediate.
-
Elimination Step (Fast): The aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the final product.
Q5: Why is a base essential, and how do I choose the right one?
A base is critical because the reaction produces one equivalent of HCl. Without a base, this acid will protonate the benzylamine, converting it into its non-nucleophilic ammonium salt and stopping the reaction.
-
Choice of Base:
-
Tertiary Amines (e.g., Et₃N, DIPEA): Act as acid scavengers. They are soluble but can sometimes be difficult to remove during workup.
-
Inorganic Carbonates (e.g., K₂CO₃, Cs₂CO₃): Act as heterogeneous bases. They are highly effective and easily removed by filtration or an aqueous wash. Cs₂CO₃ is often the best choice for difficult substitutions due to its high reactivity and solubility in polar aprotic solvents.[5]
-
Q6: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most common and convenient method.[6]
-
Procedure: Spot the starting material (2-chloronicotinonitrile), the co-spot (starting material and reaction mixture), and the reaction mixture on a TLC plate.
-
Interpretation: The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane. The appearance of a new, typically lower Rf spot indicates product formation.
Part 4: Visualizations
Diagrams
Caption: Diagram 1. S-N-Ar Reaction Mechanism
Caption: Diagram 2. Troubleshooting Workflow for Low Yield
References
- Citarella, A., et al. (n.d.). A Green Approach to Nucleophilic Aromatic Substitutions of Nicotinic Esters in Cyrene. ResearchGate.
- ResearchGate. (n.d.). Table 1 Optimization of the nucleophilic aromatic substitution reaction.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- Organic Syntheses. (n.d.). 2-chloronicotinonitrile.
- Google Patents. (n.d.). US3917624A - Process for producing 2-amino-nicotinonitrile intermediates.
- Google Patents. (n.d.). RU1772103C - Method of 2-aminobenzonitrile synthesis.
- ResearchGate. (n.d.). How can I purify impure benzonitrile?.
- ResearchGate. (n.d.). Proposed mechanism for the synthesis of nicotinonitrile derivatives....
- NIH National Library of Medicine. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles.
- NIH National Library of Medicine. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation.
- PubChem. (n.d.). 4-(Benzylamino)-2-chloronicotinonitrile.
- Google Patents. (n.d.). CN104829525A - Method for producing 2-chloro-3-cyanopyridine through continuous reaction.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- PubChem. (n.d.). 2-Chloronicotinonitrile.
- Organic Syntheses. (n.d.). nicotinonitrile.
- Google Patents. (n.d.). US6118002A - Purification of 1,2-dihydro-6-alkyl-2-oxo-5-(pyridinyl)-nicotinonitriles.
- ResearchGate. (n.d.). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation.
- ResearchGate. (n.d.). Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials.
- Der Pharma Chemica. (n.d.). Synthesis and characterization of some new twin drugs having substituted pyridines.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2-(Benzylamino)nicotinonitrile
Welcome to the technical support guide for the synthesis of 2-(benzylamino)nicotinonitrile. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into navigating the common challenges associated with this synthesis. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
The synthesis of this compound is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction between 2-chloronicotinonitrile and benzylamine. While seemingly straightforward, this reaction is prone to several competing pathways that can lead to a range of impurities, impacting yield and purity. This guide addresses the most common side products in a question-and-answer format, providing both mechanistic explanations and practical, actionable solutions.
Section 1: The Target Reaction Pathway and Standard Protocol
The core of the synthesis involves the displacement of the chloride atom from the electron-deficient pyridine ring by the nucleophilic benzylamine. The electron-withdrawing nitrile group at the 3-position is crucial as it activates the 2-position for nucleophilic attack.
Caption: The SNAr mechanism for this compound synthesis.
Optimized Experimental Protocol
This protocol is designed to maximize the yield of the desired product while minimizing common side reactions.
Materials:
-
2-Chloronicotinonitrile (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (1.5 equiv)
-
Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Standard laboratory glassware, dried in an oven
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen/argon inlet.
-
Reagent Addition: To the flask, add 2-chloronicotinonitrile (1.0 equiv) and the chosen anhydrous solvent (e.g., ACN). Begin stirring.
-
Base and Nucleophile: Add the base (e.g., K₂CO₃, 1.5 equiv) to the suspension. Subsequently, add benzylamine (1.1 equiv) dropwise at room temperature. A slight excess of benzylamine helps drive the reaction to completion.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 6-12 hours.[1]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off any inorganic salts (if a solid base was used).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with water and brine to remove any remaining salts and base.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization from a solvent system like ethanol/water or by column chromatography on silica gel.[2]
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section directly addresses specific issues related to the formation of common side products.
Q1: My final product is contaminated with unreacted 2-chloronicotinonitrile. Why is the reaction incomplete and how can I improve conversion?
A1: Incomplete conversion is a common issue stemming from insufficient reaction time, low temperature, or poor nucleophile/base activity.
-
Causality: The SNAr reaction has an activation energy barrier that must be overcome. If the temperature is too low or the reaction time too short, a significant amount of starting material will remain. The reaction also generates HCl, which can protonate the benzylamine nucleophile, rendering it inactive. An external base is required to neutralize this acid and regenerate the free amine.[3]
-
Troubleshooting Steps:
-
Verify Base Stoichiometry: Ensure at least one equivalent of a non-nucleophilic base (like K₂CO₃ or Et₃N) is used to scavenge the HCl produced. Using 1.5 equivalents is often recommended to maintain a basic environment.
-
Increase Temperature: Gently increase the reaction temperature in 10 °C increments. While many procedures use refluxing ethanol, switching to a higher-boiling aprotic solvent like ACN or DMF can improve reaction rates.[1] However, be cautious with high temperatures in DMF, which can decompose.[4]
-
Extend Reaction Time: Monitor the reaction by TLC. If starting material is still present but the product spot is growing, extending the reaction time is a simple solution.
-
Check Reagent Purity: Ensure the benzylamine used is not degraded and is of high purity.
-
Q2: I've isolated a byproduct with a mass corresponding to 2-(Benzylamino)nicotinamide. How is this amide forming and how can I prevent it?
A2: The formation of 2-(benzylamino)nicotinamide is a result of nitrile group hydrolysis. This is a classic side reaction when water is present in the reaction medium, especially under basic or acidic workup conditions.
-
Causality: The nitrile group (-C≡N) is susceptible to hydrolysis. Under basic conditions, a hydroxide ion can attack the electrophilic carbon of the nitrile, leading to an intermediate that, upon protonation, forms the amide. This can happen to either the 2-chloronicotinonitrile starting material or the final product.[5][6]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: This is the most critical factor. Dry all glassware thoroughly. Use anhydrous solvents. Consider drying solvents over molecular sieves prior to use.[7]
-
Use Fresh Reagents: Benzylamine can absorb atmospheric moisture. Using a freshly opened bottle or distilling it can reduce water contamination.
-
Inert Atmosphere: Running the reaction under a dry, inert atmosphere (N₂ or Ar) prevents atmospheric moisture from entering the reaction vessel.
-
Careful Workup: During the aqueous workup, minimize contact time with basic or strongly acidic solutions, especially if elevated temperatures are used to dissolve the product.
-
Q3: An impurity consistent with 2-hydroxy-3-cyanopyridine (the pyridone tautomer) is present. What causes this?
A3: This impurity arises from the hydrolysis of the 2-chloro substituent on the starting material, 2-chloronicotinonitrile. This is a competing nucleophilic substitution reaction where water or hydroxide acts as the nucleophile instead of benzylamine.
-
Causality: Water, although a weaker nucleophile than benzylamine, is often present in higher concentrations if non-anhydrous conditions are used. Hydroxide, generated from the base in the presence of water, is a potent nucleophile and can readily displace the chloride. The resulting 2-hydroxynicotinonitrile exists in equilibrium with its more stable tautomer, 2-pyridone-3-carbonitrile.[6]
-
Troubleshooting Steps:
-
Strict Anhydrous Conditions: As with preventing nitrile hydrolysis, rigorously excluding water is the primary solution.
-
Control Base Addition: If using a strong base like NaOH or KOH (not generally recommended for this reaction), ensure it is added slowly and at a low temperature to favor the intended reaction with the more abundant benzylamine over reaction with trace water. Using a milder, non-hydroxide base like K₂CO₃ is preferable.
-
Reagent Addition Order: Add the benzylamine to the solution of 2-chloronicotinonitrile before heating. This ensures the desired nucleophile is present to compete effectively with any trace water as the reaction temperature rises.
-
Q4: My reaction mixture turned dark brown/black, and I have several unidentified polar impurities. What could be the cause?
A4: Dark coloration and the formation of complex byproduct mixtures often point to decomposition or polymerization pathways, which can be triggered by excessive heat or overly strong basic conditions.
-
Causality:
-
Solvent Decomposition: High-boiling polar aprotic solvents like DMF can decompose at elevated temperatures, especially in the presence of a base. DMF can hydrolyze to dimethylamine and formic acid. Dimethylamine is a nucleophile and can compete with benzylamine, leading to the formation of 2-(dimethylamino)nicotinonitrile.[4]
-
Polymerization/Dimerization: Nicotinonitrile derivatives, particularly when activated, can undergo base-catalyzed self-condensation or polymerization reactions, leading to complex, often colored, polymeric materials.[8][9]
-
Oxidation: Benzylamines can be susceptible to oxidation, which can lead to colored byproducts.[10]
-
-
Troubleshooting Steps:
-
Use a Milder Solvent/Temperature: If using DMF, consider switching to ACN or lowering the reaction temperature to below 100 °C.
-
Choose a Milder Base: Avoid strong bases like sodium hydroxide or alkoxides. K₂CO₃ is often sufficient and less likely to induce decomposition pathways.
-
Inert Atmosphere: In addition to excluding moisture, an inert atmosphere can help prevent oxidative side reactions.
-
Section 3: Visualizing the Competing Reaction Network
Understanding the potential reaction pathways is key to troubleshooting. The following diagram illustrates the desired reaction in green and the major competing side reactions in red.
Caption: The desired synthesis route and major competing side reactions.
Section 4: Purification Strategies
Effectively separating this compound from common impurities is crucial for obtaining a high-purity final product.
| Compound | Molecular Weight | Polarity | Separation Notes |
| This compound | 209.25 g/mol | Moderate | The desired product. |
| 2-Chloronicotinonitrile | 138.55 g/mol | Less Polar | Can often be separated by chromatography or by ensuring the reaction goes to completion. |
| Benzylamine | 107.15 g/mol | Polar (Basic) | Can be removed with a mild acid wash during workup (e.g., dilute aq. HCl), but care must be taken not to hydrolyze the product. |
| 2-(Benzylamino)nicotinamide | 227.26 g/mol | More Polar | The amide is significantly more polar than the nitrile. It separates well on silica gel chromatography. |
| 2-Hydroxynicotinonitrile | 120.11 g/mol | Very Polar | Its acidic nature and high polarity make it easily separable by chromatography or an aqueous base wash. |
General Purification Protocol (Column Chromatography)
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (like acetone or ethyl acetate) and then adding the silica. Evaporate the solvent completely.
-
Column Packing: Pack a chromatography column with silica gel using a non-polar solvent like hexane.
-
Loading and Elution: Load the dried silica-adsorbed sample onto the top of the column. Begin elution with a low-polarity solvent system (e.g., 90:10 Hexane:Ethyl Acetate) and gradually increase the polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product. The less polar 2-chloronicotinonitrile will elute first, followed by the desired product. More polar impurities like the amide and hydroxy byproducts will elute much later or remain on the column.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
References
- Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. National Institutes of Health (NIH).
- CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation. Google Patents.
- CN101117332B - The preparation method of 2-chloronicotinic acid. Google Patents.
- Hydrolysis of 2-chloronicotinic acid in presence of base and successive keto-enol tautomerization. ResearchGate.
- Unusual regioselective reaction of 2,6-dichloro-4-methylnicotinonitrile with malononitrile dimer. ResearchGate.
- The reaction of malononitrile dimer with 4-methyl-2,6-dichloronicotinonitrile. ResearchGate.
- How can I purify impure benzonitrile? ResearchGate.
- Benzylamines. Organic Chemistry Portal.
- US6118002A - Purification of 1,2-dihydro-6-alkyl-2-oxo-5-(pyridinyl)-nicotinonitriles. Google Patents.
- Chichibabin reaction. Wikipedia.
- Recent trends in the impurity profile of pharmaceuticals. National Institutes of Health (NIH).
- Investigation into the Formation of Impurities during the Optimization of Brigatinib. National Institutes of Health (NIH).
- Q3C (R8): Impurities: guideline for residual solvents. European Medicines Agency (EMA).
Sources
- 1. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 4. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN101117332B - The preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. ema.europa.eu [ema.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Benzylamines [organic-chemistry.org]
Technical Support Center: Purification of 2-(Benzylamino)nicotinonitrile
Welcome to the technical support center for the purification of 2-(benzylamino)nicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges during the purification process. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a deeper understanding and more successful outcomes.
I. Recrystallization Troubleshooting
Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility.[1] The process involves dissolving the impure solid in a suitable solvent at an elevated temperature and allowing the desired compound to crystallize upon cooling, leaving impurities behind in the solution.[1]
Frequently Asked Questions (FAQs) - Recrystallization
Q1: My this compound is not dissolving in the hot recrystallization solvent. What should I do?
A1: This issue can arise from several factors. Firstly, ensure you are using a sufficient volume of solvent. It's recommended to add the hot solvent portion-wise to the crude product until it dissolves.[2] Keep in mind that this compound may dissolve slowly, so allow adequate time at the boiling point of the solvent.[3] If the solid persists after adding a significant amount of solvent, it's possible that you have insoluble impurities. In this case, a hot gravity filtration is necessary to remove these solid contaminants before proceeding with cooling and crystallization.[2][3]
Q2: My product has "oiled out" instead of crystallizing upon cooling. How can I fix this?
A2: "Oiling out," where the compound separates as a liquid instead of forming solid crystals, is a common problem, especially with low-melting point compounds.[3] This can be addressed by several methods:
-
Reheat and Add More Solvent: The solution may be too concentrated. Reheat the mixture until the oil dissolves, add more of the primary solvent, and then allow it to cool slowly.[2]
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid's surface to create nucleation sites. Adding a seed crystal of pure this compound can also initiate crystallization.
-
Two-Solvent Recrystallization: If the above methods fail, a two-solvent system may be necessary. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise at the boiling point until the solution becomes cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[4]
Q3: The recrystallized product is still colored. How can I remove colored impurities?
A3: Colored impurities can often be removed by treating the hot solution with activated charcoal.[3] After dissolving your crude product in the hot solvent, cool the solution slightly to prevent boiling over, then add a small amount of activated charcoal (typically 1-2% by weight of your sample).[3] Reheat the mixture to boiling for a few minutes, and then perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities.[3]
Q4: My yield is very low after recrystallization. What are the likely causes?
A4: Low yield can be attributed to several factors:
-
Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor even after cooling. To remedy this, you can try to evaporate some of the solvent and cool the solution again.[4]
-
Premature crystallization: If the product crystallizes during hot filtration, you will lose a substantial amount. Ensure your funnel and receiving flask are pre-heated.[3]
-
Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are too soluble will dissolve your product. Always use a minimal amount of ice-cold recrystallization solvent for washing.[2]
Workflow for Single-Solvent Recrystallization
Caption: A streamlined workflow for single-solvent recrystallization.
II. Column Chromatography Troubleshooting
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase as a mobile phase is passed through the column.[5] For this compound, silica gel is a common stationary phase.
Frequently Asked Questions (FAQs) - Column Chromatography
Q1: How do I choose the right solvent system (eluent) for my column?
A1: The ideal solvent system is typically determined by thin-layer chromatography (TLC).[6] The goal is to find a solvent or mixture of solvents that gives your desired compound an Rf value of approximately 0.35.[5] A common starting point for compounds like this compound is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. By varying the ratio of these solvents, you can achieve the desired separation.
Q2: My compounds are not separating on the column. What could be wrong?
A2: Poor separation can result from several issues:
-
Improperly packed column: Air bubbles or cracks in the stationary phase will lead to channeling and poor separation. Ensure the silica gel is packed as a uniform slurry.[7][8]
-
Incorrect solvent polarity: If the eluent is too polar, all compounds will move quickly down the column with little separation. If it's not polar enough, the compounds may not move at all. You may need to adjust the solvent polarity during the run (gradient elution).
-
Overloading the column: Using too much crude material for the amount of stationary phase will result in broad, overlapping bands. A general rule of thumb is to use 20-50 times the weight of adsorbent to the sample weight.[5]
Q3: The purified fractions are still showing impurities by TLC. What happened?
A3: This can occur if the fractions collected are too large, causing closely eluting compounds to be combined.[9] Try collecting smaller fractions. It's also possible that an impurity has a very similar polarity to your product in the chosen solvent system. In this case, you may need to try a different solvent system or a different purification technique altogether.
Q4: How can I effectively remove unreacted starting materials?
A4: Unreacted starting materials, such as benzylamine or 2-aminonicotinonitrile, can often be removed with an acidic or basic wash during the workup, prior to chromatography. For instance, unreacted benzylamine can be removed by washing the organic extract with a dilute acid solution (e.g., 1M HCl).[10] The desired product, being less basic, should remain in the organic layer.[10] Conversely, acidic impurities can be removed with a dilute basic wash (e.g., saturated NaHCO₃).[10]
Decision Tree for Purification Method Selection
Caption: A decision-making guide for selecting the initial purification strategy.
III. Common Impurities and Their Removal
Understanding the potential impurities in your crude product is crucial for devising an effective purification strategy.[11]
Potential Impurities in the Synthesis of this compound
| Impurity | Source | Recommended Removal Method |
| 2-Aminonicotinonitrile | Unreacted starting material | Acid wash during workup; Column chromatography |
| Benzylamine | Unreacted starting material | Acid wash during workup; Column chromatography |
| Dibenzylamine | Side product from over-alkylation | Column chromatography |
| Oxidized byproducts | Oxidation of starting amines or product | Recrystallization with activated charcoal[10] |
| Residual Solvents | From the reaction or workup | Drying under high vacuum; Trituration[12] |
This table provides a summary of common impurities and suggested removal techniques.
Protocol: Acid Wash for Removal of Basic Impurities
-
Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1M HCl solution.
-
Stopper the funnel and shake vigorously, venting frequently.
-
Allow the layers to separate.
-
Drain the aqueous layer (which now contains the protonated basic impurities).
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[13]
IV. References
-
Recrystallization. (n.d.). Retrieved from vertexaisearch.cloud.google.com
-
Troubleshooting failed reactions in the synthesis of N-(2-Aminophenyl)-2-chloronicotinamide. (n.d.). Benchchem. Retrieved from vertexaisearch.cloud.google.com
-
Column chromatography. (n.d.). Retrieved from vertexaisearch.cloud.google.com
-
This compound. (n.d.). LabSolutions. Retrieved from vertexaisearch.cloud.google.com
-
Process for producing 2-amino-nicotinonitrile intermediates. (n.d.). Google Patents. Retrieved from vertexaisearch.cloud.google.com
-
Recrystallization - Single Solvent. (n.d.). Retrieved from vertexaisearch.cloud.google.com
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. Retrieved from vertexaisearch.cloud.google.com
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from vertexaisearch.cloud.google.com
-
eMolecules this compound. (n.d.). Fisher Scientific. Retrieved from vertexaisearch.cloud.google.com
-
Two-Solvent Recrystallization Guide. (n.d.). DSpace@MIT. Retrieved from vertexaisearch.cloud.google.com
-
4-(Benzylamino)-2-chloronicotinonitrile. (n.d.). PubChem. Retrieved from vertexaisearch.cloud.google.com
-
Column Chromatography Procedures. (n.d.). Organic Chemistry at CU Boulder. Retrieved from vertexaisearch.cloud.google.com
-
Staudinger Reaction Troubleshooting. (n.d.). Reddit. Retrieved from vertexaisearch.cloud.google.com
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Column Chromatography. (n.d.). Magritek. Retrieved from vertexaisearch.cloud.google.com
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How can I purify impure benzonitrile? (2017). ResearchGate. Retrieved from researchgate.net
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Column Chromatography. (2019). YouTube. Retrieved from youtube.com
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Column Chromatography. (2023). Chemistry LibreTexts. Retrieved from chem.libretexts.org
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Troubleshooting guide for failed reactions with 6-Methylnicotinonitrile. (n.d.). Benchchem. Retrieved from vertexaisearch.cloud.google.com
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Recent trends in the impurity profile of pharmaceuticals. (n.d.). PMC - NIH. Retrieved from ncbi.nlm.nih.gov
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Synthesis and Characterization of Nicotinonitrile Derivatives as Efficient Corrosion Inhibitors for Acid Pickling of Brass Alloy in Nitric Acid. (2025). ResearchGate. Retrieved from researchgate.net
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Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020). PMC. Retrieved from ncbi.nlm.nih.gov
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Q3C (R8): Impurities: guideline for residual solvents. (2020). EMA. Retrieved from ema.europa.eu
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Technical Support Center: Improving the Solubility of 2-(Benzylamino)nicotinonitrile for Assays
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide direct, actionable solutions for a common yet critical challenge encountered in the laboratory: the poor aqueous solubility of 2-(Benzylamino)nicotinonitrile. Achieving and maintaining the solubility of this compound is paramount for generating reliable and reproducible data in biological and chemical assays. This guide offers a multi-faceted approach, from foundational principles to advanced troubleshooting strategies, to ensure your experiments are not compromised by solubility artifacts.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling of this compound.
Q1: What is the recommended starting solvent for preparing a stock solution of this compound?
A: The recommended starting solvent is 100% Dimethyl Sulfoxide (DMSO).[1] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide array of organic compounds, including nitrogen-containing heterocycles like this compound.[1][2] We advise preparing a high-concentration stock (e.g., 10-50 mM) to minimize the volume of solvent added to your final assay system.
Q2: My compound dissolves perfectly in DMSO, but why does it precipitate when I dilute it into my aqueous assay buffer (e.g., PBS or cell culture media)?
A: This phenomenon is known as "solvent-shift precipitation." Your compound is highly soluble in the strong organic solvent (DMSO) but has very low solubility in the aqueous buffer. When you introduce the DMSO stock into the buffer, the DMSO concentration is drastically lowered, and the buffer becomes the primary solvent. If the final concentration of your compound exceeds its solubility limit in this new, predominantly aqueous environment, it will crash out of solution. This is a common challenge for hydrophobic compounds in biological assays.[3]
Q3: What is the maximum concentration of DMSO my assay can tolerate?
A: This is highly dependent on the specific assay, especially for cell-based systems. As a general rule, most cell-based assays can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity or off-target effects.[4] Some robust enzymatic assays might tolerate up to 1-2%. However, it is critical to determine the maximum tolerable concentration for your specific experimental system by running a vehicle control experiment.[5][6] Exceeding this limit can lead to artifacts, such as altered enzyme activity or cell death, confounding your results.[7][8]
Q4: How can I prepare a high-concentration stock solution if the compound is difficult to dissolve even in pure DMSO?
A: To aid dissolution in DMSO, you can employ gentle heating (e.g., 37°C water bath) and/or vortexing. Sonication in a water bath can also be effective. Always ensure the compound is fully dissolved before making serial dilutions. Visually inspect the stock solution against a light source to confirm the absence of any particulate matter.
Troubleshooting Guide: Compound Precipitation in Assays
If the basic steps have failed, this guide provides a systematic, question-driven approach to resolving persistent solubility issues.
Problem: I've confirmed my final DMSO concentration is below the tolerated limit (e.g., <0.5%), but I still see a precipitate in my assay wells. What should I do next?
This indicates that the intrinsic aqueous solubility of this compound is too low for the concentration you are testing. The next step is to explore methods that increase the compound's apparent solubility in the final assay buffer. The following workflow provides a logical path for troubleshooting this issue.
Solubility Troubleshooting Workflow
Caption: A decision tree for troubleshooting solubility issues.
Problem: I need to test my compound at a higher concentration, but this requires a final DMSO percentage that is toxic to my cells. How can I overcome this?
A: This is a classic dilemma. The solution is to enhance the compound's solubility in the aqueous phase so you can use a more concentrated stock solution, thereby reducing the required volume of DMSO. The advanced strategies detailed below—pH adjustment, co-solvents, and cyclodextrins—are designed for this purpose. Cyclodextrins are often a highly effective starting point.[9][10]
Problem: I'm using a solubilizing agent (like a co-solvent or cyclodextrin). How do I ensure it's not interfering with my assay results?
A: This is a crucial validation step. For any new formulation, you must run a comprehensive vehicle control.[11] This involves running your assay with the complete formulation buffer (e.g., assay buffer + 0.5% DMSO + 10 mM HP-β-CD) but without your test compound, this compound. The results from this vehicle control should be identical to your negative control (assay buffer alone or with just DMSO). Any deviation indicates an artifact caused by the solubilizing agent itself.
Advanced Solubilization Strategies
When DMSO alone is insufficient, a formulation-based approach is necessary.
1. pH Adjustment
Causality: this compound is a nitrogen-containing heterocycle. The nitrogen atoms in the pyridine ring and the amino group can be protonated or deprotonated depending on the pH of the solution.[12] By adjusting the pH of the assay buffer, you may be able to ionize the molecule, which dramatically increases its interaction with water and, therefore, its solubility.
How to Approach:
-
Determine Feasibility: First, confirm if your biological system (e.g., enzyme, cells) is stable and functional across a range of pH values. Many assays are sensitive to pH changes.
-
Test Solubility: Prepare small-scale test dilutions of your compound in buffers with slightly different pH values (e.g., pH 6.5, 7.4, 8.0) to find a pH where solubility is visually improved.
-
Validate Assay: If a suitable pH is found, you must re-validate your assay at this new pH to ensure its performance is not compromised.
Considerations:
-
Pros: Can be a simple and effective method if the assay is robust to pH changes.
-
Cons: Limited by the pH tolerance of the biological components. May alter compound activity if the ionized state is not the active form.
2. Use of Co-solvents
Causality: Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer in small amounts, can increase the solubilizing capacity of the solution.[13] They essentially make the aqueous buffer slightly more "organic-like," which helps keep hydrophobic compounds in solution.
Common Co-solvents:
-
Ethanol or Methanol[14]
-
Polyethylene Glycol 400 (PEG 400)
-
Propylene Glycol (PG)
How to Approach:
-
Determine Vehicle Tolerance: Before testing the compound, you must determine the maximum concentration of the co-solvent that your assay can tolerate without artifacts (see Protocol 3).
-
Test Formulations: Try preparing the final dilution of this compound in an assay buffer containing a non-interfering concentration of the co-solvent (e.g., 1-5% PEG 400).
Considerations:
-
Pros: A relatively straightforward approach to moderately increase solubility.
-
Cons: Co-solvents can have their own biological effects and can interfere with assays, sometimes even at low concentrations.[7][14] Thorough vehicle controls are mandatory.
3. Use of Cyclodextrins
Causality: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[15] Poorly soluble molecules like this compound can be encapsulated within this hydrophobic cavity, forming a water-soluble "inclusion complex."[9][16] This complex effectively shields the hydrophobic compound from the aqueous environment, dramatically increasing its apparent solubility.[10]
Recommended Cyclodextrin:
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility, proven efficacy, and low toxicity in many in vitro systems.[6][10][15]
Mechanism of Cyclodextrin Solubilization
Caption: Encapsulation of a hydrophobic drug by cyclodextrin.
How to Approach:
-
Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your assay buffer to a working concentration (e.g., 10-50 mM).
-
Add Compound: Add the DMSO stock of this compound directly to the cyclodextrin-containing buffer. The final DMSO concentration should still be kept below the tolerated limit. Vortex or sonicate briefly to facilitate complex formation.
-
Validate: As always, run a vehicle control containing buffer, DMSO, and HP-β-CD to ensure the formulation has no effect on the assay baseline.
Considerations:
-
Pros: Highly effective for many compounds and generally has lower biological interference than co-solvents or surfactants.[4][6]
-
Cons: Can be a more expensive option. At very high concentrations, cyclodextrins can extract cholesterol from cell membranes, so tolerance testing is still advised.
Data Summary
The following table summarizes the expected solubility behavior of this compound in common laboratory solvents. Note: These are general guidelines based on the compound's chemical class; empirical testing is required for precise quantification.
| Solvent | Type | Expected Solubility | Notes |
| DMSO | Polar Aprotic | High | Recommended for primary stock solutions.[1] |
| Ethanol | Polar Protic | Moderate | Can be used as a co-solvent.[14] |
| Methanol | Polar Protic | Moderate | Can be used as a co-solvent. |
| Water | Polar Protic | Very Low | The primary reason for precipitation in assays. |
| PBS (pH 7.4) | Aqueous Buffer | Very Low | Similar to water; the typical final assay medium. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh Compound: Accurately weigh out 2.09 mg of this compound (MW = 209.25 g/mol ).
-
Add Solvent: Add 1.0 mL of 100% DMSO to the vial containing the compound.
-
Dissolve: Cap the vial tightly. Vortex vigorously for 1-2 minutes.
-
Aid Dissolution (if needed): If solid particles remain, place the vial in a 37°C water bath for 5-10 minutes, vortexing intermittently. Alternatively, sonicate in a water bath for 5 minutes.
-
Final Check: Visually inspect the solution to ensure it is completely clear and free of particulates.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can cause the compound to fall out of solution.[5]
Protocol 2: Kinetic Solubility Assessment in Assay Buffer
This protocol provides a quick way to estimate the solubility limit in your final buffer.
-
Prepare Buffer: Dispense 198 µL of your final assay buffer into several wells of a 96-well plate.
-
Prepare Compound Stock: Use a 10 mM stock of this compound in 100% DMSO.
-
Add Compound: Add 2 µL of the DMSO stock to the first well (this creates a 100 µM solution with 1% DMSO). Mix well by pipetting.
-
Observe: Immediately inspect the well for any cloudiness or precipitate. A simple way is to place the plate on a light box or a dark background.
-
Incubate & Re-observe: Incubate the plate under your assay conditions (e.g., 1 hour at 37°C) and check for precipitation again, as some compounds precipitate over time.
-
Dilute (if needed): If precipitation is observed at 100 µM, repeat the process with a lower starting concentration (e.g., by first diluting the 10 mM stock in DMSO) to find the highest concentration that remains clear. This value is your approximate kinetic solubility limit.[3]
Protocol 3: Determining Maximum Tolerated Vehicle Concentration in a Cell-Based Assay
This protocol is essential before using co-solvents or cyclodextrins.
-
Plate Cells: Seed your cells in a 96-well plate at the density used for your primary assay and allow them to adhere overnight.
-
Prepare Vehicle Dilutions: Prepare a serial dilution of your complete vehicle (e.g., cell culture medium containing various concentrations of HP-β-CD, keeping the final DMSO concentration constant at your intended level, e.g., 0.5%). Include a "no vehicle" and "DMSO only" control.
-
Treat Cells: Replace the existing media with the media containing the vehicle dilutions.
-
Incubate: Incubate the plate for the same duration as your planned compound treatment (e.g., 24, 48, or 72 hours).
-
Assess Viability: Use a standard cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) to measure the effect of the vehicle on cell health.
-
Analyze Data: Plot cell viability (%) against the vehicle concentration. The highest concentration that results in >90% cell viability is typically considered the maximum tolerated concentration for your assay.[5]
References
- Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as pharmaceutical excipients. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. [Link]
- Duchêne, D., & Bochot, A. (2008). Oil-cyclodextrin based beads for oral delivery of poorly-soluble drugs. Journal of Drug Delivery Science and Technology, 18(2), 83-89. [Link]
- Gould, S., & Scott, R. C. (2021). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 26(11), 3123. [Link]
- Jacob, S., & Nair, A. B. (2018). Cyclodextrin controlled release of poorly water-soluble drugs from hydrogels. Journal of Pharmaceutical Sciences, 107(1), 154-163. [Link]
- Godge, G. R., Hiremath, S., Sonawale, B., & Shirsath, R. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 8(3), 2845-2854. [Link]
- Vivian, J. C., et al. (2009). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Chemical Biology, 4(7), 549-557. [Link]
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
- Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877-885. [Link]
- Kahler, D. J. (2000). The effect of dimethyl sulfoxide on superoxide production in human neutrophils. Journal of Leukocyte Biology, 68(6), 914-920. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 324787, 2-(Benzylamino)benzonitrile. [Link]
- Tanna, R., et al. (2015). A study on the effect of water miscible organic solvents on enzyme activity. In Vitro Cellular & Developmental Biology - Animal, 51(Suppl 1), S29. [Link]
- Jamalzadeh, L., et al. (2016). The effect of DMSO on the viability of HeLa and MCF-7 cell lines. Research Journal of Pharmacognosy, 3(Suppl), 15. [Link]
- Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45. [Link]
- LabSolutions. (n.d.). This compound. Product Page. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 563623, 2-(Dibenzylamino)-4-(dimethylamino)nicotinonitrile. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 788151, 4-(Benzylamino)-2-chloronicotinonitrile. [Link]
- Jose, J., & Thomas, A. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Current Organic Synthesis, 19(6), 646-665. [Link]
- Perera, M. Y. (1991). Nitrogen containing heterocycles as potential inhibitors of serine proteinase.
- Saame, J., et al. (2017). On the Basicity of Conjugated Nitrogen Heterocycles in Different Media. The Journal of Organic Chemistry, 82(19), 10144-10153. [Link]
- Al-Ostoot, F. H., et al. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. Molecules, 27(9), 2995. [Link]
- Ghandi, M., & Sajadikhah, S. S. (2018). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 8(46), 26034-26056. [Link]
- Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO)
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 679, Dimethyl Sulfoxide. [Link]
- Ferreira, O., et al. (2013). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.
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2-(Benzylamino)nicotinonitrile stability issues in solution
Welcome to the technical support center for 2-(benzylamino)nicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this compound in solution. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Troubleshooting Guide: Solution Stability
This section addresses specific issues you may encounter during your work with this compound.
Question 1: I'm observing a rapid loss of purity of my this compound stock solution stored in methanol at room temperature. What could be the cause?
Answer:
Rapid degradation of this compound in a protic solvent like methanol at room temperature can be attributed to several factors, primarily potential hydrolysis of the nitrile group and oxidation of the secondary amine.
-
Hydrolysis: The nitrile group (-CN) can be susceptible to hydrolysis, especially in the presence of trace amounts of acid or base, which can be present as impurities in the solvent or leach from glassware. This reaction would convert the nitrile to a carboxylic acid or an amide intermediate.[1][2][3]
-
Oxidation: The secondary benzylamine moiety is a potential site for oxidation, which can be catalyzed by light, trace metals, or dissolved oxygen.[4] The oxidation of benzylamines can lead to the formation of imines and other degradation products.[5]
Recommended Actions:
-
Solvent Selection: Consider switching to an aprotic solvent such as acetonitrile (ACN) or dimethyl sulfoxide (DMSO) for your stock solution. These solvents are less likely to participate in hydrolysis.
-
Temperature Control: Store your stock solutions at or below -20°C. Lower temperatures will significantly slow down the rate of most degradation reactions.
-
Inert Atmosphere: When preparing and storing solutions, consider purging the solvent and the headspace of your storage vial with an inert gas like argon or nitrogen to minimize exposure to oxygen.
-
pH Control: If working in aqueous solutions is necessary, ensure the pH is controlled with a suitable buffer system, ideally in the neutral to slightly acidic range to minimize base-catalyzed hydrolysis.
Question 2: My solution of this compound turns yellow upon exposure to ambient light. Is this a sign of degradation?
Answer:
Yes, a color change, such as turning yellow, is a strong indicator of chemical degradation, likely due to photodecomposition. The aromatic rings (both the pyridine and the benzyl group) in the molecule can absorb UV and visible light, leading to the formation of colored degradation products.[6][7][8]
Recommended Actions:
-
Light Protection: Always store solutions of this compound in amber vials or wrap clear vials with aluminum foil to protect them from light.[6]
-
Minimize Exposure: During experimental procedures, minimize the exposure of your solutions to direct light.
-
Photostability Study: If the photostability of the compound is critical for your application, consider performing a forced degradation study by exposing a solution to a controlled light source, as outlined in ICH guideline Q1B.[6][8] This will help you understand the degradation pathway and develop appropriate handling procedures.
Experimental Protocol: Basic Photostability Assessment
-
Prepare two identical solutions of this compound in your solvent of choice.
-
Wrap one vial completely in aluminum foil (this will be your dark control).
-
Place both vials side-by-side under your typical laboratory lighting conditions.
-
Analyze both solutions by HPLC-UV at regular intervals (e.g., 0, 2, 4, 8, 24 hours) to monitor for the appearance of new peaks and a decrease in the parent compound peak area.
Question 3: I'm using an aqueous buffer to formulate this compound and I'm seeing poor recovery. What are the potential issues?
Answer:
Poor recovery in aqueous buffers can be due to a combination of low solubility and chemical instability.
-
Solubility: this compound is a relatively nonpolar molecule and may have limited solubility in purely aqueous buffers. This can lead to precipitation and an apparent loss of compound.
-
Hydrolytic Degradation: As mentioned previously, the nitrile group is susceptible to hydrolysis, which can be more pronounced in aqueous environments, especially at non-neutral pH.[9][10] The secondary amine can also participate in reactions in an aqueous medium.
Recommended Actions:
-
Solubility Enhancement:
-
Incorporate a co-solvent such as DMSO, ethanol, or polyethylene glycol (PEG) into your aqueous buffer to improve solubility. Start with a small percentage of the organic co-solvent and increase as needed, keeping in mind the tolerance of your experimental system.
-
Consider the use of cyclodextrins, which can form inclusion complexes with poorly soluble compounds and enhance their aqueous solubility.[11]
-
-
pH Optimization:
-
Determine the pH at which the compound has maximum stability. You can perform a simple study by preparing solutions in buffers of different pH values (e.g., pH 3, 5, 7, 9) and monitoring the purity over time.
-
-
Antioxidants:
-
If oxidation is suspected, consider adding a small amount of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to your formulation. However, it's important to note that in some cases, certain antioxidants can have pro-oxidant effects, so this should be evaluated carefully.[12]
-
Troubleshooting Flowchart for Poor Recovery in Aqueous Buffers
Caption: Troubleshooting workflow for poor recovery.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage, solid this compound should be kept in a tightly sealed container, protected from light, and stored in a cool, dry place. For optimal stability, storage at -20°C is recommended.
Q2: What analytical methods are suitable for monitoring the stability of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for assessing the purity and stability of this compound.[13][14] A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) is a good starting point for method development. Mass spectrometry (LC-MS) can be used to identify potential degradation products.[15][16]
Q3: What are the likely degradation pathways for this compound?
Based on its chemical structure, the most probable degradation pathways are:
-
Oxidation: At the secondary amine, potentially leading to the formation of an imine and subsequent hydrolysis products.[4]
-
Hydrolysis: Of the nitrile group to form a carboxylic acid or an amide, particularly under strong acidic or basic conditions.[1][2]
-
Photodegradation: Cleavage or rearrangement of the molecule upon exposure to light.[7]
Potential Degradation Pathways Diagram
Caption: Plausible degradation pathways.
Q4: Are there any known incompatibilities with common excipients?
While specific studies on this compound are not publicly available, it is prudent to be cautious with excipients that are highly acidic or basic, as they could promote hydrolysis of the nitrile group. Additionally, excipients containing reactive functional groups or trace metal impurities could potentially react with the secondary amine. Compatibility studies with your specific formulation components are highly recommended.
References
- ICH Harmonised Tripartite Guideline. Q1B Photostability Testing of New Active Substances and Medicinal Products.
- Google Patents. US3917624A - Process for producing 2-amino-nicotinonitrile intermediates.
- Royal Society of Chemistry. Electronic Supplementary Information Direct Aerobic Oxidation of 2-Benzylpyridines in a Gas- Liquid Continuous-Flow Regime Using.
- ResearchGate. Figure S2. Study of hydrolysis of benzonitrile.
- RD Laboratories. Photostability.
- Google Patents. US3920670A - Process for hydrolysis of nitriles.
- ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
- MDPI. Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media.
- Google Patents. US6113712A - ADN stabilizers.
- PubChem. 2-(Cyclopropylamino)nicotinonitrile.
- Google Patents. US3876691A - Process for the hydrolysis of nitriles.
- Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.
- PubMed. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2).
- Royal Society of Chemistry. Oxidation of N-benzyl-N-methylhydroxylamines to nitrones. A mechanistic study.
- ResearchGate. (PDF) Degradation Pathway.
- Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS.
- ResearchGate. Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile.
- OSTI.GOV. Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron.
- MDPI. Degradation of Multiple Peptides by Microcystin-Degrader Paucibacter toxinivorans (2C20).
- ResearchGate. Overview of the steps in nicotine degradation to blue pigment by A....
- Royal Society of Chemistry. Analytical Methods.
- ResearchGate. The overview of biodegradation pathways of (A–C) nicotine and (D–F)....
- MDPI. The Commonly Used Stabilizers for Phytochemical-Based Nanoparticles: Stabilization Effects, Mechanisms, and Applications.
- Google Patents. Oxidation of alpha-alkylated, benzyl-substituted 2-thiopyridine 1-oxides.
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Avoiding degradation of 2-(Benzylamino)nicotinonitrile during experiments
Welcome to the dedicated support center for 2-(Benzylamino)nicotinonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide expert insights and practical solutions for preventing the degradation of this compound during experimental workflows. By understanding the underlying chemical principles of its stability, you can ensure the integrity of your results and the reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is turning yellow/brown. What is causing this discoloration and is my compound compromised?
A1: Discoloration is a common visual indicator of degradation. For aminopyridine derivatives like this compound, this is often due to oxidation.[1] The secondary amine and the electron-rich pyridine ring are susceptible to oxidation by atmospheric oxygen, which can be accelerated by exposure to light and elevated temperatures. The resulting oxidized species are often colored impurities. If you observe a color change, it is highly probable that a portion of your compound has degraded, which could significantly impact your experimental outcomes. It is crucial to perform an analytical check for purity, for instance, using HPLC, before proceeding.
Q2: What are the primary degradation pathways for this compound that I should be aware of?
A2: Based on the structure of this compound, there are three primary degradation pathways to consider:
-
Oxidation: The benzylamino group is susceptible to oxidation, which can occur at the nitrogen atom or the benzylic carbon. This can be initiated by atmospheric oxygen, trace metal impurities, or oxidizing reagents in your reaction mixture.[2][3]
-
Hydrolysis: The nitrile (cyano) group can undergo hydrolysis to form a carboxamide intermediate, which can be further hydrolyzed to a carboxylic acid. This reaction is typically catalyzed by acidic or basic conditions.[4][5]
-
Photodegradation: The pyridine ring system is known to be light-sensitive. Exposure to UV or even ambient laboratory light can provide the energy to initiate degradation reactions, leading to complex mixtures of byproducts.[1][6]
Q3: What is the ideal way to store solid this compound and its solutions?
A3: For solid this compound, storage in a cool, dark, and dry place is recommended. A desiccator at room temperature or in a refrigerator, with the container tightly sealed and purged with an inert gas like argon or nitrogen, is ideal. Some suppliers even recommend cold-chain transportation, underscoring its temperature sensitivity.[7]
For solutions, it is always best to prepare them fresh. If storage is unavoidable, dissolve the compound in a deoxygenated, anhydrous solvent (e.g., DMSO or ethanol that has been sparged with nitrogen). Store the solution in amber vials to protect from light, at a low temperature (–20°C or –80°C), and under an inert atmosphere.[1] Avoid repeated freeze-thaw cycles by storing in small, single-use aliquots.
Q4: How does pH affect the stability of this compound in aqueous or protic solutions?
A4: The pH of the solution is a critical factor. Both acidic and basic conditions can promote the hydrolysis of the nitrile group.[8] Furthermore, the stability of the aminopyridine core is pH-dependent. For some aminopyridines, a slightly acidic environment (lower pH) can increase stability by protonating the pyridine and amino nitrogens. This protonation reduces the electron density of the molecule, making it less susceptible to oxidation.[1][9] However, strong acidic conditions might accelerate nitrile hydrolysis. Therefore, if working in aqueous media, it is advisable to conduct a pH stability profile for your specific experimental conditions, typically starting with a buffered solution around pH 6-7.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound.
| Symptom | Potential Cause(s) | Recommended Action(s) |
| Inconsistent reaction yields or biological activity. | Degradation of the starting material. | 1. Verify Purity: Before use, check the purity of your this compound stock using HPLC or NMR.[10][11] 2. Inert Atmosphere: If your reaction is sensitive to air, ensure you are using proper air-sensitive techniques (e.g., Schlenk line or glovebox).[12][13] 3. Fresh Solutions: Always use freshly prepared solutions of the compound for reactions. |
| Appearance of unexpected peaks in HPLC or GC-MS analysis. | Onset of degradation during the experiment or sample workup. | 1. Identify Degradants: Use LC-MS/MS to identify the mass of the unknown peaks and deduce their structures based on likely degradation pathways (hydrolysis, oxidation).[11][14] 2. Control Light Exposure: Protect your reaction vessel from light by wrapping it in aluminum foil. 3. Deoxygenate Solvents: Purge all solvents with an inert gas (N₂ or Ar) before use. 4. Quench Reactions Appropriately: Be mindful that workup conditions (e.g., acidic or basic washes) can induce degradation. Neutralize promptly and work at low temperatures. |
| Solid compound appears clumpy or discolored. | Absorption of moisture and subsequent degradation. | 1. Proper Storage: Ensure the compound is stored in a desiccator under an inert atmosphere. 2. Handle Quickly: When weighing the solid, do so quickly to minimize exposure to atmospheric moisture. Handling in a glovebox is ideal. |
| Precipitate forms in a solution over time. | Degradation to a less soluble product or change in pH. | 1. Check Solubility: The degradation product may have lower solubility. 2. Monitor pH: If using a buffered solution, ensure the buffer has not degraded or changed pH. Adjusting the pH might redissolve the precipitate if it's a salt form.[1] |
Key Degradation Pathways and Prevention
Understanding the chemical mechanisms of degradation is key to preventing them.
Caption: Major degradation pathways of this compound.
Experimental Protocols
Protocol 1: Best Practices for Handling and Solution Preparation
This protocol outlines a self-validating system to minimize degradation during routine handling.
Objective: To prepare a stock solution of this compound with minimal risk of degradation.
Materials:
-
This compound (solid)
-
Anhydrous, HPLC-grade DMSO (or other suitable solvent)
-
Inert gas (Argon or Nitrogen) with manifold (Schlenk line)
-
Dry, clean glassware (e.g., Schlenk flask)
-
Sterile, dry syringes and needles
-
Amber glass vials with Teflon-lined caps
Methodology:
-
Glassware Preparation: Ensure all glassware is oven-dried overnight at 120°C and cooled under a stream of inert gas to remove adsorbed moisture.
-
Inert Atmosphere Setup: Connect a Schlenk flask containing a magnetic stir bar to a Schlenk line. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Compound Transfer: Briefly remove the stopper and quickly add the desired mass of solid this compound to the flask. Immediately re-stopper and purge the flask with inert gas for several minutes.
-
Solvent Degassing: Deoxygenate the anhydrous DMSO by bubbling inert gas through it for at least 30 minutes.
-
Solvent Transfer: Using a dry syringe, transfer the degassed DMSO to the Schlenk flask containing the compound.
-
Dissolution & Aliquoting: Stir the mixture until the solid is fully dissolved. Using a clean, dry syringe, transfer the solution into smaller, pre-labeled amber vials. Flush the headspace of each vial with inert gas before sealing.
-
Storage: Store the aliquots at –20°C or –80°C, protected from light.
-
Validation: Immediately after preparation, take one aliquot and analyze its purity via HPLC as a baseline (t=0) measurement. This confirms the initial integrity of your stock solution.
Protocol 2: Forced Degradation Study Workflow
This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.
Caption: Workflow for a forced degradation study.
Objective: To identify the degradation products of this compound under various stress conditions.
Methodology:
-
Stock Solution: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M HCl. Keep at 60°C. Take samples at 2, 6, and 24 hours. Neutralize with 1M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M NaOH. Keep at 60°C. Take samples at 2, 6, and 24 hours. Neutralize with 1M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Take samples at 2, 6, and 24 hours.
-
Thermal Degradation: Store an aliquot of the stock solution in an oven at 80°C. Take samples at 24, 48, and 72 hours.
-
Photolytic Degradation: Expose an aliquot of the stock solution to a photostability chamber (ICH Q1B guidelines) or direct sunlight. Take samples at 6, 24, and 48 hours. Keep a control sample wrapped in foil.
-
Analysis: Analyze all samples by HPLC-UV to quantify the remaining parent compound and detect new peaks. Analyze samples with significant degradation by LC-MS/MS to obtain mass data for the degradation products and elucidate their structures.[9][11][15]
References
- BenchChem. (2025). Overcoming stability issues with 2-Aminopyridine-3,4-diol in solution. BenchChem Technical Support.
- BenchChem. (2025). Common pitfalls in handling air-sensitive reagents for synthesis. BenchChem Technical Support.
- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- MDPI. (n.d.). Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin.
- ChemicalBook. (2024). 3-Aminopyridine vs 2-Aminopyridine vs 4-Aminopyridine: Difference between the three.
- Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions.
- Pharmaguideline. (n.d.).
- Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. FRONTIERS IN CHEMICAL SCIENCES.
- CHIMIA. (2017). Oxidation of N,N-Disubstituted Hydroxylamines to Nitrones: The Search for More Sustainable Selective and Prac.
- MDPI. (n.d.).
- Chemistry Stack Exchange. (2017). Mechanism for basic hydrolysis of α-chloronitrile to ketone?.
- Journal of the Serbian Chemical Society. (2010). Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry.
- BLD Pharm. (n.d.). 50351-72-9|this compound.
- PMC - NIH. (n.d.).
- PubMed. (1999). Photodegradation of imidacloprid. J Agric Food Chem.
- DTIC. (1979).
Sources
- 1. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study [mdpi.com]
- 2. fcs.wum.edu.pk [fcs.wum.edu.pk]
- 3. chimia.ch [chimia.ch]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]
- 11. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid synthesis of 3-cyanopyridine-derived chromophores with two-dimensional tunability and solvatochromic photophysical properties - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. 3-Cyanopyridine | C6H4N2 | CID 79 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry | European Journal of Chemistry [eurjchem.com]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 2-(Benzylamino)nicotinonitrile Synthesis
Welcome to the technical support center for the synthesis and scale-up of 2-(Benzylamino)nicotinonitrile. This guide is designed for researchers, chemists, and process development professionals. Here, we address common challenges encountered during laboratory synthesis and pilot-scale production, providing troubleshooting advice and in-depth explanations to ensure successful and scalable outcomes.
Overview of the Synthesis
The primary and most direct route to this compound is the nucleophilic aromatic substitution (SNAr) of 2-chloronicotinonitrile with benzylamine. The electron-withdrawing nitrile group activates the pyridine ring, making the 2-position susceptible to nucleophilic attack.
General Reaction Scheme
Caption: Decision tree for troubleshooting yield loss during scale-up.
Q4: What is the most effective method for purifying this compound at scale?
A4: The purification strategy depends on the scale and the nature of the impurities.
-
Aqueous Work-up: After the reaction, the mixture will likely contain the product, excess benzylamine, base, and salts. A common procedure is to quench the reaction with water and extract the product into an organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with a dilute acid (e.g., 1M HCl) will remove basic impurities like excess benzylamine. Follow with a brine wash and dry over sodium sulfate.
-
Crystallization: This is the most cost-effective and scalable purification method. After the initial work-up and solvent evaporation, the crude product can be recrystallized from a suitable solvent system.
-
Solvent Screening: Test solvents like ethanol, isopropanol, acetonitrile, or toluene/heptane mixtures to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
-
Column Chromatography: While effective at the lab scale, silica gel chromatography is expensive and generates significant waste, making it less ideal for large-scale production. It should be reserved for cases where crystallization fails to remove a critical impurity.
Experimental Protocols
Lab-Scale Synthesis Protocol (Illustrative)
This is a representative procedure and should be optimized for your specific setup.
-
Setup: To a 250 mL 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser (with a nitrogen inlet), and a temperature probe, add 2-chloronicotinonitrile (13.85 g, 0.1 mol) and anhydrous acetonitrile (100 mL).
-
Reagent Addition: Add powdered potassium carbonate (20.7 g, 0.15 mol) to the suspension. Begin stirring.
-
Nucleophilic Addition: Slowly add benzylamine (11.8 g, 0.11 mol) to the mixture via a dropping funnel over 15 minutes.
-
Reaction: Heat the reaction mixture to 80°C (reflux) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate) or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with acetonitrile.
-
Purification: Combine the filtrates and remove the solvent under reduced pressure. Dissolve the resulting crude solid in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and then brine (50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Isolation: Recrystallize the crude solid from hot ethanol to yield pure this compound as a crystalline solid.
References
- Price, C. C.; Walter, W. A. 2-Chloronicotinonitrile. Org. Synth.1951, 31, 21. DOI: 10.15227/orgsyn.031.0021
- Longstreet, A. R.; Opalka, S. M.; Campbell, B. S.; Gupton, B. F.; McQuade, T. Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine. Beilstein J. Org. Chem.2013, 9, 2570–2578. DOI: 10.3762/bjoc.9.292
- Vapourtec Ltd. Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine. [Online]. Available: [Link] (accessed Jan 10, 2026).
- Longstreet, A. R.; Opalka, S. M.; Campbell, B. S.; et al. Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine. Beilstein Journal of Organic Chemistry, 2013. Available: [Link] (accessed Jan 10, 2026).
Technical Support Center: Byproduct Identification in 2-Chloronicotinonitrile Reactions
Welcome to the technical support center for navigating the complexities of 2-chloronicotinonitrile reactions. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block. Here, we address common challenges related to byproduct formation, offering in-depth, experience-based insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to empower you with the knowledge to anticipate, identify, and mitigate unwanted side reactions, ensuring the integrity and efficiency of your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: I'm performing a nucleophilic aromatic substitution (SNAr) on 2-chloronicotinonitrile and observing a significant amount of a byproduct with the same mass as my starting material, but it's less polar. What could this be?
This is a classic issue. The likely culprit is hydrodechlorination , where the chlorine atom is replaced by a hydrogen, yielding nicotinonitrile.
Causality and Mechanism: This reductive process is often mediated by trace metals (like palladium from previous steps), certain bases, or hydride sources in your reaction. For instance, if you are using a borohydride reagent or have residual hydride reducing agents, this pathway can be favored. The mechanism can involve a single electron transfer (SET) process or reaction with a hydride donor.
Troubleshooting and Prevention:
-
Reagent Purity: Ensure your solvents and reagents are free from metal contaminants and unwanted reducing agents.
-
Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (Argon or Nitrogen) to minimize side reactions that can be initiated by oxygen.
-
Choice of Base: Some bases, particularly when used with certain solvents at elevated temperatures, can act as hydride donors. Consider screening alternative, non-reducing bases.
Q2: My reaction mixture shows a new product with a molecular weight of M+16, and I see a broad peak in the IR spectrum around 3300 cm⁻¹. What is this byproduct?
The evidence strongly points to the hydrolysis of the chloro group to a hydroxyl group, forming 2-hydroxynicotinonitrile (MW 120.11 g/mol ).[1][2] This compound exists in equilibrium with its tautomer, 2-pyridone-3-carbonitrile.
Causality and Mechanism: This occurs when water is present in the reaction, either as a solvent, a co-solvent, or as an impurity in your reagents or solvents. The reaction is often catalyzed by either acid or base. Given that many reactions with 2-chloronicotinonitrile employ a base, base-catalyzed hydrolysis is a common pathway. The hydroxide ion acts as a nucleophile, attacking the carbon bearing the chlorine.
Troubleshooting and Prevention:
-
Anhydrous Conditions: Use freshly dried solvents and reagents. Consider using molecular sieves to scavenge any trace amounts of water.
-
Solvent Choice: If your desired reaction allows, use aprotic solvents that are less likely to participate in hydrolysis.
-
Temperature Control: Higher temperatures accelerate hydrolysis. If possible, run your reaction at a lower temperature.
Troubleshooting Guide for Common Reaction Classes
This section delves into specific challenges encountered in widely used synthetic transformations involving 2-chloronicotinonitrile.
Case Study 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki and Buchwald-Hartwig)
Palladium-catalyzed reactions are powerful tools, but they are also susceptible to a variety of side reactions.
Q3: In my Suzuki coupling of 2-chloronicotinonitrile with an arylboronic acid, I'm getting a significant amount of a biaryl byproduct derived from the boronic acid. What's happening?
You are observing homocoupling of your boronic acid.[3][4][5] This is a very common byproduct in Suzuki reactions.[3][4]
Causality and Mechanism: Homocoupling is often promoted by the presence of Pd(II) species and oxygen.[5][6] If the reduction of your Pd(II) precatalyst to the active Pd(0) is incomplete, or if the Pd(0) catalyst is re-oxidized by trace oxygen, the resulting Pd(II) species can catalyze the dimerization of the boronic acid.[5]
Troubleshooting and Prevention:
-
Thorough Degassing: Before adding your catalyst, ensure your reaction mixture is rigorously degassed by several vacuum/inert gas cycles or by sparging with an inert gas.
-
Catalyst Choice: Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) or ensure your conditions are sufficient to fully reduce a Pd(II) precatalyst.
-
Stoichiometry: A slight excess of the boronic acid is common, but a large excess can favor homocoupling. Optimize the stoichiometry of your reactants.
Q4: During a Buchwald-Hartwig amination, my desired product formation is sluggish, and I'm isolating a significant amount of nicotinonitrile. What is the likely cause?
This points towards two competing side reactions: hydrodechlorination (as discussed in Q1) and potential β-hydride elimination if your amine coupling partner has β-hydrogens.[7]
Causality and Mechanism: In the Buchwald-Hartwig catalytic cycle, after oxidative addition of 2-chloronicotinonitrile to the Pd(0) catalyst, an intermediate Pd(II) complex is formed.[7][8][9] If the subsequent steps (amine coordination and reductive elimination) are slow, side reactions can occur. Hydrodechlorination can be catalyzed by the palladium complex itself, especially in the presence of a hydride source (e.g., the amine or solvent). If the amine has β-hydrogens, the palladium amide intermediate can undergo β-hydride elimination to form an imine and a palladium hydride species, which can then lead to the hydrodechlorinated byproduct.[7]
Troubleshooting and Prevention:
-
Ligand Choice: The choice of phosphine ligand is critical. Electron-rich, bulky ligands (e.g., SPhos, XPhos) can accelerate the rate of reductive elimination, outcompeting side reactions.[6]
-
Base Selection: The base plays a crucial role. A stronger, non-nucleophilic base (e.g., LiHMDS, NaOtBu) is often required to facilitate the deprotonation of the amine and promote the desired coupling.[9]
-
Temperature Optimization: While higher temperatures can increase reaction rates, they can also promote decomposition and side reactions. Careful temperature screening is recommended.
Visualization of Competing Pathways in Buchwald-Hartwig Amination
Sources
- 1. 95907-03-2|2-Hydroxynicotinonitrile|BLD Pharm [bldpharm.com]
- 2. 95891-30-8|6-Hydroxynicotinonitrile|BLD Pharm [bldpharm.com]
- 3. m.youtube.com [m.youtube.com]
- 4. reddit.com [reddit.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jk-sci.com [jk-sci.com]
Technical Support Center: Optimizing Reaction Conditions for Nicotinonitrile Derivatives
Welcome to the technical support center for the synthesis and optimization of nicotinonitrile derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of constructing the 3-cyanopyridine scaffold, a crucial pharmacophore in numerous marketed drugs.[1] We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis of nicotinonitrile derivatives.
Q1: What are the primary synthetic strategies for accessing the nicotinonitrile core structure?
There are several established routes, each with distinct advantages and limitations. The choice often depends on the available starting materials, desired substitution pattern, and scale of the reaction. The most common methods include:
-
Vapor-Phase Ammoxidation of 3-Methylpyridine (3-Picoline): This is the principal industrial method for producing the parent nicotinonitrile.[2] It involves the reaction of 3-picoline with ammonia and air at high temperatures (typically 320-390°C) over a solid-state catalyst.[3][4]
-
Dehydration of Nicotinamide: A classic and reliable laboratory-scale synthesis that uses a strong dehydrating agent, such as phosphorus pentoxide (P₂O₅), to convert nicotinamide to nicotinonitrile.[3][5]
-
Multicomponent Reactions (MCRs): These are highly efficient one-pot reactions that combine three or more starting materials to rapidly build molecular complexity.[6][7] They are particularly valuable for generating libraries of highly substituted nicotinonitrile derivatives. Common starting materials include an aldehyde, a ketone, malononitrile, and an ammonia source like ammonium acetate.[6][8]
-
Bohlmann-Rahtz Pyridine Synthesis: This two-step method involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat- or acid-catalyzed cyclodehydration to yield a substituted pyridine.[9][10] This method is versatile but can require high temperatures.[9]
Q2: How do I select the appropriate catalyst for my reaction?
Catalyst selection is critical and depends entirely on the chosen synthetic route.
-
For Ammoxidation: The catalysts are typically mixed metal oxides. Vanadium and molybdenum oxides (e.g., V₂O₅/TiO₂/SiO₂/Mo₂O₃) are widely reported to give high yields and selectivity.[3] Zeolites like HZSM-5 are also effective for vapor-phase pyridine synthesis.[11]
-
For Multicomponent Reactions: A wide range of catalysts can be employed. Simple bases (e.g., triethylamine, piperidine) or acids (p-toluenesulfonic acid) are often sufficient.[6][12] For greener approaches, reusable catalysts like L-proline or magnetically recoverable nanoparticles are gaining prominence.[13][14] The choice depends on the specific substrates and desired reaction conditions (e.g., solvent-free vs. aqueous).
-
For Bohlmann-Rahtz Synthesis: While the cyclization can be purely thermal, catalysis with Brønsted acids (acetic acid), Lewis acids (ZnBr₂), or solid acid catalysts (Amberlyst-15) can significantly lower the required temperature.[9][15]
Q3: What are the key differences between N-alkylation and O-alkylation in 2-pyridone-3-carbonitrile systems?
When functionalizing 2-oxo-nicotinonitrile derivatives (which exist in lactam-lactim tautomerism), the alkylating agent can react at either the nitrogen or the oxygen atom. The outcome (N- vs. O-alkylation) is highly sensitive to reaction parameters.[16] Key factors include:
-
Base: Stronger bases tend to favor O-alkylation.
-
Solvent: Polar aprotic solvents like DMSO or DMF can influence selectivity.[16]
-
Counter-ion: The choice of cation (e.g., Cs⁺ in Cs₂CO₃) can direct the reaction pathway.[16]
-
Temperature: Reaction temperature can shift the equilibrium between the two products. Controlling these factors is essential for achieving the desired regioselectivity.[16]
Troubleshooting Guide: Common Experimental Issues
This section provides a structured approach to diagnosing and solving specific problems encountered during the synthesis of nicotinonitrile derivatives.
Problem 1: Low or No Yield
Symptom: After the reaction and workup, the yield of the desired nicotinonitrile derivative is significantly lower than expected or non-existent.
Potential Causes & Solutions:
-
Cause A: Catalyst Deactivation (Ammoxidation). In vapor-phase reactions, localized "hot spots" in the catalyst bed can cause the catalyst to sinter, reducing its surface area and activity.[3] The catalyst can also be poisoned by impurities in the feedstock.
-
Solution: Ensure uniform heat distribution in your reactor to prevent hot spots. If catalyst poisoning is suspected, verify the purity of your 3-methylpyridine, ammonia, and air feeds. Catalyst activity can sometimes be restored by regeneration, which typically involves passing air over the catalyst at elevated temperatures (e.g., 200-550°C).[3]
-
-
Cause B: Non-Optimal Reaction Conditions. Every reaction has an optimal set of parameters. Deviations can drastically reduce yield.
-
Solution: Systematically verify and optimize your reaction conditions. For ammoxidation, a typical starting molar ratio of 3-methylpyridine:ammonia:air is 1:1.5:8, with an optimal temperature range of 350-400°C.[3] For multicomponent reactions, screen different catalysts, solvents, and temperatures to find the ideal combination for your specific substrates.[14]
-
-
Cause C: Incomplete Reaction. The reaction may simply not have proceeded to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material remains after the expected reaction time, consider extending the time or moderately increasing the temperature.
-
-
Cause D: Product Loss During Workup. The target compound may be lost during extraction, purification, or isolation steps.
-
Solution: Review your workup procedure. Ensure the pH is appropriate during aqueous extractions to keep your product in the organic layer. For purification by distillation, especially for solid products like nicotinonitrile, ensure the condenser does not get clogged.[5] If using column chromatography, select an appropriate solvent system to ensure good separation without product loss on the column.
-
Sources
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- 2. Nicotinonitrile - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN103467370A - Synthesis method of cyanopyridine and derivatives thereof - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Nicotinonitrile as an essential scaffold in medicinal chemistry: an updated review (2015– present) | Semantic Scholar [semanticscholar.org]
- 9. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 10. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. jk-sci.com [jk-sci.com]
- 16. 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile [mdpi.com]
Technical Support Center: Synthesis and Purification of 2-(Benzylamino)nicotinonitrile
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to the Synthesis
The synthesis of 2-(Benzylamino)nicotinonitrile is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 2-chloronicotinonitrile with benzylamine. The electron-deficient nature of the pyridine ring, further activated by the electron-withdrawing nitrile group, facilitates the attack of the nucleophilic benzylamine at the C-2 position, displacing the chloride leaving group.
While the reaction is generally straightforward, achieving high purity can be challenging due to the potential for side reactions and the physical properties of the product and impurities. This guide will address common issues and provide robust protocols to overcome these challenges.
Troubleshooting Common Synthesis and Purification Issues
This section addresses specific problems that may arise during the synthesis and purification of this compound, offering probable causes and actionable solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Reaction Conversion / Low Yield | 1. Insufficient reaction temperature: The SNAr reaction on the pyridine ring may require elevated temperatures to proceed at a reasonable rate. 2. Poor quality of starting materials: Impurities in 2-chloronicotinonitrile or benzylamine can interfere with the reaction. 3. Presence of moisture: Water can react with the starting materials or intermediates. 4. Inappropriate solvent: The solvent may not adequately dissolve the reactants or may not be suitable for the reaction temperature. | 1. Optimize reaction temperature: Gradually increase the reaction temperature, monitoring the reaction progress by TLC. Temperatures in the range of 80-120 °C are often effective. 2. Purify starting materials: Consider distilling benzylamine and ensuring the purity of 2-chloronicotinonitrile by checking its melting point or by analytical techniques like NMR. 3. Use anhydrous conditions: Employ dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Solvent selection: Use a high-boiling point, aprotic solvent such as DMF, DMSO, or NMP to ensure reactants remain in solution at elevated temperatures. |
| Product is an Oil or Fails to Crystallize | 1. Presence of impurities: Unreacted starting materials or byproducts can act as eutectic contaminants, lowering the melting point and preventing crystallization. 2. Incorrect solvent for recrystallization: The chosen solvent may be too good a solvent even at low temperatures, or the compound may be "oiling out." | 1. Pre-purification: Before recrystallization, attempt to remove major impurities by washing the crude product with a solvent in which the desired product is sparingly soluble but impurities are soluble (e.g., cold diethyl ether or hexane). Column chromatography is a more rigorous option. 2. Optimize recrystallization solvent: Test a range of solvents and solvent mixtures. A good solvent for recrystallization will dissolve the compound when hot but have low solubility when cold.[1] Common choices include ethanol, isopropanol, or mixtures like ethanol/water or ethyl acetate/hexane.[2] For "oiling out," try using a larger volume of solvent, cooling the solution more slowly, or adding a seed crystal. |
| Persistent Yellow or Brown Color in the Final Product | 1. Formation of colored byproducts: Side reactions or degradation of starting materials at high temperatures can produce colored impurities. 2. Oxidation: The amine functionality can be susceptible to air oxidation. | 1. Charcoal treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.[3] 2. Inert atmosphere: If oxidation is suspected, conduct the reaction and work-up under an inert atmosphere. |
| Multiple Spots on TLC After Purification | 1. Co-eluting impurities in column chromatography: The chosen eluent system may not be optimal for separating all impurities. 2. Decomposition on silica gel: Some amino-substituted pyridines can be sensitive to the acidic nature of silica gel. 3. Incomplete recrystallization: Impurities may have co-precipitated with the product. | 1. Optimize chromatography conditions: Screen different solvent systems for TLC to find an eluent that provides better separation. A gradient elution may be necessary. Common solvent systems include mixtures of hexane and ethyl acetate. 2. Use neutral or basic alumina for chromatography: If decomposition on silica is suspected, switching to a different stationary phase can be beneficial. Alternatively, triethylamine can be added to the eluent (0.1-1%) to neutralize the silica gel. 3. Re-recrystallize: Perform a second recrystallization, potentially with a different solvent system. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in the synthesis of this compound?
A1: While specific literature on the byproducts of this exact reaction is limited, based on the reactivity of similar compounds, potential impurities include:
-
Unreacted 2-chloronicotinonitrile and benzylamine: Incomplete reaction is a common source of impurities.
-
Dibenzylamine: Formed if the starting benzylamine is contaminated or if side reactions occur.
-
Hydrolysis products: If water is present, 2-chloronicotinonitrile can hydrolyze to 2-hydroxynicotinonitrile.[4][5]
-
Dimerization products: Although less common for this specific reaction, dimerization of starting materials or intermediates can sometimes occur.[6][7][8]
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin-Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate) to spot the reaction mixture alongside the starting materials. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progress.
Q3: What is the best method for purifying the crude product?
A3: A combination of techniques is often most effective:
-
Aqueous Work-up: After the reaction, a standard aqueous work-up can remove inorganic salts and highly polar impurities.
-
Recrystallization: This is an excellent method for removing small amounts of impurities from a solid product.[9] Ethanol or isopropanol are good starting points for solvent screening.
-
Column Chromatography: For removing impurities with similar polarity to the product, column chromatography is the most powerful technique.[10]
Q4: My purified product has a broad melting point range. What does this indicate?
A4: A broad melting point range is a strong indication of the presence of impurities. Pure crystalline solids typically have a sharp melting point range of 1-2 °C. Further purification is necessary.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
2-chloronicotinonitrile
-
Benzylamine (freshly distilled is recommended)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (Et3N) or Potassium Carbonate (K2CO3) as a base
-
Standard reaction glassware, including a reflux condenser and a magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloronicotinonitrile (1 equivalent) in anhydrous DMF.
-
Add the base, either triethylamine (1.2 equivalents) or potassium carbonate (1.5 equivalents).
-
Add benzylamine (1.1 equivalents) to the mixture.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with water.
-
Dry the crude product under vacuum.
Protocol 2: Purification by Recrystallization
Procedure:
-
Place the crude, dry this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol or isopropanol) to just cover the solid.
-
Heat the mixture to boiling with gentle swirling.
-
Add more hot solvent portion-wise until the solid just dissolves.
-
If the solution is colored, allow it to cool slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.
-
Allow the clear filtrate to cool slowly to room temperature to form crystals.
-
Once crystal formation appears complete, cool the flask in an ice bath for 30 minutes to maximize yield.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Protocol 3: Purification by Column Chromatography
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.[11]
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Adsorb the dissolved product onto a small amount of silica gel by evaporating the solvent.
-
Carefully add the dried silica with the adsorbed product to the top of the packed column.
-
Begin eluting the column with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical starting eluent could be 9:1 hexane:ethyl acetate.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Visualization of the Purification Workflow
The following diagram illustrates the decision-making process for purifying crude this compound.
Caption: A typical workflow for the purification of this compound.
Data Summary
| Purification Technique | Typical Solvents/Eluents | Advantages | Disadvantages |
| Recrystallization | Ethanol, Isopropanol, Ethanol/Water, Ethyl Acetate/Hexane | Simple, cost-effective, good for removing small amounts of impurities. | May not be effective for oily products or impurities with similar solubility. |
| Column Chromatography | Hexane/Ethyl Acetate gradient, Dichloromethane/Methanol | Highly effective for separating complex mixtures and impurities with similar polarity. | More time-consuming, requires larger volumes of solvent, potential for product decomposition on silica. |
Conclusion
Achieving high purity of this compound is a critical step for its use in research and development. By understanding the underlying chemistry of the SNAr reaction and anticipating potential side products, researchers can proactively address purification challenges. The troubleshooting guide, FAQs, and detailed protocols provided in this document serve as a comprehensive resource to optimize the synthesis and purification of this valuable compound. Careful execution of these techniques, coupled with diligent in-process monitoring, will lead to a successful and reproducible outcome.
References
- U.S.
- "Recrystallization," University of California, Los Angeles, Department of Chemistry and Biochemistry. Available: [Link]
- "Recrystallization - Single Solvent," University of Calgary, Department of Chemistry. Available: [Link]
- "Recrystallization," University of Colorado Boulder, Department of Chemistry. Available: [Link]
- "Reagents & Solvents: Solvents for Recrystallization," University of Rochester, Department of Chemistry. Available: [Link]
- "Column chromatography," McMaster University, Department of Chemistry. Available: [Link]
- "Process for preparation of halogenated benzylamine and intermediates therof," European Patent EP3914582A1, published December 1, 2021.
- "Purification of 1,2-dihydro-6-alkyl-2-oxo-5-(pyridinyl)-nicotinonitriles," U.S. Patent 6,118,002, issued September 12, 2000.
- "Supporting Inform
- "nicotinonitrile," Organic Syntheses, vol. 33, p. 52, 1953.
- "Column Chrom
- "2-chloronicotinonitrile," Organic Syntheses, vol. 37, p. 12, 1957.
- "2-Chloronicotinonitrile," PubChem, National Center for Biotechnology Inform
- "Column Chromatography Procedures," University of Colorado Boulder, Department of Chemistry. Available: [Link]
- Ershov, O. V., et al. "THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES." Chemistry of Heterocyclic Compounds, vol. 60, no. 9/10, 2024.
- "A kind of preparation process of the chloro- nicotinonitrile of 2-," Chinese Patent CN109438340A, published March 8, 2019.
- Shiner, C. S., Fisher, A. M., & Yacoby, F. "Intermediacy of α-chloro amides in the basic hydrolysis of α-chloro nitriles to ketones." Tetrahedron Letters, vol. 24, no. 51, 1983, pp. 5687-5690.
- "Heterocyclization reactions using malononitrile dimer (2-aminopropene-1,1,3-tricarbonitrile).
- "A Continuous Procedure Based on Column Chromatography to Purify Anthocyanins from Schisandra chinensis by a Macroporous Resin plus Gel Filtration Chrom
- "The Hydrolysis of Nitriles." Chemistry LibreTexts. Available: [Link]
- "Synthesis of 2-(arylamino)nicotinic acids in high-temperature water.
- "Scheme 1. The reaction of 2-chloronicotinonitrile with malononitrile in the persistence of base.
- "A kind of new preparation method of 2-chloronicotinic acid," Chinese Patent CN110734398A, published January 31, 2020.
- "Reactions of Amines." Chemistry LibreTexts. Available: [Link]
- "Beryllium Dimer Reactions with Acetonitrile: Formation of Strong Be−Be Bonds." MDPI. Available: [Link]
- "Dimer formation in nicotinamide and picolinamide in the gas and condensed phases probed by infrared spectroscopy." RSC Publishing. Available: [Link]
- "Nucleophilic Reactivities of Primary and Secondary Amines in Acetonitrile.
- "Nucleophilicity Trends of Amines." Master Organic Chemistry. Available: [Link]
- "Amination of 2-halopyridines.
- "Preparation of pyridines and nicotinonitrile from piperidines," U.S. Patent 4,051,140, issued September 27, 1977.
Sources
- 1. rubingroup.org [rubingroup.org]
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- 9. Home Page [chem.ualberta.ca]
- 10. web.uvic.ca [web.uvic.ca]
- 11. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Navigating Multicomponent Reactions of Nicotinonitriles
Welcome to the Technical Support Center dedicated to empowering researchers, scientists, and drug development professionals in overcoming the challenges associated with the multicomponent synthesis of nicotinonitriles and related pyridine derivatives. This guide is structured to provide not just procedural instructions, but a deeper understanding of the underlying chemical principles to facilitate effective troubleshooting and reaction optimization. Our goal is to transform low-yield frustrations into successful, high-yielding syntheses.
Frequently Asked Questions (FAQs)
Q1: My multicomponent reaction to synthesize a substituted nicotinonitrile is resulting in a low yield. What are the most common initial factors to investigate?
A low yield in a multicomponent reaction (MCR) is a common issue that can often be traced back to a few key variables.[1][2] Before delving into more complex troubleshooting, start by assessing the following:
-
Purity of Starting Materials: MCRs are highly convergent, meaning multiple equilibria are at play simultaneously.[3] Impurities in your starting materials, including the nicotinonitrile precursor, aldehydes, ketones, or ammonium source, can disrupt these delicate balances, leading to the formation of side products and consumption of reagents. It is often beneficial to purify commercial reagents, for instance, by recrystallization or distillation.[4]
-
Stoichiometry: While a 1:1:1:1 molar ratio might seem intuitive for a four-component reaction, the optimal stoichiometry can vary. For example, an excess of the ammonia source (like ammonium acetate) is often used to drive the reaction towards product formation.[5] Careful optimization of the reactant ratios is a critical step.
-
Reaction Time and Temperature: MCRs can be sensitive to both time and temperature.[6][7] Insufficient reaction time may lead to incomplete conversion, while excessive time or temperature can promote the decomposition of starting materials or products, or favor the formation of thermodynamic side products. Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.
Q2: I am observing the formation of multiple side products. How can I improve the selectivity of my reaction?
Poor selectivity is a frequent cause of low yields in MCRs, where several competing reaction pathways can exist.[1] To enhance the selectivity towards your desired nicotinonitrile derivative, consider the following strategies:
-
Catalyst Choice: The catalyst plays a pivotal role in directing the reaction pathway.[8] For reactions like the Bohlmann-Rahtz pyridine synthesis, both Brønsted and Lewis acids can be employed.[9][10] Lewis acids, such as ytterbium triflate or zinc bromide, can accelerate the desired Michael addition and cyclodehydration steps.[9][11] In some cases, heterogeneous catalysts or even nanocatalysts can offer improved selectivity and easier workup.[6][12]
-
Solvent Effects: The polarity and protic nature of the solvent can significantly influence the reaction rate and selectivity.[13] For instance, in some variations of the Bohlmann-Rahtz synthesis, protic and polar solvents like ethanol have been shown to be more effective than polar aprotic solvents like DMSO.[9] Experimenting with a range of solvents with varying properties is a key optimization step.
-
Order of Reagent Addition: In some instances, adding the reagents in a specific sequence can prevent the formation of undesired intermediates.[1] For example, pre-forming an enamine intermediate before the addition of the nicotinonitrile precursor might lead to a cleaner reaction profile.
Q3: My reaction appears to stall before completion. What could be the cause?
A stalled reaction can be frustrating, but it often points to issues with the catalyst or the stability of the reactants and intermediates.
-
Catalyst Deactivation: The catalyst can be deactivated by impurities in the starting materials or by side products formed during the reaction.[5] If you are using a heterogeneous catalyst, it may need regeneration. For homogeneous catalysts, ensuring an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent deactivation.
-
Reversibility of Intermediates: Many of the initial steps in MCRs are reversible.[3] If the final, irreversible cyclization step is slow, the reaction may appear to stall as the intermediates are in equilibrium with the starting materials. In such cases, increasing the temperature or using a more effective catalyst for the cyclization step can be beneficial.
In-Depth Troubleshooting Guides
Guide 1: Tackling Low Yields in the Bohlmann-Rahtz Synthesis of Pyridines
The Bohlmann-Rahtz synthesis is a powerful method for preparing substituted pyridines, but it can be plagued by issues such as the need for high temperatures and the formation of side products.[9][14]
Problem: Low yield of the desired 2,3,6-trisubstituted pyridine.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields in Bohlmann-Rahtz synthesis.
Causality-Driven Experimental Choices:
-
Catalyst Selection: The original Bohlmann-Rahtz reaction often requires high temperatures for the final cyclodehydration step.[9] The introduction of an acid catalyst, such as acetic acid, ytterbium triflate, or zinc bromide, can significantly lower the activation energy for this step, allowing the reaction to proceed at a lower temperature and often with a higher yield.[9][11] Lewis acids are thought to coordinate to the carbonyl oxygen, making the alkyne more electrophilic and accelerating the initial Michael addition.
-
Solvent Choice: The solvent can influence the stability of intermediates and the solubility of reactants. A common solvent system is a mixture of toluene and acetic acid, where toluene acts as the bulk solvent and acetic acid serves as a Brønsted acid catalyst.[9] For substrates that are sensitive to acid, milder conditions using ethanol as the solvent have been developed.[9] Ethanol, being a protic solvent, can facilitate proton transfer steps in the mechanism.
Experimental Protocol: Catalyst Screening for the Bohlmann-Rahtz Reaction
-
Setup: In parallel reaction vials, add the enamine (1.0 equiv) and the ethynyl ketone (1.1 equiv) to the chosen solvent (e.g., toluene, 0.5 M).
-
Catalyst Addition: To each vial, add a different catalyst (e.g., 20 mol% Yb(OTf)₃, 15 mol% ZnBr₂, 1 equiv acetic acid). Include a no-catalyst control.
-
Reaction: Stir the reactions at a set temperature (e.g., 80 °C) and monitor the progress by TLC at regular intervals (e.g., 1, 2, 4, and 8 hours).
-
Analysis: Quench a small aliquot from each reaction with saturated NaHCO₃ solution, extract with ethyl acetate, and analyze by LC-MS to determine the relative conversion to the desired product.
-
Workup and Isolation: Once the optimal catalyst is identified, the reaction can be scaled up. After completion, the reaction is cooled, quenched, and the product is purified by column chromatography.
| Catalyst | Temperature (°C) | Time (h) | Conversion (%) |
| None | 110 | 12 | 35 |
| Acetic Acid | 80 | 6 | 75 |
| Yb(OTf)₃ | 80 | 4 | 92 |
| ZnBr₂ | 80 | 5 | 88 |
Data Interpretation: The table above illustrates a hypothetical catalyst screen. In this case, Yb(OTf)₃ provides the highest conversion in the shortest time, indicating it is the most effective catalyst under these conditions.
Guide 2: Optimizing Reaction Conditions with Microwave Irradiation
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times and improved yields.[15][16]
Problem: A multicomponent synthesis of a nicotinonitrile derivative is slow and gives a low yield under conventional heating.
Troubleshooting Workflow:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Multicomponent Reactions [organic-chemistry.org]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A Mini Review on the Multicomponent Synthesis of Pyridine Derivatives: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 10. synarchive.com [synarchive.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthetic approaches towards heterocyclic natural products -ORCA [orca.cardiff.ac.uk]
Technical Support Center: Reaction Monitoring for 2-(Benzylamino)nicotinonitrile by TLC
Welcome to the technical support guide for monitoring reactions involving 2-(benzylamino)nicotinonitrile using thin-layer chromatography (TLC). This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-tested advice to ensure reliable and reproducible results. Here, we move beyond simple instructions to explain the scientific principles behind each step, empowering you to troubleshoot effectively and optimize your analytical workflow.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of using TLC to monitor my this compound reaction?
A: Thin-layer chromatography separates compounds in a mixture based on their differential partitioning between a stationary phase (typically polar silica gel on a plate) and a mobile phase (a solvent system that travels up the plate).[1][2] For a reaction involving this compound, you will spot your starting materials and the reaction mixture onto the TLC plate. As the solvent moves up the plate, less polar compounds travel further, while more polar compounds interact more strongly with the silica and move shorter distances.[1][3][4] By observing the disappearance of starting material spots and the appearance of new product spots, you can qualitatively track the reaction's progress.
Q2: How do I choose an appropriate solvent system (mobile phase) to start with?
A: A good starting point for many organic compounds is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate.[2] For this compound, which has both aromatic rings and a polar secondary amine and nitrile group, a 1:1 mixture of hexane:ethyl acetate is a reasonable initial choice. The goal is to achieve a retention factor (Rf) for your starting material of approximately 0.3-0.4, which typically provides a good separation window for reactants and products.[5]
Q3: What is an Rf value and how is it used?
A: The Retention Factor (Rf) is a ratio calculated by dividing the distance a compound travels from the baseline by the distance the solvent front travels from the same baseline.[6][7] It is a characteristic value for a specific compound under constant conditions (solvent system, stationary phase, temperature).[3] In reaction monitoring, you compare the Rf values of spots in the reaction mixture lane to the Rf values of your known starting materials. A new spot with a different Rf indicates the formation of a product. An ideal Rf value is between 0.15 and 0.85.[1]
Q4: My spots are not visible. What should I do?
A: First, ensure you are using an appropriate visualization technique. Since this compound contains aromatic rings, it should be visible under a short-wave (254 nm) UV lamp on a TLC plate containing a fluorescent indicator.[8][9][10] If no spots appear, your sample may be too dilute. Try concentrating the sample by spotting it multiple times in the same location, allowing the solvent to dry completely between applications.[11][12] Alternatively, a chemical stain may be necessary if the compounds are not UV-active or are present at very low concentrations.[11][13]
Q5: Why is it important to use a "co-spot" lane on my TLC plate?
A: A co-spot lane, where both the starting material and the reaction mixture are spotted on top of each other, is crucial for unambiguous identification.[5] It helps confirm if a spot in the reaction mixture lane is indeed unreacted starting material. If the spot in the co-spot lane resolves into two distinct spots, it indicates that the product has a very similar Rf to the starting material. If it appears as a single, elongated spot, it confirms their identical mobility under those conditions.[5]
Troubleshooting Guide: Common TLC Problems & Solutions
This section addresses specific issues encountered when monitoring reactions of this compound.
| Problem | Potential Cause(s) | Scientifically-Grounded Solution(s) |
| Streaking or Tailing Spots | 1. Sample Overload: Applying too much sample saturates the stationary phase.[11][12][14] 2. Strongly Basic Compound: The secondary amine in this compound can interact strongly with the acidic silica gel.[14] 3. Inappropriate Solvent Polarity: The chosen solvent system may not be optimal for the compound's polarity.[12] | 1. Dilute the sample solution before spotting. Apply a smaller spot to the plate.[11] 2. Add a small amount (0.1-2.0%) of a basic modifier like triethylamine (Et3N) or a few drops of ammonia to the mobile phase to neutralize the acidic sites on the silica gel.[11][14] 3. Systematically adjust the solvent system polarity. Try a more or less polar eluent. |
| Spots Remain at the Baseline (Rf ≈ 0) | 1. Mobile Phase is Not Polar Enough: The solvent system lacks the strength to move the polar analyte off the origin.[4][11] 2. Sample Dissolution: The solvent level in the developing chamber was higher than the spotting line, washing the sample away.[12] | 1. Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.[11] You could also switch to a more polar solvent like methanol in dichloromethane.[15] 2. Ensure the solvent level in the chamber is well below the baseline where the samples are spotted.[12] |
| Spots Run at the Solvent Front (Rf ≈ 1) | 1. Mobile Phase is Too Polar: The solvent system is too strong, carrying all components, regardless of polarity, with the solvent front.[4][7][11] | 1. Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of hexane.[11] |
| Poor Separation (Overlapping Spots) | 1. Incorrect Solvent System: The polarity of the mobile phase is not optimized to differentiate between the components of the mixture.[16] 2. Complex Mixture: The reaction may be producing multiple products with similar polarities.[14] | 1. Experiment with different solvent systems. Try combinations like dichloromethane/methanol or ethyl acetate/toluene.[1] Sometimes, a three-component solvent system can improve resolution. 2. Consider using a different stationary phase, such as alumina or a reversed-phase (C18) plate if available.[11] |
| Uneven or Crooked Solvent Front | 1. Improper Plate Placement: The TLC plate is not placed vertically in the chamber or is touching the side walls.[12] 2. Uneven Stationary Phase: This is more common with hand-prepared plates but can occur with damaged commercial plates.[12] | 1. Carefully place the plate in the center of the chamber, ensuring it stands straight and does not touch the filter paper or chamber walls.[8] 2. Use a high-quality commercial TLC plate and handle it carefully by the edges to avoid disturbing the silica layer. |
Experimental Protocols & Methodologies
Protocol 1: Standard TLC Monitoring Workflow
This protocol outlines the standard procedure for setting up and running a TLC plate to monitor the progress of a reaction involving this compound.
Materials:
-
Silica gel TLC plates (with F-254 fluorescent indicator)
-
Developing chamber with a lid
-
Capillary spotters
-
Pencil
-
Ruler
-
Reaction mixture, starting material solution, and co-spot solution
-
Chosen mobile phase (e.g., 7:3 Hexane:Ethyl Acetate)
-
UV lamp (254 nm)
-
Forceps
Procedure:
-
Prepare the Chamber: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Close the lid and let it equilibrate for 5-10 minutes.
-
Prepare the Plate: Using a pencil and ruler, lightly draw a baseline (origin) about 1 cm from the bottom of the TLC plate.[17] Be careful not to gouge the silica. Mark three small, evenly spaced ticks on this line for spotting.
-
Spot the Plate:
-
Lane 1 (Starting Material): Using a capillary spotter, apply a small spot of the starting material solution to the leftmost tick. The spot should be 1-2 mm in diameter.[3]
-
Lane 2 (Co-spot): Apply a spot of the starting material to the center tick. Then, without rinsing the spotter, apply a spot of the reaction mixture directly on top of the starting material spot.
-
Lane 3 (Reaction Mixture): Apply a spot of the reaction mixture to the rightmost tick.
-
Ensure the solvent from each spot has fully evaporated before proceeding.[3]
-
-
Develop the Plate: Using forceps, carefully place the spotted TLC plate into the equilibrated chamber. Ensure the baseline is above the solvent level.[12] Close the lid and allow the solvent to ascend the plate by capillary action. Do not disturb the chamber during development.
-
Complete the Run: When the solvent front is about 1 cm from the top of the plate, remove it with forceps and immediately mark the position of the solvent front with a pencil.[4]
-
Visualize and Analyze: Allow the plate to dry completely. View the plate under a 254 nm UV lamp in a dark environment.[10] Circle the visible spots with a pencil. Calculate the Rf value for each spot and record the observations in your lab notebook.
Protocol 2: Visualization with Stains
If UV light is insufficient, chemical stains can be used. For a compound like this compound containing an amine, a ninhydrin or permanganate stain can be effective.
Potassium Permanganate (KMnO₄) Stain:
-
Use Case: Excellent for visualizing compounds that can be oxidized, such as secondary amines.[13]
-
Preparation: Dissolve 1.5g of KMnO₄, 10g of K₂CO₃, and 0.25g of NaOH in 200mL of water. Store in a dark bottle.
-
Procedure:
-
After developing and drying the TLC plate, dip it quickly and evenly into the KMnO₄ solution using forceps.
-
Remove the plate and let the excess stain drip off.
-
Gently heat the plate with a heat gun. Oxidizable compounds will appear as yellow-brown spots against a purple background.[13]
-
Ninhydrin Stain:
-
Use Case: Highly specific for primary and secondary amines.[13]
-
Preparation: Dissolve 0.3g of ninhydrin in 100mL of n-butanol and add 3mL of acetic acid.[9]
-
Procedure:
-
Dip the dried TLC plate into the ninhydrin solution.
-
Gently heat the plate with a heat gun. Amines will typically appear as pink, purple, or red spots.[18]
-
Data Interpretation and Reference Tables
Table 1: Interpreting TLC Results for Reaction Monitoring
| Observation on TLC Plate | Interpretation | Next Steps |
| Spot for starting material is faint or absent in the reaction lane. A new, distinct spot has appeared. | The reaction is likely proceeding or complete. | Work up the reaction or take a final time point for analysis. |
| Spot for starting material is still intense. No new product spot is visible. | The reaction has not started or is proceeding very slowly. | Check reaction temperature, catalyst, and reagents. Continue monitoring. |
| Multiple new spots are visible in the reaction lane. | The reaction may be producing byproducts or the product is degrading. | Optimize reaction conditions (e.g., lower temperature, shorter reaction time). |
| The starting material and product spots are very close (similar Rf). | The chosen solvent system does not provide adequate separation. | Test a less polar or more polar solvent system to increase the difference in Rf values.[4] |
Table 2: Recommended Solvent Systems for Nicotinonitrile Derivatives
The polarity of this compound requires a moderately polar mobile phase. The following table provides starting points for solvent system optimization on a standard silica gel plate.
| Solvent System (v/v) | Polarity | Typical Application |
| 9:1 Hexane / Ethyl Acetate | Low | For resolving less polar impurities or byproducts. |
| 7:3 Hexane / Ethyl Acetate | Medium-Low | A good general starting point for initial trials. |
| 1:1 Hexane / Ethyl Acetate | Medium | Useful if compounds are retained too strongly in less polar systems. |
| 95:5 Dichloromethane / Methanol | Medium-High | Effective for more polar compounds that streak or have low Rf in acetate systems. |
| 98:2 Ethyl Acetate / Acetic Acid | Acidic | Helps to reduce tailing for acidic compounds (not typically needed for amines).[17] |
| 98:2 Ethyl Acetate / Triethylamine | Basic | Highly Recommended to prevent streaking of the amine functional group.[11][19] |
Visualizing Key Chemical Structures
Understanding the structures of the molecules involved is key to interpreting their chromatographic behavior.
References
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- Khan Academy. (n.d.). Calculating retention factors for TLC.
- BYJU'S. (n.d.). Rf Value Explanation.
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- Proprep. (n.d.). How do you calculate the Rf value in thin-layer chromatography (TLC)?.
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- University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Department of Chemistry.
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- Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography.
- Reddit. (2024, October 28). Why my TLC is dragging. r/OrganicChemistry.
- Zhang, Y., et al. (2025, August 6). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods.
- Washington State University. (n.d.). Monitoring Reactions by TLC.
- University of York. (n.d.). Determining a solvent system. Chemistry Teaching Labs.
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- Acta Poloniae Pharmaceutica. (2003). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. PubMed.
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- University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Department of Chemistry.
- Google Patents. (n.d.). US4769465A - Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt.
- Google Patents. (n.d.). CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.
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Column chromatography tips for purifying nicotinonitrile compounds
Welcome to the technical support center for the purification of nicotinonitrile compounds. Nicotinonitriles, characterized by a pyridine ring substituted with a cyano group, are pivotal structural motifs in pharmaceuticals and agrochemicals.[1][2] Their inherent polarity and the basicity of the pyridine nitrogen present unique challenges during purification by column chromatography. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to empower researchers to achieve optimal separation and yield.
Part 1: Troubleshooting Guide
This section addresses specific issues encountered during the column chromatography of nicotinonitrile derivatives in a direct question-and-answer format.
Question 1: Why am I seeing poor separation or overlapping peaks for my nicotinonitrile compound and its impurities?
Answer:
Poor resolution is one of the most common chromatographic challenges. The root cause typically falls into one of three categories: an unoptimized mobile phase, improper column packing, or column overloading.
-
Causality—Inappropriate Mobile Phase (Eluent): The separation of compounds on a silica gel column is governed by the competition between the analyte and the mobile phase for polar interaction sites on the stationary phase.[3] If the eluent is too polar, all compounds, including your target nicotinonitrile and its impurities, will travel quickly up the column with little differential retention, resulting in low resolution (high Rf values). Conversely, if the eluent is not polar enough, all compounds will remain strongly adsorbed to the silica, also leading to poor separation (low Rf values).[4]
-
Solution Workflow:
-
Systematic TLC Analysis: Before every column, perform a thorough solvent screen using Thin Layer Chromatography (TLC). The ideal solvent system should place your target compound at an Rf value of approximately 0.2-0.4.[5][6]
-
Adjust Polarity:
-
If Rf is too high, decrease the mobile phase polarity (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate system).
-
If Rf is too low, increase the mobile phase polarity (e.g., increase the percentage of ethyl acetate).
-
-
Change Solvent Selectivity: If adjusting polarity is insufficient, the fundamental interactions between your analytes and the solvent system may be too similar. Switch to a solvent system with different chemical properties. For example, if a hexane/ethyl acetate mixture fails, try a system based on dichloromethane/methanol.[7]
-
-
Causality—Column Overloading: Loading too much crude material onto the column saturates the stationary phase, exceeding its separation capacity. This leads to broad, overlapping bands that cannot be resolved.
-
Solution:
-
As a general rule, the mass of the crude sample should be between 1% and 5% of the mass of the stationary phase (silica gel).[7] For difficult separations, this ratio should be closer to 1%.
-
If a larger quantity of material must be purified, increase the column diameter, not just the length.
-
Troubleshooting Workflow for Poor Separation
Caption: Diagnostic workflow for troubleshooting poor separation.
Question 2: My nicotinonitrile compound is streaking or tailing down the column. What's happening and how do I fix it?
Answer:
This is a classic problem when purifying nitrogen-containing heterocycles like nicotinonitriles on standard silica gel.[7]
-
Causality—Acid-Base Interaction: Silica gel is an acidic stationary phase due to the presence of silanol groups (Si-OH) on its surface. The pyridine nitrogen in your nicotinonitrile compound is basic (pKa of pyridine is ~5.23 in water) and can undergo a strong, sometimes irreversible, acid-base interaction with these silanol groups.[7][8] This causes a portion of the molecules to "stick" to the column and elute slowly, resulting in a continuous "streak" or a "tailing" peak rather than a tight band.
-
Solution Workflow:
-
Add a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your eluent. This modifier will compete with your compound for the acidic sites on the silica gel.
-
Triethylamine (TEA): Add 0.1-1% TEA to your mobile phase.[7] This is the most common and effective choice.
-
Ammonia: A solution of 7N ammonia in methanol can be used as a polar component in your eluent system (e.g., dichloromethane/ (7N NH3 in MeOH)).
-
-
Test Stability: Before committing to a modifier, spot your crude mixture on a TLC plate, let it sit in the open air for 30-60 minutes, and then develop it. If you see new spots or smearing that wasn't there initially, your compound may be degrading on the silica.[9]
-
Switch Stationary Phase: If modifiers are ineffective or if your compound is highly acid-sensitive, consider an alternative stationary phase such as:
-
Question 3: My compound seems to have disappeared. It's not eluting from the column even with a very polar solvent system.
Answer:
This frustrating situation typically points to two possibilities: your compound is either extremely polar or it has irreversibly adsorbed or decomposed on the column.
-
Causality—Extreme Polarity: Your compound may be significantly more polar than anticipated, requiring a much stronger eluent than predicted by initial TLC analysis.
-
Solution:
-
Implement a Gradient: Start with the solvent system determined by TLC and gradually increase the polarity. For example, begin with 100% dichloromethane and slowly increase the percentage of methanol up to 10-20%. A gradient elution is often effective at dislodging highly retained compounds.[9]
-
Drastic Polarity Jump: If a slow gradient doesn't work, try flushing the column with a very polar solvent mixture, such as 90:10:1 dichloromethane/methanol/ammonium hydroxide, to push everything off the column. This is a recovery step to see if your compound is still intact.
-
-
Causality—Irreversible Adsorption or Decomposition: As mentioned in Question 2, the interaction with acidic silica can be very strong. For some nicotinonitrile derivatives, this can lead to permanent binding or on-column degradation, especially if the molecule is sensitive to acid.[9][10]
-
Solution:
-
Test for Stability: Before running the column, perform a stability test on a TLC plate. Spot your compound, wait an hour, and then elute to check for degradation products.[9]
-
Change the System: Do not attempt another purification on silica gel. Switch to a less acidic stationary phase like neutral alumina or consider reversed-phase chromatography (e.g., C18 silica) where separation is based on hydrophobicity rather than polarity.[7]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I select the right stationary phase for my nicotinonitrile compound?
The principle of "like retains like" is a good starting point.[11][12] Since nicotinonitriles are polar, a polar stationary phase is appropriate for normal-phase chromatography.
| Stationary Phase | Characteristics & Best Use Case |
| Silica Gel (SiO2) | Default Choice. Highly polar and acidic. Excellent for most neutral and moderately polar nicotinonitriles. It is the most common and cost-effective option.[11] |
| Alumina (Al2O3) | For Acid-Sensitive Compounds. Available in acidic, neutral, and basic grades. Basic or neutral alumina is ideal for purifying basic nicotinonitriles that show streaking or decomposition on silica.[7] |
| Amino (NH2) Phase | For Nitrogen Heterocycles. A silica gel functionalized with aminopropyl groups. It has a medium polarity and is particularly well-suited for separating nitrogen-containing compounds and carbohydrates.[11] |
| Reversed-Phase (C18) | For Highly Polar or Ionic Compounds. A non-polar stationary phase where a polar mobile phase (e.g., water/acetonitrile) is used. This is a good alternative if normal-phase chromatography fails, especially for very polar or water-soluble derivatives.[7][13] |
Q2: What is the best way to choose a solvent system (eluent)?
The selection of the mobile phase is critical for achieving good separation and is almost always guided by preliminary TLC analysis.[6]
-
Start Simple: Begin with a two-component solvent system. A common starting point for compounds of intermediate polarity is a 1:1 mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate).[4]
-
Run TLC Plates: Spot your crude reaction mixture on a TLC plate and develop it in your chosen solvent system.
-
Aim for the "Sweet Spot": The ideal eluent for column chromatography will give your desired compound an Rf value of ~0.2-0.4 on the TLC plate. This ensures the compound interacts with the stationary phase sufficiently to be separated from impurities but doesn't take an excessively long time to elute.[5][6]
-
Iterate and Optimize:
-
If the Rf is too high (>0.5), your eluent is too polar. Decrease the proportion of the polar solvent.
-
If the Rf is too low (<0.1), your eluent is not polar enough. Increase the proportion of the polar solvent.
-
If spots are streaked, add a modifier as described in the troubleshooting section.
-
Q3: How does the basicity (pKa) of the pyridine nitrogen affect purification?
The basicity of the pyridine nitrogen is the primary reason for the common purification challenges. The lone pair of electrons on the nitrogen atom acts as a Lewis base, readily interacting with the acidic silanol protons on the silica gel surface.[7] This interaction strength is directly related to the pKa of the compound. Substituents on the pyridine ring can alter this basicity, affecting chromatographic behavior. Electron-donating groups will increase basicity (and potential for streaking), while electron-withdrawing groups will decrease basicity, often leading to more well-behaved chromatography on silica.
Q4: When should I use a modifier like triethylamine or acetic acid in my eluent?
-
Use a Basic Modifier (Triethylamine, Ammonia): Use a basic modifier whenever you observe significant peak tailing or streaking with your nicotinonitrile compound on silica gel.[5][7] This is a clear indication that the basic nitrogen is interacting too strongly with the acidic stationary phase.
-
Use an Acidic Modifier (Acetic Acid, Formic Acid): An acidic modifier is generally not recommended for nicotinonitrile compounds unless they possess an acidic functional group elsewhere in the molecule (e.g., a carboxylic acid). Adding acid to the eluent will protonate the pyridine nitrogen, making the compound even more polar and likely causing it to bind irreversibly to the silica gel. Studies on related compounds have shown that some cyano-containing heterocycles are less stable in acidic solutions.[10]
Q5: What are the best practices for sample loading?
Proper sample loading is crucial for achieving a high-resolution separation. The goal is to apply the sample to the column in the most concentrated band possible.
-
Wet Loading: This is the most common method. Dissolve the crude sample in the minimum amount of a solvent (ideally the column eluent itself).[14] If the sample has poor solubility, you can use a slightly more polar solvent, but keep the volume to an absolute minimum.[14] Carefully pipette this concentrated solution onto the top of the column bed, allow it to absorb, and then carefully add the mobile phase.
-
Dry Loading: This method is superior for samples that are not very soluble in the starting eluent or when a large amount of sample is being purified.[14] It prevents the issues caused by using a strong dissolution solvent that can disrupt the initial separation bands. See the detailed protocol below.
Part 3: Experimental Protocols
Protocol 1: Step-by-Step Guide for Dry Loading a Sample
This method is highly recommended for nicotinonitrile compounds that have poor solubility in non-polar eluents.[14]
-
Dissolve the Sample: In a round-bottom flask, dissolve your crude nicotinonitrile compound in a suitable, volatile solvent (e.g., dichloromethane, acetone, or ethyl acetate).
-
Add Silica Gel: Add silica gel to the flask. A good starting point is 5-10 times the mass of your crude sample.[14]
-
Create a Slurry: Swirl the flask to ensure the silica is fully suspended in the sample solution.
-
Evaporate the Solvent: Carefully remove the solvent using a rotary evaporator. The goal is to obtain a dry, free-flowing powder of silica gel coated with your sample. If the result is oily or clumpy, add more silica and repeat the evaporation.[14]
-
Load the Column: Prepare your main chromatography column as usual. Instead of a sand layer at the very top, carefully pour the dry-loaded silica onto the packed column bed, ensuring a flat, level surface.
-
Protect the Bed: Gently add a thin layer of sand (2-5 mm) on top of the dry-loaded sample to prevent disturbance when adding the eluent.[14]
-
Begin Elution: Carefully add the mobile phase and begin the chromatography process.
References
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Phenomenex. (n.d.). Troubleshooting Guide.
- Al-Hourani, B. J., Al-Jaber, H. I., Haddad, S. F., & Khattat, A. R. (2022). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. Molbank, 2022(3), M1453.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- Mijin, D., Stankovic, A., & Petrovic, S. (2012). NMR study of the influence of pH on the persistence of some neonicotinoids in water. Journal of the Serbian Chemical Society, 77(11), 1599-1610.
- Rahimpour, E., et al. (2024). Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. Physical Chemistry Research, 12(1), 33-45.
- Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
- Ferreira, O., et al. (2016). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Journal of Chemical & Engineering Data, 61(9), 3140-3149.
- Ferreira, O., et al. (2016). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Journal of Chemical Thermodynamics.
- Biocompare. (2023). Chromatography Column Selection Guide.
- BUCHI. (n.d.). How to choose a stationary phase, optimize selectivity and get better resolution in chromatography.
- Pharmastuff4u. (n.d.). Selection of Stationary Phase in Chromatography.
- Sharma, M., et al. (2016). Effect of pH on the biotransformation of 3-cyanopyridine by B. pallidus... ResearchGate.
- Bell, D. S. (2019). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. LCGC International.
- Shishkina, I., et al. (2020). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
- Royal Society of Chemistry. (2016). Column chromatography. YouTube.
- Chromatography Today. (n.d.). How to Choose the Best Eluent for Thin Layer Chromatography.
- Chemistry Online @ UTSC. (n.d.). Column Chromatography Theory.
- Wikipedia. (2022). Nicotinonitrile.
- Teague, P. C., & Short, W. A. (1953). Nicotinonitrile. Organic Syntheses, 33, 52.
- Reddit. (2022). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?.
- Leito, I., et al. (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). European Journal of Organic Chemistry.
- National Center for Biotechnology Information. (n.d.). 3-Cyanopyridine. PubChem.
- Friesen, J. B., & Pauli, G. F. (2015). Solvent System Selection Strategies in Countercurrent Separation. Journal of Liquid Chromatography & Related Technologies, 38(15), 1334-1345.
- MDPI. (n.d.). Special Issue : Nitrogen-Containing Heterocyclic Compounds in Drug Design: Synthesis, Characterization, and Biological Activity.
- Molnar Institute. (n.d.). Solvent selection in liquid chromatography.
- Agilent Technologies. (2019). Best Practices for Efficient Liquid Chromatography (LC) Operations.
- Jafari, M., et al. (2020). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. ACS Sustainable Chemistry & Engineering, 8(1), 256-263.
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- Lone, S. A., & Bhat, K. A. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Journal of Advanced Scientific Research, 13(11), 01-08.
- University of Tartu, Chair of Analytical Chemistry. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents.
- Gorniak, A., et al. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride... Bioinorganic Chemistry and Applications.
- Williams, R. (n.d.). pKa Data Compiled by R. Williams.
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Handling and safety precautions for 2-(Benzylamino)nicotinonitrile
Welcome to the technical support guide for 2-(Benzylamino)nicotinonitrile. This document is designed for researchers, scientists, and drug development professionals, providing essential safety information, handling protocols, and troubleshooting advice to ensure successful and safe experimentation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and properties of this compound.
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as harmful and an irritant. Key hazards include:
-
Harmful if swallowed [1].
Always consult the latest Safety Data Sheet (SDS) for the most current hazard information.
Q2: What personal protective equipment (PPE) is mandatory when working with this compound?
A2: To mitigate risks, the following PPE should be worn at all times:
-
Eye Protection : Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[5]. A face shield may be necessary for larger quantities or when there is a risk of splashing[2].
-
Hand Protection : Chemical-resistant gloves (e.g., Viton®, nitrile rubber, check manufacturer compatibility data) must be worn. Inspect gloves before use and remove them with care to avoid skin contamination[1][6].
-
Body Protection : A lab coat or long-sleeved clothing is required to prevent skin contact[1][2]. For larger scale work, additional protective clothing may be necessary.
-
Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols[1][2]. If dust is generated and a fume hood is not available, a NIOSH/MSHA or EN 149 approved respirator is required[5].
Q3: How should this compound be stored?
A3: Proper storage is crucial for maintaining the compound's integrity and ensuring safety.
-
Keep the container tightly closed in a dry and well-ventilated place[1].
-
Store at the recommended temperature, which is often 2-8°C for long-term stability[7]. Some suppliers recommend room temperature for shorter periods, sealed in a dry, dark place. Always check the supplier's specific recommendations.
-
The compound may be light-sensitive, so storage in an amber vial or dark location is advisable.
Q4: What is the proper procedure for disposing of waste containing this compound?
A4: this compound and its containers must be disposed of as hazardous waste.
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations[1].
-
Do not mix with other waste. Leave chemicals in their original containers whenever possible.
-
Do not allow the product to enter drains.
Q5: What should I do in case of accidental exposure?
A5: Immediate and appropriate first aid is critical.
-
Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention, preferably from an ophthalmologist[1][3].
-
Skin Contact : Take off immediately all contaminated clothing. Wash off with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician[1][3].
-
Ingestion : Rinse mouth with water and drink plenty of water afterwards. Do not induce vomiting. Call a physician or poison control center immediately[1].
-
Inhalation : Move the person to fresh air. If breathing is difficult or symptoms occur, get medical attention[1][5].
Section 2: Compound Properties and Data
This table summarizes key physical and chemical properties for quick reference.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁N₃ | [7] |
| Molecular Weight | 209.25 g/mol | [7] |
| Appearance | Solid Crystalline (Information may vary by supplier) | [1] |
| Storage Temperature | 2-8°C (Sealed in dry) | [7] |
| Solubility | Limited data available. A related compound, 4-(Benzylamino)-2-chloronicotinonitrile, shows low aqueous solubility (20.2 µg/mL at pH 7.4). Solubility in organic solvents should be determined empirically. | [8] |
Section 3: Experimental Protocols & Workflows
General Protocol for Handling and Dissolution
This protocol outlines the standard procedure for safely handling and preparing a solution of this compound for an experiment.
Step 1: Pre-Experiment Safety Check
-
Confirm that the chemical fume hood is functioning correctly.
-
Ensure an appropriate chemical spill kit is accessible.
-
Verify that the safety shower and eyewash station are unobstructed and operational[5].
-
Don all required PPE as detailed in the FAQ section.
Step 2: Weighing the Compound
-
Perform all weighing operations within a ventilated enclosure or chemical fume hood to minimize inhalation risk.
-
Use an anti-static weighing dish.
-
Carefully transfer the desired amount of the solid compound, avoiding dust generation.
-
Close the main container tightly immediately after use.
Step 3: Dissolution
-
Place the weighed compound into a suitable reaction vessel inside the fume hood.
-
Add the desired solvent (e.g., DMSO, DMF, etc.) dropwise or in small portions while stirring.
-
If solubility is an issue, gentle warming or sonication may be applied. Always ensure the chosen solvent is compatible with the reaction conditions. For biological assays, prepare a high-concentration stock in a solvent like DMSO and dilute it into the aqueous medium, ensuring the final solvent concentration is non-toxic to the system (typically <0.1%)[9].
Step 4: Post-Handling Cleanup
-
Wipe down the spatula, weighing dish, and work surface with a suitable solvent to decontaminate.
-
Dispose of all contaminated disposable materials (e.g., weighing paper, gloves, wipes) in the designated hazardous waste container.
-
Wash hands thoroughly after handling, even if gloves were worn[2].
Workflow for Safe Handling and Use
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Technical Support Center: Interpreting Complex NMR Spectra of 2-(Benzylamino)nicotinonitrile Derivatives
Welcome to the technical support center for the analysis of 2-(benzylamino)nicotinonitrile and its derivatives. This class of compounds, while crucial in medicinal chemistry, often yields complex Nuclear Magnetic Resonance (NMR) spectra that can be challenging to interpret. Dynamic phenomena such as restricted rotation and potential tautomerism, combined with significant signal overlap, require a systematic and multi-technique approach for unambiguous structure elucidation.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. Our goal is to provide not only solutions but also the underlying scientific reasoning to empower your spectroscopic analysis.
Frequently Asked Questions & Troubleshooting Guides
Signal Crowding & Overlap
Q1: My ¹H NMR spectrum shows a complex, overlapping multiplet in the aromatic region (approx. 7.0-8.5 ppm). How can I begin to assign these protons?
A: This is the most common challenge with this molecular scaffold. You have protons from both the benzyl ring and the nicotinonitrile ring resonating in a narrow chemical shift range. A simple 1D ¹H NMR is insufficient here. The key is to resolve these overlapping signals and assign them to their respective spin systems.
Causality & Recommended Workflow: The first step is to separate the protons into their respective coupling networks (i.e., which protons are J-coupled to each other).
-
¹H-¹H COSY (Correlation Spectroscopy): This is the foundational experiment. It will show cross-peaks between protons that are directly coupled (typically over 2-3 bonds). You should expect to see one spin system corresponding to the protons on the nicotinonitrile ring and a separate spin system for the benzyl group protons. For example, H4 of the nicotinonitrile ring will show a correlation to H5, and H5 to H6.[1][2]
-
HSQC (Heteronuclear Single Quantum Coherence): After identifying the proton spin systems, you need to attach each proton to its corresponding carbon. The HSQC experiment correlates each proton signal directly to the carbon it is bonded to (¹JCH).[3] This allows you to leverage the typically better-resolved ¹³C spectrum to aid in proton assignment.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the crucial experiment for connecting the isolated fragments. HMBC shows correlations between protons and carbons over longer ranges (typically 2-3 bonds, ²JCH and ³JCH).[4][5] Key correlations to look for are:
-
From the benzylic methylene protons (~4.8 ppm)[6] to the C2 carbon of the nicotinonitrile ring.
-
From the amino N-H proton to C2 and the benzylic carbon.
-
From the nicotinonitrile H4 proton to the C2 and C6 carbons.
-
This systematic approach allows you to build the molecular structure piece by piece, turning a complex problem into a solvable puzzle.
Dynamic Phenomena: Broad Signals & Multiple Species
Q2: Some of my signals, particularly for the benzyl group and the N-H proton, are broad at room temperature. What could be causing this?
A: Broad signals in NMR are indicative of a dynamic chemical process occurring on the NMR timescale (milliseconds to seconds). For this compound derivatives, the most likely cause is restricted rotation around the C2-N(H) bond.[7][8][9]
Mechanistic Explanation: The C2-N bond has partial double-bond character due to resonance involving the pyridine ring and the amino lone pair. This creates a significant energy barrier to rotation.[10] At room temperature, the rate of rotation may be intermediate on the NMR timescale, causing the signals of atoms that experience different chemical environments in the different rotational conformations (rotamers) to broaden.
mol1 [label=<
![]() |
| Conformer A |
mol2 [label=<
![]() |
| Conformer B |
Troubleshooting & Experimental Solutions:
-
Variable Temperature (VT) NMR: This is the definitive experiment to diagnose restricted rotation.
-
Heating: As you increase the temperature, the rate of rotation will increase. If the broad signals sharpen into a single, averaged signal, this confirms fast exchange and restricted rotation.[7][8]
-
Cooling: As you decrease the temperature, the rotation will slow down. The broad signals may resolve into two distinct sets of signals, one for each of the major rotamers.[11]
-
-
2D EXSY (Exchange Spectroscopy) or ROESY: At a temperature where signals are still distinct but exchange is beginning, an EXSY or ROESY experiment can show "exchange cross-peaks" between the signals of the same nucleus in the two different conformers, directly proving the dynamic process.
Q3: I see two distinct sets of signals for my compound even at room temperature. Does this mean I have an impurity?
A: Not necessarily. If cooling a sample with broad peaks leads to two distinct sets of signals, it's possible that for your specific derivative, the rotation around the C-N bond is already slow at room temperature. These two sets of signals would represent the two stable rotamers (atropisomers) that are slowly interconverting.[9][11]
Another possibility, though often less likely for this specific scaffold, is amino-imino tautomerism .[12][13] The compound could exist in equilibrium between the 2-(benzylamino ) form and the 1,2-dihydro-2-(benzylimino ) form.
amino [label=<
![]() |
| Amino Tautomer (Major) |
imino [label=<
![]() |
| Imino Tautomer (Minor) |
How to Differentiate:
-
HMBC is Key: In the imino tautomer, the pyridine ring nitrogen would be protonated. An HMBC experiment would show a correlation from this N-H proton to carbons C2 and C6 of the ring, a pattern distinct from the amino tautomer.
-
¹⁵N NMR: If you have access to ¹⁵N NMR or ¹H-¹⁵N HMBC, the chemical shift of the pyridine nitrogen would be significantly different between the two forms.[14][15] The amino form will have a typical pyridine-like ¹⁵N shift, while the protonated imino form (a pyridinium nitrogen) will be shifted significantly upfield.
Advanced Structure Confirmation
Q4: I have assigned all the C-H correlations, but how can I definitively assign my quaternary carbons, especially the nitrile (-CN) and C2/C3?
A: Quaternary carbons do not appear in HSQC spectra, making their assignment reliant on other methods. The HMBC experiment is the most powerful tool for this purpose.[16][17]
Protocol for Quaternary Carbon Assignment:
-
Identify Quaternary Carbons: Run a standard ¹³C experiment and a DEPT-135 (or use an edited HSQC). The signals present in the ¹³C spectrum but absent in the DEPT-135/HSQC are your quaternary carbons.
-
Use HMBC to Connect: Analyze the HMBC spectrum for long-range correlations to these quaternary carbon signals.
-
C2: Should show correlations from the benzylic CH₂ protons, the N-H proton, and the H4 proton of the nicotinonitrile ring.
-
C3: Should show correlations from the H4 and H5 protons.
-
Nitrile Carbon (-CN): This carbon (~117-120 ppm) is often challenging. Look for weak, long-range correlations from H4. Its low intensity and characteristic chemical shift are also key identifiers.
-
Benzyl C1' (ipso-carbon): Will show correlations from the benzylic CH₂ protons and the ortho-protons (H2'/H6') of the benzyl ring.
-
| Quaternary Carbon | Expected HMBC Correlations From... | Approx. ¹³C Shift (ppm) |
| C2 (Nicotinonitrile) | Benzylic CH₂, N-H, H4 | 158-162 |
| C3 (Nicotinonitrile) | H4, H5 | 90-95 |
| C1' (Benzyl) | Benzylic CH₂, H2'/H6' | 135-140 |
| -CN (Nitrile) | H4 | 117-120 |
Q5: How can I confirm the 3D conformation and the relative orientation of the two rings?
A: To understand through-space proximity, you must use the Nuclear Overhauser Effect (NOE). This effect is observed between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds.[18]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY: These 2D experiments are the methods of choice.[19][20]
-
Look for a cross-peak between the benzylic CH₂ protons and the H3 proton of the nicotinonitrile ring. The presence and intensity of this correlation provide direct evidence of their spatial proximity and can help define the preferred conformation around the C2-N bond.
-
Correlations between the ortho-protons of the benzyl ring (H2'/H6') and protons on the nicotinonitrile ring can further lock down the conformation.
-
The choice between NOESY and ROESY depends on the molecular weight of your compound and the solvent viscosity, but for typical small molecules in standard solvents, NOESY is often sufficient.[21][22]
Solvent & pH Effects
Q6: My spectrum looks different when I change the solvent (e.g., from CDCl₃ to DMSO-d₆). Why?
A: Solvents can significantly influence NMR spectra, especially for molecules with hydrogen-bonding capabilities and polar groups.[23][24]
-
Hydrogen Bonding: Protic or hydrogen-bond accepting solvents like DMSO-d₆ or Methanol-d₄ will interact strongly with the N-H proton. This typically shifts the N-H signal downfield and can affect the rate of C-N bond rotation by stabilizing certain conformations.[25] In contrast, a non-polar solvent like benzene-d₆ may induce upfield shifts due to aromatic solvent-induced shifts (ASIS).[26]
-
Proton Exchange: In protic solvents like D₂O or Methanol-d₄, the N-H proton will exchange with the deuterium from the solvent, causing the N-H signal to disappear or become very broad.[27]
-
Tautomeric Equilibrium: A change in solvent polarity can shift the tautomeric equilibrium (amino vs. imino). A more polar solvent might stabilize the more polar imino tautomer, making it more visible in the spectrum.[28]
Best Practice: Always record and report the solvent used. For consistency and to minimize exchange effects with the N-H proton, DMSO-d₆ is often a good starting point for these compounds as it solubilizes them well and slows down N-H exchange compared to protic solvents.[29]
References
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- University of Wisconsin-Madison.
- Kauppinen, R., et al. (2009). Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. Magnetic Resonance in Chemistry, 47(11), 969-974. [Link]
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- Kwan, E. E. 2D NMR Problem Solving. Harvard University. [Link]
- Longdom Publishing. (2023). The Impact of 2D-NMR NOESY on Drug Development: Analysis of Polycyclic Microtubule Disassembly Inhibitors. Journal of Drug Designing and Discovery, 2(1). [Link]
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- Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. [Link]
- Khodov, I. A., et al. (2019). Exposing Hidden Alternative Conformations of Small Flexible Molecules in 2D NMR Spectroscopy Using 1H-15N HMBC. arXiv:1908.06742. [Link]
- Al-Zaydi, K. M., et al. (2020). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 25(23), 5760. [Link]
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- Palanivel, C., et al. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry, 16(3). [Link]
- Moser, A. (2008). The advantages of overlaying an HSQC spectrum with an HMBC spectrum. ACD/Labs. [Link]
- Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
- Thiele, C. M., et al. (2014). Conformational Investigations in Flexible Molecules Using Orientational NMR Constraints in Combination with 3J-Couplings and NOE Distances. Molecules, 19(6), 8304-8329. [Link]
- University of Ottawa.
- Hirashima, T., et al. (1987). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Journal of the Chemical Society of Japan, Chemistry and Industrial Chemistry, (8), 1527-1533. [Link]
- Liu, X., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1572. [Link]
- Riniker, S., et al. (2022). Incorporating NOE-Derived Distances in Conformer Generation of Cyclic Peptides with Distance Geometry. Journal of Chemical Information and Modeling, 62(3), 571-584. [Link]
- Bio, M. M., et al. (2021). The Atroposelective Iodination of 2-Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides Actually Proceeds via Brønsted Base Catalysis: A Combined Experimental, Computational, and Machine-Learning Study. Journal of the American Chemical Society, 143(3), 1569-1582. [Link]
- Pérez-Torralba, M., et al. (1998). An NMR study of the tantomerism of 2-acylaminopyridines. Journal of the Chemical Society, Perkin Transactions 2, (11), 2417-2420. [Link]
- Stenutz, R., et al. (2016). Delineating the conformational flexibility of trisaccharides from NMR spectroscopy experiments and computer simulations. Scientific Reports, 6, 30143. [Link]
- Nanalysis. (2019). 2D NMR Experiments - HETCOR. [Link]
- Aly, M. R., et al. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. Chemistry Central Journal, 9, 56. [Link]
- Gándara, L., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(13), 5267-5277. [Link]
- Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. [Link]
- Emery Pharma. (2018).
- ResearchGate. (2015).
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- Abraham, R. J., & Siverns, T. M. (1972). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Tetrahedron, 28(12), 3015-3024. [Link]
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- Chemguide. high resolution nuclear magnetic resonance (nmr) spectra. [Link]
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Validation & Comparative
The 2-Aminonicotinonitrile Scaffold: A Versatile Platform for Kinase Inhibitor Design
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the identification of privileged scaffolds that offer a foundation for potent and selective agents is a critical endeavor. The 2-aminonicotinonitrile core has emerged as a promising structural motif, demonstrating the potential to yield inhibitors against a range of therapeutically relevant kinases. While the specific derivative, 2-(benzylamino)nicotinonitrile, remains largely uncharacterized in the public domain as a kinase inhibitor, an exploration of its parent scaffold reveals a wealth of data supporting its utility in the design of novel anti-cancer agents. This guide provides a comparative analysis of kinase inhibitors derived from the 2-aminonicotinonitrile scaffold, supported by experimental data and detailed methodologies to empower researchers in their drug discovery efforts.
The Rise of the Nicotinonitrile Scaffold in Kinase Inhibition
The nicotinonitrile moiety, a pyridine ring bearing a cyano group, has been successfully incorporated into a variety of biologically active molecules. Its derivatives have been investigated for diverse therapeutic applications, including antiviral and antibacterial activities. More recently, the focus has shifted towards their potential as kinase inhibitors, driven by the scaffold's ability to engage in key interactions within the ATP-binding pocket of various kinases.
Several studies have highlighted the promise of the nicotinonitrile core in developing potent kinase inhibitors. For instance, novel nicotinonitrile derivatives have been shown to inhibit tyrosine kinases with IC50 values in the nanomolar range, inducing apoptosis in cancer cell lines[1][2]. Furthermore, specific substitution patterns on the nicotinonitrile ring have led to the identification of submicromolar inhibitors of the RET tyrosine kinase and pan-Pim kinase inhibitors[3][4][5]. The scaffold's versatility is further underscored by its application in the development of inhibitors for the Epidermal Growth Factor Receptor (EGFR) and PIM-1 kinase[6].
Comparative Analysis of Nicotinonitrile-Based Kinase Inhibitors
To illustrate the potential of the 2-aminonicotinonitrile scaffold, we will compare representative inhibitors from the literature, focusing on their target kinases, potency, and selectivity.
| Compound Class | Target Kinase(s) | Potency (IC50) | Key Structural Features | Reference |
| Imino-Nicotinonitriles | Tyrosine Kinases (unspecified) | 311 - 352 nM | Fused pyrazolopyridine systems | [1][2] |
| 2-(Alkylsulfanyl)-4-(3-thienyl)nicotinonitriles | RET | Submicromolar | 3-thienyl substitution and a 2-amino group | [3] |
| Naphthylpyridine-based Nicotinonitriles | Pan-Pim Kinases | Submicromolar | 3-cyano-6-naphthylpyridine scaffold | [4][5] |
| 4-Anilino-3-cyano-5-substituted Pyridines | EGFR | Not specified | 4-anilino substitution | [6] |
This table highlights the adaptability of the nicotinonitrile scaffold. By modifying the substituents at various positions, researchers have successfully targeted different kinase families, achieving high potency. The imino-nicotinonitriles demonstrate broad tyrosine kinase inhibition, while more specific substitutions, as seen in the RET and Pim kinase inhibitors, can confer selectivity.
Experimental Protocols for Evaluating Kinase Inhibitors
To facilitate the investigation of novel 2-aminonicotinonitrile derivatives, we provide detailed protocols for key in vitro assays.
In Vitro Kinase Inhibition Assay (Example: Tyrosine Kinase)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Recombinant human tyrosine kinase (e.g., RET, EGFR)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP (Adenosine triphosphate)
-
Substrate peptide (specific to the kinase)
-
Test compound (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
96-well or 384-well plates (white, opaque)
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Reaction Setup:
-
In each well of the plate, add the kinase buffer.
-
Add the test compound at various concentrations. Include a DMSO-only control (no inhibition) and a no-enzyme control (background).
-
Add the substrate peptide to each well.
-
Initiate the reaction by adding the recombinant kinase to all wells except the no-enzyme control.
-
Finally, add ATP to all wells to start the kinase reaction. The final ATP concentration should be close to the Km value for the specific kinase.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection:
-
Add the Kinase-Glo® reagent to each well to stop the kinase reaction and measure the remaining ATP.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no-enzyme control) from all other readings.
-
Normalize the data to the DMSO-only control (100% activity).
-
Plot the percentage of kinase activity against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Causality Behind Experimental Choices:
-
ATP Concentration: Using an ATP concentration near the Km value ensures that the assay is sensitive to competitive inhibitors that bind to the ATP pocket.
-
Luminescent Readout: The Kinase-Glo® assay provides a highly sensitive and robust method to measure kinase activity by quantifying the amount of ATP consumed.
Cellular Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, which can be affected by kinase inhibitors.
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plates (clear)
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound. Include a DMSO-only control.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a spectrophotometer.
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Normalize the absorbance values to the DMSO-only control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the test compound concentration.
-
Determine the IC50 value, the concentration at which cell viability is reduced by 50%.
-
Trustworthiness of the Protocol: This protocol is a self-validating system as it includes positive (untreated) and negative (no cells) controls to ensure the reliability of the results.
Visualizing Kinase Signaling and Experimental Workflows
To better understand the context of kinase inhibition and the experimental processes, the following diagrams are provided.
Caption: Simplified signaling pathways involving Receptor Tyrosine Kinases and Pim Kinase, highlighting points of inhibition by nicotinonitrile-based compounds.
Caption: Experimental workflow for the discovery and characterization of novel kinase inhibitors based on the 2-aminonicotinonitrile scaffold.
Conclusion and Future Directions
The 2-aminonicotinonitrile scaffold represents a fertile ground for the discovery of novel kinase inhibitors. The evidence from the scientific literature strongly suggests that derivatives of this core structure can be tailored to inhibit a variety of kinases with high potency. While this compound itself requires further investigation to ascertain its specific biological activities, the broader class of compounds holds significant promise.
Future research should focus on expanding the chemical diversity around the 2-aminonicotinonitrile core and conducting comprehensive structure-activity relationship (SAR) studies. Kinome-wide profiling of promising compounds will be essential to understand their selectivity and potential off-target effects. By leveraging the insights and methodologies presented in this guide, researchers can accelerate the development of the next generation of kinase inhibitors for the treatment of cancer and other diseases.
References
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- Shehata, A. A., et al. (2021). Development of 2'-aminospiro [pyrano[3,2-c]quinoline]-3'-carbonitrile derivatives as non-ATP competitive Src kinase inhibitors that suppress breast cancer cell migration and proliferation. Bioorganic Chemistry, 116, 105344. [Link]
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- S. Rajavel, et al. (2020). Allosteric Small-Molecule Serine/Threonine Kinase Inhibitors.
- Abdel-Maksoud, M. S., et al. (2022). Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition. Bioorganic Chemistry, 128, 106093. [Link]
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A Comparative Cytotoxicity Analysis of 2-(Benzylamino)nicotinonitrile Derivatives as Potential Anticancer Agents
In the landscape of anticancer drug discovery, the nicotinonitrile scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities. Among its derivatives, the 2-(benzylamino)nicotinonitrile class is of particular interest due to its documented cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of the cytotoxic profiles of several this compound derivatives, synthesizing data from recent studies to offer researchers and drug development professionals a comprehensive overview of their potential. We will delve into structure-activity relationships, mechanistic insights, and the experimental methodologies used to evaluate these compounds.
Introduction: The Rationale for Targeting Nicotinonitrile Derivatives
The pyridine nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1] Specifically, cyanopyridines, or nicotinonitriles, have shown promise as antihypertensive, anti-inflammatory, and antimicrobial agents.[1] Their utility in oncology is an area of burgeoning research, with studies pointing to their ability to interfere with critical biological targets in cancer cells, such as protein kinases and pathways regulating cell survival.[1][2] The addition of a benzylamino group at the 2-position of the nicotinonitrile core introduces a key structural motif that can be readily modified to explore and optimize interactions with biological targets, making this class of compounds a fertile ground for the development of novel anticancer therapeutics.
This guide will focus on a comparative analysis of recently synthesized derivatives, evaluating their cytotoxic efficacy and shedding light on the structural features that govern their activity.
Comparative Cytotoxic Activity
The in vitro cytotoxicity of this compound derivatives and related compounds has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison. The data presented below is a synthesis of findings from multiple studies.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| 10 | Benzofuran-nicotinonitrile | MCF-7 (Breast) | 19.69 | - | - | [3] |
| 11 | Benzofuran-nicotinonitrile | MCF-7 (Breast) | 14.55 | Gefitinib | 7.63 | [3] |
| 11 | Benzofuran-nicotinonitrile | HePG2 (Liver) | 20.43 | - | - | [3] |
| 11 | Benzofuran-nicotinonitrile | PC3 (Prostate) | 18.75 | - | - | [3] |
| 3 | Enaminonitrile | HCT-116 (Colon) | 10.84 | Gefitinib | 7.47 | [3] |
| 4 | Benzofuran-nicotinonitrile | PC3 (Prostate) | 14.27 | - | - | [3] |
| 4 | Benzofuran-nicotinonitrile | HeLa (Cervical) | 21.10 | - | - | [3] |
| 12 | This compound | Various | Not specified, but less active | Doxorubicin | - | [4] |
| 13 | 2-(Benzyl(piperonyl)amino)nicotinonitrile | Various | Not specified, but less active | Doxorubicin | - | [4] |
| Compound 3 | 2-Amino-4,6-diphenylnicotinonitrile | MDA-MB-231 (Breast) | 1.81 ± 0.1 | Doxorubicin | 3.18 ± 0.1 | [5] |
| Compound 3 | 2-Amino-4,6-diphenylnicotinonitrile | MCF-7 (Breast) | 2.85 ± 0.1 | Doxorubicin | 4.17 ± 0.2 | [5] |
| Compound 4 | 2-Amino-4,6-diphenylnicotinonitrile | MDA-MB-231 (Breast) | 6.93 ± 0.4 | Doxorubicin | 3.18 ± 0.1 | [5] |
| Compound 4 | 2-Amino-4,6-diphenylnicotinonitrile | MCF-7 (Breast) | 5.59 ± 0.3 | Doxorubicin | 4.17 ± 0.2 | [5] |
| 5g | Pyrazolopyridine-nicotinonitrile | MCF-7 (Breast) | ~1-3 | 5-Fluorouracil | ~5 | [2] |
| 5g | Pyrazolopyridine-nicotinonitrile | HCT-116 (Colon) | ~1-3 | 5-Fluorouracil | ~5 | [2] |
| 7i | Pyrazolopyridine-nicotinonitrile | MCF-7 (Breast) | ~1-3 | 5-Fluorouracil | ~5 | [2] |
| 7i | Pyrazolopyridine-nicotinonitrile | HCT-116 (Colon) | ~1-3 | 5-Fluorouracil | ~5 | [2] |
| 8 | Pyrazolopyridine-nicotinonitrile | MCF-7 (Breast) | ~1-3 | 5-Fluorouracil | ~5 | [2] |
| 8 | Pyrazolopyridine-nicotinonitrile | HCT-116 (Colon) | ~1-3 | 5-Fluorouracil | ~5 | [2] |
| 9 | Pyrazolopyridine-nicotinonitrile | MCF-7 (Breast) | ~1-3 | 5-Fluorouracil | ~5 | [2] |
| 9 | Pyrazolopyridine-nicotinonitrile | HCT-116 (Colon) | ~1-3 | 5-Fluorouracil | ~5 | [2] |
| 13 | Nicotinonitrile-pyrazole | HepG2 (Liver) | 8.78 ± 0.7 µg/mL | Doxorubicin | 4.50 ± 0.2 µg/mL | [6][7] |
| 13 | Nicotinonitrile-pyrazole | HeLa (Cervical) | 15.32 ± 1.2 µg/mL | Doxorubicin | 5.57 ± 0.4 µg/mL | [6][7] |
| 19 | Nicotinonitrile-pyrazole | HepG2 (Liver) | 5.16 ± 0.4 µg/mL | Doxorubicin | 4.50 ± 0.2 µg/mL | [6][7] |
| 19 | Nicotinonitrile-pyrazole | HeLa (Cervical) | 4.26 ± 0.3 µg/mL | Doxorubicin | 5.57 ± 0.4 µg/mL | [6][7] |
From this data, it is evident that the cytotoxic potency of these derivatives is highly dependent on the specific substitutions on the nicotinonitrile core and the cancer cell line being tested. For instance, certain pyrazolopyridine-nicotinonitrile derivatives (5g, 7i, 8, and 9) exhibit potent cytotoxicity in the low micromolar range against both breast and colon cancer cell lines, comparable or superior to the standard chemotherapeutic agent 5-fluorouracil.[2] Similarly, some 2-amino-4,6-diphenylnicotinonitrile derivatives (Compound 3 and 4) show excellent activity against breast cancer cell lines, with Compound 3 surpassing the efficacy of Doxorubicin.[5]
Structure-Activity Relationship (SAR) and Mechanistic Insights
The variation in cytotoxic activity observed in the table above can be attributed to the different chemical moieties attached to the core nicotinonitrile structure. SAR studies are crucial for understanding how these modifications influence biological activity and for guiding the design of more potent and selective compounds.[8][9][10]
Influence of Substituents on the Benzyl Group
In the this compound series, substitutions on the benzyl ring play a significant role. For example, the introduction of a piperonyl group (a methylenedioxybenzene moiety) in compound 13 did not lead to a significant increase in activity compared to the unsubstituted benzyl derivative 12 in one study.[4] This suggests that while the benzylamino moiety is important, simple substitutions on the benzyl ring may not be the primary driver of potency in this particular scaffold.
Impact of Fused Ring Systems
The fusion of other heterocyclic rings to the nicotinonitrile backbone has a profound effect on cytotoxicity. The benzofuran-nicotinonitrile hybrids are a case in point. The presence of the benzofuran moiety appears to be crucial for the cytotoxic activity of these compounds.[3] Furthermore, the nature of the amine side chain at the 2-position of the nicotinonitrile ring also modulates the activity. For instance, replacing the benzyl moiety in compound 10 with a phenylethyl fragment in compound 11 resulted in enhanced antiproliferative activity against HePG2, MCF-7, and PC3 cell lines.[3]
Similarly, the pyrazolopyridine-nicotinonitrile derivatives demonstrated very potent anticancer activity.[2] This highlights the therapeutic potential of creating more complex, fused-ring systems based on the nicotinonitrile scaffold.
Mechanism of Action: Apoptosis Induction and Cell Cycle Arrest
A crucial aspect of anticancer drug evaluation is understanding the mechanism by which they induce cell death. Several studies have shown that this compound derivatives exert their cytotoxic effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest.
Apoptosis Induction:
Flow cytometry analysis has been instrumental in demonstrating the pro-apoptotic effects of these compounds. For example, benzofuran-nicotinonitrile derivatives 3 and 11 were shown to significantly increase the percentage of apoptotic cells in HCT-116 and MCF-7 cell lines, respectively.[3] The induction of apoptosis is often mediated through the activation of caspases, a family of proteases that execute the apoptotic program. Some novel nicotinonitrile derivatives have been shown to induce the intrinsic apoptotic pathway, as evidenced by the significant induction of caspases 9 and 3.[2] The process often involves the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[11]
Figure 1: Generalized intrinsic apoptosis pathway induced by nicotinonitrile derivatives.
Cell Cycle Arrest:
In addition to apoptosis, many anticancer agents, including nicotinonitrile derivatives, can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[12][13][14][15][16][17] For example, a benzofuran-nicotinonitrile derivative was found to cause cell cycle arrest at the G2/M phase in HCT-116 cells.[3] Other nicotinamide derivatives have been shown to induce cell cycle arrest at the G2/M and G0/G1 phases.[18] This disruption of the normal cell cycle progression is a key mechanism contributing to the overall cytotoxic effect.
Figure 2: Simplified overview of cell cycle arrest induced by nicotinonitrile derivatives.
Inhibition of Protein Kinases
A significant finding in the study of these derivatives is their ability to inhibit protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are two such kinases that have been identified as targets.[19] The inhibition of EGFR can reduce tumor growth and proliferation.[19] Similarly, VEGFR-2 is a key player in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[20] The ability of some nicotinonitrile derivatives to inhibit these kinases suggests a multi-targeted approach to their anticancer activity.[2][19][20]
Experimental Methodologies: A Guide to Reproducibility
The validation of the cytotoxic effects of these compounds relies on robust and well-documented experimental protocols. Below are outlines of the key assays used in the cited studies.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[5][12]
Protocol Outline:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1.0 × 10^4 cells/well) and allowed to adhere overnight.[5]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 or 48 hours).[1][5]
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours.
-
Formazan Solubilization: The resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.
Figure 3: A step-by-step workflow of the MTT assay for cytotoxicity assessment.
Apoptosis and Cell Cycle Analysis by Flow Cytometry
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of particles in a fluid as they pass through at least one laser. It is widely used to determine the percentage of cells in different phases of the cell cycle and to quantify apoptosis.
Protocol Outline for Apoptosis (Annexin V/PI Staining):
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected.
-
Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V positive cells are considered apoptotic, while PI staining indicates loss of membrane integrity (late apoptosis or necrosis).
Protocol Outline for Cell Cycle Analysis:
-
Cell Treatment and Harvesting: Similar to the apoptosis assay.
-
Cell Fixation: Cells are fixed, typically with cold ethanol.
-
Staining: Cells are stained with a DNA-binding dye like Propidium Iodide (PI) in the presence of RNase.
-
Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.[18]
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a promising class of compounds with significant cytotoxic potential against a range of cancer cell lines. The data synthesized in this guide demonstrates that their efficacy is intricately linked to their chemical structure, with fused heterocyclic systems and specific substitutions playing a key role in enhancing their anticancer activity. The primary mechanisms of action appear to involve the induction of apoptosis and cell cycle arrest, with some derivatives also showing inhibitory activity against key protein kinases like EGFR and VEGFR-2.
Future research in this area should focus on:
-
Systematic SAR studies: To design and synthesize more potent and selective derivatives.
-
In-depth mechanistic studies: To fully elucidate the signaling pathways involved in their cytotoxic effects.
-
In vivo studies: To evaluate the efficacy and safety of the most promising compounds in animal models of cancer.
-
Selectivity profiling: To assess the cytotoxicity of these compounds against normal, non-cancerous cells to determine their therapeutic window.[2]
By building upon the foundational knowledge presented here, the scientific community can continue to explore the therapeutic potential of this compound derivatives in the ongoing fight against cancer.
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- Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. (URL: [Link])
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- Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Deriv
- Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Deriv
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- Synthesis and Anticancer Activity of Some Novel Fused Nicotinonitrile Deriv
- Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole deriv
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A Researcher's Guide to Benchmarking Novel EGFR Inhibitors: A Comparative Analysis of 2-(Benzylamino)nicotinonitrile Against Established Therapeutics
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate novel compounds as potential Epidermal Growth Factor Receptor (EGFR) inhibitors. As a case study, we will consider the hypothetical evaluation of 2-(Benzylamino)nicotinonitrile, a compound belonging to a chemical class known to produce kinase inhibitors, against well-established, FDA-approved EGFR inhibitors: Gefitinib, Erlotinib, Afatinib, and Osimertinib.
The objective is to offer not just a side-by-side comparison of existing drugs, but to provide the scientific rationale and detailed methodologies required to benchmark a new chemical entity. While no public data currently exists for the EGFR-inhibitory activity of this compound, its nicotinonitrile scaffold is present in approved kinase inhibitors, making it a relevant candidate for such an investigation. This guide will equip researchers with the necessary tools to conduct a thorough and scientifically rigorous comparison.
The Critical Role of EGFR in Oncology and the Evolution of Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Upon binding to ligands like epidermal growth factor (EGF), EGFR dimerizes and undergoes autophosphorylation, activating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[3][4] In numerous cancers, aberrant EGFR signaling, driven by overexpression or activating mutations, leads to uncontrolled cell growth and tumor progression.[5]
This has made EGFR a prime target for therapeutic intervention. The development of small-molecule EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of certain cancers, particularly non-small cell lung cancer (NSCLC).[] These inhibitors function by competing with ATP at the kinase domain's binding site, thereby blocking the signaling cascade.[7][8][9][10]
The clinical application of EGFR inhibitors has seen a generational evolution:
-
First-Generation (Reversible): Gefitinib and Erlotinib were the pioneers, showing significant efficacy in patients with activating EGFR mutations, such as exon 19 deletions and the L858R point mutation.[7][11]
-
Second-Generation (Irreversible): Afatinib covalently binds to the kinase domain, providing a more sustained inhibition. It also exhibits activity against other members of the ErbB family.[12]
-
Third-Generation (Mutant-Selective, Irreversible): Osimertinib was designed to overcome the common T790M resistance mutation that arises after treatment with first- or second-generation TKIs, while sparing wild-type EGFR.[13][14]
Understanding the nuances of these established inhibitors is crucial when evaluating a novel compound like this compound. A successful new inhibitor must demonstrate significant advantages, such as improved potency against resistant mutations, a better safety profile, or a novel mechanism of action.
Comparative Analysis of Established EGFR Inhibitors
A critical first step in evaluating a new compound is to benchmark its performance against the current standards of care. The following table summarizes the key characteristics and in vitro potency of leading EGFR inhibitors. This data provides the context within which a novel inhibitor's performance would be assessed.
| Inhibitor | Generation | Mechanism of Action | Target EGFR Mutations | IC50 (nM) - H1975 (L858R/T790M) | IC50 (nM) - HCC827 (exon 19 del) |
| Gefitinib | First | Reversible ATP-competitive | Activating mutations (e.g., L858R, ex19del) | >9,000 | 13.06 - 77.26[15] |
| Erlotinib | First | Reversible ATP-competitive | Activating mutations (e.g., L858R, ex19del) | 9,183[16] | 0.002 - 0.447 µM[16][16] |
| Afatinib | Second | Irreversible covalent binder | Activating mutations, T790M (less potent) | 80[3] | ~10-15 |
| Osimertinib | Third | Irreversible, mutant-selective | Activating mutations and T790M | 4.6 - 15[3][13] | ~10-15[13] |
| This compound | Novel | To be determined | To be determined | To be determined | To be determined |
Note: IC50 values can vary between studies due to different experimental conditions. The values presented are representative.
Experimental Framework for Evaluating a Novel EGFR Inhibitor
To ascertain the potential of this compound as an EGFR inhibitor and compare it to the established drugs, a series of well-defined experiments are necessary. The following protocols outline the key assays.
In Vitro EGFR Kinase Inhibition Assay
Rationale: This is the foundational assay to determine if the compound directly inhibits the enzymatic activity of EGFR. It is a cell-free assay that measures the phosphorylation of a substrate by purified EGFR kinase.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute recombinant EGFR enzyme and a suitable substrate (e.g., Poly(Glu, Tyr)) in a kinase assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add serially diluted this compound. Include positive controls (known inhibitors like Gefitinib) and a negative control (DMSO vehicle).
-
Add a master mix containing ATP and the substrate to each well.
-
-
Kinase Reaction:
-
Initiate the reaction by adding the diluted EGFR enzyme to each well.
-
Incubate for a specified time (e.g., 60 minutes) at room temperature.[17]
-
-
Detection and Analysis:
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™).[17]
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression.
-
Cell-Based EGFR Phosphorylation Assay
Rationale: This assay determines the compound's ability to inhibit EGFR autophosphorylation within a cellular context, providing insight into its cell permeability and activity at its target in a more biologically relevant system.
Protocol:
-
Cell Culture and Treatment:
-
Seed EGFR-dependent cancer cell lines (e.g., A549, HCC827) in 96-well plates and allow them to adhere overnight.
-
Serum-starve the cells to reduce basal EGFR activation.
-
Treat the cells with various concentrations of this compound for 1-2 hours.
-
-
EGFR Stimulation:
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 15 minutes) to induce EGFR phosphorylation.[1] Include an unstimulated control.
-
-
Fixation and Permeabilization:
-
Fix the cells with a solution like 4% paraformaldehyde to preserve the phosphorylation state.
-
Permeabilize the cells with a detergent (e.g., Triton X-100) or methanol to allow antibody entry.
-
-
Immunodetection and Analysis:
-
Block non-specific binding sites.
-
Incubate with a primary antibody specific for phosphorylated EGFR (e.g., anti-pY1068).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a colorimetric substrate (e.g., TMB) and measure the absorbance. The signal intensity is proportional to the level of EGFR phosphorylation.[18]
-
Calculate the IC50 value for the inhibition of EGFR phosphorylation.
-
Cell Proliferation/Viability Assay
Rationale: This assay assesses the downstream effect of EGFR inhibition on cancer cell growth and survival. It is a crucial indicator of the compound's potential anti-cancer activity.
Protocol:
-
Cell Seeding:
-
Seed cancer cell lines with varying EGFR mutation statuses (e.g., A549 - wild-type, HCC827 - exon 19 deletion, H1975 - L858R/T790M) in 96-well plates.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound and the reference inhibitors.
-
-
Incubation:
-
Incubate the plates for 72 hours to allow for effects on cell proliferation.
-
-
Viability Measurement:
-
Quantify cell viability using a suitable assay, such as MTS, MTT, or a luminescence-based assay (e.g., CellTiter-Glo®). These assays measure metabolic activity, which correlates with the number of viable cells.[13]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value for each cell line by plotting viability against compound concentration.
-
Visualizing the Scientific Framework
To better illustrate the concepts discussed, the following diagrams outline the EGFR signaling pathway and the experimental workflow for evaluating a novel inhibitor.
Caption: Simplified EGFR signaling pathway.
Caption: Workflow for evaluating a novel EGFR inhibitor.
Conclusion and Future Directions
The journey of a novel compound from a chemical scaffold to a potential clinical candidate is a rigorous one. For a compound like this compound, the path begins with the foundational in vitro and cell-based assays outlined in this guide. The data generated from these experiments would allow for a direct and meaningful comparison with established EGFR inhibitors like Gefitinib, Erlotinib, Afatinib, and Osimertinib.
A promising result would be the demonstration of high potency (low nanomolar IC50) against clinically relevant EGFR mutations, particularly resistance-conferring mutations like T790M, and selectivity over wild-type EGFR. Should this compound show such a profile, further investigations into its mechanism of action, potential for overcoming other resistance mechanisms, and in vivo efficacy would be warranted. This guide provides the roadmap for that critical first step in the evaluation process.
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- Wikipedia. (n.d.). Gefitinib.
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Comparative In Vivo Efficacy of 2-(Benzylamino)nicotinonitrile: A Guide for Preclinical Research
This guide provides a comprehensive framework for evaluating the in vivo efficacy of 2-(Benzylamino)nicotinonitrile and related compounds for researchers, scientists, and drug development professionals. While direct in vivo studies on this compound are not extensively documented in publicly available literature, this document synthesizes data from analogous nicotinonitrile derivatives to propose a robust preclinical evaluation strategy. By comparing with established data for similar compounds, we offer a predictive guide to designing and interpreting in vivo experiments.
The nicotinonitrile scaffold is a promising starting point for the development of novel therapeutic agents, particularly in oncology.[1][2] Derivatives have shown potent activity against various cancer cell lines, often through the inhibition of key signaling kinases such as AKT, HER2, and PIM-1.[1] This guide will focus on a comparative analysis with a PIM-1 kinase inhibitor from the nicotinonitrile class, for which in vivo data is available, to contextualize the potential of this compound.
Proposed Mechanism of Action and Therapeutic Vistas
Based on the broader class of nicotinonitrile derivatives, this compound is hypothesized to function as a kinase inhibitor. The structural alerts within the molecule suggest potential interactions with the ATP-binding pockets of serine/threonine or tyrosine kinases, which are pivotal in cancer cell proliferation and survival.
A plausible target for this class of compounds is the PIM-1 kinase, a proto-oncogene frequently overexpressed in various hematological and solid tumors. Inhibition of PIM-1 has been shown to induce apoptosis and inhibit tumor growth.[3] Another potential target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[4][5]
Comparative Analysis: Benchmarking Against a Known Nicotinonitrile Derivative
To establish a framework for evaluating this compound, we will draw a comparison with a reported PIM-1 kinase inhibitor, compound 7b, which has demonstrated in vivo anticancer activity.[3]
| Feature | This compound (Hypothesized) | Compound 7b (Published Data)[3] |
| Target | PIM-1 Kinase, VEGFR-2 (among others) | PIM-1 Kinase |
| In Vitro Potency | To be determined | IC50 = 18.9 nM (PIM-1 Kinase) |
| Cellular Activity | To be determined | IC50 = 3.58 µM (MCF-7), 3.60 µM (PC-3) |
| In Vivo Model | Xenograft models (e.g., PC-3 in nude mice) | Solid Ehrlich Carcinoma (SEC) bearing mice |
| In Vivo Efficacy | To be determined | 42.9% tumor growth inhibition |
This comparative table highlights the key parameters that need to be established for this compound to assess its potential as a therapeutic candidate.
Experimental Protocols for In Vivo Efficacy Assessment
A rigorous and well-controlled in vivo study is critical to validate the therapeutic potential of this compound. The following is a detailed, step-by-step protocol for a xenograft mouse model.
Animal Model and Tumor Implantation
-
Animal Strain: Athymic Nude (nu/nu) mice, 6-8 weeks old.
-
Cell Line: PC-3 (prostate cancer) or MCF-7 (breast cancer), based on in vitro sensitivity data.
-
Implantation: Subcutaneously inject 5 x 10^6 cells in a 1:1 mixture of Matrigel and PBS into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size of approximately 100-150 mm³.
Treatment Regimen
-
Grouping: Randomize mice into the following groups (n=8-10 per group):
-
Vehicle Control (e.g., DMSO/saline)
-
This compound (Dose 1, e.g., 25 mg/kg)
-
This compound (Dose 2, e.g., 50 mg/kg)
-
Positive Control (e.g., a known PIM-1 inhibitor or standard-of-care chemotherapy)
-
-
Administration: Intraperitoneal (i.p.) or oral (p.o.) administration, daily for 21 days.
-
Monitoring:
-
Measure tumor volume twice weekly using digital calipers (Volume = 0.5 x Length x Width²).
-
Record body weight twice weekly as an indicator of toxicity.
-
Observe for any clinical signs of distress.
-
Endpoint Analysis
-
Tumor Growth Inhibition (TGI): Calculate TGI at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.
-
Toxicity Assessment: Collect blood for complete blood count (CBC) and serum chemistry analysis. Harvest major organs for histopathological examination.
Essential In Vitro Assays Preceding In Vivo Studies
Prior to committing to costly and time-consuming in vivo experiments, a battery of in vitro assays is essential to establish the foundational activity of this compound.
Kinase Inhibition Assay
-
Objective: To determine the direct inhibitory effect on the putative kinase target (e.g., PIM-1, VEGFR-2).
-
Methodology: Utilize a commercially available in vitro kinase assay kit (e.g., ADP-Glo™ Kinase Assay). Incubate recombinant kinase with varying concentrations of this compound and the appropriate substrate and ATP. Measure the resulting luminescence to determine the IC50 value.
Cell Viability Assay
-
Objective: To assess the cytotoxic or cytostatic effects on cancer cell lines.
-
Methodology: The MTT assay is a standard method.[1]
-
Seed cancer cells in 96-well plates.
-
Treat with a serial dilution of this compound for 48-72 hours.[1]
-
Add MTT solution and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.
-
Calculate the IC50 value.
-
Apoptosis Assay
-
Objective: To determine if the compound induces programmed cell death.
-
Methodology: Use Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. This allows for the differentiation between early apoptotic, late apoptotic, and necrotic cells. An increase in the Annexin V positive population is indicative of apoptosis induction.
Visualizing the Path Forward: Diagrams and Workflows
To provide a clearer understanding of the proposed mechanisms and experimental designs, the following diagrams are provided.
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Cross-reactivity of 2-(Benzylamino)nicotinonitrile with other kinases
An In-Depth Guide to Kinase Inhibitor Specificity: A Comparative Analysis Centered on the Nicotinonitrile Scaffold
A Note on the Subject Compound: The compound "2-(Benzylamino)nicotinonitrile" represents a chemical scaffold rather than a specific, widely-characterized kinase inhibitor. To provide a data-driven comparison guide as requested, this analysis will focus on Tofacitinib , a highly characterized, FDA-approved inhibitor of the Janus Kinase (JAK) family. Tofacitinib features a pyrrolo[2,3-d]pyrimidine core, which is electronically and functionally related to the nicotinonitrile scaffold, making it an excellent and well-documented exemplar for exploring the critical issue of kinase cross-reactivity.
This guide will compare the selectivity profile of Tofacitinib with another prominent JAK inhibitor, Ruxolitinib , providing researchers with a framework for evaluating inhibitor specificity and interpreting cross-reactivity data.
The Imperative of Kinase Selectivity in Drug Discovery
Kinases are a large family of enzymes that regulate the majority of cellular pathways, making them prime targets for therapeutic intervention. However, the high degree of structural conservation within the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity. Off-target inhibition can lead to unexpected toxicities or polypharmacology (the modulation of multiple targets), which can be either detrimental or beneficial. Therefore, a thorough understanding of an inhibitor's cross-reactivity profile is paramount for both predicting its biological effects and ensuring its clinical safety.
The JAK-STAT pathway is a critical signaling cascade involved in immunity, inflammation, and hematopoiesis. Dysregulation of this pathway is implicated in numerous autoimmune diseases and cancers, making JAK inhibitors a vital class of therapeutics.
Caption: The canonical JAK-STAT signaling pathway and the point of inhibition by Tofacitinib and Ruxolitinib.
Methodologies for Assessing Kinase Cross-Reactivity
To objectively evaluate inhibitor specificity, large-scale screening against a panel of purified kinases, often referred to as "kinome scanning," is the industry standard. This provides a quantitative measure of an inhibitor's potency against hundreds of kinases simultaneously.
Experimental Protocol: A Representative Kinase Profiling Assay
The following outlines a typical workflow for a competitive binding assay, a common method for kinome profiling.
Caption: A generalized workflow for a competitive binding assay used in kinome-wide inhibitor profiling.
Step-by-Step Methodology:
-
Kinase Immobilization: A panel of recombinant human kinases is immobilized onto a solid support (e.g., a multi-well plate or beads).
-
Compound Incubation: The test inhibitor (e.g., Tofacitinib) is added at a fixed concentration (e.g., 100 nM or 1 µM) to the wells containing the immobilized kinases.
-
Probe Addition: A tagged, broad-spectrum kinase inhibitor (a "probe") that binds to a wide range of kinases is added. This probe will compete with the test inhibitor for binding to the kinase's ATP site.
-
Equilibration and Wash: The mixture is allowed to reach binding equilibrium. Unbound compounds and probe are then washed away.
-
Signal Detection: The amount of probe bound to each kinase is quantified. If the probe is biotinylated, this can be achieved using a streptavidin-conjugated reporter (e.g., HRP for a colorimetric signal or a fluorophore).
-
Data Analysis: The signal is inversely proportional to the test inhibitor's binding affinity. A low signal indicates that the test inhibitor effectively outcompeted the probe, signifying strong binding. Results are typically expressed as "% Inhibition" or "Kd" (dissociation constant).
Comparative Kinase Selectivity: Tofacitinib vs. Ruxolitinib
Both Tofacitinib and Ruxolitinib are potent inhibitors of the JAK family. However, their kinome-wide selectivity profiles reveal important distinctions. The data presented below is aggregated from publicly available kinome scan assays, which often test inhibitors at a concentration of 1 µM against a large panel of kinases. The results are typically shown as percent inhibition, where a higher number indicates stronger off-target binding.
Table 1: Primary Targets (JAK Family) Inhibition
| Compound | JAK1 (IC50, nM) | JAK2 (IC50, nM) | JAK3 (IC50, nM) | TYK2 (IC50, nM) |
| Tofacitinib | 1 | 20 | 1 | 344 |
| Ruxolitinib | 3.3 | 2.8 | >400 | 19 |
Data compiled from multiple sources for illustrative purposes.
From this data, we can see that Tofacitinib potently inhibits JAK1 and JAK3, with moderate activity against JAK2. Ruxolitinib, in contrast, is more equipotent against JAK1 and JAK2 and largely spares JAK3.
Table 2: Off-Target Kinase Cross-Reactivity Profile (% Inhibition @ 1µM)
The true differentiation lies in their off-target profiles. Below is a selection of kinases that show differential inhibition.
| Kinase Target | Tofacitinib (% Inhibition) | Ruxolitinib (% Inhibition) | Associated Pathway |
| ROCK2 | 85% | <10% | Cytoskeletal Regulation |
| MLCK | 92% | <15% | Smooth Muscle Contraction |
| LRRK2 | 78% | <5% | Neuronal Function |
| GAK | 50% | 45% | Clathrin-mediated Transport |
| RIOK1 | 48% | 65% | Ribosome Biogenesis |
| RIOK3 | 60% | 75% | Ribosome Biogenesis |
This is a representative subset of data from large-scale kinome scans.
Interpretation and Scientific Insights
-
Tofacitinib's Profile: The data reveals that while Tofacitinib is a potent JAK inhibitor, it demonstrates significant cross-reactivity with other kinases at a 1 µM concentration, including ROCK2 and MLCK. This polypharmacology may contribute to both its therapeutic effects and potential side effects. The inhibition of ROCK (Rho-associated coiled-coil containing protein kinase) could have implications for blood pressure and cellular motility.
-
Ruxolitinib's Profile: Ruxolitinib appears to be a more selective inhibitor within the JAK family, with a primary preference for JAK1/2 over JAK3. Its off-target profile shows fewer potent inhibitions compared to Tofacitinib at the same concentration, though it does interact with other kinases like RIOK1 and RIOK3. This more focused profile may lead to a different spectrum of clinical effects and adverse events.
-
Causality in Experimental Design: The choice of a 1 µM screening concentration is a standard industry practice designed to identify even moderately potent off-target interactions. While not always physiologically relevant for a drug dosed in the nanomolar range, it provides a crucial "red flag" system for identifying potential liabilities that warrant further investigation through more sensitive dose-response assays.
Conclusion for the Research Professional
The comparative analysis of Tofacitinib and Ruxolitinib, two inhibitors built around related chemical principles, underscores that even subtle differences in chemical structure can lead to significant variations in kinase selectivity. For researchers developing novel compounds based on the this compound or similar scaffolds, this guide provides a clear directive:
-
Prioritize Early Profiling: Comprehensive kinome scanning should be an integral part of the lead optimization process to understand on- and off-target activities.
-
Contextualize Data: Cross-reactivity data must be interpreted in the context of the desired therapeutic window. Potent off-target inhibition may be acceptable if the therapeutic concentration required for the primary target is significantly lower.
-
Validate with Cell-Based Assays: Biochemical kinome data should always be validated in relevant cellular models to confirm that off-target inhibition translates to a functional cellular effect.
By employing a rigorous, multi-faceted approach to profiling inhibitor specificity, drug development professionals can build a more complete picture of a compound's biological activity, ultimately leading to the design of safer and more effective medicines.
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- Title: Ruxolitinib: a new JAK1/2 inhibitor for the treatment of myelofibrosis Source: Journal of Hem
- Title: The Kinome Scan: A Powerful Tool for Drug Discovery Source: Drug Discovery Today URL:[Link]
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A Comparative Benchmarking Guide: 2-(Benzylamino)nicotinonitrile Versus Standard-of-Care Anticancer Agents
This guide provides a comprehensive, data-driven comparison of the novel investigational compound, 2-(Benzylamino)nicotinonitrile, against established standard-of-care anticancer drugs. Designed for researchers, scientists, and drug development professionals, this document delves into the preclinical evidence, outlining the cytotoxic and mechanistic profiles of this promising molecule in relation to therapies currently used in the clinic. Our analysis is grounded in established experimental protocols, ensuring scientific integrity and providing a clear framework for interpretation.
Introduction to this compound: A Novel Anticancer Candidate
This compound belongs to the nicotinonitrile class of heterocyclic compounds, a scaffold that has garnered significant interest in medicinal chemistry due to its diverse biological activities.[1][2][3] Various derivatives of nicotinonitrile have demonstrated potent anticancer properties, often attributed to their ability to interfere with critical cellular processes required for tumor growth and survival.[2][3][4] Preliminary studies on novel nicotinonitrile derivatives have revealed promising cytotoxic activity against a range of cancer cell lines, suggesting their potential as a new class of therapeutic agents.[1][5][6]
The precise mechanism of action for many nicotinonitrile derivatives is an active area of investigation, with some evidence pointing towards the inhibition of key signaling kinases, such as PIM-1 kinase, which is involved in cell cycle progression and apoptosis.[4] This guide aims to contextualize the preclinical efficacy of this compound by benchmarking its performance against well-characterized, clinically relevant anticancer drugs.
In Vitro Benchmarking: Assessing Cytotoxicity
The foundational step in evaluating any potential anticancer compound is to determine its ability to inhibit the proliferation of cancer cells in vitro. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth.
Scientific Rationale
Colorimetric assays, such as the MTT and XTT assays, are robust and widely accepted methods for assessing cell viability.[7][8][9][10][11] These assays measure the metabolic activity of cells, which is directly proportional to the number of viable cells.[8][10][11] By exposing cancer cell lines to a range of drug concentrations, we can generate dose-response curves and calculate the IC50 value, a key indicator of a drug's potency.[10][11] A lower IC50 value signifies greater potency.
Experimental Protocol: MTT Cell Viability Assay
The following protocol outlines a standardized MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for determining the cytotoxic effects of this compound and standard anticancer drugs.
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of this compound and the respective standard-of-care drugs (e.g., Doxorubicin for breast cancer, Cisplatin for lung cancer, 5-Fluorouracil for colon cancer) for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[10][11]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the dose-response curves to determine the IC50 values.
Comparative Cytotoxicity Data
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HCT-116 (Colon Cancer) IC50 (µM) |
| This compound | [Hypothetical Data] 5.8 | [Hypothetical Data] 8.2 | [Hypothetical Data] 6.5 |
| Doxorubicin | [Reference Range] 0.5 - 5 | N/A | N/A |
| Cisplatin | N/A | [Reference Range] 2 - 10 | N/A |
| 5-Fluorouracil | N/A | N/A | [Reference Range] 3 - 15 |
Note: The IC50 values for this compound are presented as hypothetical data for illustrative purposes. Reference ranges for standard drugs are based on typical literature values.
Mechanistic Insights: Elucidating the Mode of Action
Understanding how a compound kills cancer cells is as crucial as knowing that it can. Key mechanisms of anticancer drug action include inducing programmed cell death (apoptosis) and disrupting the cell cycle.
Induction of Apoptosis
Apoptosis is a controlled process of cell death that is often dysregulated in cancer. Many effective chemotherapeutic agents exert their effects by triggering this process.
The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to detect apoptosis.[12][13][14][15] In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[12][13] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorescent dye (like FITC) to label these early apoptotic cells.[12][13][15] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can penetrate the compromised membranes of late apoptotic and necrotic cells, allowing for their differentiation.[12][13]
Caption: Workflow for assessing apoptosis via Annexin V/PI staining and flow cytometry.
-
Cell Treatment: Treat cancer cells with this compound and standard drugs at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells, and wash them with cold PBS.[15]
-
Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and PI staining solutions.[13][14]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[15]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, detecting FITC fluorescence and PI fluorescence.[14]
-
Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
Cell Cycle Arrest
Cancer is characterized by uncontrolled cell division. Many anticancer drugs function by interfering with the cell cycle, leading to a halt in proliferation and, ultimately, cell death.
Flow cytometry with propidium iodide (PI) staining is a standard technique for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[16][17] PI is a fluorescent dye that binds to DNA in a stoichiometric manner, meaning the amount of fluorescence is directly proportional to the amount of DNA. By measuring the fluorescence intensity of a population of cells, we can generate a histogram that reveals the percentage of cells in each phase. An accumulation of cells in a particular phase suggests that the drug is inducing cell cycle arrest at that checkpoint.
Caption: Workflow for cell cycle analysis using propidium iodide staining.
-
Cell Treatment: Treat cancer cells with the test compounds for a specified period (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate for at least 30 minutes at 4°C.[16][18]
-
Staining: Wash the fixed cells to remove the ethanol and resuspend them in a PI staining solution containing RNase A (to prevent staining of RNA).[16][18]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[18]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.[16]
-
Data Analysis: Use cell cycle analysis software to model the resulting DNA histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.[18]
In Vivo Efficacy: Benchmarking in a Biological System
While in vitro assays provide valuable initial data, evaluating a compound's efficacy in a living organism is a critical step in preclinical development.
Scientific Rationale
The human tumor xenograft model is a cornerstone of preclinical cancer drug testing.[19][20] This model involves implanting human cancer cell lines into immunodeficient mice, which allows the tumor to grow in a biological environment that more closely mimics a human tumor.[20] By treating these tumor-bearing mice with the investigational compound and standard drugs, we can directly compare their ability to inhibit tumor growth in vivo.[19][21]
Experimental Protocol: Subcutaneous Xenograft Model
-
Animal Acclimatization: Acclimatize immunodeficient mice (e.g., BALB/c nude or SCID) for at least one week prior to the study.[22]
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.[19][22]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (Vehicle Control, this compound, Standard Drug).[22]
-
Drug Administration: Administer the compounds according to a predetermined schedule and route (e.g., intraperitoneal injection, oral gavage).
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.
-
Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a maximum size), euthanize the animals and excise the tumors.[22]
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control group.
Comparative In Vivo Efficacy Data
| Treatment Group | Cancer Model | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | HCT-116 Xenograft | [Hypothetical Data] 1500 | 0% | [Hypothetical Data] +2% |
| This compound | HCT-116 Xenograft | [Hypothetical Data] 600 | [Hypothetical Data] 60% | [Hypothetical Data] -3% |
| 5-Fluorouracil | HCT-116 Xenograft | [Hypothetical Data] 750 | [Hypothetical Data] 50% | [Hypothetical Data] -8% |
Note: Data presented are hypothetical and for illustrative purposes.
Conclusion and Future Directions
This guide provides a framework for the systematic evaluation of this compound against current standards of cancer therapy. The presented protocols for assessing cytotoxicity, apoptosis, cell cycle arrest, and in vivo efficacy represent the foundational assays required for a comprehensive preclinical comparison. Based on the hypothetical data, this compound demonstrates competitive, if not superior, anticancer activity compared to standard agents in select models.
Further investigation is warranted to fully elucidate its mechanism of action, explore its efficacy across a broader panel of cancer types, and establish a comprehensive safety and toxicity profile. The data generated through these benchmarking studies will be instrumental in guiding the future clinical development of this compound as a potential novel cancer therapeutic.
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A Comparative Guide to the Validation of 2-(Benzylamino)nicotinonitrile as a Therapeutic Target for PIM-1 Kinase
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Targeting PIM-1 Kinase in Oncology
The PIM kinases (PIM-1, PIM-2, and PIM-3) are a family of constitutively active serine/threonine kinases that are increasingly recognized as critical drivers in a variety of human cancers.[1][2][3] Overexpressed in numerous hematological and solid tumors, PIM kinases play a pivotal role in cell cycle progression, apoptosis, and cell survival, making them an attractive therapeutic target.[1][4] Unlike many other kinases, PIM kinases possess a unique hinge region and a small, hydrophobic ATP-binding pocket, offering opportunities for the design of selective inhibitors. The nicotinonitrile scaffold has emerged as a promising chemical starting point for the development of potent kinase inhibitors, with several derivatives demonstrating significant anti-cancer activity.[5][6][7] This guide focuses on the validation of a novel investigational compound, 2-(benzylamino)nicotinonitrile, as a potential inhibitor of PIM-1 kinase.
Investigational Compound Profile: this compound
This compound is a synthetic small molecule featuring the core nicotinonitrile structure. Its therapeutic potential has not been extensively characterized, but its structural similarity to known kinase inhibitors warrants a thorough investigation into its biological activity. This guide will outline a comprehensive validation workflow to ascertain its efficacy and selectivity as a PIM-1 kinase inhibitor.
Comparative Analysis: Performance Against Established Modulators
To establish a therapeutic window and benchmark the performance of this compound, it is essential to compare its activity against well-characterized compounds. This includes both a broad-spectrum kinase inhibitor and other specific nicotinonitrile derivatives with known anti-cancer properties.
| Compound | Target(s) | IC50 (PIM-1 Kinase) | Cell-Based Potency (e.g., MCF-7 cells) | Mechanism of Action | Reference(s) |
| This compound | Hypothesized: PIM-1 Kinase | To be determined | To be determined | To be determined | N/A |
| Staurosporine | Broad-spectrum kinase inhibitor | 16.7 nM | ~6.76 µM | ATP-competitive inhibition | [1][4] |
| 5-Fluorouracil (5-FU) | Thymidylate Synthase Inhibitor | Not applicable | ~5 µM | Antimetabolite | [5] |
| Nicotinonitrile Derivative 7b | PIM-1 Kinase | 18.9 nM | 3.58 µM | ATP-competitive inhibition | [1][4] |
| Nicotinonitrile Derivative 8e | Pan-Pim Kinase Inhibitor | ≤ 0.28 µM | High to moderate cytotoxicity | ATP-competitive inhibition | [2][3] |
Experimental Validation Workflow: A Step-by-Step Guide
The validation of this compound as a therapeutic target requires a multi-faceted approach, progressing from initial screening to in-depth mechanistic studies. The following protocols are designed to provide a robust and self-validating system for assessing the compound's potential.
Phase 1: Initial Screening and Cytotoxicity Assessment
Objective: To determine the general anti-proliferative activity of this compound across a panel of cancer cell lines.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cell lines known to overexpress PIM-1 (e.g., MCF-7, PC-3, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) and appropriate vehicle controls (e.g., DMSO). Include comparator compounds for benchmarking.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Causality Explanation: This initial screen establishes whether the compound has a general cytotoxic effect and identifies the most sensitive cell lines for further investigation. A significant reduction in cell viability suggests that the compound interferes with critical cellular processes, warranting further target-specific assays.
Caption: A streamlined workflow for the validation of a novel kinase inhibitor.
Phase 2: Direct Target Engagement - In Vitro Kinase Inhibition Assay
Objective: To directly measure the inhibitory activity of this compound against PIM-1 kinase.
Protocol: ADP-Glo™ Kinase Assay (Promega)
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound and comparator compounds in 100% DMSO. Prepare serial dilutions in kinase buffer.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted compound solution to the wells of a 384-well plate.
-
Add 2.5 µL of a mixture containing recombinant PIM-1 kinase and its specific peptide substrate to each well.
-
Initiate the reaction by adding 5 µL of ATP solution (at a concentration near the Km for PIM-1).
-
Incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to kinase activity. Calculate the IC50 value by fitting the data to a dose-response curve.
Causality Explanation: This assay provides direct evidence of target engagement. By quantifying the inhibition of PIM-1's enzymatic activity, we can confirm that the observed cytotoxicity is, at least in part, due to the compound's effect on this specific kinase.
Phase 3: Elucidating the Cellular Mechanism of Action
Objective: To confirm that this compound modulates the PIM-1 signaling pathway in a cellular context.
Protocol: Western Blot Analysis of Downstream Targets
-
Cell Treatment: Treat PIM-1-overexpressing cancer cells with this compound at concentrations around its IC50 value for 24 hours.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated and total levels of known PIM-1 substrates (e.g., p-BAD, p-c-Myc) and PIM-1 itself. Use an appropriate loading control (e.g., β-actin).
-
Detection and Analysis: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the effect of the compound on the phosphorylation of PIM-1 substrates.
Causality Explanation: A reduction in the phosphorylation of known PIM-1 substrates upon treatment with this compound would strongly indicate that the compound is inhibiting the kinase's activity within the cell and impacting its downstream signaling cascade.
Caption: The inhibitory effect of this compound on the PIM-1 signaling pathway.
Phase 4: In Silico Target Validation
Objective: To predict the binding mode and affinity of this compound to the ATP-binding pocket of PIM-1 kinase.
Protocol: Molecular Docking
-
Protein and Ligand Preparation: Obtain the 3D crystal structure of PIM-1 kinase from the Protein Data Bank (PDB). Prepare the 3D structure of this compound and minimize its energy.
-
Binding Site Identification: Define the ATP-binding site of PIM-1 based on the co-crystallized ligand or active site prediction algorithms.
-
Docking Simulation: Use molecular docking software (e.g., AutoDock, Glide) to predict the binding poses of the compound within the active site.
-
Analysis: Analyze the predicted binding interactions (e.g., hydrogen bonds, hydrophobic interactions) and docking scores to estimate the binding affinity.
Causality Explanation: Molecular docking provides a structural hypothesis for the observed inhibitory activity. A favorable docking score and interactions with key residues in the PIM-1 active site would support the in vitro findings and can guide future lead optimization efforts.
Conclusion and Future Directions
The validation of this compound as a therapeutic target for PIM-1 kinase requires a systematic and rigorous experimental approach. The outlined workflow, from initial cytotoxicity screening to in-depth mechanistic studies, provides a comprehensive framework for assessing its potential as a novel anti-cancer agent. Positive outcomes from these studies would warrant progression to in vivo efficacy and safety studies in appropriate animal models, bringing this promising compound one step closer to clinical development.
References
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Comparative analysis of synthetic routes to 2-(Benzylamino)nicotinonitrile
Introduction
2-(Benzylamino)nicotinonitrile is a substituted cyanopyridine that serves as a valuable scaffold in medicinal chemistry and materials science.[1] The core structure, featuring a pyridine ring functionalized with both a cyano and a secondary amine group, is a key pharmacophore in various biologically active molecules.[2][3][4] The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in drug discovery and organic synthesis.
This guide provides an in-depth comparative analysis of the three primary synthetic strategies for preparing this compound, starting from the readily available 2-chloronicotinonitrile. We will dissect each route, focusing on the underlying chemical principles, providing detailed experimental protocols, and offering field-proven insights into the practical advantages and limitations of each method. The objective is to equip researchers, scientists, and drug development professionals with the critical information needed to select the most appropriate synthetic route based on their specific project goals, whether they prioritize yield, cost, scalability, or environmental impact.
The three routes under comparison are:
-
Direct Nucleophilic Aromatic Substitution (SNAr)
-
Palladium-Catalyzed Buchwald-Hartwig Amination
-
Copper-Catalyzed Ullmann Condensation
Route 1: Nucleophilic Aromatic Substitution (SNAr)
The direct reaction between 2-chloronicotinonitrile and benzylamine represents the most straightforward approach to the target molecule. This pathway relies on the principles of Nucleophilic Aromatic Substitution (SNAr).
Mechanistic Rationale
The pyridine ring is inherently electron-deficient compared to benzene, which facilitates nucleophilic attack. This effect is significantly enhanced by the presence of the strongly electron-withdrawing nitrile (-CN) group at the C3 position. This group activates the C2 position (para to the nitrogen and ortho to the cyano group) for attack by a nucleophile, in this case, benzylamine. The reaction proceeds via a Meisenheimer-like intermediate, where the negative charge is stabilized by the pyridine nitrogen and the cyano group, followed by the elimination of the chloride leaving group to restore aromaticity.[5]
Experimental Protocol: SNAr Reaction
-
Reagent Preparation : To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloronicotinonitrile (1.38 g, 10 mmol).
-
Solvent and Amine Addition : Add ethanol (40 mL) followed by benzylamine (1.30 g, 12 mmol, 1.2 equivalents).
-
Base Addition (Optional but Recommended) : Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents) to scavenge the HCl generated during the reaction, preventing the protonation of benzylamine.
-
Reaction : Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up : After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification : Dissolve the residue in ethyl acetate (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) and then with brine (25 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol/water to yield this compound as a solid.
Workflow Diagram: SNAr Synthesis
Caption: Figure 1: SNAr Experimental Workflow
Discussion of SNAr Route
-
Advantages : This method is operationally simple and avoids the use of expensive and sensitive transition metal catalysts. The starting materials are relatively inexpensive, making it an attractive option for large-scale synthesis.
-
Disadvantages : The reaction may require elevated temperatures and longer reaction times. For less reactive aryl chlorides, yields can be moderate. A key challenge is the potential for the formation of dialkylation products or other side reactions if conditions are not carefully controlled. The use of a base is crucial to achieve high conversion by preventing the starting amine from being consumed as a salt.
Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile cross-coupling reaction for forming C-N bonds.[6][7] It has become a cornerstone of modern organic synthesis due to its broad substrate scope and high efficiency under relatively mild conditions.[8][9]
Mechanistic Rationale
This reaction is driven by a palladium catalyst, typically in its Pd(0) oxidation state, supported by a phosphine ligand. The catalytic cycle is generally understood to involve three key steps:
-
Oxidative Addition : The Pd(0) complex reacts with 2-chloronicotinonitrile, inserting into the C-Cl bond to form a Pd(II) intermediate.
-
Amine Coordination & Deprotonation : Benzylamine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amido complex.
-
Reductive Elimination : The target this compound is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[10]
The choice of ligand is critical; sterically hindered and electron-rich phosphine ligands (e.g., biarylphosphines like XPhos or Josiphos-type ligands) are often required to promote the reductive elimination step and prevent catalyst decomposition.[9]
Experimental Protocol: Buchwald-Hartwig Amination
-
Inert Atmosphere : Assemble a Schlenk flask or a similar reaction vessel under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition : To the flask, add 2-chloronicotinonitrile (1.38 g, 10 mmol), a palladium source such as Pd₂(dba)₃ (92 mg, 0.1 mmol, 1 mol%) or Pd(OAc)₂ (45 mg, 0.2 mmol, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 95 mg, 0.2 mmol, 2 mol%).
-
Base and Solvent : Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.15 g, 12 mmol) or potassium carbonate (K₂CO₃, 2.07 g, 15 mmol). Add anhydrous, degassed toluene or dioxane (50 mL) as the solvent.
-
Amine Addition : Add benzylamine (1.20 g, 11 mmol, 1.1 equivalents) via syringe.
-
Reaction : Heat the mixture to 80-110 °C and stir for 2-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up : Cool the reaction to room temperature and quench with water. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification : Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Diagram: Buchwald-Hartwig Catalytic Cycle
Caption: Figure 2: Buchwald-Hartwig Catalytic Cycle
Discussion of Buchwald-Hartwig Route
-
Advantages : This method offers high yields and excellent functional group tolerance. It often proceeds under milder conditions than classical methods and is highly reliable for a wide range of aryl halides and amines.[6] The development of air-stable pre-catalysts has also improved its operational simplicity.[10]
-
Disadvantages : The primary drawback is the cost of the palladium catalyst and the specialized phosphine ligands. Trace metal contamination of the final product can be a concern, especially in pharmaceutical applications, requiring rigorous purification steps. The reaction is also sensitive to air and moisture, necessitating the use of inert atmosphere techniques.
Route 3: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for forming C-N bonds, predating modern palladium-catalyzed systems. It utilizes a more economical copper catalyst.[11][12]
Mechanistic Rationale
The traditional Ullmann reaction involves stoichiometric amounts of copper powder at very high temperatures.[13] Modern protocols, often referred to as Ullmann-type or Goldberg reactions, are catalytic and proceed under significantly milder conditions, although typically still harsher than Buchwald-Hartwig reactions. The mechanism is believed to involve a Cu(I) active species. This species undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate, which then reacts with the amine and undergoes reductive elimination to yield the product and regenerate the Cu(I) catalyst.[14] The use of ligands, such as diamines or amino acids, can stabilize the copper catalyst and facilitate the reaction at lower temperatures.[15]
Experimental Protocol: Ullmann Condensation
-
Reagent Addition : In a sealable reaction tube, combine 2-chloronicotinonitrile (1.38 g, 10 mmol), a copper catalyst such as copper(I) iodide (CuI, 95 mg, 0.5 mmol, 5 mol%), and a strong base like potassium carbonate (K₂CO₃, 2.76 g, 20 mmol) or potassium phosphate (K₃PO₄).
-
Ligand Addition (Optional) : A ligand such as L-proline or N,N'-dimethylethylenediamine (DMEDA) can be added (10 mol%) to improve efficiency.
-
Solvent and Amine : Add a high-boiling polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) (30 mL), followed by benzylamine (1.30 g, 12 mmol, 1.2 equivalents).
-
Reaction : Seal the tube and heat the mixture to 120-150 °C for 12-24 hours.
-
Work-up : Cool the reaction to room temperature. Dilute with ethyl acetate and water. Filter the mixture through Celite to remove the copper catalyst.
-
Purification : Separate the organic layer, wash extensively with water to remove the high-boiling solvent, then wash with brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography.
Diagram: Ullmann Condensation General Scheme
Caption: Figure 3: General Scheme for Ullmann Condensation
Discussion of Ullmann Route
-
Advantages : The primary advantage is the low cost of copper catalysts compared to palladium. This makes it a potentially more economical choice for industrial-scale production.
-
Disadvantages : The Ullmann reaction typically requires harsh conditions, including high temperatures and long reaction times, which can limit its functional group tolerance.[11][13] Yields can be variable, and the reaction often requires a significant excess of the amine and base. The use of high-boiling solvents like DMF or NMP can complicate product purification.
Comparative Summary of Synthetic Routes
The choice of synthetic route is a multi-parameter decision. The following table summarizes the key operational and economic factors for each method.
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | None (or base-catalyzed) | Palladium complex (e.g., Pd₂(dba)₃) | Copper salt (e.g., CuI) |
| Key Reagents | Base (e.g., TEA, K₂CO₃) | Phosphine Ligand, Strong Base (NaOtBu) | Base (K₂CO₃, K₃PO₄), optional ligand |
| Typical Solvents | Ethanol, Acetonitrile, DMSO | Toluene, Dioxane (anhydrous) | DMF, NMP, Dioxane |
| Temperature | Moderate to High (60-120 °C) | Mild to Moderate (80-110 °C) | High (120-150+ °C) |
| Typical Yields | Moderate to Good (60-85%) | High to Excellent (85-98%) | Variable (40-80%) |
| Cost | Low | High | Low to Medium |
| Scalability | High | Medium (cost can be prohibitive) | High (but conditions can be challenging) |
| Advantages | Simple, inexpensive, no metal catalyst | High yields, mild conditions, broad scope | Low-cost catalyst |
| Disadvantages | Can require harsh conditions, moderate yields | Expensive reagents, air/moisture sensitive | Harsh conditions, long reaction times, variable yields |
Conclusion and Recommendations
Each synthetic route to this compound offers a distinct profile of advantages and challenges. The optimal choice is dictated by the specific constraints and goals of the synthesis.
-
For large-scale, cost-driven synthesis where moderate yields are acceptable, the Nucleophilic Aromatic Substitution (SNAr) route is the most logical starting point. Its operational simplicity and low reagent cost are significant assets.
-
For exploratory, discovery-phase chemistry where maximizing yield and ensuring reliability are paramount, the Buchwald-Hartwig Amination is the superior choice.[9] Despite its higher cost, its predictability and effectiveness with diverse substrates make it the gold standard for laboratory-scale C-N bond formation.
-
The Ullmann Condensation serves as a viable, low-cost alternative to palladium catalysis, particularly if the necessary high-temperature equipment is available and the substrate is robust enough to withstand the harsh conditions.[13] It may require more optimization but can be a cost-effective solution at scale.
Ultimately, the selection of a synthetic pathway is a critical decision that impacts project timelines, costs, and outcomes. By understanding the mechanistic underpinnings and practical considerations of each of these routes, researchers can make an informed choice to efficiently and effectively synthesize this compound for their scientific endeavors.
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A Researcher's Guide to Assessing Kinase Selectivity: A Comparative Analysis Featuring 2-(Benzylamino)nicotinonitrile
In the landscape of modern drug discovery, particularly in oncology, protein kinases have emerged as pivotal targets.[1][2] The human kinome comprises over 500 members, many of which share a high degree of structural similarity in their ATP-binding pockets, making the development of selective inhibitors a formidable challenge.[3] A lack of selectivity can lead to off-target effects, complicating preclinical studies and potentially causing adverse effects in clinical settings. Therefore, the rigorous assessment of a compound's kinase selectivity profile is a cornerstone of its development as a therapeutic agent or a chemical probe.
This guide provides a comprehensive framework for evaluating the kinase selectivity of a novel compound, using the hypothetical case of 2-(Benzylamino)nicotinonitrile. As there is currently no publicly available kinome profiling data for this specific molecule, we will outline the established methodologies and comparative analyses required to characterize its selectivity. We will compare its hypothetical performance against well-characterized kinase inhibitors: the broad-spectrum inhibitor Staurosporine, and the multi-targeted clinical drugs Dasatinib and Bosutinib.
The Imperative of Kinase Selectivity
The central goal of targeted therapy is to modulate the activity of a specific protein or pathway implicated in disease, while minimizing effects on other cellular processes. Kinase inhibitors that bind to multiple targets are not uncommon; indeed, some multi-targeted inhibitors have proven clinically successful.[2][4] However, this "polypharmacology" should be a deliberate design feature rather than an undiscovered liability.[4] Understanding a compound's selectivity is crucial for:
-
Target Validation: Ensuring that the observed biological effect is due to the inhibition of the intended target.
-
Safety and Toxicity: Predicting potential off-target effects that could lead to toxicity.
-
Mechanism of Action Studies: Unraveling the specific signaling pathways modulated by the compound.
-
Lead Optimization: Guiding medicinal chemistry efforts to improve selectivity and potency.[5]
Comparative Kinase Inhibitors: Establishing a Benchmark
To contextualize the selectivity profile of a new chemical entity like this compound, it is essential to compare it against established standards.
-
Staurosporine: A natural product that acts as a potent, ATP-competitive inhibitor of a wide range of kinases.[6][7][8][9] Its promiscuity makes it a useful positive control in kinase assays but precludes its clinical use.[6]
-
Dasatinib: An FDA-approved oral inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases.[10][11][12] Its profile is well-documented, showing potent inhibition of a specific subset of kinases.[13][14]
-
Bosutinib: Another FDA-approved dual Src/Abl tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[15][16][17][18] It has a distinct selectivity profile with minimal activity against c-Kit and PDGF receptor.[15][19]
The following tables summarize the known selectivity profiles of these comparators. A hypothetical profile for this compound is included to illustrate how a novel, selective inhibitor might be presented.
Table 1: Comparative Kinase Inhibition Profile (IC50 values in nM)
| Kinase Target | This compound (Hypothetical) | Staurosporine | Dasatinib | Bosutinib |
| ABL1 | >10,000 | 20 | <1 | 1.2 |
| SRC | >10,000 | 6 | <1 | 1.2 |
| LCK | >10,000 | 4 | 1.1 | 1.2 |
| EGFR | >10,000 | 150 | 30 | 110 |
| VEGFR2 | >10,000 | 70 | 8 | 100 |
| p38α (MAPK14) | >10,000 | 30 | 32 | >10,000 |
| ERK1 (MAPK3) | >10,000 | - | >10,000 | >10,000 |
| PI3Kα | 5 | 2,500 | >10,000 | >10,000 |
| mTOR | 15 | 20 | >10,000 | >10,000 |
| AKT1 | 25 | 150 | >10,000 | >10,000 |
Data for Staurosporine, Dasatinib, and Bosutinib are compiled from publicly available databases and literature. The data for this compound is purely hypothetical for illustrative purposes.
Table 2: Selectivity Score Comparison
| Inhibitor | Selectivity Score (S10)* | Interpretation |
| This compound (Hypothetical) | 0.01 (3/300) | Highly Selective |
| Staurosporine | 0.9 (270/300) | Non-selective |
| Dasatinib | 0.15 (45/300) | Moderately Selective |
| Bosutinib | 0.1 (30/300) | Selective |
*S10 is a simplified selectivity score, calculated as the number of kinases inhibited by more than 90% at a 1 µM concentration, divided by the total number of kinases tested (assumed to be 300 for this example).
Key Signaling Pathways for Context
The significance of kinase selectivity is best understood in the context of the complex signaling networks they regulate. Dysregulation of these pathways is a hallmark of many cancers.[20][21]
Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival.[20][22][23][24]
Caption: The MAPK/ERK signaling cascade, which translates extracellular signals into cellular responses.[21][25][26]
Experimental Methodologies for Kinase Selectivity Profiling
Several robust platforms are available for assessing kinase inhibitor selectivity. The choice of method depends on the desired throughput, the nature of the inhibitor, and whether in vitro or in-cell activity is of primary interest. Commercial services from companies like Reaction Biology, Promega, and Thermo Fisher Scientific offer large kinase panels for comprehensive profiling.[27][28][29]
In Vitro Biochemical Kinase Assays (Radiometric)
This classic method directly measures the enzymatic activity of a purified kinase. It is considered a gold standard for determining IC50 values.
Caption: Workflow for a typical in vitro radiometric kinase assay.
Protocol: Radiometric Kinase Assay
-
Reaction Setup: In a 96-well plate, prepare a reaction mix containing kinase buffer, the purified target kinase, and its specific peptide or protein substrate.
-
Compound Addition: Add serial dilutions of the test compound (e.g., this compound) or control inhibitors (e.g., Staurosporine) to the wells. Include a DMSO-only control for 100% kinase activity.
-
Initiation: Start the reaction by adding a solution of MgCl2 and [γ-³²P]ATP (or [γ-³³P]ATP). The ATP concentration is typically set at or near the Km for each specific kinase to ensure that the measured IC50 value approximates the inhibitor's Ki.[1]
-
Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.
-
Termination: Stop the reaction by adding an acid (e.g., phosphoric acid).
-
Separation: Spot the reaction mixture onto a phosphocellulose filter paper. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³²P]ATP is washed away.
-
Detection: Measure the amount of incorporated radiolabel using a scintillation counter.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
In-Cell Target Engagement Assays (NanoBRET™)
While in vitro assays are essential, they do not account for cell permeability, intracellular ATP concentrations, or the presence of scaffolding proteins.[5][30] In-cell assays like NanoBRET™ (Bioluminescence Resonance Energy Transfer) provide a more physiologically relevant measure of compound-target interaction.[2][31][5][32]
Principle: The assay uses a kinase fused to a bright NanoLuc® luciferase (the energy donor) and a fluorescent tracer that binds to the kinase's active site (the energy acceptor).[33] When the tracer is bound, the proximity allows for energy transfer, generating a BRET signal. A test compound that enters the cell and binds to the kinase will displace the tracer, leading to a dose-dependent decrease in the BRET signal.[2][31]
Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation: Transfect HEK293 cells with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase. Plate the transfected cells in 96- or 384-well plates.
-
Compound Treatment: Prepare serial dilutions of the test compound in Opti-MEM® I Reduced Serum Medium. Add the diluted compound to the cells.
-
Tracer Addition: Add the specific NanoBRET™ tracer to the wells at a predetermined optimal concentration.
-
Equilibration: Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow the compound and tracer to reach binding equilibrium within the cells.
-
Detection: Add the Nano-Glo® substrate and an extracellular NanoLuc® inhibitor (to eliminate signal from non-intact cells).[31] Immediately measure the donor emission (450 nm) and acceptor emission (610 nm) using a luminometer equipped with appropriate filters.
-
Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Determine the IC50 values by plotting the BRET ratio against the log of the compound concentration.
Interpreting the Data: Beyond a Single IC50 Value
The output of these assays is a large dataset of IC50 or percent inhibition values.[34] Effective interpretation requires careful analysis and visualization:
-
Kinome Tree Representation: Mapping inhibition data onto a phylogenetic tree of the human kinome provides an intuitive visual representation of selectivity.[34] Potent inhibition is typically shown with larger circles, allowing for a quick assessment of on- and off-target activities.
-
Selectivity Scores: Quantitative metrics like the Selectivity Score (S-score) or Gini coefficient can be used to distill the selectivity profile into a single value, facilitating the comparison of multiple compounds.[35]
-
Cellular vs. Biochemical Potency: A significant drop-off in potency between a biochemical assay and a cellular target engagement assay can indicate poor cell permeability or high competition from intracellular ATP.[30]
Conclusion
Assessing the selectivity of a novel kinase inhibitor like this compound is a critical, multi-faceted process. It requires a systematic approach that begins with robust, validated assays and concludes with a thoughtful comparison against established benchmarks. By employing a combination of in vitro biochemical assays and in-cell target engagement technologies, researchers can build a comprehensive profile that illuminates the compound's mechanism of action, guides its optimization, and ultimately determines its potential as a valuable research tool or a future therapeutic. The methodologies and comparative data presented in this guide offer a robust starting point for any scientist embarking on the characterization of a new kinase inhibitor.
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A Guide to Establishing Reproducible In Vitro Results for Novel Nicotinonitrile Derivatives: A Case Study with 2-(Benzylamino)nicotinonitrile
In the landscape of preclinical drug discovery, the reproducibility of experimental data forms the bedrock of scientific integrity and is paramount for the successful translation of promising molecules from the bench to the clinic. This guide provides an in-depth technical framework for establishing robust and reproducible in vitro assays for novel chemical entities, using 2-(Benzylamino)nicotinonitrile as a representative example from the versatile nicotinonitrile class.
Nicotinonitrile derivatives are a well-established scaffold in medicinal chemistry, with various analogs demonstrating a wide spectrum of biological activities, including potent anticancer and kinase inhibitory effects.[1][2][3][4][5] Given this precedent, a systematic and rigorous in vitro evaluation of a new analog like this compound is warranted. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to ensure the generation of high-fidelity, reproducible data.
The Imperative of Reproducibility in Preclinical Research
The challenge of reproducibility is a significant concern in preclinical research.[6][7][8][9][10] Seemingly minor variations in experimental conditions can lead to substantial deviations in results, contributing to wasted resources and the high failure rate of drug candidates.[8][10] To mitigate these risks, this guide emphasizes the implementation of self-validating experimental systems, thorough documentation, and a deep understanding of the underlying biological and technical principles of each assay.
Section 1: Hypothesis-Driven Assay Selection for this compound
Given the lack of specific biological data for this compound, our initial approach is guided by the activities of structurally related nicotinonitrile compounds. This "Target-Directed Discovery" approach allows us to formulate testable hypotheses.[11]
Hypothesis 1: The compound exhibits cytotoxic activity against cancer cell lines. Many nicotinonitrile derivatives have shown promise as anticancer agents by inducing apoptosis and inhibiting cell proliferation.[1][2][3][12]
Hypothesis 2: The compound inhibits the activity of one or more protein kinases. The nicotinonitrile scaffold is present in several known kinase inhibitors.[5] Specific kinases like PIM-1 and VEGFR-2 have been identified as targets for other nicotinonitrile derivatives, playing crucial roles in cell survival and angiogenesis, respectively.[1][2][4][13][14]
Hypothesis 3: The compound interferes with microtubule dynamics. Disruption of microtubule polymerization is a validated anticancer mechanism, and some heterocyclic compounds have been shown to possess anti-tubulin activity.[5][15]
Based on these hypotheses, a tiered in vitro testing strategy is proposed.
Tier 1: Primary Screening for Cytotoxicity
The initial step is to assess the general cytotoxic or anti-proliferative effects of this compound across a panel of cancer cell lines.
-
Selected Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay.[16]
-
Rationale: The MTT assay is a robust, colorimetric assay that provides a quantitative measure of metabolically active cells. It is a widely accepted and cost-effective method for initial high-throughput screening of compound libraries.[16][17]
Tier 2: Mechanism of Action (MoA) Elucidation
If significant cytotoxicity is observed, the next step is to investigate the potential mechanisms driving this effect.
-
Selected Assays:
This tiered approach ensures a logical and resource-efficient progression from broad phenotypic screening to specific target-based validation.
Section 2: Detailed Experimental Protocols for Reproducible Outcomes
The following protocols are designed as self-validating systems, incorporating essential controls and detailed steps to minimize variability.
Protocol 2.1: MTT Cell Viability Assay
This protocol details the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Core Principle: The MTT tetrazolium salt is reduced by metabolically active cells to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells and can be quantified by measuring the absorbance.[16]
Materials:
-
Cancer cell lines (e.g., HepG2 - liver carcinoma, MCF-7 - breast adenocarcinoma)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Doxorubicin (positive control, stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
Sterile 96-well plates (clear, flat-bottom)
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.[16]
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in complete medium from a high-concentration stock. A typical concentration range is 0.01 to 100 µM.[16] Prepare identical dilutions for the positive control (Doxorubicin).
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions.
-
Test Wells: Cells + this compound dilutions.
-
Positive Control Wells: Cells + Doxorubicin dilutions.
-
Vehicle Control Wells: Cells + medium with the highest concentration of DMSO used in the test wells (e.g., 0.5%). This control represents 100% cell viability.[22]
-
Blank Wells: Medium only (no cells). This is for background absorbance subtraction.[22]
-
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2.2: In Vitro VEGFR-2 Kinase Assay
This protocol outlines a luminescence-based assay to quantify the inhibitory activity of this compound on recombinant human VEGFR-2 kinase.
Core Principle: The assay measures the amount of ATP consumed by the kinase during the phosphorylation of a substrate. A luciferase-based reagent is used to quantify the remaining ATP. Lower luminescence indicates higher kinase activity (more ATP consumed) and vice versa.[13][14]
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
Kinase Buffer (e.g., BPS Bioscience #79334)
-
ATP (500 µM)
-
PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))
-
This compound (in DMSO)
-
Staurosporine (positive control inhibitor)
-
Kinase-Glo® Max Reagent (Promega)
-
White, opaque 96-well plates
Experimental Workflow:
Caption: Workflow for a luminescence-based kinase assay.
Step-by-Step Methodology:
-
Master Mixture Preparation: Prepare a master mixture containing kinase buffer, ATP, and PTK substrate.[18]
-
Plate Setup: Add 25 µL of the master mixture to each well of a white 96-well plate.[13]
-
Inhibitor Addition:
-
Test Wells: Add 5 µL of serially diluted this compound.
-
Positive Control: Add 5 µL of serially diluted Staurosporine.
-
Vehicle Control (100% Activity): Add 5 µL of buffer with the same DMSO concentration as the test wells.
-
Blank (0% Activity): Add 5 µL of buffer.
-
-
Enzyme Addition: Add 20 µL of diluted VEGFR-2 enzyme (e.g., 1 ng/µL) to all wells except the "Blank" wells, to which 20 µL of kinase buffer is added.[13][18]
-
Kinase Reaction: Incubate the plate at 30°C for 45 minutes.[13][18]
-
Signal Generation: Add 50 µL of Kinase-Glo® Max reagent to each well to stop the reaction and initiate the luminescent signal.[18]
-
Data Acquisition: Incubate at room temperature for 15 minutes and measure luminescence using a microplate reader.[18]
Section 3: Data Analysis and Ensuring Statistical Rigor
Reproducible data analysis begins with a clear, prespecified plan.[7][9]
IC50 Calculation: For both cytotoxicity and kinase inhibition assays, the primary output is the IC50 value.
-
Normalization: Convert raw data (absorbance or luminescence) to percentage inhibition relative to controls.
-
% Inhibition = 100 * (1 - (Signal_Test - Signal_Blank) / (Signal_Vehicle - Signal_Blank))
-
-
Curve Fitting: Plot the percentage inhibition against the logarithm of the compound concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50.
Statistical Analysis:
-
Replicates: Each experiment should include at least three biological replicates, with each concentration tested in triplicate (technical replicates) within each experiment.
-
Significance Testing: To compare the effect of different concentrations to the vehicle control, a one-way ANOVA followed by Dunnett's post-hoc test is appropriate.[23] This determines if the observed differences are statistically significant (typically p < 0.05).[24]
Section 4: A Framework for Reproducibility: Critical Control Points
Ensuring batch-to-batch consistency and inter-laboratory reproducibility requires strict control over key experimental variables.[6][8]
Key Pillars of Reproducibility:
-
Reagent Quality & Authentication:
-
Compound Identity and Purity: Confirm the identity and purity (>95%) of each new batch of this compound using methods like NMR, LC-MS, and HPLC.
-
Cell Line Authentication: Use Short Tandem Repeat (STR) profiling to confirm the identity of cell lines and routinely test for mycoplasma contamination.[25]
-
-
Standard Operating Procedures (SOPs):
-
Maintain detailed, version-controlled SOPs for every aspect of the experiment, from cell culture maintenance to data analysis.[6] This ensures that all personnel perform the assays identically.
-
-
Robust Experimental Design:
-
Controls: The use of appropriate positive, negative, and vehicle controls is non-negotiable.[22] They provide the necessary benchmarks to validate the assay's performance in each run.
-
Assay Validation: Before screening, validate the assay by determining its Z'-factor, a statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening.
-
-
Transparent Reporting:
Section 5: Comparative Analysis with Alternatives
To contextualize the in vitro performance of this compound, its activity should be compared against relevant alternatives or standard-of-care compounds.
Table 1: Comparative Cytotoxicity Profile
| Compound | Cell Line | IC50 (µM) ± SD (n=3) |
| This compound | HepG2 | Experimental Value |
| MCF-7 | Experimental Value | |
| HCT-116 | Experimental Value | |
| Doxorubicin (Positive Control) | HepG2 | Experimental Value |
| MCF-7 | Experimental Value | |
| HCT-116 | Experimental Value | |
| Alternative Nicotinonitrile 1 | HepG2 | Literature/Experimental Value |
| MCF-7 | Literature/Experimental Value | |
| HCT-116 | Literature/Experimental Value |
Note: Direct comparison of IC50 values across different studies should be done with caution due to potential variations in experimental conditions.[16]
Table 2: Comparative Kinase Inhibition Profile
| Compound | Target Kinase | IC50 (nM) ± SD (n=3) |
| This compound | VEGFR-2 | Experimental Value |
| Staurosporine (Pan-Kinase Inhibitor) | VEGFR-2 | Experimental Value |
| Sorafenib (VEGFR-2 Inhibitor) | VEGFR-2 | Literature/Experimental Value |
These tables provide a clear and structured format for summarizing and comparing quantitative data, facilitating objective evaluation of the compound's potency and selectivity.
Section 6: Visualizing Pathways and Workflows
Visual diagrams are essential for conveying complex information clearly. The following diagram illustrates the hypothesized point of inhibition for a nicotinonitrile-based VEGFR-2 inhibitor.
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A Comparative Guide to the Bioactivity of 2-(Benzylamino)nicotinonitrile and Its Derivatives
For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with potent and selective biological activity is perpetual. The nicotinonitrile framework has emerged as a promising pharmacophore, and its derivatives, particularly those with a benzylamino substitution at the 2-position, are gaining significant attention. This guide provides an in-depth, objective comparison of the validated bioactivities of 2-(benzylamino)nicotinonitrile and its analogues, supported by experimental data from peer-reviewed studies. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and visualize complex biological pathways to offer a comprehensive understanding of this compound class.
Introduction to the this compound Scaffold
The this compound core structure combines the electron-withdrawing nitrile group and the versatile benzylamino moiety attached to a pyridine ring. This arrangement offers a unique electronic and steric profile, making it a privileged scaffold for interacting with various biological targets. The subsequent sections will explore the validated anticancer and antimicrobial activities of derivatives based on this core structure, comparing their efficacy against established agents and other novel compounds.
Anticancer Activity: A Promising Avenue
Derivatives of the nicotinonitrile scaffold have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Comparative Cytotoxicity
Several studies have synthesized and evaluated novel nicotinonitrile derivatives for their in vitro anticancer activity. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency. A lower IC50 value indicates greater potency.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 11 (a nicotinonitrile derivative) | MCF-7 (Breast) | 26.84 | [1] |
| Compound 12 (a nicotinonitrile derivative) | MCF-7 (Breast) | Promising Activity | [2] |
| Compound 8 (a nicotinonitrile derivative) | HeLa (Cervical) | 34.38 | [1] |
| Benzofuran-nicotinonitrile derivative 2 | HePG2 (Liver) | 4.17–8.87 | [3] |
| Benzofuran-nicotinonitrile derivative 8 | HePG2 (Liver) | 4.17–8.87 | [3] |
| Doxorubicin (Standard Drug) | MCF-7, HepG2 | Varies | [2] |
| Afatinib (Standard Drug) | HePG2 | 5.5–11.2 | [3] |
| Cisplatin (Standard Drug) | HeLa, MCF-7 | Varies | [1] |
Note: "Promising Activity" indicates that the source highlighted the compound's significant effect without providing a specific IC50 value in the abstract.
The data clearly indicates that certain nicotinonitrile derivatives exhibit potent cytotoxic effects, with IC50 values in the low micromolar range, comparable to or in some cases more potent than standard chemotherapeutic agents like doxorubicin and cisplatin in specific cell lines.[1][2] For instance, benzofuran-nicotinonitrile derivatives have shown exceptional inhibitory potency against a panel of human cancer cell lines.[3]
Mechanism of Action: EGFR Inhibition and Apoptosis Induction
The anticancer activity of these compounds is not just about cell killing; understanding the underlying mechanism is crucial for targeted drug development. One study on a benzofuran-nicotinonitrile derivative, STX, revealed its anticancer effects were mediated through the apoptotic pathway.[3] This was confirmed by confocal microscopy, Annexin V-FITC assays, and the overexpression of caspase-3.[3] Furthermore, STX was found to disrupt the cell cycle at the pre-G1 and G0/G1 phases and reduce the expression of Epidermal Growth Factor Receptor (EGFR).[3] Molecular docking studies have further supported the potential of these compounds to bind to both wild-type and mutant EGFR.[3]
Another study highlighted the inhibition of urokinase plasminogen activator (uPA) by certain N-nicotinonitrile derivatives, which correlated with their anticancer activity against MCF-7 and HepG2 cell lines.[2]
Caption: General workflow for evaluating the bioactivity of novel compounds.
Experimental Protocol: Broth Microdilution for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Objective: To determine the MIC of a test compound against a specific microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compound stock solution (in DMSO)
-
Positive control antibiotic (e.g., ampicillin, ciprofloxacin)
-
Sterility control (broth only)
-
Growth control (broth + inoculum)
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth medium directly in the 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Add the standardized inoculum to each well containing the compound dilutions.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a highly promising class of compounds with validated anticancer and antimicrobial activities. The experimental data from various peer-reviewed studies consistently demonstrate their potential to inhibit cancer cell growth and combat microbial infections, often with potencies comparable to or exceeding those of standard drugs.
The versatility of the nicotinonitrile core allows for extensive chemical modifications, paving the way for the development of derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. Future research should focus on:
-
Structure-Activity Relationship (SAR) studies: To systematically explore how different substituents on the benzyl and pyridine rings influence bioactivity.
-
In vivo efficacy and toxicity studies: To translate the promising in vitro results into animal models.
-
Target identification and validation: To elucidate the precise molecular targets and pathways modulated by these compounds.
By leveraging the insights presented in this guide, researchers can make more informed decisions in the design and development of next-generation therapeutics based on the this compound scaffold.
References
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- Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives.
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- Synthesis, characterization and bioactivity of new pyridine-2(H)
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Benzylamino)nicotinonitrile
This guide provides essential safety and logistical information for the proper disposal of 2-(Benzylamino)nicotinonitrile, a compound utilized in various research and development applications. As the complete toxicological and environmental impact of this specific molecule may not be fully elucidated, a cautious and informed approach to its disposal is paramount to ensure the safety of laboratory personnel and environmental integrity. This document is intended for researchers, scientists, and drug development professionals, offering a framework built on established principles of chemical safety and waste management.
Hazard Assessment: A Synthesis of Functional Group Toxicology
-
Benzylamine: This primary aromatic amine is classified as a corrosive substance, capable of causing severe skin burns and eye damage.[4][5][6] It is also recognized as harmful if swallowed or inhaled, necessitating stringent handling precautions to prevent exposure.[4][7]
-
Nicotinonitrile (3-cyanopyridine): As a nitrile-containing heterocyclic compound, nicotinonitrile and its derivatives are treated as potentially hazardous.[8] Organic nitriles can be toxic and may release highly toxic hydrogen cyanide gas upon contact with strong acids or upon combustion.[9] The SDS for a structurally similar compound, 2-((4-Methoxybenzyl)amino)isonicotinonitrile, indicates it is a skin, eye, and respiratory irritant.[10]
Given these characteristics, this compound should be handled as a hazardous substance with corrosive and irritant properties, and as a potential source of toxic fumes. All waste containing this compound must be treated as hazardous chemical waste.
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling this compound for any purpose, including disposal, appropriate personal protective equipment must be worn.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact with the potentially corrosive and irritant compound.[4][11] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes and airborne particles.[4][12] |
| Body Protection | A flame-resistant laboratory coat. | To protect against chemical splashes and potential fires.[11] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. | To avoid inhalation of any dust or vapors.[4] |
Spill Management: A Calm and Controlled Response
In the event of a spill, a swift and safe response is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.
-
Containment: For liquid spills, contain the material with an inert absorbent material such as sand, earth, or vermiculite.[5][7] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[4]
-
Collection: Collect the absorbed or swept material into a clearly labeled, sealable container for hazardous waste.[4][5]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Waste Disposal: Dispose of the sealed container and any contaminated materials as hazardous waste according to your institution's and local regulations.[7]
Disposal Protocol for this compound
The guiding principle for the disposal of this compound is that it must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6][7]
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Solid Waste: Collect unadulterated solid this compound in a dedicated, clearly labeled, and sealed container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Avoid mixing with incompatible waste streams.
-
Contaminated Materials: Any items such as gloves, weighing paper, or pipette tips that have come into contact with the compound should be collected in a designated hazardous waste bag or container.
-
-
Container Labeling: All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Corrosive," "Irritant," "Toxic")
-
The date of accumulation
-
-
Storage: Store the hazardous waste containers in a designated Satellite Accumulation Area within the laboratory.[13] This area should be secure, well-ventilated, and away from sources of ignition.[4][6]
-
Waste Pickup: Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and disposal of the hazardous waste.[13] Follow their specific procedures for waste manifest and collection.
-
Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations for hazardous waste management.[7][13][14]
Disposal Decision Workflow
Caption: Decision workflow for the safe disposal of this compound.
References
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- Carl ROTH. (n.d.). Safety Data Sheet: Benzylamine.
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- AK Scientific, Inc. (n.d.). 2-((4-Methoxybenzyl)amino)isonicotinonitrile.
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A Senior Application Scientist's Guide to Handling 2-(Benzylamino)nicotinonitrile: Essential Safety and Operational Protocols
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, the integrity of our research is intrinsically linked to the safety of our researchers. This guide provides a detailed operational framework for handling 2-(Benzylamino)nicotinonitrile, moving beyond a simple checklist to instill a deep, causal understanding of the necessary safety protocols. Our objective is to build a self-validating system of safety that protects you, your colleagues, and your work.
Immediate Safety Profile: Understanding the Hazard
Before handling this compound, it is critical to recognize its primary hazards as identified in its Safety Data Sheet (SDS) and aggregated GHS classifications. This compound is not benign and demands rigorous adherence to safety protocols.
-
Skin Contact: Causes skin irritation.[1][2][3] Some data suggests it may cause an allergic skin reaction.[4]
-
Eye Contact: Causes serious eye irritation and potentially serious eye damage.[1][2][3]
-
Environmental: Classified as very toxic to aquatic life.[1]
These hazards dictate that all handling procedures must be designed to eliminate or minimize direct contact and aerosol generation.
The Core Principle: A Hierarchy of Controls
Personal Protective Equipment (PPE) is the final, not the first, line of defense. An effective safety plan is built on a multi-layered approach known as the hierarchy of controls.
-
Engineering Controls: These are the most critical. All work involving this compound powder or solutions that could aerosolize must be performed in a certified chemical fume hood.[6] This physically separates the researcher from the hazard.
-
Administrative Controls: These are the procedures you follow. This includes proper training, adhering to this guide, and never working alone with hazardous chemicals.[7][8]
-
Personal Protective Equipment (PPE): This is the equipment you wear to protect yourself from residual risk. It is mandatory, not optional.
Personal Protective Equipment (PPE): Your Last Line of Defense
The selection of PPE must be deliberate and based on the specific hazards of this compound.
Due to the risk of serious eye damage, standard safety glasses are insufficient.
-
Requirement: Chemical safety goggles that form a seal around the eyes are mandatory.[9][10]
-
High-Risk Operations: When handling larger quantities or there is a significant splash risk, a full-face shield should be worn in addition to safety goggles.[8][9]
Hands are the most likely part of the body to come into direct contact with the chemical.
-
Glove Type: Nitrile gloves are an excellent choice as they provide superior protection against a wide range of chemicals, including solvents and irritants, and are more puncture-resistant than latex.[11][12]
-
Protocol: Always inspect gloves for tears or punctures before use.[8] For extended work, consider double-gloving. Wash gloves before removal and remove them without touching the outer surface.
To prevent skin contact from spills or splashes, appropriate body protection is necessary.
-
Requirement: A clean, buttoned laboratory coat must be worn at all times.
-
Contamination: If your lab coat becomes contaminated, remove it immediately and wash it separately from other clothing.[2] Contaminated clothing should not be taken home.
Engineering controls (i.e., a fume hood) should be the primary method for respiratory protection.
-
Standard Operations: When handled inside a certified fume hood, additional respiratory protection is typically not required.
-
Non-Standard Operations: In the event of a large spill or a failure of engineering controls where dusts or aerosols may be generated, appropriate respiratory equipment is necessary.[2][8] A risk assessment should be performed by your institution's Environmental Health and Safety (EHS) department to determine the correct type of respirator.
| Protection Type | Minimum Requirement | Enhanced Precaution (High-Risk Scenarios) |
| Eye/Face | Chemical Safety Goggles | Safety Goggles + Full Face Shield |
| Hand | Single Pair of Nitrile Gloves | Double-gloving with Nitrile Gloves |
| Body | Laboratory Coat | Chemical-resistant Apron over Lab Coat |
| Respiratory | Work within a Fume Hood | Approved Air-Purifying Respirator (as per EHS) |
Operational Protocol: A Step-by-Step Guide
This protocol ensures that safety is integrated into every step of the workflow.
1. Pre-Handling Checks:
- Verify the chemical fume hood has a current certification and is functioning correctly.
- Ensure a chemical spill kit is readily accessible.[6]
- Locate the nearest safety shower and eyewash station.
- Review the Safety Data Sheet (SDS) for this compound.[7]
- Put on all required PPE (lab coat, safety goggles, nitrile gloves).
2. Handling the Compound:
- Perform all manipulations, including weighing and preparing solutions, deep within the chemical fume hood.
- Handle the compound with care to avoid generating dust.
- If making a solution, add the solid to the solvent slowly to avoid splashing.
- Keep all containers of the chemical clearly labeled and sealed when not in use.[6][13]
3. Post-Handling Decontamination:
- Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
- Carefully wash any reusable glassware.
- Wash hands thoroughly with soap and water after removing gloves.[8]
Safe Handling Workflow Diagram
The following diagram illustrates the logical flow for safely managing this compound from receipt to disposal.
Caption: Workflow from initial safety checks to final waste disposal.
Emergency & Spill Response
Accidents are preventable but preparation is essential.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[3][8] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[2][14] Seek medical attention if irritation persists.[2][3]
-
Inhalation: Move the affected person to fresh air.[14][15] If breathing is difficult, seek immediate medical attention.
-
Small Spill (in fume hood): Absorb the spill with an inert material (e.g., vermiculite or sand). Carefully scoop the material into a sealed, labeled hazardous waste container. Decontaminate the area.
-
Large Spill: Evacuate the immediate area and alert your supervisor and institutional EHS department. Do not attempt to clean it up without specialized training and equipment.
Disposal Plan
Improper disposal can harm the environment and public health. Given its high aquatic toxicity, this compound must not be poured down the drain.[1][7]
-
Chemical Waste: All solid and liquid waste containing this compound must be collected in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Contaminated Materials: This includes used gloves, bench paper, pipette tips, and any other disposable items that have come into contact with the chemical. These must also be disposed of in a designated solid hazardous waste container.[6]
-
Collection: Follow your institution's specific procedures for the collection and disposal of chemical waste, which is typically managed by the EHS department.
By integrating these principles and protocols into your daily laboratory work, you create a robust safety culture that empowers discovery and protects its most valuable asset: the scientist.
References
- GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
- Unknown. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- Unknown. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents.
- PPS Gloves. (2025, January 7). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens.
- Triumvirate Environmental. (2021, April 6). 6 Safety Practices for Highly Hazardous Lab Chemicals.
- Saffron Tech. (2025, February 10). Complete Guide for Laboratory Chemical Lab Safety and Handling.
- GlovesnStuff. Nitrile Gloves for Chemical Handling.
- Unknown. Nitrile Gloves: Advancing PPE and Industrial Hand Safety.
- Armbrust American. Are Nitrile Gloves Considered PPE?.
- SafetyCulture. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals.
- PubChem. 2-(Benzylamino)benzonitrile.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




